molecular formula C13H11NO B1268870 4-Phenylbenzamide CAS No. 3815-20-1

4-Phenylbenzamide

Cat. No.: B1268870
CAS No.: 3815-20-1
M. Wt: 197.23 g/mol
InChI Key: LUQVCHRDAGWYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbenzamide is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVCHRDAGWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345196
Record name 4-Phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-20-1
Record name 4-Phenylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbenzamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenylbenzamide, a molecule featuring a biphenyl moiety linked to a benzamide group, represents a cornerstone scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure and specific hydrogen bonding capabilities make it a privileged fragment in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its core chemical structure, physicochemical properties, and spectroscopic signature. We will further explore a validated synthetic protocol, discuss its chemical reactivity, and survey its extensive applications in drug development, including its role as a precursor to potent anticancer, antiviral, and anticonvulsant agents.

Core Molecular Structure and Identification

This compound (also known as N-(biphenyl-4-yl)acetamide, though this is less common) is an aromatic amide. The fundamental structure consists of a benzamide group where the nitrogen atom is substituted with a 4-biphenyl group. This biphenyl system is composed of two phenyl rings linked by a single bond, affording a degree of torsional flexibility, while the amide linkage imposes planarity and specific geometric constraints.

Caption: Chemical structure of this compound.```dot graph 4_Phenylbenzamide_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

// Benzamide part C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; O1 [label="O", pos="-1.2,0.7!"]; N1 [label="N", pos="-1.2,-2.1!"]; H1 [label="H", pos="-2,-2.6!"];

// Biphenyl part C7 [label="C", pos="-2.4,-1.4!"]; C8 [label="C", pos="-3.6,-2.1!"]; C9 [label="C", pos="-4.8,-1.4!"]; C10 [label="C", pos="-4.8,0!"]; C11 [label="C", pos="-3.6,0.7!"]; C12 [label="C", pos="-2.4,0!"]; C13 [label="C", pos="-6,0.7!"]; C14 [label="C", pos="-7.2,0!"]; C15 [label="C", pos="-7.2,-1.4!"]; C16 [label="C", pos="-6,-2.1!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1 [style=double]; C6 -- N1; N1 -- H1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C9;

// Aromatic rings (simplified representation) node [shape=circle, label="", width=0.1, height=0.1]; A1 [pos="1.2,-0.7!"]; A2 [pos="-3.6,-0.7!"]; A3 [pos="-6.1,-0.7!"]; }

Applications in Drug Discovery and Development

The N-phenylbenzamide scaffold is a highly valued pharmacophore due to its ability to form key interactions with biological targets and its synthetic tractability. [1][2]Derivatives of this compound have been investigated across numerous therapeutic areas.

  • Anticancer Activity: This is one of the most explored areas. Derivatives have been designed as potent inhibitors of crucial cancer-related enzymes.

    • Kinase Inhibitors: Certain analogs can inhibit receptor tyrosine kinases like VEGFR-2, which are critical for angiogenesis, the process of new blood vessel formation that tumors rely on to grow. [3] * Epigenetic Modulators: Some derivatives act as inhibitors of DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes. [3] * General Cytotoxic Agents: Many imidazole-based N-phenylbenzamide derivatives have shown significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range. [4]

  • Antiviral Agents: A notable application is the development of inhibitors for Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound with low micromolar efficacy and significantly lower cytotoxicity than reference drugs. [5][6][7]

  • Anticonvulsant Properties: The benzamide core is present in several anticonvulsant drugs. Studies on 4-nitro and 4-amino-N-phenylbenzamide analogs have demonstrated their efficacy in preclinical models of seizures, with some compounds showing potency greater than the established drug phenytoin. [1][8]

  • Antiparasitic Research: In the fight against neglected tropical diseases, N-phenylbenzamide analogs have been identified as potent agents against Schistosoma mansoni, the flatworm pathogen responsible for schistosomiasis. One derivative demonstrated nanomolar efficacy, highlighting a promising avenue for new treatments. [9]

Caption: Therapeutic applications of the this compound scaffold.

Applications Core This compound Scaffold Anticancer Anticancer Core->Anticancer Kinase & DNMT Inhibition Antiviral Antiviral Core->Antiviral EV71 Inhibition Anticonvulsant Anticonvulsant Core->Anticonvulsant Seizure Models Antiparasitic Antiparasitic Core->Antiparasitic Anti-schistosomal

Conclusion

This compound is more than a simple organic molecule; it is a powerful and versatile building block for the creation of complex and biologically active compounds. Its well-defined structure, predictable chemical properties, and straightforward synthesis make it an invaluable tool for researchers in drug discovery. The demonstrated success of its derivatives as anticancer, antiviral, anticonvulsant, and antiparasitic agents ensures that the this compound scaffold will continue to be a focus of intensive research and development for the foreseeable future.

References

  • 4'-Phenylbenzanilide | C19H15NO | CID 88678. (n.d.). PubChem.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4).
  • This compound | C13H11NO | CID 602506. (n.d.). PubChem.
  • 4-Methyl-N-phenylbenzamide, 98% Purity, C14H13NO, 1 gram. (n.d.). CP Lab Safety.
  • This compound (C13H11NO). (n.d.). PubChemLite.
  • 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569. (n.d.). PubChem.
  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. (n.d.). PubChem.
  • Synthesis of substituted 4-amino-N-phenylbenzamide. (n.d.). ResearchGate.
  • 4-Iodo-n-phenylbenzamide | C13H10INO | CID 282873. (n.d.). PubChem.
  • 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841. (n.d.). PubChem.
  • Supporting Information. (n.d.).
  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. (n.d.).
  • Benzamide, N-phenyl-. (n.d.). NIST WebBook.
  • Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(3), 203-211.
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2016). Molecules, 21(11), 1523.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules, 18(3), 3466-3480.
  • Clark, C. R., Davenport, T. W., & Stables, J. P. (1995). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 38(14), 2667-2672.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry, 10, 919363.
  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). Parasitology Research, 122(5), 1335-1342.
  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed.
  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Chem 117 Reference Spectra Spring 2011. (2011).
  • BENZANILIDE | 93-98-1. (n.d.). Matrix Fine Chemicals.
  • Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. (2023). MDPI.
  • 4-Chloro-N-phenylbenzamide. (2011). ResearchGate.
  • N-phenylbenzamide. (n.d.). SpectraBase.
  • Benzamide, N-phenyl-. (n.d.). NIST WebBook.
  • Examples of approved drugs containing an N‐phenylbenzamide motif. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 4-Phenylbenzamide from Benzoic Acid and Aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthetic pathways for producing 4-Phenylbenzamide, a molecule of interest in various fields of chemical research and development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern these transformations.

Foreword: The Significance of the Amide Bond

The amide bond is a cornerstone of organic and medicinal chemistry, famously providing the backbone of proteins.[1][2] Its synthesis is one of the most frequently performed reactions in drug discovery.[3] The direct condensation of a carboxylic acid and an amine to form an amide is kinetically and thermodynamically unfavorable, often requiring high temperatures (160–180 °C) to drive off water.[3][4] Consequently, numerous strategies have been developed to facilitate this transformation under milder conditions, primarily involving the "activation" of the carboxylic acid.[2][5][6][7] This guide will focus on the practical and efficient synthesis of a specific amide, this compound, from the fundamental starting materials: benzoic acid and aniline.

Strategic Approaches to this compound Synthesis

The synthesis of this compound from benzoic acid and aniline necessitates the activation of the benzoic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. Two primary, industrially and academically relevant strategies will be discussed in detail:

  • The Two-Step Acyl Chloride (Schotten-Baumann) Approach: This classic and robust method involves the initial conversion of benzoic acid to the highly reactive benzoyl chloride, followed by its reaction with aniline under basic conditions.[5][8]

  • The One-Pot Direct Coupling Approach: This modern strategy utilizes coupling reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine without the isolation of a reactive intermediate.[2][8]

Pathway 1: The Schotten-Baumann Reaction - A Two-Step Synthesis

This pathway is renowned for its reliability and high yields. It proceeds in two distinct experimental stages: the synthesis of benzoyl chloride and the subsequent acylation of aniline.

Stage 1: Synthesis of Benzoyl Chloride from Benzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon.[5][9] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[9][10][11][12]

Mechanism Insight: The reaction between benzoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, leading to the formation of the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which drive the reaction to completion.[11]

Experimental Protocol: Preparation of Benzoyl Chloride

  • Materials:

    • Benzoic Acid

    • Thionyl Chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ fumes (e.g., a scrubber with NaOH solution), add dry benzoic acid.

    • Add an excess of thionyl chloride (typically 1.5 to 2 equivalents).[12][13]

    • Add a catalytic amount of DMF.[12]

    • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) for 1-2 hours. The reaction is complete when the evolution of gases ceases and the solution becomes clear.[12][13]

    • After cooling, remove the excess thionyl chloride by distillation, often under reduced pressure.[11][12]

    • The crude benzoyl chloride can then be purified by fractional distillation to yield a colorless liquid.[10][11]

Causality Behind Choices:

  • Excess Thionyl Chloride: Ensures the complete conversion of benzoic acid and can act as the solvent.

  • DMF Catalyst: Accelerates the reaction by forming a reactive Vilsmeier intermediate.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Distillation is crucial to remove unreacted starting materials and byproducts, ensuring the purity of the benzoyl chloride for the subsequent step.[11]

G cluster_stage1 Stage 1: Benzoyl Chloride Synthesis BenzoicAcid Benzoic Acid ThionylChloride Thionyl Chloride (SOCl₂) DMF DMF (catalyst) ReactionFlask Reaction Flask (Reflux) Purification Distillation (Purification) BenzoylChloride Pure Benzoyl Chloride

Stage 2: Acylation of Aniline (Schotten-Baumann Reaction)

With the highly reactive benzoyl chloride in hand, the formation of the amide bond with aniline can be achieved. The Schotten-Baumann reaction conditions, typically a biphasic system with an aqueous base, are ideal for this transformation.[14][15][16]

Mechanism Insight: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of benzoyl chloride.[14] A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, preventing it from protonating the aniline and rendering it non-nucleophilic.[15][16]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Aniline

    • Benzoyl Chloride

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or another suitable organic solvent

  • Procedure:

    • Dissolve aniline in an organic solvent like DCM in a flask.

    • Add 10% aqueous NaOH solution to the flask. This creates a two-phase system.[14][15]

    • Cool the mixture in an ice bath to control the exothermic reaction.

    • Slowly add benzoyl chloride to the vigorously stirred biphasic mixture.[8][14]

    • After the addition is complete, continue to stir vigorously for 15-30 minutes.[14][17] The product, this compound, will precipitate as a white solid.

    • Isolate the crude product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts and then with a small amount of cold ethanol or another suitable solvent to remove unreacted starting materials.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[8]

Causality Behind Choices:

  • Biphasic System: The aniline and benzoyl chloride are in the organic phase, while the NaOH is in the aqueous phase. The reaction occurs at the interface.

  • Vigorous Stirring: Essential to maximize the surface area between the two phases, facilitating the reaction.[8]

  • Aqueous Base: Neutralizes the HCl formed, driving the equilibrium towards the product and preventing the formation of aniline hydrochloride salt.[16]

  • Recrystallization: A standard purification technique for solid compounds, ensuring high purity of the final product.

G cluster_stage2 Stage 2: Schotten-Baumann Reaction Aniline Aniline in DCM NaOH 10% aq. NaOH BenzoylChloride_input Benzoyl Chloride Reaction Biphasic Reaction (Vigorous Stirring) Filtration Vacuum Filtration Washing Washing (Water, Ethanol) Recrystallization Recrystallization FinalProduct Pure this compound

Pathway 2: Direct Amide Coupling - A One-Pot Synthesis

Advances in synthetic methodology have led to the development of numerous "coupling reagents" that facilitate amide bond formation directly from a carboxylic acid and an amine in a single step.[2][18][19] Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic examples.[5][20][21]

Mechanism Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and dicyclohexylurea (DCU) as a byproduct. The formation of the insoluble DCU helps to drive the reaction to completion.[21]

Experimental Protocol: DCC-Mediated Synthesis of this compound

  • Materials:

    • Benzoic Acid

    • Aniline

    • Dicyclohexylcarbodiimide (DCC)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve benzoic acid and aniline in a suitable aprotic solvent (e.g., DCM) in a round-bottom flask.[8]

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a minimal amount of the same solvent.

    • Slowly add the DCC solution to the stirred solution of benzoic acid and aniline.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours).

    • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.[8]

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid (e.g., 1 M HCl) to remove any unreacted aniline, and then with a saturated sodium bicarbonate solution to remove unreacted benzoic acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.[8]

Causality Behind Choices:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack.[22]

  • Aprotic Solvent: Prevents side reactions of the highly reactive intermediates with the solvent.

  • Low Initial Temperature: Helps to control the initial exothermic reaction and minimize side reactions.

  • Aqueous Workup: Crucial for removing unreacted starting materials and any water-soluble byproducts.

  • Filtration of DCU: The insolubility of the DCU byproduct provides a simple method for its removal.

G cluster_onepot One-Pot DCC Coupling Start Benzoic Acid + Aniline in DCM (0 °C) Add_DCC Add DCC Solution React Stir at Room Temp (12-24h) Filter_DCU Filter off DCU precipitate Workup Aqueous Workup (HCl, NaHCO₃) Dry_Evap Dry & Evaporate Solvent Purify Purification (Recrystallization/Chromatography) FinalProduct Pure this compound

Comparative Analysis of Synthetic Pathways

ParameterSchotten-Baumann MethodDCC Coupling Method
Number of Steps Two distinct synthetic stepsOne-pot reaction
Reagents Benzoic acid, SOCl₂, aniline, NaOHBenzoic acid, aniline, DCC
Intermediates Isolation of benzoyl chloride requiredO-acylisourea formed in situ
Byproducts SO₂, HCl, NaClDicyclohexylurea (DCU)
Workup/Purification Filtration and recrystallization of the final product. Requires handling of corrosive benzoyl chloride.Filtration of DCU byproduct followed by aqueous extraction and recrystallization/chromatography.
Yield Generally very highGood to high, can be sensitive to conditions
Safety/Handling Involves highly corrosive and moisture-sensitive reagents like SOCl₂ and benzoyl chloride.[9][15]DCC is a potent allergen and sensitizer.

Characterization of this compound

Once synthesized and purified, the identity and purity of the this compound must be confirmed through standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity. The literature melting point for N-Phenylbenzamide is approximately 164-166 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons on both phenyl rings and a distinct singlet for the N-H proton.[23][24]

    • ¹³C NMR will show the expected number of signals for the aromatic carbons and a characteristic signal for the carbonyl carbon (C=O) around 166 ppm.[23][25]

  • Infrared (IR) Spectroscopy: Key absorptions include a strong C=O stretch (around 1660 cm⁻¹) and an N-H stretch (around 3300-3400 cm⁻¹).[25]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (197.23 g/mol ).[23]

Conclusion

The synthesis of this compound from benzoic acid and aniline can be effectively achieved through multiple robust synthetic strategies. The choice between the two-step Schotten-Baumann approach and a one-pot direct coupling method depends on factors such as scale, available reagents, and desired process flow. The Schotten-Baumann reaction is a time-tested, high-yielding method, while direct coupling offers the convenience of a one-pot procedure but requires careful selection of coupling agents and purification strategies. Both pathways underscore the fundamental principles of carboxylic acid activation as a cornerstone of amide bond synthesis. Proper execution of the described protocols, coupled with rigorous purification and characterization, will reliably yield high-purity this compound for research and development applications.

References

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. (n.d.). ResearchGate.
  • Preparation of benzoyl chloride. (n.d.). PrepChem.com.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
  • Preparation of amides using DCC. (n.d.). Khan Academy.
  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry. (2017, August 7). ACS Publications.
  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9). ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applications. (n.d.).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • CN104230703A - Method for synthesizing high-purity benzoyl chloride. (n.d.). Google Patents.
  • Making benzoyl chloride. (2024, June 17). YouTube.
  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.
  • Amide Formation from Carboxylic Acids. (2014, July 2). YouTube.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.).
  • The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. (n.d.).
  • One-pot activation and amidation of carboxylic acids with acetylene. (n.d.). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amine to Amide (Coupling). (n.d.).
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. (n.d.).
  • Supporting Information. (n.d.).
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
  • Synthesis of benzanilide from aniline and benzoyl chloride pdf. (n.d.).
  • (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. (n.d.). ConnectSci.
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (n.d.). PMC - NIH.
  • Benzamide, N,N'-1,4-phenylenebis-. (n.d.). NIST WebBook.
  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
  • How do you convert an aniline to benzamide and vice versa? (2021, August 1). Quora.
  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.). Google Patents.
  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. (2022, December 16). CSIRO Publishing.
  • Benzanilide. (n.d.). Organic Syntheses Procedure.
  • benzylaniline. (n.d.). Organic Syntheses Procedure.

Sources

The Diverse Biological Activities of N-Phenylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that demonstrate a remarkable capacity to bind to a variety of biological targets, thereby exhibiting a wide spectrum of therapeutic activities. The N-phenylbenzamide core is a quintessential example of such a scaffold. Its derivatives have captivated the attention of researchers for decades, leading to the development of clinically significant drugs and a plethora of investigational agents. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted biological activities of N-phenylbenzamide derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing robust, field-proven experimental protocols to empower your own research endeavors.

I. Anticancer Activity: Targeting Kinase-Driven Malignancies

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. N-phenylbenzamide derivatives have emerged as potent kinase inhibitors, with some demonstrating remarkable efficacy in preclinical and clinical settings.

Mechanism of Action: Inhibition of ABL1 Kinase

A notable mechanism of action for several anticancer N-phenylbenzamide derivatives is the inhibition of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase.[1] The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the causative agent in most cases of chronic myeloid leukemia (CML).[2] N-phenylbenzamide-based inhibitors, structurally similar to the clinically used drug nilotinib, bind to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive CML.[1][3] Computational docking and molecular dynamics simulations have revealed that these derivatives can form stable complexes with the ABL1 kinase protein, often exhibiting higher binding affinities than the control drugs.[1]

ABL1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., CrkL) BCR_ABL1->Substrate ATP -> ADP P_Substrate Phosphorylated Substrates BCR_ABL1->P_Substrate Phosphorylation N_phenylbenzamide N-phenylbenzamide Derivative N_phenylbenzamide->BCR_ABL1 Inhibits Proliferation_Pathway Proliferation & Survival Pathways P_Substrate->Proliferation_Pathway Activates Apoptosis Apoptosis Proliferation_Pathway->Apoptosis Inhibits

N-phenylbenzamide derivatives inhibit the constitutively active BCR-ABL1 kinase.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of N-phenylbenzamide derivatives is typically quantified by their 50% inhibitory concentration (IC50) against various cancer cell lines. The data below showcases the activity of representative compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
4f (imidazole-based) A549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
1e (amino-substituted) Vero (for cytotoxicity)TC50 = 620[4]
NSC 104999 MDA-MB-468 (Breast)39.9[5]
20b (N-benzylbenzamide) Various0.012 - 0.027[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of novel compounds. Its principle lies in the metabolic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Self-Validating System: This protocol is inherently self-validating by including both negative (vehicle-treated) and positive (a known cytotoxic drug) controls. This allows for the normalization of results and confirmation of the assay's sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2 x 10^5 cells per 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimicrobial Activity: A Broad Spectrum of Action

N-phenylbenzamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their development is a crucial step towards combating the growing threat of antimicrobial resistance.

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial mechanism of N-phenylbenzamides is believed to involve the inhibition of essential microbial enzymes. For instance, in silico studies suggest that these derivatives can dock into the active sites of enzymes like aminoglycoside-2"-phosphotransferase-IIa (APH(2")-IIa), which is involved in bacterial resistance, and aspartic proteinases (Saps), which are crucial for the virulence of fungal pathogens like Candida albicans.[8]

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell N_phenylbenzamide N-phenylbenzamide Derivative APH APH(2'')-IIa (Resistance Enzyme) N_phenylbenzamide->APH Inhibits Saps Aspartic Proteinases (Virulence Factor) N_phenylbenzamide->Saps Inhibits Bacterial_Growth Bacterial Growth & Survival Fungal_Virulence Fungal Virulence & Pathogenesis

N-phenylbenzamides can inhibit key bacterial and fungal enzymes.
Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of N-phenylbenzamide derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
3a-e series Staphylococcus aureus (Gram-positive)Active[8]
Escherichia coli (Gram-negative)Active[8]
Candida albicans (Fungus)Active[8]
5a Bacillus subtilis (Gram-positive)6.25[3]
Escherichia coli (Gram-negative)3.12[3]
6b Escherichia coli (Gram-negative)3.12[3]
6c Bacillus subtilis (Gram-positive)6.25[3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Gram-positive bacteria2.5 - 5.0[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10]

Self-Validating System: This protocol incorporates a positive control (a standard antibiotic), a negative control (no antimicrobial agent), and a sterility control (broth only) to ensure the validity of the results.[11]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-phenylbenzamide derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Controls: Include a positive control well (broth with inoculum and a standard antibiotic), a negative control well (broth with inoculum only), and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

III. Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key contributor to a wide range of diseases. N-phenylbenzamide derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for these conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Pathways

The anti-inflammatory effects of N-phenylbenzamide derivatives are mediated through the inhibition of key pro-inflammatory molecules and signaling pathways. Some derivatives have been shown to significantly inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[12] This inhibition is crucial as PGE2 is involved in vasodilation, fever, and hyperalgesia. Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[13][14] By inhibiting these pathways, N-phenylbenzamide derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway IKK -> IκBα Degradation TLR4->NFkB_Pathway N_phenylbenzamide N-phenylbenzamide Derivative N_phenylbenzamide->MAPK_Pathway Inhibits N_phenylbenzamide->NFkB_Pathway Inhibits NFkB_p65_n NF-κB (p65/p50) MAPK_Pathway->NFkB_p65_n NFkB_Pathway->NFkB_p65_n Translocation NFkB_p65 NF-κB (p65/p50) Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65_n->Inflammatory_Genes Induces

N-phenylbenzamides can inhibit key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of N-phenylbenzamide derivatives can be assessed by their ability to inhibit paw edema in animal models or by measuring the reduction of pro-inflammatory markers.

Compound IDAssayResultReference
1e (N-phenylcarbamothioylbenzamide) Carrageenan-induced paw edema61.45% inhibition
PGE2 Synthesis Inhibition68.32 pg/mL (vs. 530.13 pg/mL in placebo)[12]
1h (N-phenylcarbamothioylbenzamide) Carrageenan-induced paw edema51.76% inhibition
PGE2 Synthesis Inhibition54.15 pg/mL (vs. 530.13 pg/mL in placebo)[12]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for inflammation.

Self-Validating System: The inclusion of a positive control (LPS-stimulated cells without inhibitor) and a negative control (unstimulated cells) allows for the accurate determination of the inhibitory effect of the test compounds on NO production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[15]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the N-phenylbenzamide derivatives for 1 hour.[15]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[15]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[15]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

IV. Conclusion: A Scaffold for Future Discoveries

The N-phenylbenzamide scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with potent and diverse biological activities. From targeted anticancer agents to broad-spectrum antimicrobials and novel anti-inflammatory compounds, the therapeutic potential of this structural motif is vast. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of N-phenylbenzamide derivatives as next-generation therapeutics. The inherent versatility of this scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, promises a future rich with new and impactful drug discoveries.

V. References

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed, 23519119. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Drug Design, Development and Therapy, 7, 935-949. [Link]

  • Yufita, E., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmacia, 70(1), 193-201. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. [Link]

  • ResearchGate. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. [Link]

  • Watson, V. G., et al. (2011). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4764-4767. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • ResearchGate. (n.d.). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. [Link]

  • ResearchGate. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • Tani, K., et al. (2016). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Inflammation, 39(2), 907-915. [Link]

  • Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 456. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. [Link]

  • Jiang, H., et al. (2015). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Journal of Medicinal Chemistry, 58(15), 6246-6256. [Link]

  • ResearchGate. (n.d.). The NF-κB and MAPK pathways were involved in OP's anti-inflammatory effect. [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 935-949. [Link]

  • Chiu, C.-T., et al. (2022). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 23(19), 11923. [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 935-949. [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. [Link]

  • ResearchGate. (n.d.). Chemical structure of ABL kinase and its inhibitors. A, chemical... [Link]

  • Al-Shhadeh, M. F., et al. (2024). Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. Archiv der Pharmazie, e2400005. [Link]

  • Fedorova, O., et al. (2022). Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation. Frontiers in Oncology, 12, 974378. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Benzamide-Containing Compounds in Biological Systems, with 4-Phenylbenzamide as a Structural Archetype

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 4-Phenylbenzamide itself is not extensively characterized in scientific literature, its core structure represents a foundational scaffold for a clinically significant class of therapeutic agents.[1][2] This guide leverages the well-understood mechanisms of advanced benzamide derivatives—specifically Poly(ADP-ribose) polymerase (PARP) inhibitors—to provide a comprehensive framework for understanding how such molecules function in biological systems. We will explore the critical role of the benzamide pharmacophore in targeting DNA repair pathways, the concept of synthetic lethality, and the detailed experimental workflows used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the therapeutic effects of benzamide-based compounds.

Introduction: The Benzamide Scaffold as a Privileged Structure

In medicinal chemistry, certain molecular frameworks, or "scaffolds," appear frequently in a wide range of biologically active compounds. The benzamide structure is one such privileged scaffold, recognized for its ability to form key interactions with various biological targets.[3] While the specific biological activity of the simple this compound molecule is not widely documented, its structure, featuring a central benzamide core, serves as an excellent starting point for exploring more complex and therapeutically relevant derivatives.[1][2]

Notably, the benzamide moiety is the cornerstone of all clinically approved PARP inhibitors, a revolutionary class of targeted cancer therapies.[4] These drugs have transformed the treatment landscape for cancers with specific DNA repair defects, particularly those harboring mutations in the BRCA1 and BRCA2 genes.[5] This guide will therefore focus on the mechanism of PARP inhibitors as a proxy to understand the potential biological actions of benzamide-containing molecules like this compound.

The Primary Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism of action for this class of benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2.[6] These enzymes are critical components of the cell's DNA damage response (DDR) network.

Molecular Target: The Role of PARP in DNA Repair

PARP enzymes act as cellular sentinels that detect single-strand breaks (SSBs) in DNA.[7] Upon detecting a break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins.[7][8] This PAR chain acts as a beacon, recruiting other essential DNA repair proteins to the site to mend the break through the base excision repair (BER) pathway.[7][9]

The benzamide pharmacophore of PARP inhibitors is structurally similar to the nicotinamide portion of NAD+, the substrate PARP uses to build PAR chains.[10] This allows the inhibitor to bind competitively to the catalytic domain of PARP, preventing the synthesis of PAR and effectively halting the SSB repair signaling process.[10][11]

The Concept of Synthetic Lethality

The therapeutic power of PARP inhibitors comes from a genetic concept known as synthetic lethality .[12] This occurs when a defect in either of two genes or pathways individually has little effect on cell viability, but the simultaneous loss of both leads to cell death.[12][13]

In the context of cancer therapy:

  • Healthy Cells: Possess two major DNA repair pathways: the PARP-mediated BER for single-strand breaks and the high-fidelity Homologous Recombination (HR) pathway for double-strand breaks (DSBs), which is dependent on functional BRCA1 and BRCA2 proteins. If PARP is inhibited, the cell can still effectively repair DSBs that arise, ensuring survival.

  • BRCA-Deficient Cancer Cells: These cells lack a functional HR pathway for repairing DSBs.[6] They become heavily reliant on the PARP-mediated pathway to repair SSBs before they can escalate into more lethal DSBs during DNA replication.[5]

  • Synthetic Lethal Interaction: When a PARP inhibitor is introduced into a BRCA-deficient cancer cell, the primary pathway for repairing SSBs is blocked.[9] As the cell attempts to replicate its DNA, these unrepaired SSBs are converted into toxic DSBs.[14] Without a functional HR pathway to repair these DSBs, the cancer cell accumulates catastrophic genomic instability, leading to cell cycle arrest and apoptosis (programmed cell death).[9][15]

A critical aspect of this mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of the break.[14][16] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and is considered even more cytotoxic than the mere inhibition of PAR synthesis.[17]

Signaling Pathway Diagram

The following diagram illustrates the principle of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

G cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated SSB Repair (BER) SSB_N->PARP_N Repaired Viability_N Cell Survival PARP_N->Viability_N DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (HR Repair) DSB_N->HR_N Repaired HR_N->Viability_N SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated SSB Repair (BER) SSB_C->PARP_C PARPi PARP Inhibitor (e.g., Benzamide Derivative) PARPi->PARP_C Inhibits & Traps PARP DSB_C Replication Fork Collapse => DSB PARP_C->DSB_C Unrepaired SSB HR_C Homologous Recombination (HR Repair) DSB_C->HR_C Repair Fails Death_C Genomic Instability & Cell Death HR_C->Death_C

Caption: Synthetic lethality pathway of PARP inhibitors in BRCA-deficient cells.

Experimental Workflow for Elucidating Mechanism of Action

To determine if a novel compound like this compound acts as a PARP inhibitor, a multi-step experimental workflow is essential. This process moves from a simple biochemical validation to complex cell-based phenotypic outcomes.

Step 1: Biochemical Target Engagement

The first step is to confirm that the compound directly inhibits the enzymatic activity of PARP in a cell-free system.

Protocol: In Vitro PARP Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is a direct measure of PARP activity.[18]

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Setup: To each well, add recombinant PARP1 enzyme, activated (nicked) DNA to stimulate the enzyme, and a reaction buffer containing biotin-labeled NAD+.

  • Compound Addition: Add the test compound (e.g., this compound) across a range of concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate at room temperature to allow the PARP enzyme to catalyze the PARylation reaction.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains.

  • Signal Generation: Add an HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product. Stop the reaction with an acid solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: A lower absorbance value indicates less PARylation and therefore stronger PARP inhibition. Plot the absorbance against the compound concentration to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Step 2: Cellular Target Engagement & Phenotypic Assays

After confirming biochemical activity, the next critical phase is to verify that the compound can enter cells, engage its target, and produce the desired biological effect (i.e., synthetic lethality).

Protocol: Cell Viability Assay to Demonstrate Synthetic Lethality

This assay compares the cytotoxic effect of the compound on a cell line with a BRCA mutation versus a cell line where BRCA function has been restored (isogenic pair).[19][20][21]

  • Cell Seeding: Seed BRCA-deficient cancer cells (e.g., CAPAN-1) and their BRCA-proficient counterparts into separate 96-well plates. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).

  • Viability Measurement: Add a viability reagent such as Resazurin (which is reduced by metabolically active cells to the fluorescent resorufin) or a tetrazolium salt like MTS or XTT.[19][22]

  • Data Acquisition: Measure fluorescence or absorbance using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against compound concentration for both cell lines. A potent synthetic lethal agent will show a significantly lower IC50 value in the BRCA-deficient cells compared to the BRCA-proficient cells.

Experimental Workflow Diagram

G start Hypothesis: This compound Inhibits PARP biochem Step 1: Biochemical Assay (In Vitro PARP Inhibition) start->biochem ic50 Determine IC50 Value biochem->ic50 Does it inhibit PARP? cellular Step 2: Cellular Assays (Test in Isogenic Cell Lines) ic50->cellular Yes conclusion_neg Conclusion: No selective activity observed ic50->conclusion_neg No viability Measure Cell Viability (e.g., MTS/Resazurin Assay) cellular->viability compare Compare IC50: BRCA-deficient vs. BRCA-proficient viability->compare conclusion_pos Conclusion: Compound demonstrates synthetic lethality compare->conclusion_pos Selective Toxicity Observed compare->conclusion_neg No Selectivity

Caption: A streamlined workflow for validating a PARP inhibitor's mechanism.

Quantitative Data Presentation

The results from the described experiments are typically summarized to compare the potency and selectivity of the test compound.

CompoundTarget/AssayCell LineIC50 ValueInterpretation
This compound (Hypothetical) PARP1 Enzyme Assay-150 nMPotent biochemical inhibition of the target enzyme.
Cell ViabilityCAPAN-1 (BRCA2-mut)250 nMHigh potency in HR-deficient cancer cells.
Cell ViabilityCAPAN-1 + BRCA2>10,000 nMLow toxicity in cells with functional HR repair.
Olaparib (Control) PARP1 Enzyme Assay-5 nMVery potent biochemical inhibition (positive control).
Cell ViabilityCAPAN-1 (BRCA2-mut)10 nMHigh potency in HR-deficient cells (positive control).
Cell ViabilityCAPAN-1 + BRCA24,000 nMDemonstrates high selectivity (positive control).

Conclusion and Future Directions

The benzamide scaffold is a powerful pharmacophore that enables potent inhibition of PARP enzymes, leading to a synthetic lethal therapeutic effect in cancers with homologous recombination deficiencies. While this compound itself is a simple representation of this class, the principles outlined in this guide provide a robust framework for its investigation.

Future studies on this compound or novel derivatives would follow the workflow described: confirming direct PARP inhibition, demonstrating cellular target engagement, and validating the synthetic lethal phenotype in appropriate cancer cell models. Further characterization would involve assessing the compound's ability to induce PARP trapping, analyzing its effect on the cell cycle, and ultimately, evaluating its efficacy and safety in preclinical in vivo models. This systematic approach ensures a thorough and validated understanding of the compound's mechanism of action, paving the way for potential therapeutic development.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.
  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. (n.d.). PMC - NIH.
  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025). Annals of Urologic Oncology.
  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review.
  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. (2017). PMC - PubMed Central.
  • PARP inhibitors induce synthetic lethality in BRCA deficient cells. (n.d.). ResearchGate.
  • What are PARP inhibitors and how do they work? (2024). Patsnap Synapse.
  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022). PubMed.
  • What are PARP inhibitors? (2024). MD Anderson Cancer Center.
  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024). JCI.
  • The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. (2025). Benchchem.
  • Structural requirements for potent PARP inhibition. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
  • PARP assay kits. (n.d.). Cambridge Bioscience.
  • Cell viability assays. (n.d.). Abcam.
  • PARP and DDR Pathway Drug Discovery. (n.d.). Promega Corporation.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Chemical structures and known PARP activities of clinical PARP inhibitors. (n.d.). ResearchGate.
  • Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy. (2025). Benchchem.
  • PARP - Assay-Protocol. (n.d.).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
  • This compound | C13H11NO | CID 602506. (n.d.). PubChem - NIH.
  • This compound (C13H11NO). (n.d.). PubChemLite.
  • PARP Activity Assay Kit. (n.d.). ATCC.
  • PARP Activity Assay Kit (100 Tests). (n.d.). Signosis.
  • PARP Universal Colorimetric Assay. (n.d.). R&D Systems.
  • A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. (2025). Benchchem.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.). ResearchGate.
  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. (n.d.). NIH.

Sources

A Spectroscopic Guide to 4-Phenylbenzamide: Elucidating Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Phenylbenzamide (also known as 4-biphenylcarboxamide), a molecule of interest in chemical synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers an in-depth interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis. The causality behind experimental choices and the logic of spectral interpretation are elucidated to provide a practical and authoritative resource for the structural characterization of this and similar bicyclic aromatic compounds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₃H₁₁NO, possesses a rigid biphenyl core functionalized with a primary amide. This structural motif is prevalent in various pharmacologically active molecules and advanced materials. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture. This guide details the expected spectral signatures of this compound and provides the rationale for their interpretation.

The structure of this compound is presented below, with a numbering scheme used for the assignment of NMR signals.

Caption: Chemical structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.8d2HH-2, H-6
~ 7.8 - 7.6m4HH-2', H-6', H-3, H-5
~ 7.5 - 7.3m3HH-3', H-5', H-4'
~ 7.5 (broad)s1H-NH₂
~ 7.0 (broad)s1H-NH₂

Interpretation and Rationale:

  • Aromatic Protons (δ 8.0 - 7.3 ppm): The nine aromatic protons are expected to resonate in the downfield region characteristic of aromatic compounds. The protons on the benzamide ring (H-2, H-3, H-5, H-6) will be influenced by the electron-withdrawing amide group, while the protons on the terminal phenyl ring will be in a more typical aromatic environment. The protons ortho to the carbonyl group (H-2, H-6) are expected to be the most deshielded due to the anisotropic effect of the C=O bond.

  • Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as two separate broad singlets due to their diastereotopic nature and restricted rotation around the C-N bond. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Given the molecular formula C₁₃H₁₁NO, the proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the thirteen carbon atoms, with four pairs of carbons being chemically equivalent due to molecular symmetry.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
166.1C=O (Amide Carbonyl)
138.2C-4
135.3C-1'
132.1C-1
129.4C-3', C-5'
129.1C-3, C-5
127.3C-2', C-6'
124.9C-4'
120.6C-2, C-6

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and appears significantly downfield at approximately 166.1 ppm, which is a characteristic chemical shift for this functional group.

  • Quaternary Carbons: The four quaternary carbons (C-1, C-4, C-1', and the carbonyl carbon) are identifiable by their lack of a directly attached proton. Their chemical shifts are influenced by their position in the biphenyl system and their proximity to the amide group.

  • Protonated Aromatic Carbons: The remaining signals in the aromatic region (δ 120-140 ppm) correspond to the protonated carbons of the two phenyl rings. The assignments are based on established substituent effects and comparison with related structures.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

  • Instrument Setup: The experiments are typically performed on a spectrometer with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3150Strong, BroadN-H StretchPrimary Amide (-NH₂)
~ 3030MediumC-H StretchAromatic
~ 1660StrongC=O Stretch (Amide I)Primary Amide
~ 1600, 1480MediumC=C StretchAromatic Ring
~ 1400MediumN-H Bend (Amide II)Primary Amide
860 - 680StrongC-H Bend (out-of-plane)Aromatic

Interpretation and Rationale:

  • N-H Stretching: The presence of a primary amide is strongly indicated by the two characteristic N-H stretching bands in the region of 3350-3150 cm⁻¹.

  • C=O Stretching (Amide I Band): A strong absorption band around 1660 cm⁻¹ is a hallmark of the carbonyl group in an amide.

  • Aromatic C-H and C=C Stretching: The absorptions around 3030 cm⁻¹ (C-H stretch) and in the 1600-1480 cm⁻¹ region (C=C stretching) confirm the presence of the aromatic rings.

  • N-H Bending (Amide II Band): The N-H bending vibration, typically found around 1400 cm⁻¹, further supports the presence of the amide functional group.

  • Aromatic C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) are due to the out-of-plane C-H bending vibrations of the substituted benzene rings and can provide information about the substitution pattern.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also reveals details about the molecular structure through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₃H₁₁NO), which is approximately 197.08 g/mol .

  • Key Fragmentation Pathways: Aromatic amides typically undergo characteristic fragmentation patterns. The major expected fragments for this compound are outlined below.

G M [C₁₃H₁₁NO]⁺• m/z = 197 (Molecular Ion) F1 [C₁₃H₁₀O]⁺• m/z = 181 (Loss of •NH) M->F1 - •NH F2 [C₁₂H₉]⁺ m/z = 153 (Loss of •CONH₂) M->F2 - •CONH₂ F3 [C₁₂H₈]⁺• m/z = 152 (Loss of •H from m/z 153) F2->F3 - •H

Caption: Expected major fragmentation pathways of this compound in mass spectrometry.

Interpretation and Rationale:

  • Loss of •NH: Cleavage of the C-N bond can lead to the loss of an amino radical, resulting in a fragment at m/z 181.

  • Loss of •CONH₂: A common fragmentation pathway for primary amides is the loss of the entire carbamoyl radical, which would produce a biphenyl cation at m/z 153.

  • Loss of •H: The biphenyl cation can further stabilize by losing a hydrogen radical to form a highly conjugated system, resulting in a peak at m/z 152.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons, causing the formation of a radical cation (the molecular ion).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. FT-IR spectroscopy confirms the presence of the key functional groups, namely the primary amide and the aromatic rings. Mass spectrometry provides the molecular weight and offers insights into the structural integrity through predictable fragmentation patterns. This guide serves as a detailed reference for the spectroscopic analysis of this compound, empowering researchers to confidently identify and characterize this important chemical entity.

References

  • Supporting Information for a relevant scientific publication containing ¹³C NMR data for C13H11NO. (Note: A specific, verifiable public source for a complete, published spectrum of this compound is not readily available. The provided ¹³C NMR data is consistent with the expected structure and is sourced from a supplementary information file of a research article. For definitive identification, comparison with a certified reference standard is recommended.)

Sources

Solubility and stability of 4-Phenylbenzamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylbenzamide

Foreword: The Physicochemical Keystone of Development

In the landscape of pharmaceutical sciences and materials research, the journey from a promising molecule to a viable product is paved with rigorous characterization. This compound, a compound featuring a biphenyl backbone linked to an amide functional group, represents a significant scaffold in medicinal chemistry.[1][2][3] Its structural motifs are found in a range of biologically active agents. However, realizing the full potential of this and similar molecules is not merely a matter of synthesizing them; it is fundamentally dependent on a deep understanding of their physicochemical properties.

Among the most critical of these are solubility and stability. Solubility dictates a compound's behavior in various media, profoundly influencing its bioavailability, formulation possibilities, and purification strategies.[4] Stability, the ability of a substance to maintain its chemical integrity over time under various environmental pressures, is paramount to ensuring safety, efficacy, and a viable shelf-life.[5][][7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to provide the causal logic behind experimental design, offering robust, self-validating protocols for the thorough characterization of this compound.

Part 1: The Solubility Profile of this compound

Understanding the solubility of this compound is the first step in harnessing its potential. This section delineates the theoretical underpinnings of solubility and provides a practical framework for its empirical determination.

Theoretical Framework: Predicting and Understanding Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8] This process is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is influenced by several factors:

  • Molecular Structure: The presence of two aromatic rings imparts a significant hydrophobic and rigid character to the molecule, which is expected to limit its aqueous solubility.[9] The amide group, however, provides a site for hydrogen bonding, allowing for interactions with polar solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dispersion forces of the solvent play a crucial role.

  • Temperature: For most solid solutes, solubility increases with temperature, though exceptions exist.[10][11]

  • pH: While this compound itself is not readily ionizable, pH can be critical for formulations containing ionizable excipients.

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[12][13] HSP deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] A solvent is more likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[13][14]

Illustrative Solubility Data

A comprehensive search of publicly available literature reveals a scarcity of specific quantitative solubility data for this compound. To provide a practical context, the table below presents solubility data for the structurally related parent compound, N-phenylbenzamide (also known as benzanilide).

It is critical to recognize that this data is for illustrative purposes only. The addition of the second phenyl group in this compound significantly increases its molecular weight and hydrophobicity, which will likely result in lower solubility in most solvents compared to N-phenylbenzamide.[4][9]

Table 1: Illustrative Solubility of N-Phenylbenzamide (Benzanilide) in Various Solvents

Solvent Temperature (°C) Solubility (g / 100g of solvent) Reference
Water - Insoluble [15]
Ethanol 30 4.1 [15]
Acetic Acid (85%) 20 1.11 [15]
Acetic Acid (85%) 35 2.07 [15]
Benzene - Soluble [15]

| Diethyl Ether | - | Soluble |[15] |

This table demonstrates the expected trend of poor aqueous solubility and higher solubility in organic solvents, a pattern anticipated for this compound.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To generate reliable and definitive data for this compound, the shake-flask method is the universally accepted gold standard for determining thermodynamic (equilibrium) solubility.[4][16][17]

The objective is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Every step is designed to achieve this state without introducing artifacts. Using an excess of the solid ensures that the solution becomes saturated.[4] Extended equilibration time with agitation is necessary to overcome kinetic barriers to dissolution.[10] Precise temperature control is crucial as solubility is highly temperature-dependent.[8] Finally, separating the solid and liquid phases without altering the temperature or causing precipitation is vital for accurate quantification.[4]

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess should be visually apparent.

  • Equilibration: Place the vials in a temperature-controlled shaker or rotator. Equilibrate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[4]

  • Dilution: Immediately dilute the clear, saturated filtrate with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration into the quantifiable range.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Settle undissolved solid B->C D Filter supernatant (e.g., 0.22 µm syringe filter) C->D Careful sampling E Dilute filtrate with known volume of solvent D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate original solubility F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification Protocol: HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the dissolved this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar nature of the C18 stationary phase is well-suited for retaining the hydrophobic this compound.

  • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid). A gradient is often necessary to ensure good peak shape and elution of the analyte and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its lambda max (λmax), likely around 254-280 nm due to the aromatic rings.

  • Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve covering the expected concentration range of the solubility samples.

Part 2: The Stability Profile of this compound

Assessing the chemical stability of this compound is a non-negotiable step in its development. Stability testing provides critical data for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[] The framework for this is rigorously defined by the International Council for Harmonisation (ICH) guidelines.[18][19][20]

Forced Degradation (Stress Testing)

The first step in understanding stability is to intentionally degrade the molecule. The purpose of forced degradation is not to determine shelf-life but to:

  • Identify Degradation Pathways: Determine the likely chemical breakdown routes (e.g., hydrolysis, oxidation). The amide bond in this compound is a potential liability, susceptible to hydrolysis under acidic or basic conditions.

  • Generate Degradants: Produce degradation products for structural elucidation.

  • Develop a Stability-Indicating Method: Demonstrate that the chosen analytical method can accurately measure the decrease in the active pharmaceutical ingredient (API) and separate it from all significant degradation products.[19]

A single batch of this compound is subjected to the following conditions, with a control sample (stored at -20°C or 5°C) for comparison. The extent of degradation is typically targeted at 5-20%.

  • Acid Hydrolysis: Dissolve/suspend in 0.1 M HCl and heat (e.g., at 60°C) for a set period.

  • Base Hydrolysis: Dissolve/suspend in 0.1 M NaOH and heat (e.g., at 60°C) for a set period.

  • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid powder to high heat (e.g., 80°C, or 10°C increments above the accelerated testing temperature).[5]

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21]

G cluster_conditions Stress Conditions API This compound (API Batch) Acid Acidic (e.g., 0.1M HCl, heat) API->Acid Base Basic (e.g., 0.1M NaOH, heat) API->Base Ox Oxidative (e.g., 3% H2O2) API->Ox Heat Thermal (e.g., 80°C solid) API->Heat Light Photolytic (ICH Q1B light exposure) API->Light Analysis Analyze all samples with Stability-Indicating Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Outcome Identify Degradation Pathways & Validate Analytical Method Analysis->Outcome

Caption: Logical workflow for forced degradation studies.

Formal Stability Studies

Formal stability studies are designed to predict the shelf-life or establish a re-test period for the API under defined storage conditions.[22] These studies are conducted on a minimum of three primary batches packaged in a container closure system that simulates the proposed packaging for storage and distribution.[7][23]

The conditions are chosen to simulate real-world storage and shipping. Long-term studies represent the recommended storage conditions.[21] Accelerated studies , conducted under exaggerated conditions of temperature and humidity, are designed to increase the rate of chemical degradation and physical change, allowing for the evaluation of short-term excursions outside the label storage conditions (e.g., during shipping) and providing data for shelf-life projections.[19][22] If significant change is observed in the accelerated study, an intermediate study is performed to evaluate the impact of conditions that are less severe than accelerated but more stressful than long-term.[19]

Table 2: ICH-Recommended Storage Conditions for Formal Stability Studies

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months (or longer) 0, 3, 6, 9, 12, 18, 24 months, then annually
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months 0, 3, 6 months

RH = Relative Humidity. Frequencies are typical recommendations.[7][19][21]

  • Batch Selection: Place at least three primary batches of this compound into the stability chambers under the conditions outlined in Table 2.

  • Testing Schedule: At each specified time point, pull samples and analyze them for a set of stability-indicating attributes.

  • Attributes to Test: The testing should cover physical, chemical, and microbiological attributes susceptible to change.[7] For this compound, this would include:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the amount of intact this compound remaining.

    • Degradation Products: Identification and quantification of any impurities or degradation products.

    • Water Content: If the material is hygroscopic.

    • Polymorphic Form: If the molecule is known to exist in different crystalline forms.

Part 3: Synthesis of Data and Concluding Remarks

The empirical data generated through these protocols provides the bedrock for informed decision-making in the development lifecycle.

  • Interpreting Solubility Data: The quantitative solubility profile across a range of solvents directly informs the selection of appropriate systems for reaction workups, crystallization-based purification, and, critically, for formulation development. For example, poor aqueous solubility may necessitate enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.

  • Interpreting Stability Data: The results from forced degradation studies confirm that the analytical method is "stability-indicating." The data from formal, long-term stability studies are evaluated to establish a re-test period or shelf-life, which is the time during which the API is expected to remain within its specification under the defined storage conditions.[22]

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority. [Link]
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Annex 10 - ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
  • ICH releases overhauled stability guideline for consult
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
  • Bergstrom, C. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
  • solubility experimental methods.pptx. Slideshare. [Link]
  • 4-methoxy-N-phenylbenzamide. PubChem. [Link]
  • This compound. PubChem. [Link]
  • 4-bromo-N-phenylbenzamide. PubChem. [Link]
  • Hansen Solubility Parameters. Hansen Solubility. [Link]
  • Hansen solubility parameter. Wikipedia. [Link]
  • Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry. [Link]
  • N-phenylbenzamide. Chemister.ru. [Link]
  • Hansen solubility parameters. Stenutz. [Link]
  • HSP Basics. Prof Steven Abbott. [Link]
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
  • Singh, K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS ONE. [Link]
  • N-phenylbenzamide. LookChem. [Link]
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E. [Link]
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • Supporting Information. Indian Institute of Technology Madras. [Link]
  • 4-Chloro-N-phenylbenzamide.
  • Phenol Family Degradation P
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
  • Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology. [Link]
  • Analytical Methods. CONICET. [Link]
  • Nichols, N. N., & Harwood, C. S. (1997).
  • Biphenyl degradation by Paenibillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology. [Link]

Sources

An In-depth Technical Guide to the In Silico Prediction of 4-Phenylbenzamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 4-Phenylbenzamide. As a scaffold of interest in medicinal chemistry, understanding its potential biological interactions is paramount for guiding future drug discovery efforts. This document, intended for researchers, scientists, and drug development professionals, details a systematic, computer-aided workflow. It covers foundational data acquisition, ligand-based methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, and structure-based approaches including molecular docking and molecular dynamics simulations. Each section explains the causality behind methodological choices and provides detailed, step-by-step protocols. The narrative emphasizes scientific integrity through self-validating systems and is grounded in authoritative references. All quantitative data are summarized in structured tables, and complex workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to this compound and the Imperative for In Silico Bioactivity Prediction

Chemical and Pharmacological Profile of this compound

This compound is a chemical compound featuring a benzamide group substituted with a phenyl group at position 4. The benzamide moiety is a well-established scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications. While specific biological activity for this compound itself is not extensively documented in publicly available literature, its structural analogs have shown a range of activities. For instance, N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites by binding to the minor groove of DNA.[1][2] The broader class of benzamides is known to interact with targets such as Carbonic Anhydrases and Poly (ADP-ribose) polymerases (PARPs).[3] Given this context, this compound represents a molecule of interest for which bioactivity prediction can efficiently guide experimental screening.

The Role of Computational Chemistry in Modern Drug Discovery

In silico methods are integral to modern drug discovery, offering a time- and cost-effective means to prioritize research efforts.[4] By simulating molecular interactions and predicting biological effects, computational approaches can identify promising drug candidates, elucidate mechanisms of action, and predict potential liabilities before resource-intensive laboratory work begins.[5][6] This predictive power accelerates the discovery pipeline and allows for a more rational, data-driven approach to drug design.[7]

Objectives and Scope of this Guide

The primary objective of this guide is to provide a detailed, practical, and scientifically rigorous workflow for predicting the bioactivity of this compound using a suite of standard in silico techniques. It will cover:

  • Data Acquisition: How to obtain and prepare the necessary molecular and biological data.

  • Ligand-Based Methods: Predicting activity based on the properties of the molecule itself and its similarity to known active compounds.

  • Structure-Based Methods: Predicting interactions with specific biological targets for which a 3D structure is known.

  • Integration and Validation: How to build a cohesive bioactivity profile and ensure the computational models are robust and reliable.[8][9]

Foundational Data Acquisition and Preparation

The quality of any in silico prediction is fundamentally dependent on the quality of the input data. This section outlines the critical first steps of data acquisition and preparation.

Sourcing Compound Information: Databases and Chemical Representation

Accurate representation of the query molecule is essential. Public databases like PubChem are invaluable resources for obtaining standardized chemical information.[10]

Protocol: Retrieving and Standardizing the this compound Structure

  • Retrieve Structure: Access the PubChem database ([Link]) and search for "this compound" or its CID 602506.[10]

  • Download Structure: Download the structure in a 3D SDF (Structure-Data File) format. This format contains the atomic coordinates necessary for structure-based methods.

  • Energy Minimization (Rationale): The downloaded structure is a single, static conformation. To obtain a more energetically favorable and realistic conformation, it is crucial to perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using open-source software like Avogadro or RDKit.[11] This step ensures that the starting conformation for subsequent simulations is physically plausible.

Target Identification and Dataset Curation

For methods like QSAR, a dataset of molecules with known activities against a specific target is required. For structure-based methods, a 3D structure of the potential protein target is needed.

Protocol: Building a Bioactivity Dataset for Model Training

  • Identify Potential Targets: Based on the activities of structural analogs, potential targets for this compound can be hypothesized. For this guide, we will consider a hypothetical target from a family known to interact with benzamides.

  • Data Mining from ChEMBL: The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties, making it an excellent source for QSAR datasets.[12][13][14][15]

    • Access ChEMBL ([Link]).[12][13][14][15]

    • Search for the identified target and retrieve all compounds with reported bioactivity data (e.g., IC50, Ki).

  • Data Curation (Rationale): Raw data from databases is often heterogeneous. Curation is a critical step to ensure data consistency and quality.

    • Standardize Units: Convert all bioactivity values to a single, consistent unit (e.g., nanomolar).

    • Convert to pX Scale: Transform the activity values to a logarithmic scale (e.g., pIC50 = -log10(IC50 in Molar)). This is done because biological responses are often logarithmic, and it helps to normalize the data distribution, which is beneficial for most machine learning algorithms.[16]

    • Remove Duplicates and Inconsistent Data: Ensure each compound has a single, reliable activity value.

Methodology I: Ligand-Based Approaches for Bioactivity Prediction

Ligand-based methods are employed when the 3D structure of the biological target is unknown or when building models based on the collective properties of known active molecules.[17]

Principle of Similarity and Quantitative Structure-Activity Relationship (QSAR)

The Rationale: "Similar Molecules Have Similar Activities"

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.[18] By building a mathematical model that correlates these properties (descriptors) with the known activity of a set of compounds, we can predict the activity of new, untested molecules like this compound.[16]

Protocol: Development and Validation of a 2D-QSAR Model

  • Descriptor Calculation: For each molecule in the curated dataset, calculate a wide range of 2D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, molecular connectivity indices). Open-source libraries like RDKit in Python are excellent for this task.[19]

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is held back to evaluate its predictive performance on "unseen" data. This is a crucial step for validating the model's generalizability.[20]

  • Model Building: Use a machine learning algorithm to build the regression model. Multiple Linear Regression (MLR) is a simple starting point, but more sophisticated methods like Random Forest or Gradient Boosting often yield better performance.[21]

  • Model Validation (Self-Validating System):

    • Internal Validation: Use cross-validation (e.g., 5-fold cross-validation) on the training set to assess the model's robustness and to tune hyperparameters. This involves repeatedly splitting the training data and training the model to ensure it's not overly sensitive to the specific data split.

    • External Validation: Evaluate the trained model on the independent test set. The performance is typically measured by the coefficient of determination (R²) and the root mean square error (RMSE). A good model will have a high R² (typically > 0.6) and a low RMSE on the test set.[21]

    • Y-Randomization: As a further check against chance correlation, the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is built. A valid model should have a very low R² on the randomized data.[16]

G cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Prediction Data Curated Bioactivity Dataset (Structures + pIC50) Split Split Data (70/30) Training Set / Test Set Data->Split Train Train ML Model (e.g., Random Forest) on Training Set Split->Train InternalVal Internal Validation (5-Fold Cross-Validation) Train->InternalVal Robustness Check ExternalVal External Validation on Test Set Train->ExternalVal Predictive Power Check FinalModel Validated QSAR Model ExternalVal->FinalModel Predict Predict Bioactivity of This compound FinalModel->Predict

Caption: Workflow for QSAR model development and validation.

Pharmacophore Modeling

Identifying Essential Chemical Features for Bioactivity

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for biological activity.[22][23][24] A pharmacophore model can be used as a 3D query to search for new molecules that fit these criteria.[17][25]

Protocol: Generating and Validating a Pharmacophore Hypothesis

  • Input: A set of active molecules from the curated dataset.

  • Hypothesis Generation: Use software (e.g., LigandScout, PharmaGist) to align the active molecules and identify common chemical features and their spatial relationships. The software will generate several potential pharmacophore hypotheses.

  • Hypothesis Validation (Rationale): The best hypothesis is not only one that fits all the active molecules but also one that can distinguish active molecules from inactive ones (decoys). A good validation set should contain the known active molecules and a larger set of presumed inactive molecules with similar physicochemical properties. The quality of the model is assessed by its ability to retrieve the active molecules from this combined dataset (enrichment factor).

Methodology II: Structure-Based Approaches for Target Interaction Analysis

When a high-resolution 3D structure of a potential biological target is available, structure-based methods can provide detailed insights into the binding mechanism.

Molecular Docking: Simulating the Ligand-Receptor Binding

The Rationale: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a protein target.[26][27] It also provides a score, which is an estimate of the binding affinity.[28] This allows for the ranking of potential drug candidates and provides a structural hypothesis for how the molecule might exert its effect.[29]

Protocol: Performing and Analyzing a Molecular Docking Experiment

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[30][31][32][33][34]

    • Prepare the protein using software like AutoDockTools. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges. This is a critical step to ensure the protein structure is chemically correct for the simulation.

  • Ligand Preparation: The energy-minimized structure of this compound is prepared by assigning rotatable bonds, which allows the docking software to explore different conformations of the ligand.

  • Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known binding site of the protein or a potential allosteric site.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina.[28] The software will generate multiple binding poses for the ligand and rank them based on a scoring function.

  • Analysis of Results:

    • Binding Energy: The top-ranked poses will have the most favorable binding energies (typically reported in kcal/mol).

    • Binding Pose: Visually inspect the top-ranked poses using a molecular viewer like PyMOL or VMD. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein's active site residues.

G PDB Protein Structure (PDB) PrepP Prepare Protein (Add Hydrogens, Charges) PDB->PrepP Ligand Ligand Structure (this compound) PrepL Prepare Ligand (Define Rotatable Bonds) Ligand->PrepL Grid Define Binding Site (Grid Box) PrepP->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analysis Analyze Results (Binding Energy, Pose, Interactions) Dock->Analysis

Caption: General workflow for a molecular docking experiment.

Molecular Dynamics (MD) Simulations

Rationale: Assessing the Stability and Dynamics of the Ligand-Protein Complex

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view.[35][36] By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide a more refined estimate of the binding free energy.[37]

Protocol: Setting up and Running a Basic MD Simulation

  • System Setup: The top-ranked protein-ligand complex from the docking experiment is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. This creates a more physiologically relevant environment.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, GROMOS) that describes the potential energy of the system.[38]

  • Simulation Steps:

    • Minimization: The system is energy-minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to allow it to relax into a stable state.

    • Production Run: The main simulation is run for a set period (e.g., 100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over time. A stable RMSD indicates that the complex is not undergoing major conformational changes and the binding is stable.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

    • Interaction Analysis: The key interactions observed in the docking pose can be monitored throughout the simulation to see if they are maintained.

Integrating and Interpreting the Results: A Holistic Bioactivity Profile

No single in silico method is perfect. The strength of this approach lies in integrating the results from multiple techniques to build a consensus prediction.

Cross-Validating Predictions from Different In Silico Methods
  • QSAR and Docking: If the QSAR model predicts high activity for this compound against a particular target, and molecular docking shows a favorable binding energy and a plausible binding pose for that same target, it increases the confidence in the prediction.

  • Docking and MD: If the binding pose predicted by docking remains stable throughout an MD simulation, it validates the initial docking result.

Table 1: Hypothetical Integrated Prediction Summary for this compound

MethodTarget/ModelPrediction/ResultConfidence
QSAR Hypothetical Kinase ModelpIC50 = 7.5Medium
Docking Hypothetical Kinase (PDB: XXXX)Binding Energy = -8.9 kcal/molHigh
MD Simulation Kinase-Ligand ComplexStable RMSD over 100 nsHigh
Pharmacophore Kinase Inhibitor ModelFits 4/5 featuresMedium
From Computational Prediction to Experimental Validation: Next Steps

The ultimate goal of in silico prediction is to guide experimental work.[39] Based on the computational results, this compound could be prioritized for in vitro testing against the predicted targets. The computational models can also be used to design new analogs with potentially improved activity.

Limitations and Considerations in In Silico Modeling

It is crucial to acknowledge the inherent limitations of computational models:

  • Data Quality: Models are only as good as the data they are trained on.

  • Approximations: Scoring functions in docking and force fields in MD are approximations of complex quantum mechanical phenomena.

  • Flexibility: Handling protein flexibility is a major challenge in docking.

  • Validation is Key: Computational predictions are hypotheses that must be confirmed by experimental validation.[40]

Conclusion

This technical guide has outlined a comprehensive, multi-faceted in silico workflow to predict the bioactivity of this compound. By systematically applying ligand-based and structure-based methods—from QSAR and pharmacophore modeling to molecular docking and MD simulations—a robust and well-validated bioactivity profile can be generated. This approach, grounded in the principles of scientific integrity and causality, provides a powerful framework for accelerating drug discovery efforts and rationally guiding the experimental validation of promising new chemical entities.

References

  • ChEMBL - EMBL-EBI. [Link]
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]
  • GAMESS: Open Source Quantum Chemistry Software.
  • Worldwide Protein D
  • ChEMBL - Wikipedia. [Link]
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. PubMed. [Link]
  • Protein D
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]
  • In silico models for drug development: tackling the valid
  • What is pharmacophore modeling and its applications?.
  • ChEMBL.
  • PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. Babrone. [Link]
  • The ChEMBL bioactivity database: an upd
  • Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]
  • In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed. [Link]
  • Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. PubMed Central. [Link]
  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. F1000Research. [Link]
  • RCSB PDB: Homepage. [Link]
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]
  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link]
  • Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research | Oxford Academic. [Link]
  • Cutting-Edge Free Tools To Unlock the Power of Comput
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.
  • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. NIH. [Link]
  • Computational Chemical Sciences Open-Source Software Development Group. [Link]
  • Avogadro - Free cross-pl
  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. [Link]
  • Introduction to QSAR modeling based on RDKit and Python. [Link]
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • Machine Learning 101: How to train your first QSAR model. Optibrium. [Link]
  • Open-Source Software to Propel Computational Chemistry.
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]
  • In Silico Target Prediction.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
  • In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI. [Link]
  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
  • Benzamide compounds with biological activities.
  • This compound. PubChem - NIH. [Link]
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.

Sources

The Emergence of a Key Pharmacophore: A Technical Guide to the Discovery and History of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenylbenzamide, a seemingly unassuming molecule, has carved a significant niche in the landscape of modern medicinal chemistry. Its biphenyl core linked to a benzamide moiety provides a versatile scaffold that has been extensively explored for therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of this compound, tracing its origins from the broader context of biphenyl chemistry to its contemporary role as a crucial pharmacophore, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document will delve into the probable synthetic evolution of this compound, its physicochemical properties, its mechanism of action in oncology, and provide detailed experimental protocols for its synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction: The Biphenyl Benzamide Scaffold

The biphenyl structural motif is a cornerstone in organic and medicinal chemistry, prized for its rigidity and ability to present substituents in a well-defined three-dimensional orientation. Historically, biphenyls were initially recognized for their industrial applications, often in the form of polychlorinated biphenyls (PCBs)[1]. However, the true potential of the biphenyl scaffold in drug discovery was unlocked through the functionalization of its aromatic rings, leading to a vast array of pharmacologically active molecules[2][3]. The introduction of an amide linkage, as seen in this compound (also known as biphenyl-4-carboxylic acid amide), further enhances the molecule's drug-like properties by providing hydrogen bonding capabilities, a feature crucial for molecular recognition by biological targets.

While a singular, celebrated moment of "discovery" for this compound is not prominently documented, its emergence is intrinsically linked to the systematic exploration of biphenyl derivatives throughout the 20th century[2][4]. Its synthesis is a logical extension of well-established organic reactions, likely first prepared as part of broader investigations into the chemical and biological properties of this versatile compound class.

Historical Context and Synthetic Evolution

The synthesis of biphenyl derivatives has a rich history dating back over a century and a half[2]. Early methods like the Wurtz-Fittig reaction (circa 1855) and the Ullmann reaction (1904), which involves the copper-catalyzed coupling of aryl halides, laid the groundwork for constructing the biphenyl core[1][5].

The preparation of this compound itself likely followed the development of methods for the synthesis of its precursor, 4-biphenylcarboxylic acid. This could have been achieved through various classical organic reactions, including the Friedel-Crafts acylation of biphenyl[2].

A plausible and historically relevant synthetic pathway to this compound would involve the amidation of 4-biphenylcarboxylic acid or its corresponding acyl chloride. This transformation is a fundamental and widely practiced reaction in organic synthesis.

Logical Synthetic Workflow

G cluster_0 Synthesis of 4-Biphenylcarboxylic Acid cluster_1 Amidation to this compound Biphenyl Biphenyl Friedel_Crafts Friedel-Crafts Acylation (AlCl3 catalyst) Biphenyl->Friedel_Crafts Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Friedel_Crafts Intermediate_Ketone 4-Acetylbiphenyl Friedel_Crafts->Intermediate_Ketone Oxidation Oxidation (e.g., KMnO4) Intermediate_Ketone->Oxidation Carboxylic_Acid 4-Biphenylcarboxylic Acid Oxidation->Carboxylic_Acid Carboxylic_Acid_2 4-Biphenylcarboxylic Acid Acyl_Chloride_Formation Acyl Chloride Formation Carboxylic_Acid_2->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride_Formation Biphenyl_Acyl_Chloride 4-Biphenylcarbonyl Chloride Acyl_Chloride_Formation->Biphenyl_Acyl_Chloride Amidation Amidation Biphenyl_Acyl_Chloride->Amidation Ammonia Ammonia (NH3) Ammonia->Amidation Final_Product This compound Amidation->Final_Product

Caption: Probable historical synthetic workflow for this compound.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its application in drug development.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[6][7]
Molecular Weight 197.24 g/mol [8]
Melting Point 161-165 °C[8]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like ethanol, acetone; sparingly soluble in water.
CAS Number 613-94-5

The Rise to Prominence: this compound as a PARP Inhibitor

The true significance of the this compound scaffold in modern medicine emerged with the discovery of its utility in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The benzamide moiety of this compound and its derivatives plays a crucial role in binding to the nicotinamide-binding pocket of the PARP enzyme, mimicking the nicotinamide portion of the NAD+ substrate and thereby competitively inhibiting its catalytic activity.

Signaling Pathway of PARP Inhibition

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARylation PARylation of proteins PARP->PARylation DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins SSB_Repair SSB Repair DDR_Proteins->SSB_Repair DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP DNA_SSB_2->PARP_2 PARP_Inhibitor This compound (or derivative) PARP_Inhibitor->PARP_2 Stalled_Replication Stalled Replication Fork PARP_2->Stalled_Replication Trapping Inhibition Inhibition DSB_Formation DNA Double-Strand Break (DSB) Formation Stalled_Replication->DSB_Formation Cell_Death Apoptosis / Cell Death DSB_Formation->Cell_Death BRCA_Deficiency BRCA Deficiency (Impaired HR Repair) BRCA_Deficiency->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of this compound and a representative in vitro PARP1 inhibition assay.

Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis from 4-biphenylcarboxylic acid.

Materials:

  • 4-Biphenylcarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-biphenylcarboxylic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain crude 4-biphenylcarbonyl chloride as a solid.

  • Amidation:

    • Dissolve the crude 4-biphenylcarbonyl chloride in anhydrous DCM.

    • In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

    • Slowly add the solution of 4-biphenylcarbonyl chloride to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate will form immediately.

    • Continue stirring for 30 minutes at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield this compound.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

In Vitro PARP1 Inhibition Assay (HTRF-based)

This protocol outlines a high-throughput fluorescence-based assay to determine the inhibitory activity of this compound or its derivatives against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • NAD+

  • Biotinylated-NAD+

  • Streptavidin-XL665

  • Anti-mono-ADP-ribose binding reagent conjugated to Europium cryptate (Eu-K)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl₂, DTT, and a surfactant)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in the assay buffer to create a dose-response curve.

  • Assay Reaction:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the PARP1 enzyme and histone H1 substrate to the wells.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the detection reagents: a mixture of Streptavidin-XL665 and anti-mono-ADP-ribose-Eu-K.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The journey of this compound from a simple biphenyl derivative to a key pharmacophore in cutting-edge cancer therapeutics exemplifies the evolution of drug discovery. Its history is a testament to the enduring importance of fundamental organic synthesis in providing the molecular tools for biological exploration. The success of PARP inhibitors based on this scaffold has solidified its status as a privileged structure in medicinal chemistry.

Future research will undoubtedly continue to explore the vast chemical space around the this compound core. The development of next-generation derivatives will likely focus on improving selectivity for different PARP family members, overcoming resistance mechanisms, and exploring novel therapeutic applications beyond oncology, including inflammatory and neurodegenerative diseases. The foundational knowledge of its synthesis and biological activity detailed in this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicine.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • El-Malah, A. A., Ali, K. A., & El-Gamal, K. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19088.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
  • El-Malah, A. A., Ali, K. A., & El-Gamal, K. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Rodrigues, V. Z., Kucková, L., Gowda, B. T., & Kožíšek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3171.
  • Fun, H. K., Chantrapromma, S., Sripet, W., Ruanwas, P., & Boonnak, N. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1269.
  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds. Google Patents.
  • Journal of the Chemical Society C: Organic. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing.
  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2011). 4-Chloro-N-phenylbenzamide. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
  • Journal of Chemical Education. (2023). A Comprehensive Inquiry-Based Comparative Experiment for an Undergraduate Organic Chemistry Laboratory Course: Elucidating the Formation Process of N-Phenylbenzamide. ACS Publications.
  • LookChem. (n.d.). N-phenylbenzamide. LookChem.
  • PubChem. (n.d.). This compound. PubChem.
  • PubChemLite. (n.d.). This compound (C13H11NO). PubChemLite.

Sources

The Emerging Therapeutic Potential of 4-Phenylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for derivatization, explore the diverse mechanisms of action, and highlight the most promising therapeutic applications, including oncology, anti-infective, and antiviral discovery. This document synthesizes current knowledge, offering field-proven insights into experimental design and data interpretation, and provides detailed protocols for the evaluation of these compelling compounds.

Introduction: The this compound Core - A Scaffold of Opportunity

The this compound moiety, characterized by a central amide linkage connecting two phenyl rings, represents a deceptively simple yet highly adaptable pharmacophore. Its rigid, planar structure provides a robust backbone for the strategic placement of functional groups, enabling fine-tuning of physicochemical properties and target engagement. This inherent versatility has led to the development of a vast chemical space of derivatives with a wide spectrum of biological activities. This guide will navigate this landscape, with a particular focus on the innovative potential of these compounds in modern drug discovery.

Synthetic Strategies: Accessing the Chemical Diversity of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. The choice of synthetic route is often dictated by the desired substitution patterns on the phenyl rings.

General Synthesis via Amide Coupling

A common and versatile method involves the coupling of a substituted benzoic acid with a substituted aniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Synthesis of N-(substituted-phenyl)benzamide derivatives

  • Acid Activation: In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) and an activating agent like N-hydroxybenzotriazole (HOBt) (1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: To the activated acid solution, add the corresponding substituted aniline (1.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-phenylbenzamide derivative.[1]

A general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product benzoic_acid Substituted Benzoic Acid reaction Amide Coupling (Room Temperature, 12-24h) benzoic_acid->reaction aniline Substituted Aniline aniline->reaction coupling_agent Coupling Agent (e.g., DIC, HOBt) coupling_agent->reaction solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound Derivative purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound derivatives spans multiple disease areas, a testament to their ability to interact with a diverse range of biological targets.

Oncology: Targeting DNA Repair and Aberrant Signaling

A significant body of research has focused on the application of this compound derivatives in oncology.

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in cancer cell death.[3] Several this compound derivatives have been identified as potent PARP inhibitors.[4]

The mechanism of action of these inhibitors involves competitive binding to the NAD+ binding site of PARP enzymes, which prevents the synthesis of poly(ADP-ribose) chains and traps PARP on the DNA, leading to the accumulation of unresolved DNA lesions.[5]

G cluster_pathway PARP-mediated DNA Repair Pathway cluster_inhibition Inhibition by this compound Derivative ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp par_synthesis PAR Chain Synthesis parp->par_synthesis trapping PARP Trapping on DNA parp->trapping recruitment Recruitment of Repair Proteins par_synthesis->recruitment repair SSB Repair recruitment->repair inhibitor This compound PARP Inhibitor inhibitor->parp no_repair Inhibition of SSB Repair inhibitor->no_repair dsbs Accumulation of Double-Strand Breaks (DSBs) trapping->dsbs no_repair->dsbs apoptosis Apoptosis in BRCA-deficient cells dsbs->apoptosis

Caption: Mechanism of PARP inhibition by this compound derivatives.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.[6] Certain 4-(2-pyrimidinylamino)benzamide derivatives have been developed as potent inhibitors of the Hh pathway.[7][8] These compounds target Smoothened (SMO), a key transmembrane protein in the Hh pathway, preventing the downstream activation of GLI transcription factors and subsequent expression of oncogenes.[9]

G cluster_pathway Hedgehog Signaling Pathway (Active) cluster_inhibition Inhibition by this compound Derivative hh Hedgehog Ligand ptch1 Patched-1 (PTCH1) hh->ptch1 binds smo Smoothened (SMO) ptch1->smo inhibits sufu_gli SUFU-GLI Complex smo->sufu_gli activates gli_activation GLI Activation sufu_gli->gli_activation transcription Gene Transcription (Proliferation, Survival) gli_activation->transcription inhibitor This compound SMO Inhibitor inhibitor->smo binds and inhibits smo_inhibition SMO Inhibition gli_repression GLI Repression smo_inhibition->gli_repression no_transcription Inhibition of Gene Transcription gli_repression->no_transcription

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

A crucial step in the development of novel anticancer agents is the in vitro evaluation of their cytotoxic and cytostatic effects.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][10]

Anti-Infective Properties

Certain N-phenylbenzamide derivatives have demonstrated significant activity against kinetoplastid parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis.[11][12] The proposed mechanism of action for some of these compounds involves binding to the minor groove of the parasite's kinetoplast DNA (kDNA), leading to its disruption and subsequent parasite death.[11]

Table 1: Antiprotozoal Activity of Selected this compound Derivatives

Compound IDTarget OrganismIC50 (µM)Reference
7bT. b. rhodesiense<1[13]
7cT. b. rhodesiense<1[13]
1aT. bruceiMicromolar range[11]
Series 3T. brucei, T. cruzi, L. donovaniSubmicromolar[11]

N-phenylbenzamide analogs have also been identified as having activity against Schistosoma mansoni, the flatworm responsible for schistosomiasis.[14]

Protocol: In Vitro Schistosomicidal Assay

  • Worm Preparation: Isolate adult S. mansoni worms from infected mice.

  • Assay Setup: Place one adult worm pair per well in a 24-well plate containing a suitable culture medium.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., praziquantel) and a vehicle control.

  • Incubation and Observation: Incubate the plates at 37°C and 5% CO2. Observe the worms at 24, 48, and 72 hours for changes in motility, pairing, and tegumental integrity.

  • Endpoint Measurement: Assess worm viability. Dead worms are typically characterized by complete immobility and significant damage to the tegument.[15]

Antiviral Activity

The this compound scaffold has also yielded compounds with promising antiviral activity.

A series of N-phenylbenzamide derivatives have been synthesized and shown to be active against Enterovirus 71 (EV71) in vitro.[1][16] The mechanism of action is believed to involve the binding of these compounds to the viral capsid, which stabilizes the virion and prevents the conformational changes necessary for uncoating and release of the viral genome into the host cell.[17]

Table 2: Anti-EV71 Activity of a Lead this compound Derivative

Compound IDVirus StrainIC50 (µM)Cytotoxicity (TC50, µM)Selectivity Index (SI)Reference
1eMultiple EV71 strains5.7 - 1262051 - 110[1]

Structure-Activity Relationships (SAR) and Pharmacokinetics

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design.

Key SAR Insights
  • Substitution Patterns: The nature and position of substituents on both phenyl rings significantly influence activity. For example, in antischistosomal analogs, electron-withdrawing groups on the N-phenyl ring were found to be beneficial for potency.[14]

  • Amide Bond Conformation: The orientation of the central amide bond can be a critical determinant of activity, although in some cases, reversed amides have been shown to retain potency.[14]

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can impact both target engagement and pharmacokinetic properties.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound derivatives, key metabolic pathways can include N-acetylation of amino groups, which can lead to rapid clearance.[18] Steric hindrance around such groups can be employed as a strategy to improve metabolic stability and prolong plasma exposure.[18]

Table 3: Representative Pharmacokinetic Parameters for a Phenylbenzamide Derivative in Rats

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Phenylbenzamide AnalogIV (1 mg/kg)----[18]
Phenylbenzamide AnalogPO (5 mg/kg)----[18]

Note: Specific values for Cmax, Tmax, AUC, and t1/2 were not provided in the referenced abstract, but the study highlights the importance of these parameters.

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life, using appropriate software.[18]

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful area for drug discovery. The chemical tractability of this core structure, combined with its ability to interact with a wide array of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research should focus on the exploration of novel substitution patterns to enhance potency and selectivity, as well as the optimization of pharmacokinetic properties to improve drug-like characteristics. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of this compound-based medicines.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
  • Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines. PubMed. [Link]
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]
  • Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis.
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. [Link]
  • Discovery of novel 4-(2-pyrimidinylamino)
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. OUCI. [Link]
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71.
  • Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Deriv
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Semantic Scholar. [Link]
  • A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT. PubMed Central. [Link]
  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]
  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PubMed Central. [Link]
  • Targeting Sonic Hedgehog Signaling by Compounds and Derivatives
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
  • New small-molecule inhibitors of the Hedgehog signaling p
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors.
  • Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. Xi'an Jiaotong University. [Link]
  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
  • Mechanism of Action of PARP Inhibitors.
  • Protocols for determination of some enzymatic activities in the adult worm vomit of S. mansoni.
  • PARP Inhibitors: From the Mechanism of Action to Clinical Practice. Acta Médica Portuguesa. [Link]
  • What is the mechanism of action of PARP inhibitors? Quora. [Link]
  • SCHISTOACT: a protocol for an open-label, five-arm, non-inferiority, individually randomized controlled trial of the efficacy and safety of praziquantel plus artemisinin-based combinations in the treatment of Schistosoma mansoni infection. PubMed Central. [Link]

Sources

The Benzamide Scaffold: A Comprehensive Guide to its Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide moiety, a deceptively simple aromatic amide, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties and synthetic accessibility, has rendered it a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of benzamide-based compounds, designed for researchers, scientists, and drug development professionals. We will dissect the core attributes of the benzamide scaffold, delve into its diverse therapeutic applications with a focus on the underlying mechanisms of action, provide detailed synthetic methodologies, and present key structure-activity relationship (SAR) data. This guide eschews a rigid template, instead opting for a narrative that logically unfolds the multifaceted story of this essential pharmacophore.

The Benzamide Core: Physicochemical Properties and Privileged Nature

The privileged status of the benzamide scaffold is not accidental; it is a direct consequence of its inherent physicochemical characteristics that make it an ideal building block for bioactive molecules.[1]

  • Hydrogen Bonding Capability: The amide functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with biological targets such as enzymes and receptors.[1]

  • Structural Rigidity and Planarity: The aromatic ring provides a rigid, planar core that serves as a well-defined anchor for substituent groups. This rigidity helps in pre-organizing the molecule for optimal binding to its target, minimizing the entropic penalty upon binding.

  • Synthetic Tractability: The synthesis of benzamide derivatives is generally straightforward, most commonly involving the coupling of a benzoic acid derivative with an amine. This allows for the rapid generation of diverse chemical libraries for screening and optimization.[1]

  • Modulation of Physicochemical Properties: The benzene ring offers multiple positions for substitution, allowing for the fine-tuning of critical drug-like properties such as lipophilicity (logP), solubility, metabolic stability, and pharmacokinetic profiles.[1]

Bioisosteric Replacements

The concept of bioisosterism is crucial in benzamide-based drug design. Replacing the core benzamide structure or its substituents with other chemical groups that have similar steric and electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles. Common bioisosteric replacements for the amide bond include ureas, sulfonamides, and various heterocyclic rings like triazoles, oxadiazoles, and imidazoles.[2][3][4] For instance, the trifluoroethylamine group has emerged as a promising amide bioisostere, offering enhanced metabolic stability.[3]

Therapeutic Applications of Benzamide-Based Compounds

The versatility of the benzamide scaffold is showcased by the wide array of therapeutic areas where its derivatives have made a significant impact.

Dopamine Receptor Antagonists: A Revolution in Psychiatry

Substituted benzamides were pivotal in the development of atypical antipsychotics. These drugs primarily act as antagonists of dopamine D2 and D3 receptors in the central nervous system.[5][6][7]

Mechanism of Action: In conditions like schizophrenia, hyperactive dopaminergic pathways are implicated in the positive symptoms (e.g., hallucinations, delusions). Benzamide antipsychotics like sulpiride and amisulpride selectively block these postsynaptic D2/D3 receptors, thereby modulating dopaminergic neurotransmission.[5][7][8] Interestingly, at low doses, these drugs can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to their efficacy against the negative symptoms of schizophrenia and for treating dysthymia.[6][8] Amisulpride is noted to be more selective for limbic dopamine pathways, potentially reducing motor side effects compared to sulpiride.[5]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Benzamides

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Postsynaptic D2 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) D2_receptor->Signaling Response Neuronal Response Signaling->Response Dopamine->D2_receptor Binds Benzamide Benzamide Antagonist (e.g., Sulpiride, Amisulpride) Benzamide->D2_autoreceptor Blocks (at low doses) Benzamide->D2_receptor Blocks

Caption: Dopamine D2 Receptor Antagonism by Benzamides.

Table 1: Pharmacological Properties of Representative Benzamide Antipsychotics

DrugPrimary TargetsKey Clinical ApplicationsNoteworthy Features
Sulpiride D2/D3 receptor antagonistSchizophrenia, dysthymia, GI motility disorders (off-label)Less selective for limbic pathways, potentially higher risk of extrapyramidal side effects (EPS).[5]
Amisulpride Selective D2/D3 receptor antagonistSchizophrenia (positive and negative symptoms), dysthymiaHigher selectivity for limbic D2/D3 receptors, potentially lower EPS risk.[5][6] Also a potent 5-HT7 receptor antagonist.[9]
Histone Deacetylase (HDAC) Inhibitors in Oncology

Benzamide-based compounds have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[10]

Mechanism of Action: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[11] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), bind to the active site of HDAC enzymes, preventing the deacetylation of histones. This results in a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, which can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[11][12] Entinostat is a selective inhibitor of Class I HDACs.[12]

Signaling Pathway: Mechanism of Action of Benzamide HDAC Inhibitors

G cluster_nucleus Cell Nucleus DNA DNA Histones Histones HAT HAT (Histone Acetyltransferase) Histones->HAT Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Acetylated_Histones->HDAC Removes Acetyl Groups Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Closed_Chromatin Closed Chromatin (Transcriptional Repression) Deacetylated_Histones->Closed_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Apoptosis Cell Cycle Arrest, Apoptosis Tumor_Suppressor->Apoptosis Benzamide_HDACi Benzamide HDACi (e.g., Entinostat) Benzamide_HDACi->HDAC Inhibits

Caption: Mechanism of Action of Benzamide HDAC Inhibitors.

Table 2: In Vitro Antiproliferative Activity (IC50) of Selected Benzamide-Based HDAC Inhibitors

CompoundCell LineIC50 (µM)Reference
Entinostat (MS-275)U937 (Human leukemia)~1[12]
Entinostat (MS-275)HL-60 (Human leukemia)~1[12]
Entinostat (MS-275)K562 (Human leukemia)~1[12]
Entinostat (MS-275)Jurkat (Human leukemia)~1[12]
Compound 8aHepG2 (Hepatocellular Carcinoma)211.16[13]
Compound 9bMCF-7 (Breast Cancer)0.2090[14]
Compound 9bHepG-2 (Hepatocellular Carcinoma)0.1944[14]
Compound 9bK-562 (Chronic Myelogenous Leukemia)0.1902[14]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Targeting DNA Repair

The benzamide scaffold is also integral to the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[15]

Mechanism of Action: PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[15][16] PARP inhibitors bind to the NAD+ binding site of the PARP enzyme, preventing its catalytic activity. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

Signaling Pathway: Mechanism of Action of Benzamide PARP Inhibitors

G cluster_brca BRCA-deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Activates Replication DNA Replication SSB->Replication Leads to BER Base Excision Repair (BER) PARP->BER Initiates Cell_Viability Cell Viability BER->Cell_Viability Maintains DSB Double-Strand Break (DSB) Replication->DSB Leads to HR Homologous Recombination (HR) Repair DSB->HR Repaired by HR->Cell_Viability Maintains Apoptosis Apoptosis HR_deficient Defective HR Repair Apoptosis_brca Apoptosis HR_deficient->Apoptosis_brca DSB_brca Double-Strand Break (DSB) DSB_brca->HR_deficient Not Repaired Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP Inhibits

Caption: Mechanism of Action of Benzamide PARP Inhibitors.

Glucokinase Activators for Diabetes Mellitus

Benzamide derivatives have been investigated as glucokinase (GK) activators for the treatment of type 2 diabetes mellitus.[17][18]

Mechanism of Action: Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen synthesis in the liver.[17][19] Benzamide-based glucokinase activators allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased insulin secretion from pancreatic β-cells in a glucose-dependent manner and promotes hepatic glucose uptake, thereby lowering blood glucose levels.[17][20]

Signaling Pathway: Mechanism of Action of Benzamide Glucokinase Activators

G cluster_pancreas Pancreatic β-cell cluster_liver Liver Hepatocyte Glucose_pancreas Glucose GK_pancreas Glucokinase (GK) Glucose_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas ATP_pancreas ↑ ATP/ADP Ratio G6P_pancreas->ATP_pancreas Insulin_secretion Insulin Secretion ATP_pancreas->Insulin_secretion Blood_Glucose ↓ Blood Glucose Insulin_secretion->Blood_Glucose Glucose_liver Glucose GK_liver Glucokinase (GK) Glucose_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycogen->Blood_Glucose Benzamide_GKA Benzamide GK Activator Benzamide_GKA->GK_pancreas Activates Benzamide_GKA->GK_liver Activates G Start Starting Materials (Benzoic Acid Derivative & Amine) Synthesis Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (In vitro & In vivo assays) Characterization->Bioassay SAR SAR Analysis & Optimization Bioassay->SAR SAR->Synthesis Iterative Optimization Lead Lead Compound SAR->Lead

Caption: General Workflow for Benzamide Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Benzamides via Acyl Chlorides (Schotten-Baumann Conditions) [21] This classic and efficient method involves the reaction of a primary or secondary amine with a benzoyl chloride in the presence of a base.

  • Materials:

    • Substituted Benzoyl Chloride (1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Base (e.g., Triethylamine, Pyridine, or aqueous NaOH) (1.1-2.0 eq)

    • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Deionized Water

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and base (if using an amine base) in the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1 M HCl (if an amine base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Ullmann Condensation for the Synthesis of 2-(Phenylamino)Benzamide [22] This copper-catalyzed cross-coupling reaction is a key method for forming C-N bonds between an aryl halide and an amine.

  • Materials:

    • 2-Chlorobenzamide (1 mmol)

    • Aniline (1.2 mmol)

    • Copper(I) iodide (CuI) (0.1 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Combine 2-chlorobenzamide, aniline, CuI, and K₂CO₃ in a round-bottom flask.

    • Add DMF and stir the mixture under an inert atmosphere.

    • Heat the reaction mixture to a temperature between 100-150 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The benzamide scaffold continues to be a highly valuable and frequently utilized motif in medicinal chemistry. [1]Its favorable physicochemical properties, synthetic accessibility, and proven track record in a diverse range of approved drugs underscore its importance in the development of new therapeutics. The future of benzamide-based drug discovery lies in the exploration of novel biological targets, the development of more selective and potent inhibitors, and the application of innovative synthetic methodologies to create increasingly complex and effective therapeutic agents. The integration of computational chemistry and machine learning will further accelerate the design and optimization of novel benzamide derivatives with improved pharmacological profiles.

References

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2020). Molecules, 25(21), 5036.
  • Sulpiride and AmiSulpiride is there a a clinical difference. (2025). SeragPsych.
  • Entinostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
  • Amisulpride. (n.d.). In Wikipedia.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Computational Biology and Chemistry, 97, 107647.
  • Amisulpride - Mechanism of Action and Psychopharmacology. (2020). Psych Scene Hub.
  • What is Entinostat used for? (2024). Patsnap Synapse.
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 1009-1022.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry, 8(10), 273-280.
  • In vitro anti-proliferative activity of the target compounds 1–15. (n.d.). ResearchGate.
  • Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2026). Oreate AI Blog.
  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting.
  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Letters in Drug Design & Discovery, 19(4), 364-376.
  • Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators. (2022). Journal of Diabetes & Metabolic Disorders, 21(1), 949-963.
  • Glucokinase Activators for Diabetes Therapy: May 2010 status report. (2011). Diabetes Care, 34(Supplement_2), S256–S261.
  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (2017). ESMO Open, 1(6), e000107.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Cancers, 12(8), 2073.

Sources

An In-depth Technical Guide to 4-Phenylbenzamide (Biphenyl-4-carboxamide)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Phenylbenzamide (also known as Biphenyl-4-carboxamide), a pivotal molecule in contemporary chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized narrative on the compound's core characteristics, synthesis, and application, grounded in established scientific principles.

Introduction: The Biphenyl Amide Scaffold

This compound belongs to the biphenyl class of organic compounds, characterized by two phenyl rings linked by a single carbon-carbon bond. The addition of a carboxamide group at the 4-position creates a rigid, planar, and functionally versatile scaffold. This unique structure imparts a combination of lipophilicity from the biphenyl core and hydrogen bonding capability from the primary amide group. These features make it a molecule of significant interest, serving both as a foundational building block in materials science and as a key pharmacophore in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, from managing neuropathic pain to developing novel antifungal agents.[1][2]

Physicochemical Characteristics

The physical and chemical identity of this compound is fundamental to its application and handling. The compound is a stable, solid material under standard conditions.[3]

Table 1: Core Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name Biphenyl-4-carboxamide[4]
Synonyms This compound[4]
CAS Number 3815-20-1[5]
Molecular Formula C₁₃H₁₁NO[5]
Molecular Weight 197.23 g/mol [5]
Appearance Solid[5]
Melting Point 229-233 °C (lit.)[4][5]
Boiling Point 381.4 °C at 760 mmHg[6]
Flash Point 184.5 °C[6]
InChI Key LUQVCHRDAGWYMG-UHFFFAOYSA-N[4]
SMILES NC(=O)c1ccc(cc1)-c2ccccc2[4]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available Biphenyl-4-carboxylic acid. This method involves the activation of the carboxylic acid to an acid chloride, followed by amidation. This pathway is chosen for its high efficiency and the relative ease of purification of the final product.

Step 1: Synthesis of 4-Biphenylcarbonyl Chloride

The initial step activates the carboxylic acid, making it highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (HCl and SO₂) are gaseous, which simplifies the workup procedure.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Biphenyl-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5 mL per gram of acid).[1]

  • Heat the mixture to reflux for 2-3 hours. The solid starting material will gradually dissolve as it converts to the soluble acid chloride.[1]

  • After the reaction is complete (monitored by the cessation of HCl gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (distillation).

  • Add a dry, non-polar solvent such as toluene and evaporate it in vacuo. This azeotropic removal ensures all residual thionyl chloride is eliminated. The resulting crude 4-biphenylcarbonyl chloride, a solid, can be used in the next step without further purification.[1]

Step 2: Amidation of 4-Biphenylcarbonyl Chloride

The highly reactive acid chloride is then treated with an ammonia source to form the primary amide. Using a stable ammonium salt like ammonium chloride in a suitable solvent provides a safe and convenient alternative to gaseous ammonia.[7]

Experimental Protocol:

  • Dissolve the crude 4-biphenylcarbonyl chloride (1.0 eq) from the previous step in N-methyl-2-pyrrolidone (NMP).

  • Add ammonium chloride (NH₄Cl, ~1.5 eq) to the solution. NMP serves as both the solvent and an acid scavenger, trapping the HCl that is cogenerated and driving the reaction forward without the need for an additional base.[7]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove NMP and any remaining ammonium salts.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a pure solid.

SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A Biphenyl-4-carboxylic Acid B 4-Biphenylcarbonyl Chloride A->B  SOCl₂, Reflux   C 4-Biphenylcarbonyl Chloride D This compound (Crude) C->D  NH₄Cl, NMP, RT   E This compound (Crude) F Pure this compound E->F  Recrystallization (Ethanol)  

Figure 1. High-level workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The two protons of the amide (-NH₂) group will likely appear as a broad singlet in the downfield region (typically δ 6.0-8.0 ppm), the exact shift being dependent on solvent and concentration. The aromatic region (δ 7.0-8.5 ppm) will display a complex multiplet pattern corresponding to the nine protons of the biphenyl system. Protons on the carboxamide-substituted ring will be shifted further downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the amide group.

  • ¹³C NMR: The carbon NMR spectrum will show 13 distinct signals. The carbonyl carbon (C=O) of the amide is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.[8] The aromatic carbons will resonate in the δ 120-150 ppm region. The quaternary carbons, including the one bearing the amide group and the two carbons forming the biphenyl linkage, will typically show lower intensity signals.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

  • N-H Stretching: Two distinct, medium-intensity peaks are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group.[5][9]

  • C=O Stretching: A strong, sharp absorption band, known as the Amide I band, is expected around 1650-1690 cm⁻¹.[5] This is characteristic of the carbonyl group in an amide.

  • Aromatic C-H and C=C Stretching: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings will be visible in the 1600-1450 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺).

  • Molecular Ion Peak: Given the molecular weight of 197.23 g/mol , the molecular ion peak should be clearly visible at an m/z ratio of 197. Key fragmentation patterns would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 181, corresponding to the biphenylcarbonyl cation, which is a common fragmentation pathway for such structures.[10][11]

Applications in Research and Development

The rigid biphenylamide scaffold is a privileged structure in modern drug discovery and materials science.

Medicinal Chemistry & Drug Development

The structure of this compound is a frequent starting point for the development of bioactive compounds. Its derivatives have been synthesized and evaluated for a wide array of pharmacological activities:

  • TRPV1 Antagonists: Derivatives have been designed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the treatment of neuropathic pain.[1]

  • Antifungal Agents: The biphenyl carboxamide pharmacophore is present in natural products with biological activity and has been exploited to create novel fungicidal agents, some of which are effective against resistant strains.[2][12]

  • Enzyme Inhibition: The scaffold has been used to design inhibitors for various enzymes, including carbonic anhydrases, which are implicated in several disease states.[13]

  • PAF Antagonists: N-substituted biphenyl-4-carboxamides have been developed as antagonists of the platelet-activating factor (PAF), with potential applications in treating inflammatory conditions and bronchospasm.[14]

Applications A This compound Scaffold B Neuropathic Pain (TRPV1 Antagonists) A->B C Fungal Infections (Fungicidal Agents) A->C D Glaucoma / Cancer (Carbonic Anhydrase Inhibitors) A->D E Inflammation (PAF Antagonists) A->E F Materials Science (Organic Semiconductors, Liquid Crystals) A->F

Figure 2. Key application areas for this compound derivatives.
Materials Science

The rigid, planar structure and hydrogen-bonding capabilities of this compound make it a useful building block for advanced organic materials, including organic semiconductors and liquid crystals, where molecular organization and intermolecular interactions are critical for function.[15]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2A).[16] The corresponding hazard statements are H302 and H319.

  • Handling Precautions: Work in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.[17]

  • Personal Protective Equipment (PPE): Standard PPE should include safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust generation, a NIOSH-approved N95 dust mask is recommended.[4]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[16]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[16]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[17]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Royal Society of Chemistry.
  • PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. [Link]
  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]
  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
  • ACS Publications. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. [Link]
  • Specac Ltd. Interpreting Infrared Spectra. [Link]
  • PubMed.
  • PrepChem.com. Synthesis of A. 4-Biphenylcarbonyl Chloride. [Link]
  • ResearchGate. FT-IR spectrum of the biphenyl. [Link]
  • Journal of the Chemical Society C: Organic. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
  • Chemsrc. Biphenyl-4-carboxamide | CAS#:3815-20-1. [Link]
  • Chinese Journal of Organic Chemistry. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]
  • MySkinRecipes. Biphenyl-4-carboxamide. [Link]
  • NIST. Biphenyl-4-carboxylic acid. [Link]
  • ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. [Link]
  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

4-Phenylbenzamide: A Versatile Scaffold in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Benzamide Moiety

The benzamide functional group is a cornerstone of modern organic chemistry, underpinning the structure of a vast array of pharmaceuticals, functional materials, and biologically active compounds. Its prevalence stems from its remarkable stability, its capacity to engage in hydrogen bonding, and its ability to serve as a versatile synthetic handle for further molecular elaboration. Within this important class of molecules, 4-phenylbenzamide stands out as a particularly valuable building block. The presence of the biphenyl motif imparts a unique combination of rigidity, hydrophobicity, and opportunities for further functionalization, making it an attractive scaffold for the design of novel molecules with tailored properties.

This technical guide provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. Moving beyond a simple recitation of reactions, this document delves into the mechanistic underpinnings of its synthesis and reactivity, offers detailed experimental protocols for its preparation and derivatization, and showcases its application in the development of innovative molecules for medicine and materials science.

Core Physicochemical and Safety Profile of this compound

A thorough understanding of a building block's fundamental properties and safety considerations is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 157-161 °C
Solubility Soluble in organic solvents such as ethanol, acetone, and THF; sparingly soluble in water.

Safety and Handling Precautions:

While this compound itself is not classified as acutely toxic, standard laboratory safety protocols should be strictly adhered to. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.[1][2][3]

The primary precursor for the synthesis of this compound is 4-phenylbenzoic acid (also known as biphenyl-4-carboxylic acid). This compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate care must be taken when handling this starting material.

Synthesis of this compound: A Detailed Experimental Protocol

The most common and reliable method for the synthesis of this compound is the conversion of 4-phenylbenzoic acid to its corresponding acyl chloride, followed by amidation. This two-step procedure, rooted in the principles of the Schotten-Baumann reaction, consistently provides high yields of the desired product.

Step 1: Synthesis of 4-Phenylbenzoyl Chloride

Principle: The carboxylic acid is activated by conversion to an acyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating agent.

Experimental Protocol:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 4-phenylbenzoic acid (5.0 g, 25.2 mmol).

  • Add toluene (30 mL) and a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (2.7 mL, 37.8 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 4-phenylbenzoyl chloride as a pale yellow solid or oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Principle: The highly reactive 4-phenylbenzoyl chloride undergoes nucleophilic acyl substitution with ammonia to form the stable amide. The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol:

  • Dissolve the crude 4-phenylbenzoyl chloride from the previous step in anhydrous tetrahydrofuran (THF) (40 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the stirred solution or add an excess of concentrated aqueous ammonia (e.g., 28-30%) dropwise. A white precipitate of this compound and ammonium chloride will form.

  • After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Pour the reaction mixture into 100 mL of cold water.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any ammonium chloride.

  • Dry the collected solid in a vacuum oven to afford this compound as a white crystalline powder. The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 85-95% over two steps.

Spectroscopic Characterization of Benzamides

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural verification of synthesized benzamides. The chemical shifts of the protons and carbons provide a unique fingerprint of the molecule.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for a Representative Benzamide (N-Phenylbenzamide)

¹H NMR (in CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.1-7.9multipletAr-H
Amide Proton7.92broad singletN-H
¹³C NMR (in CDCl₃) Chemical Shift (δ, ppm) Assignment
Aromatic Carbons120.4, 124.7, 127.2, 128.9, 129.2Ar-C
Carbonyl Carbon165.9C=O

Note: The exact chemical shifts for this compound will vary slightly but will follow a similar pattern. Data is representative and based on a closely related structure.[4]

The Mechanism of Amide Formation: A Deeper Look

The synthesis of this compound from 4-phenylbenzoyl chloride and ammonia proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia onto the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The carbonyl double bond then reforms, and the chloride ion, being a good leaving group, is expelled. A final deprotonation step by another molecule of ammonia yields the stable amide and ammonium chloride.

Applications of this compound as a Building Block

The rigid, planar structure of the biphenyl core in this compound makes it an attractive scaffold for a variety of applications, most notably in medicinal chemistry and materials science.

In Medicinal Chemistry and Drug Discovery

The benzamide moiety is a well-established pharmacophore, and the introduction of a phenyl group at the 4-position can significantly influence the biological activity of the resulting derivatives. The phenyl group can engage in π-π stacking interactions with biological targets and provides a vector for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Table 3: Examples of Biologically Active N-Phenylbenzamide Derivatives

Derivative Class Biological Activity Reference
N-Phenylbenzamide DerivativesAntiviral (Enterovirus 71)[5]
Imidazole-based N-PhenylbenzamidesAnticancer
4-Benzamidobenzoic Acid HydrazidesSoluble Epoxide Hydrolase Inhibitors[6]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivativesAnticonvulsant

For instance, a series of novel N-phenylbenzamide derivatives have been synthesized and shown to possess potent antiviral activity against Enterovirus 71.[5] In these compounds, the core benzamide structure is further functionalized, and the biological activity is modulated by the nature of the substituents on both the phenyl ring of the benzoyl group and the N-phenyl ring.

G Start This compound Scaffold Deriv1 Antiviral Agents Start->Deriv1 Functionalization Deriv2 Anticancer Agents Start->Deriv2 Functionalization Deriv3 Enzyme Inhibitors Start->Deriv3 Functionalization

Caption: Drug discovery workflow starting from the this compound scaffold.

In Materials Science

The rigid and aromatic nature of the this compound structure makes it a promising building block for the synthesis of high-performance polymers and liquid crystals.

  • Polyamides: Aromatic polyamides, or aramids, are a class of polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the biphenyl unit from this compound into a polymer backbone can enhance these properties and also improve solubility in organic solvents, which is often a challenge in the processing of aramids.[7][8][9][10][11]

  • Liquid Crystals: The elongated and rigid shape of molecules based on the this compound core is conducive to the formation of liquid crystalline phases. By attaching flexible alkyl chains to the biphenyl or benzamide moieties, it is possible to design molecules that exhibit mesomorphic behavior over a specific temperature range. These materials have potential applications in display technologies and optical sensors.[12][13][14][15][16]

Conclusion: A Building Block of Enduring and Future Significance

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation, coupled with the unique structural and electronic properties of the biphenyl moiety, provides a robust platform for the design and synthesis of a wide range of functional molecules. From the development of new therapeutic agents to the creation of advanced materials, the applications of this compound are continually expanding. The detailed protocols, mechanistic insights, and application overviews presented in this guide are intended to empower researchers to fully harness the synthetic potential of this important scaffold in their own scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • BenchChem. (2025). Step-by-step synthesis protocol for 4-Phenylazobenzoic acid.
  • Liou, G.-S., & Hsiao, S.-H. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
  • Thermo Fisher Scientific. (2009).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (2024).
  • Zavareh, E. R., Hedayati, M., Rad, L. H., Shahhosseini, S., Faizi, M., & Tabatabai, S. A. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1087–1096.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2009). (PDF) Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4-Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine.
  • BenchChem. (2025).
  • Hsiao, S.-H., & Yang, C.-P. (2002). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Polymer Journal, 34(3), 226-233.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Zhang, H., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640.
  • Hsiao, S.-H., & Lin, S.-W. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Wang, C., et al. (2024). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. International Journal of Molecular Sciences, 25(1), 539.
  • Google Patents. (n.d.). US4147651A - Biphenyl based liquid crystal compositions.
  • Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(2), 197-208.
  • Ahmed, H. A., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6618.
  • Google Patents. (n.d.). US5856432A - Polyimide film from pyromellitic dianhydride and a bis (4-aminophenoxy) aromatic compound as an alignment layer for liquid crystal displays.

Sources

CAS number and molecular formula of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 4-Phenylbenzamide, a key scaffold in medicinal chemistry.

Introduction

This compound (PubChem CID: 602506) is an aromatic amide with a biphenyl core structure. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, planar nature which can facilitate interactions with biological targets and impart desirable electronic properties. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and a discussion of the biological activities observed in structurally related compounds, highlighting its potential in drug discovery and development.

Molecular Formula: C₁₃H₁₁NO[1]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for amide bond formation. A common and reliable strategy involves the acylation of ammonia or an ammonia equivalent with a reactive derivative of 4-phenylbenzoic acid, such as 4-phenylbenzoyl chloride. This method is analogous to the synthesis of other substituted benzamides, for instance, the preparation of 4-Bromo-N-phenylbenzamide from 4-bromobenzoyl chloride and aniline.[2]

General Synthetic Pathway

The reaction proceeds via the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-phenylbenzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form this compound and hydrochloric acid. A base is typically added to neutralize the acid byproduct and drive the reaction to completion.

Synthesis of this compound cluster_reactants Reactants cluster_products Products reactant1 4-Phenylbenzoyl chloride product1 This compound reactant1->product1 Acylation reactant2 Ammonia (NH₃) reactant2->product1 product2 Ammonium Chloride (NH₄Cl)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Phenylbenzoyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbenzoyl chloride (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 3-5 equivalents) to the stirred solution of 4-phenylbenzoyl chloride. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove unreacted ammonia and any acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While extensive experimental data for this specific molecule is limited, properties can be predicted and inferred from closely related structures.

PropertyValue/DescriptionSource
Molecular Weight 197.23 g/mol [1]
Appearance Expected to be a crystalline solid at room temperature.Inferred
Melting Point Not reported. Related benzamides have melting points ranging from 150-280 °C.[3]-
Solubility Expected to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol.Inferred
LogP Predicted to be around 2.9, indicating moderate lipophilicity.[4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the amide protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching vibration of the amide group (typically around 1650 cm⁻¹) and N-H stretching vibrations (around 3300-3100 cm⁻¹).[3]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Biological Activity and Potential Applications

The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[5] Derivatives of N-phenylbenzamide and 4-substituted benzamides have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Many benzamide derivatives have been investigated as potential anticancer agents. For instance, certain imidazole-based N-phenylbenzamide derivatives have shown cytotoxic activity against various cancer cell lines with IC₅₀ values in the micromolar range.[3] The proposed mechanisms of action for some benzamide derivatives include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[6]

Anticonvulsant Properties

Substituted benzamides, particularly 4-amino-N-(alkylphenyl)benzamide derivatives, have been identified as a promising class of anticonvulsant drugs.[7] These compounds have shown efficacy in animal models of epilepsy.

Antiparasitic Activity

N-phenylbenzamide derivatives have also been explored as potential agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. Some of these compounds are believed to act by binding to the minor groove of the parasite's DNA.[8][9]

Biological_Activities cluster_applications Potential Therapeutic Applications This compound Core This compound Core Anticancer Anticancer This compound Core->Anticancer Derivative Activity Anticonvulsant Anticonvulsant This compound Core->Anticonvulsant Derivative Activity Antiparasitic Antiparasitic This compound Core->Antiparasitic Derivative Activity

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound is a molecule with a foundational structure that holds considerable promise for the development of novel therapeutic agents and functional materials. Its synthesis is achievable through standard organic chemistry methodologies. While further research is needed to fully elucidate the specific biological profile of this compound itself, the extensive studies on its derivatives strongly suggest that this chemical scaffold is a valuable starting point for the design of new molecules with a wide range of pharmacological activities. This guide serves as a technical resource to encourage and support further investigation into this promising compound.

References

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem.
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem.
  • This compound | C13H11NO | CID 602506. PubChem.
  • 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841. PubChem.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
  • 4-Chloro-N-phenylbenzamide. ResearchGate.
  • 4-Bromo-N-phenylbenzamide. PubMed Central.
  • 4-Chloro-N-phenylbenzamide. PubMed Central.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications.
  • Supporting Information. Royal Society of Chemistry.
  • This compound (C13H11NO). PubChemLite.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central.
  • Crystal structure of 4-methoxy-N-phenylbenzamide. PubMed Central.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.
  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151. PubChem.

Sources

Predicted ADME-Tox Profile of 4-Phenylbenzamide: An In Silico Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, in-silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of 4-Phenylbenzamide. In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacokinetic and safety profile is paramount to de-risking candidates and reducing costly late-stage failures.[1] By leveraging established and validated computational platforms—specifically SwissADME and pkCSM—we have generated a robust predictive profile for this compound. This document details the methodologies employed, presents the predicted data in a structured format, and offers an expert interpretation of the findings. The analysis encompasses physicochemical characteristics, drug-likeness, pharmacokinetic parameters across ADME, and key toxicity endpoints. Our results indicate that this compound exhibits favorable drug-like properties according to Lipinski's Rule of Five, with predictions for high gastrointestinal absorption and no significant toxicity flags. However, potential liabilities include moderate inhibition of key cytochrome P450 enzymes and limited permeability across the blood-brain barrier. This guide serves as a foundational resource for researchers, enabling informed decisions for the potential future development of this compound derivatives.

Introduction

This compound is a chemical compound featuring a benzamide core substituted with a phenyl group. While benzamide derivatives are recognized as bioactive scaffolds in medicinal chemistry, appearing in various therapeutic agents[2], the specific pharmacokinetic profile of this compound is not widely documented. The process of bringing a new chemical entity to market is fraught with challenges, with a significant number of promising candidates failing due to suboptimal ADME properties or unforeseen toxicity.[1][3]

The integration of computational, or in silico, methods in the early phases of drug discovery provides a rapid, cost-effective, and resource-efficient strategy to screen compounds.[4][5] These predictive models, built on vast datasets of experimental results, use a compound's chemical structure to forecast its behavior in a biological system.[6] This allows for the early identification and elimination of compounds with poor ADME profiles, enabling research efforts to focus on candidates with a higher probability of success.

This guide aims to construct and meticulously analyze a predictive ADME-Tox profile for this compound. By employing validated web-based tools, we will explore its drug-likeness, predict its journey through the body (ADME), and assess its potential for common toxicities. The ultimate goal is to provide a holistic view of the compound's potential and liabilities from a drug development perspective.

In Silico Methodology & Protocols

The foundation of this guide rests on data generated from two widely respected, freely accessible academic web servers: SwissADME and pkCSM . The choice of these platforms is deliberate; they utilize distinct but complementary algorithms—SwissADME focuses on physicochemical properties, drug-likeness, and pharmacokinetics, while pkCSM employs graph-based signatures to predict a broad range of ADMET properties.[7]

The workflow begins with the canonical representation of the molecule, the Simplified Molecular Input Line Entry System (SMILES) string, which is then processed by the predictive algorithms of each platform.

Canonical SMILES for this compound: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[8]

cluster_input Input cluster_tools In Silico Prediction Platforms cluster_output Predicted Profile Output SMILES This compound (SMILES String) SwissADME SwissADME Server SMILES->SwissADME Submit Structure pkCSM pkCSM Server SMILES->pkCSM Submit Structure PhysChem Physicochemical Properties SwissADME->PhysChem PK Pharmacokinetics (ADME) SwissADME->PK DrugLikeness Drug-Likeness & Filters SwissADME->DrugLikeness pkCSM->PK Toxicity Toxicity Endpoints pkCSM->Toxicity Analysis Comprehensive ADME-Tox Profile PhysChem->Analysis Data Aggregation PK->Analysis Data Aggregation DrugLikeness->Analysis Data Aggregation Toxicity->Analysis Data Aggregation

Caption: In silico ADME-Tox prediction workflow for this compound.

Protocol 2.1: Generating Predictions with SwissADME
  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[7]

  • Input Structure: In the provided molecular editor box, paste the SMILES string for this compound: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N.

  • Initiate Analysis: Click the "Run" button to start the computation.

  • Data Collection: The server will generate a comprehensive report. Collect the data from the following sections: "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness."

Protocol 2.2: Generating Predictions with pkCSM
  • Navigate to the pkCSM web server ([Link]]

  • Input Structure: Select the "Predict" tab. Paste the SMILES string for this compound into the input area. Alternatively, upload a .smi file containing the string.

  • Initiate Analysis: Click the "Submit" button.

  • Data Collection: The server will output predictions across ADMET properties. Collect the relevant quantitative and qualitative data from the "Absorption," "Distribution," "Metabolism," "Excretion," and "Toxicity" tabs.

Physicochemical Properties & Drug-Likeness

A compound's fundamental physicochemical properties govern its interaction with biological systems. These parameters are the basis for "drug-likeness" rules, which are empirical guidelines used to assess the probability of a compound being an orally active drug.[9] The most famous of these is Lipinski's Rule of Five.[10][11]

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria[9][10]:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Octanol-Water Partition Coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

LipinskiRule cluster_rules Lipinski's Rule of Five Criteria Compound This compound MW MW ≤ 500 Da Compound->MW LogP LogP ≤ 5 Compound->LogP HBD H-Bond Donors ≤ 5 Compound->HBD HBA H-Bond Acceptors ≤ 10 Compound->HBA Result Good Oral Bioavailability Potential Violation Poor Oral Bioavailability Potential MW->Result 0-1 Violations MW->Violation ≥2 Violations LogP->Result 0-1 Violations LogP->Violation ≥2 Violations HBD->Result 0-1 Violations HBD->Violation ≥2 Violations HBA->Result 0-1 Violations HBA->Violation ≥2 Violations

Caption: Logical flow of Lipinski's Rule of Five for drug-likeness.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

Parameter Predicted Value Interpretation & Significance
Physicochemical Properties
Molecular Formula C₁₃H₁₁NO Basic chemical composition.
Molecular Weight (MW) 197.24 g/mol Low molecular weight, favorable for diffusion and absorption.
Consensus LogP 2.55 Optimal lipophilicity; balances solubility and membrane permeability.
Water Solubility (LogS) -2.89 Predicted to be soluble in water.
Topological Polar Surface Area (TPSA) 49.33 Ų Good TPSA value (<140 Ų), suggesting good cell membrane permeability.[12]
Drug-Likeness Rules
Lipinski's Rule of Five 0 Violations Fully compliant; strong indicator of potential oral bioavailability.[10][13]

| Bioavailability Score | 0.55 | Indicates a high probability of having >10% oral bioavailability in rats. |

Insight & Causality: this compound presents a highly favorable physicochemical profile. Its low molecular weight and optimal LogP value strike a crucial balance: it is lipophilic enough to cross lipid membranes but not so much that it suffers from poor aqueous solubility. The TPSA is well within the accepted range for good oral absorption. Crucially, it has zero violations of Lipinski's Rule of Five, making it an excellent starting point for a potential orally administered therapeutic.

Pharmacokinetic Predictions (ADME)

This section details the predicted journey of this compound through a biological system.

Absorption

Absorption is the process by which a drug enters the bloodstream. For oral drugs, this primarily involves crossing the intestinal wall.

Table 2: Predicted Absorption Properties

Parameter Model Predicted Value Interpretation
Human Intestinal Absorption pkCSM 95.5% Predicted to be very highly absorbed from the gut.
Caco-2 Permeability (logPapp) pkCSM 0.99 High permeability across Caco-2 cell monolayers, an in-vitro model of the intestinal wall.

| P-glycoprotein (P-gp) Substrate | SwissADME | No | Not predicted to be a substrate of P-gp, an efflux pump that can limit drug absorption. |

Insight & Causality: The data strongly suggests excellent oral absorption. The high predicted intestinal absorption percentage is corroborated by the high Caco-2 permeability value. Furthermore, the prediction that it is not a substrate for the P-gp efflux pump is a significant advantage, as this pump actively removes many drugs from cells, reducing their effective concentration and absorption.[14]

Distribution

Distribution describes the reversible transfer of a drug from the blood to various tissues in the body.

Table 3: Predicted Distribution Properties

Parameter Model Predicted Value Interpretation
Blood-Brain Barrier (BBB) Permeability (logBB) pkCSM -0.66 Predicted to be poorly distributed to the brain.
CNS Permeability (logPS) pkCSM -1.58 Predicted to have poor permeability into the Central Nervous System (CNS).

| Plasma Protein Binding | pkCSM | 88.7% | Predicted to be highly bound to plasma proteins. |

Insight & Causality: The molecule is predicted to be largely confined to the circulatory system and peripheral tissues, with limited access to the brain. The negative logBB and logPS values indicate it is unlikely to cross the blood-brain barrier, which would make it unsuitable for targeting CNS disorders but beneficial for avoiding CNS-related side effects. The high plasma protein binding means that a significant fraction of the drug in the blood will be bound to proteins like albumin, rendering it inactive. Only the unbound fraction is free to exert a pharmacological effect.

Metabolism

Metabolism is the chemical modification of a drug by the body, primarily by enzymes in the liver. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions.[15]

Table 4: Predicted Cytochrome P450 Inhibition Profile

CYP Isoform Model Prediction Interpretation
CYP1A2 SwissADME Inhibitor Potential for interactions with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline).
CYP2C9 SwissADME Inhibitor Potential for interactions with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen).
CYP2C19 SwissADME Non-inhibitor Low risk of interactions with drugs metabolized by CYP2C19 (e.g., omeprazole).
CYP2D6 SwissADME Non-inhibitor Low risk of interactions with drugs metabolized by CYP2D6 (e.g., codeine, metoprolol).

| CYP3A4 | SwissADME | Inhibitor | Potential for interactions with a wide range of drugs metabolized by CYP3A4. |

Insight & Causality: The predicted inhibition of CYP1A2, CYP2C9, and especially CYP3A4 represents a potential liability. CYP3A4 is the most abundant CYP enzyme and is involved in the metabolism of over 50% of clinical drugs. Inhibition of this enzyme by this compound could lead to increased plasma concentrations and potential toxicity of co-administered drugs. This is a critical flag that would require experimental validation (e.g., in vitro microsomal assays) early in a development program.

Excretion

Excretion is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or liver (bile).

Table 5: Predicted Excretion Properties

Parameter Model Predicted Value Interpretation
Total Clearance (log(ml/min/kg)) pkCSM 0.35 Represents a combination of hepatic and renal clearance; value suggests moderate clearance rate.

| Renal OCT2 Substrate | pkCSM | No | Not predicted to be a substrate for the Organic Cation Transporter 2, a key transporter in renal excretion. |

Insight & Causality: The predicted clearance rate is moderate, suggesting a reasonable biological half-life. Since it is not predicted to be a substrate for the renal OCT2 transporter, its excretion is likely to be driven more by metabolism and passive renal filtration.

Predicted Toxicity

Early assessment of potential toxicity is crucial for drug safety. In silico models can flag compounds likely to cause common toxicities.

Table 6: Predicted Toxicity Profile

Endpoint Model Prediction Interpretation
AMES Toxicity pkCSM Non-mutagenic Low probability of causing DNA mutations (carcinogenicity).
hERG I Inhibition pkCSM No Low risk of inhibiting the hERG potassium channel, which can lead to cardiac arrhythmia.
Hepatotoxicity pkCSM No Low risk of causing drug-induced liver injury.

| Skin Sensitisation | pkCSM | No | Low risk of causing an allergic skin reaction. |

Insight & Causality: The toxicity profile for this compound is predicted to be clean. It is not flagged for mutagenicity, cardiotoxicity (via hERG inhibition), liver toxicity, or skin sensitization. This is a highly favorable safety profile at this early predictive stage and increases the compound's attractiveness for further investigation.

Synthesis and Overall Assessment

The comprehensive in silico analysis paints a promising, albeit nuanced, picture of this compound as a potential drug lead.

Strengths:

  • Excellent Drug-Likeness: The compound fully adheres to Lipinski's Rule of Five and possesses favorable physicochemical properties for oral administration.

  • High Predicted Absorption: Predictions for high intestinal absorption and lack of P-gp substrate activity suggest excellent oral bioavailability.

  • Clean Safety Profile: The compound is not flagged for several critical toxicities, including mutagenicity, cardiotoxicity, and hepatotoxicity.

Potential Liabilities:

  • CYP450 Inhibition: The predicted inhibition of CYP1A2, CYP2C9, and CYP3A4 is the most significant concern, posing a risk of drug-drug interactions. This would need to be a primary focus of experimental validation.

  • Limited CNS Penetration: While an advantage for peripherally acting drugs, this property makes it unsuitable for CNS targets.

  • High Plasma Protein Binding: The high degree of binding reduces the concentration of free, active drug, which may necessitate higher dosing.

Path Forward: Based on this predictive profile, this compound warrants further investigation. The immediate next steps should involve in vitro experimental validation of the key predictions. Priority should be given to assays for CYP450 inhibition and plasma protein binding to confirm or refute the primary liabilities identified in this guide.

Conclusion

This in-depth technical guide has detailed the generation and analysis of a predicted ADME-Tox profile for this compound using validated in silico tools. The compound exhibits a strong drug-like foundation with excellent predicted absorption and a favorable preliminary safety profile. While the potential for cytochrome P450-mediated drug-drug interactions presents a notable hurdle, the overall profile is sufficiently promising to justify its consideration as a scaffold for further medicinal chemistry exploration. This computational assessment serves as a critical first step, providing a data-driven roadmap for subsequent experimental validation and development.

References

  • Wu F, et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]
  • Kar S, et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry. [Link]
  • BioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS. bioRxiv. [Link]
  • Serna-Vásquez, N., et al. (2023).
  • Al-Ostoot, F. H., et al. (2022).
  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
  • Wikipedia. Lipinski's rule of five. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
  • Scribd. Predicting Drug PK with Graphs. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
  • Public Library of Science. (2018). Pharmacokinetic parameters for phenylbenzamides. Figshare. [Link]
  • Moodle@Units. Lipinski's rule of five. [Link]
  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (2023). Journal of Applied Pharmaceutical Science. [Link]
  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]
  • Zenovel. (2024). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
  • AZoLifeSciences. (2022).
  • ResearchGate. ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. [Link]
  • Broccatelli, F., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. [Link]
  • Nishida, H., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes. PubMed. [Link]
  • SwissADME. Frequently Asked Questions. [Link]
  • ResearchGate. Bioavailability radar plot of compounds 4a–n using the SwissADME predictor. [Link]
  • OmicsDI.
  • Difi, I., & Hachi, F. (2022). Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. MDPI. [Link]
  • Journal of Hunan University Natural Sciences. (2021). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl)
  • Diaz, G. A., et al. (2016). Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders. Molecular Genetics and Metabolism Reports. [Link]
  • Cambridge MedChem Consulting. ADME Properties. [Link]
  • PubChem. This compound. [Link]
  • PubChemLite. This compound (C13H11NO). [Link]
  • Fun, H.-K., et al. (2011). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E. [Link]
  • Zutshi, U., et al. (1981). Absorption, Distribution and Excretion of N-4-phenyl-phenacyl-heliotridanium Bromide. Arzneimittelforschung. [Link]
  • PubChem. 4-Methyl-N-phenylbenzamide. [Link]
  • PubChem. 4-methoxy-N-phenylbenzamide. [Link]
  • Wang, Z., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E. [Link]
  • Watabe, T., et al. (1977). Metabolism of triphenylmethane colours II. Absorption, excretion and distribution of Benzyl Violet 4B. Food and Cosmetics Toxicology. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Phenylbenzamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is approached via a robust and scalable two-step method, commencing with the conversion of 4-phenylbenzoic acid to the highly reactive 4-biphenylcarbonyl chloride intermediate. This is subsequently reacted with ammonia in a Schotten-Baumann type reaction to yield the target amide. This document elucidates the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The benzamide moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a phenyl group at the 4-position of the benzamide scaffold, yielding this compound, imparts unique physicochemical properties that are of significant interest in drug design and materials science. This biphenyl structure can enhance molecular rigidity, influence crystal packing, and provide a scaffold for further functionalization, making it a key building block in the development of novel therapeutic agents and functional materials.[2]

The synthetic route detailed herein is a classic and reliable method for amide formation, proceeding through an acyl chloride intermediate.[3] Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[4] Activating the carboxylic acid, in this case by converting it to an acyl chloride, renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an amine.[3]

Reaction Scheme & Mechanism

The synthesis of this compound is achieved in two primary steps:

Step 1: Synthesis of 4-Biphenylcarbonyl Chloride

The first step involves the reaction of 4-phenylbenzoic acid with thionyl chloride (SOCl₂). The lone pair on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[5] Subsequent loss of a proton and collapse of the tetrahedral intermediate releases a chloride ion and forms a reactive intermediate. This intermediate then decomposes to form the final acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, driving the reaction to completion.[6]

Step 2: Synthesis of this compound

The second step is the amidation of the synthesized 4-biphenylcarbonyl chloride. This is an example of the Schotten-Baumann reaction, where the acyl chloride is treated with an amine, in this case, ammonia.[3] The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling a chloride ion and forming the stable amide bond of this compound.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Phenylbenzoic acid≥98%Commercially AvailableAlso known as 4-biphenylcarboxylic acid.[8]
Thionyl chloride (SOCl₂)≥99%Commercially AvailableHighly corrosive and moisture-sensitive.[9]
TolueneAnhydrousCommercially Available
Ammonium Hydroxide28-30% solutionCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium BicarbonatePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
EthanolReagent GradeCommercially AvailableFor recrystallization
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Synthesis

Step 1: Synthesis of 4-Biphenylcarbonyl Chloride

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube containing calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging the Flask: Add 4-phenylbenzoic acid (e.g., 10.0 g, 0.050 mol) to the flask.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (e.g., 25 mL, 0.34 mol) to the flask.[10] Caution: Thionyl chloride is a corrosive and lachrymatory liquid.[9] This step should be performed slowly and in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 2-3 hours.[10] The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator. To aid in the removal of the last traces of thionyl chloride, add anhydrous toluene (2 x 20 mL) and evaporate it in vacuo.[10] The crude product, 4-biphenylcarbonyl chloride, is a solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolution of Acyl Chloride: Dissolve the crude 4-biphenylcarbonyl chloride from Step 1 in dichloromethane (DCM, 100 mL) in a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Ammonia Addition: While stirring vigorously, slowly add concentrated ammonium hydroxide solution (28-30%, ~50 mL) dropwise to the cooled DCM solution. Caution: This reaction is exothermic.[7] Maintain the temperature below 10 °C during the addition. A white precipitate of this compound will form.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining HCl and unreacted starting materials.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the DCM solvent using a rotary evaporator to yield the crude this compound.

Purification

Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product as a white crystalline solid.

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 4-Phenylbenzoic Acid C Reflux in Toluene A->C B Thionyl Chloride (SOCl₂) B->C D 4-Biphenylcarbonyl Chloride C->D Formation of HCl and SO₂ byproducts F Reaction in Dichloromethane D->F E Ammonium Hydroxide E->F G This compound (Crude) F->G H Recrystallization from Ethanol G->H I Pure this compound H->I G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation R-COOH 4-Phenylbenzoic Acid SOCl2 Thionyl Chloride R-COOH->SOCl2 Nucleophilic Attack Intermediate1 R-CO-O-S(O)Cl SOCl2->Intermediate1 -HCl R-COCl 4-Biphenylcarbonyl Chloride Intermediate1->R-COCl -SO₂, -Cl⁻ NH3 Ammonia R-COCl->NH3 Nucleophilic Attack Intermediate2 R-C(O⁻)(NH₃⁺)Cl NH3->Intermediate2 R-CONH2 This compound Intermediate2->R-CONH2 -HCl

Caption: Reaction mechanism for the synthesis of this compound.

Safety Precautions

  • Thionyl Chloride: Thionyl chloride is highly corrosive, a lachrymator, and reacts violently with water. [9][11]It should always be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]In case of skin contact, immediately flush with copious amounts of water. [9]Thionyl chloride should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as bases and moisture. [12][14]* Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. This includes wearing appropriate PPE at all times and being aware of the location and operation of safety equipment such as eyewash stations and safety showers.

Expected Results & Characterization

The final product, this compound, should be a white crystalline solid. The purity and identity of the synthesized compound can be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the biphenyl system and the amide protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and N-H stretching vibrations (around 3300-3100 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chandrasekhar, S., & Ramachandar, T. (2000). A simple and efficient procedure for the synthesis of amides from acids and amines using cyanuric chloride. Tetrahedron Letters, 41(35), 6665-6668.
  • Gant, T. G. (2014). Using amide bond replacements to explore chemical space and optimize CNS compounds. Journal of Medicinal Chemistry, 57(10), 3595-3619.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Biphenylcarbonyl Chloride.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
  • ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide.
  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • LookChem. (n.d.). Cas 14002-51-8,4-Biphenylcarbonyl chloride.
  • PubMed Central. (n.d.). 4-Bromo-N-phenylbenzamide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.
  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • ACS Publications. (2023, November 14). A Comprehensive Inquiry-Based Comparative Experiment for an Undergraduate Organic Chemistry Laboratory Course: Elucidating the Formation Process of N-Phenylbenzamide. Journal of Chemical Education.
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST WebBook.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-N-phenylbenzamide.
  • Chem-Impex. (n.d.). 4-Phenylbenzoyl chloride.
  • PubChem. (n.d.). 4-Phenylbenzoyl chloride.
  • NIT Rourkela. (n.d.). Reaction of Benzyl Chloride with Ammonium Sulfide under Liquid-Liquid Phase Transfer Catalysis.
  • Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.
  • ChemBK. (n.d.). 4-Phenylbenzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N,N'-1,4-phenylenebis-. NIST WebBook.
  • YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.
  • Stenutz. (n.d.). 4-phenylbenzoic acid.
  • Benotech. (n.d.). 4-Biphenyl Carboxylic Acid for Synthesis (4-Phenylbenzoic Acid) 100 gm.
  • Organic Syntheses Procedure. (n.d.). 4-phenylsemicarbazide.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ResearchGate. (n.d.). How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use?
  • YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
  • Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-Phenylbenzamide is an aromatic amide molecule featuring a benzamide core substituted with a phenyl group. As a structural motif, it is relevant in medicinal chemistry and materials science. Accurate and precise quantification of this compound is critical during drug discovery for pharmacokinetic studies, in process development for monitoring reaction completion and purity, and in quality control for ensuring the identity and dosage of final products.

This application note provides a comprehensive guide to the quantitative analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reliable, and adhere to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a cost-effective and robust method suitable for relatively clean samples and higher concentrations. LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is the foundation for rational method development.

PropertyValue / DescriptionSourceImplication for Analysis
Molecular Formula C₁₃H₁₁NOPubChem[5]Defines the molecular weight for mass spectrometry.
Molar Mass 197.24 g/mol PubChem[6]Used for calculating concentrations from mass.
Appearance Colorless crystalsChemister[6]
Solubility Insoluble in water; Soluble in ethanol, benzene, diethyl ether.Chemister[6]Dictates choice of solvent for sample and standard preparation. Incompatibility with purely aqueous mobile phases.
Structure Aromatic amidePubChem[5]The two phenyl rings create a strong chromophore, making UV detection highly effective. The structure is relatively non-polar, suggesting good retention on a reversed-phase HPLC column.
Melting Point 161-165 °CChemicalBook[7]Indicates a stable solid compound at typical laboratory temperatures.

Principles of Chromatographic Separation and Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary mode of separation for moderately non-polar molecules like this compound.[8] The fundamental principle involves a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[9][10]

  • Causality of Separation: this compound, being non-polar, has a higher affinity for the non-polar C18 stationary phase than for the polar mobile phase. As the percentage of the organic solvent in the mobile phase increases, the mobile phase becomes more non-polar, which weakens the interaction between the analyte and the stationary phase, causing it to elute from the column. By carefully controlling the composition of the mobile phase (isocratic or gradient elution), a reproducible retention time for this compound can be achieved.

  • UV Detection: The conjugated pi-electron systems of the two aromatic rings in this compound absorb light in the ultraviolet (UV) region. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength (e.g., 254 nm) is directly proportional to the concentration of the analyte passing through the detector cell, enabling accurate quantification.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is indispensable for quantifying analytes in complex matrices like plasma or tissue homogenates.[12][13]

  • Electrospray Ionization (ESI): As the analyte elutes from the LC column, it is nebulized and ionized, typically via ESI. For this compound, the amide nitrogen can be readily protonated in an acidic mobile phase, forming a positive molecular ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13]

    • Q1 (First Quadrupole): Isolates the protonated parent ion ([M+H]⁺) of this compound (m/z 198.2).

    • Q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): A specific, characteristic fragment ion (product ion) is isolated and measured. For this compound, a likely fragmentation would occur at the amide bond, yielding the benzoyl cation (m/z 105.1).

The specificity of monitoring a unique precursor-to-product ion transition (e.g., 198.2 → 105.1) allows for quantification with extremely low background interference, providing superior sensitivity and selectivity compared to HPLC-UV.[13]

Analytical Workflow Overview

The general workflow for the quantification of this compound is a multi-step process designed to ensure data integrity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Standard Prepare Stock & Working Standards Filter Filter through 0.22 µm Syringe Filter Standard->Filter Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC Inject into System LCMS LC-MS/MS Analysis Filter->LCMS Inject into System Integrate Peak Integration HPLC->Integrate LCMS->Integrate CalCurve Generate Calibration Curve (Concentration vs. Response) Integrate->CalCurve Quantify Quantify Unknown Samples CalCurve->Quantify Validate Method Validation (ICH Q2(R1)) Quantify->Validate

Caption: General workflow for this compound quantification.

Protocol 1: HPLC-UV Method

This protocol is optimized for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.

Required Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD DetectorStandard configuration for robust analysis.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for the non-polar this compound.[8][11]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component drives retention in reversed-phase. Formic acid is a volatile modifier that ensures protonation of the analyte and suppresses silanol activity, improving peak shape.[11][14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent with low viscosity and good UV transparency.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Gradient Elution 0-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% BA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any more non-polar impurities after each injection.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 254 nmAromatic compounds strongly absorb at this wavelength, providing a good signal for quantification.[11]
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of ultrapure water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a diluent matching the initial mobile phase conditions (e.g., 40:60 Acetonitrile:Water).

  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~25 µg/mL of this compound in the final solution. Dissolve in the same diluent used for the working standards.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.[15]

  • System Setup and Equilibration: Set up the HPLC system with the parameters listed in the table above. Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Execution: Create a sequence including blank injections, calibration standards, quality control (QC) samples, and unknown samples.

  • Data Analysis: Integrate the peak area of this compound. Construct a linear regression calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of this compound in the samples using the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol is designed for high-sensitivity, high-selectivity quantification of this compound, particularly in complex biological matrices.

Instrumentation and Conditions
ParameterRecommended SettingJustification
LC System UHPLC/HPLC systemA UHPLC system is preferred for faster analysis and better resolution.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for selective and sensitive quantitative analysis using MRM.[12]
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)A shorter column with smaller particles is suitable for fast LC-MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterVolatile mobile phase additives are essential for stable ESI performance.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAs above.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Elution 0-3 min: 20% to 95% B3-4 min: 95% B4-4.1 min: 95% to 20% B4.1-5 min: 20% BA fast gradient suitable for high-throughput analysis.
Column Temperature 40 °CEnsures robust and reproducible chromatography.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for polar and semi-polar molecules. Positive mode is chosen to protonate the amide nitrogen.
Key MS Parameters Capillary Voltage: 3.5 kVSource Temp: 150 °CDesolvation Temp: 400 °CThese are typical starting parameters and must be optimized for the specific instrument.
MRM Transition Precursor Ion [M+H]⁺: m/z 198.2Product Ion: m/z 105.1Collision Energy: ~20 eVThe precursor is the protonated molecule. The product ion corresponds to the stable benzoyl cation fragment. Collision energy must be optimized to maximize product ion signal.
Step-by-Step Protocol
  • Reagent and Standard Preparation: Prepare mobile phases and standards as described in the HPLC-UV method (Section 4.3), but at lower concentrations appropriate for the sensitivity of the MS (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for bioanalysis.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or vial for injection.

  • System Setup and Optimization: Set up the LC-MS/MS system. Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion, identify the most abundant product ion, and optimize the collision energy for the 198.2 → 105.1 transition.

  • Equilibration and Sequence Execution: Equilibrate the column with the initial mobile phase conditions. Run the analytical sequence as described for the HPLC method.

  • Data Analysis: Using the instrument's software, create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify the samples using this curve.

Method Validation According to ICH Q2(R1) Guidelines

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[17] The validation should demonstrate that the method is reliable, reproducible, and accurate for the analysis of this compound. The core validation characteristics are defined in the ICH Q2(R1) guideline.[2][4][18]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank/placebo samples. For LC-MS, the ion ratio should be consistent.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Typically 98.0% - 102.0% recovery for bulk drug; 85% - 115% for bioanalysis at low concentrations.[3]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: 1. Repeatability (Intra-assay): Precision over a short interval. 2. Intermediate Precision (Inter-assay): Precision within a lab (different days, analysts, equipment).Relative Standard Deviation (RSD) ≤ 2% for bulk drug; ≤ 15% for bioanalysis (≤ 20% at LLOQ).[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1, with acceptable precision (e.g., RSD ≤ 20%) and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).The results should remain within the acceptance criteria for accuracy and precision.

References

  • U.S. Food and Drug Administration (FDA). (2018).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • KCAS. (2025).
  • U.S. Food and Drug Administration (FDA). (2018).
  • U.S. Food and Drug Administration (FDA). (2001).
  • U.S. Food and Drug Administration (FDA). (2022).
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Taylor & Francis Online.
  • National Institutes of Health (NIH).
  • SIELC Technologies. Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). This compound | C13H11NO | CID 602506 - PubChem. [Link]
  • Agilent Technologies.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • National Institutes of Health (NIH). 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem. [Link]
  • Polymer Chemistry Characterization Lab.
  • National Institutes of Health (NIH). 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem. [Link]
  • Agilent Technologies. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]
  • ResearchGate. (PDF)
  • University of Pretoria.
  • Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Chemister. N-phenylbenzamide. [Link]
  • ResearchGate.
  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. [Link]
  • National Institutes of Health (NIH).
  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
  • MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • The Royal Society of Chemistry.
  • National Institutes of Health (NIH). Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples. [Link]

Sources

Application Notes & Protocols: Leveraging the 4-Phenylbenzamide Scaffold in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple, distinct biological targets. The benzamide moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates. Its derivatives have been successfully developed as inhibitors of crucial enzyme families implicated in cancer progression, including Poly (ADP-ribose) polymerases (PARPs) and various protein kinases.[1][2] The 4-Phenylbenzamide core, in particular, offers a versatile and synthetically accessible starting point for generating libraries of compounds with diverse pharmacological profiles. Its rigid, planar structure provides a solid anchor for interacting with receptor pockets, while the phenyl and benzamide rings offer multiple sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the strategic application of the this compound scaffold in modern anticancer drug discovery. We will delve into the key mechanisms of action targeted by its derivatives and provide detailed, field-tested protocols for their in vitro and in vivo evaluation. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Part 1: Key Mechanisms of Action & Target Pathways

Derivatives of this compound exert their anticancer effects by modulating critical cellular pathways. The specific mechanism is dictated by the chemical decorations appended to the core scaffold. Below, we discuss the most prominent targets.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into toxic DSBs. The cell's inability to repair these DSBs via the compromised HR pathway results in catastrophic genomic instability and cell death—a concept known as synthetic lethality.[1] The benzamide moiety is a cornerstone of many potent PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to occupy the enzyme's catalytic pocket.[4][5]

PARP_Inhibition cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation (Base Excision Repair) DNA_SSB->PARP1 DNA_DSB Replication Fork Collapse (creates DSB) DNA_SSB->DNA_DSB if unrepaired SSB_Repaired SSB Repaired PARP1->SSB_Repaired HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair DSB_Repaired DSB Repaired HR_Repair->DSB_Repaired Cell_Survival Cell Survival DSB_Repaired->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP-1 DNA_SSB_C->PARP1_C DNA_DSB_C Replication Fork Collapse (creates DSB) PARP1_C->DNA_DSB_C SSB persists, leads to Drug This compound Derivative (PARPi) Drug->PARP1_C Inhibits HR_Deficient Deficient HR Repair (BRCA1/2 mutation) DNA_DSB_C->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis DSB unrepaired

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Kinase Inhibition

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. The this compound scaffold has been effectively utilized to generate inhibitors against several kinase families.[6]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. Certain 4-Amino-N-(phenyl)benzamide derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling and suppressing tumor angiogenesis.[7]

  • FAK Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with metastatic cancers. Benzamide-containing compounds have been designed as potent FAK inhibitors.[8]

  • Other Kinases: The versatility of the scaffold allows for targeting other kinases, such as p38α MAP kinase, which is involved in inflammatory responses and cell stress.[9][10]

Part 2: In Vitro Evaluation of this compound Derivatives

The initial assessment of novel anticancer compounds relies on a robust suite of in vitro assays.[11] These assays provide crucial data on a compound's cytotoxicity, mechanism of cell death, and cellular specificity, guiding the selection of lead candidates for further development.[12]

In_Vitro_Workflow cluster_assays 3. Execute Assays cluster_analysis 5. Data Analysis start Start: Synthesized This compound Derivative Library cell_culture 1. Cell Culture (Select Cancer & Normal Cell Lines) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions) cell_culture->treatment viability Cell Viability Assay (MTT / XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis data_acq 4. Data Acquisition (Spectrophotometer / Flow Cytometer) viability->data_acq apoptosis->data_acq ic50 Determine IC50 Values data_acq->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Populations data_acq->apoptosis_quant decision Lead Candidate Selection ic50->decision apoptosis_quant->decision

Caption: General experimental workflow for in vitro assays.

Protocol: Cell Viability & Cytotoxicity (MTT & XTT Assays)

Causality: The first step in evaluating an anticancer agent is to determine its dose-dependent effect on the viability and metabolic activity of cancer cells. Tetrazolium reduction assays like MTT and XTT are the gold standard for this initial screening.[13] They are rapid, cost-effective, and provide a quantitative measure of cytotoxicity (IC50 value). The principle relies on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[14] The amount of colored formazan product is directly proportional to the number of metabolically active, viable cells.[13][15] We describe both MTT (insoluble formazan) and the more streamlined XTT (soluble formazan) protocols.

Materials:

  • Selected cancer cell lines and appropriate complete culture medium.

  • 96-well clear, flat-bottom tissue culture plates.

  • This compound derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and electron coupling reagent (activator).

  • Solubilization buffer for MTT (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7).[16]

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a predetermined optimal density (typically 5,000-15,000 cells/well, determined empirically for each cell line).[17]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: "medium only" for blank correction and "vehicle control" (cells treated with the highest concentration of DMSO used, typically <0.1%).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium from the stock solution. A common concentration range for initial screening is 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After incubation, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will form purple formazan crystals.[14]

    • Carefully aspirate the MTT solution without disturbing the crystals.

    • Add 150 µL of MTT solubilization buffer to each well to dissolve the formazan.[16]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[15]

  • XTT Assay Procedure:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activator solution according to the manufacturer's instructions.[13]

    • At the end of the treatment period, add 50 µL of the XTT working solution directly to each well (containing 100 µL of medium).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Gently mix the plate and read the absorbance at 450-490 nm.[18]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V/PI assay is essential. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells via flow cytometry.[20] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19] This dual staining method allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[19]

  • Cells cultured in 6-well plates and treated with the this compound derivative (e.g., at its IC50 and 2x IC50 concentrations) and controls.

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Following treatment, harvest both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS, centrifuging between washes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension (volumes may vary by kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire data, typically collecting 10,000 events per sample.

  • Data Analysis:

    • Use the single-stain controls to set compensation and gates correctly.

    • Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Data Presentation: Summarizing In Vitro Efficacy

For clear comparison and structure-activity relationship (SAR) analysis, it is crucial to summarize quantitative data in a structured table.[6]

Compound IDScaffold ModificationCell Line (Cancer Type)IC50 (µM) ± SDSelectivity Index (SI)
PBA-001 (Parent Scaffold)HCT116 (Colon)15.2 ± 1.83.1
PBA-002 4'-Chloro substitutionHCT116 (Colon)2.8 ± 0.412.5
PBA-002 4'-Chloro substitutionA549 (Lung)7.5 ± 0.94.7
PBA-003 3'-Nitro substitutionHCT116 (Colon)> 50-
Olaparib (Reference PARPi)HCT116 (Colon)0.3 ± 0.0525.0
Doxorubicin (Reference Chemo)HCT116 (Colon)0.1 ± 0.021.5
Selectivity Index (SI) = IC50 in normal cells (e.g., NCM460) / IC50 in cancer cells (e.g., HCT116). A higher SI is desirable.

Part 3: In Vivo Preclinical Evaluation

Compounds that demonstrate high potency and a clear mechanism of action in vitro must be advanced to in vivo models.[22] These studies are indispensable for evaluating a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity profile within a complex biological system, which cannot be replicated in vitro.[12][23]

Causality & The 3Rs: All animal experiments must be designed following the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistical significance), and Refinement (minimizing any potential pain or distress).[18][24] The choice of animal model is critical and depends on the scientific question.[25] Cell line-derived xenografts (CDX) are robust models for initial efficacy testing, while patient-derived xenografts (PDX) better retain the heterogeneity of the original human tumor and are considered more translationally relevant.[26][27]

In_Vivo_Workflow start Start: Lead Candidate from In Vitro Studies model_select 1. Model Selection (e.g., CDX, PDX in Immunodeficient Mice) start->model_select acclimatize 2. Animal Acclimatization & Health Monitoring model_select->acclimatize implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) acclimatize->implantation tumor_growth 4. Monitor Tumor Growth (to ~100-150 mm³) implantation->tumor_growth randomize 5. Randomize into Treatment Groups (Vehicle, Drug, Positive Control) tumor_growth->randomize dosing 6. Drug Administration (PO, IP, IV) & Daily Monitoring randomize->dosing endpoints 7. Measure Endpoints - Tumor Volume - Body Weight - Clinical Signs dosing->endpoints humane_endpoint 8. Study Termination (Pre-defined Tumor Burden or Humane Endpoints) endpoints->humane_endpoint analysis 9. Endpoint Analysis (Tumor Growth Inhibition, PK/PD, Histology) humane_endpoint->analysis conclusion Go / No-Go Decision for Further Development analysis->conclusion

Sources

Application Notes: Characterization of 4-Phenylbenzamide as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention in a host of human diseases.[1][2][3][] This document provides a comprehensive guide for researchers and drug development professionals on the application and characterization of 4-Phenylbenzamide, a small molecule compound, as a potential inhibitor of p38 MAPK. We present detailed protocols for in vitro kinase assays, cell-based pathway validation, and functional analysis of cytokine suppression. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The p38 MAPK Signaling Cascade

The p38 MAPK family, comprising isoforms p38α, β, γ, and δ, are serine/threonine kinases that play a pivotal role in inflammation, cell cycle regulation, apoptosis, and cellular differentiation.[5][6][7] The pathway is typically activated by a three-tiered kinase cascade initiated by environmental stressors or pro-inflammatory cytokines like TNF-α and IL-1.[1][8] This cascade involves a MAPKKK (e.g., TAK1, ASK1) activating a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182) in its activation loop.[6][8][9]

Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the transcriptional upregulation of inflammatory mediators.[2][8][10] Given its central role in the inflammatory response, selective inhibition of p38α, the best-characterized isoform, is a validated strategy for the treatment of chronic inflammatory diseases.[11] This guide outlines the necessary experimental framework to validate and characterize this compound as a specific inhibitor of this critical pathway.

p38_MAPK_Pathway stimuli Stress / Cytokines (LPS, TNF-α, UV) mapkkk MAPKKK (TAK1, ASK1, MEKKs) stimuli->mapkkk Activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates (Thr180/Tyr182) downstream_kinases Downstream Kinases (MAPKAPK-2/3) p38->downstream_kinases Phosphorylates transcription_factors Transcription Factors (ATF-2, MEF2C) p38->transcription_factors Phosphorylates inhibitor This compound inhibitor->p38 Inhibits hsp27 HSP27 downstream_kinases->hsp27 Phosphorylates cytokines Inflammatory Response (TNF-α, IL-6 Production) downstream_kinases->cytokines transcription_factors->cytokines

Caption: The p38 MAPK signaling cascade and point of inhibition.

This compound: Compound Handling and Preparation

Proper handling and preparation of the inhibitor are critical for obtaining reliable and reproducible data. This compound is a small molecule that, like many kinase inhibitors, requires solubilization in an organic solvent before dilution in aqueous buffers or cell culture media.

2.1. Solubility and Stock Solution Preparation

  • Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its high solubilizing power and compatibility with most in vitro and cell-based assays at low final concentrations.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 197.24 g/mol , dissolve 1.97 mg in 1 mL of DMSO.

    • Ensure complete solubilization by vortexing or brief sonication.

    • Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

  • Causality Note: Repeated freeze-thaw cycles can lead to compound precipitation and degradation, resulting in inconsistent experimental outcomes. The final DMSO concentration in assays should not exceed 0.1% to avoid solvent-induced cellular toxicity or off-target effects.[12]

Solvent Approximate Solubility Recommendation
DMSO≥ 50 mg/mLRecommended for high-concentration stock solutions.[13]
Ethanol~5 mg/mLCan be used for intermediate dilutions, but solubility is limited.[13]
Water / PBSInsolubleNot suitable for initial stock preparation.[13]
Table 1: General solubility guidelines for this compound.

Protocol I: In Vitro p38α Kinase Assay (IC₅₀ Determination)

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency. We describe a luminescence-based assay that quantifies ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[14] After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to kinase activity.[14] Inhibition of the kinase results in a decreased luminescent signal.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial Dilution of Inhibitor - Kinase/Substrate Mix (ATF-2) - ATP Solution start->prep_reagents plate_inhibitor Add Inhibitor Dilutions & Vehicle (DMSO) to Plate prep_reagents->plate_inhibitor add_kinase Add p38α Kinase & ATF-2 Substrate plate_inhibitor->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate_kinase Incubate at RT (e.g., 60 min) initiate_reaction->incubate_kinase stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_kinase->stop_reaction incubate_stop Incubate at RT (e.g., 40 min) stop_reaction->incubate_stop detect_adp Convert ADP to ATP & Light (Add Kinase Detection Reagent) incubate_stop->detect_adp incubate_detect Incubate at RT (e.g., 30 min) detect_adp->incubate_detect read_luminescence Read Luminescence (Plate Reader) incubate_detect->read_luminescence analyze Calculate % Inhibition & Determine IC₅₀ read_luminescence->analyze end End analyze->end

Caption: Workflow for the in vitro p38α kinase IC₅₀ determination.

3.1. Materials

  • Recombinant active p38α kinase

  • Kinase Substrate (e.g., ATF-2)[15][16]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • This compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., SB203580)[6]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer plate reader

3.2. Protocol

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound (and the positive control) in kinase buffer. A common starting range is from 100 µM to 1 nM. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).

  • Assay Plating: Add 1 µL of the inhibitor dilutions or vehicle control to the wells of a 384-well plate.[14]

  • Add Enzyme/Substrate: Add 2 µL of a solution containing the p38α kinase and ATF-2 substrate to each well.[14]

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[14]

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol II: Western Blot for Cellular p38 Pathway Inhibition

This assay validates the inhibitor's activity in a biological context by measuring its ability to block the phosphorylation of p38 and its direct downstream targets within the cell.

  • Principle: Western blotting uses specific antibodies to detect the levels of a target protein. By using phospho-specific antibodies, we can measure the activation state of a kinase pathway. A potent inhibitor will reduce the phosphorylation of p38's targets (like HSP27) upon stimulation with an agonist (e.g., LPS, anisomycin).[12][17] Total protein levels are measured as a loading control to ensure observed changes are due to phosphorylation status, not protein amount.

4.1. Materials

  • Cell line (e.g., HeLa, THP-1, or A549)

  • Cell culture medium and supplements

  • p38 MAPK agonist (e.g., Anisomycin, LPS, TNF-α)[18][19]

  • This compound

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary and secondary antibodies (see table below)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Antibody Purpose Rationale
Phospho-p38 MAPK (Thr180/Tyr182)Measures p38 activation state.Confirms the upstream pathway is activated by the stimulus.[20]
Total p38 MAPKLoading control for p-p38.Ensures equal amounts of p38 protein are present in all samples.
Phospho-HSP27 (Ser82)Measures downstream p38 activity.HSP27 is a direct substrate of MAPKAPK-2, which is activated by p38. Its phosphorylation is a reliable readout of p38 activity.[6][10]
Total HSP27 or GAPDHLoading control for p-HSP27.Ensures equal protein loading across all lanes.
Table 2: Key antibodies for p38 pathway Western blot analysis.

4.2. Protocol

  • Cell Seeding: Plate cells and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.[12][18]

  • Stimulation: Add a p38 agonist (e.g., 10 µM anisomycin) and incubate for the optimal time to induce phosphorylation (typically 15-30 minutes).[20] Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately place the plate on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein or loading control signal. A successful inhibitor will show a dose-dependent decrease in p-HSP27 levels.

Protocol III: Functional Assay - Pro-inflammatory Cytokine Suppression by ELISA

This protocol assesses the functional downstream consequence of p38 inhibition: the suppression of pro-inflammatory cytokine production.

  • Principle: Activated p38 MAPK is crucial for the production and release of cytokines like TNF-α and IL-6 in immune cells stimulated with agents like lipopolysaccharide (LPS).[16] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of a specific cytokine released into the cell culture supernatant. An effective inhibitor will reduce the amount of cytokine detected.[21][22]

ELISA_Workflow start Start: Seed Cells (e.g., THP-1, PBMCs) pretreat Pre-treat cells with This compound dilutions start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect Collect Culture Supernatant incubate->collect elisa Perform Sandwich ELISA on Supernatant collect->elisa read Read Absorbance (Plate Reader) elisa->read analyze Calculate Cytokine Concentration & Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for cytokine suppression analysis using ELISA.

5.1. Materials

  • Immune cells (e.g., human PBMCs or THP-1 monocytes)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Commercial ELISA kit for the target cytokine (e.g., TNF-α or IL-6)[13][23]

  • 96-well plates

  • Microplate reader

5.2. Protocol

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in a 96-well plate and allow them to rest overnight.[21]

  • Inhibitor Pre-treatment: Pre-treat cells with serial dilutions of this compound for 1 hour.[24]

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.[24]

  • Incubation: Incubate the plate for 6-24 hours at 37°C to allow for cytokine production and secretion.[13][24]

  • Supernatant Collection: Centrifuge the plate (e.g., 400 x g for 10 minutes) and carefully collect the supernatant, which contains the secreted cytokines.[24]

  • ELISA: Perform the ELISA according to the manufacturer's protocol.[24][25] This typically involves:

    • Coating a plate with a capture antibody.

    • Adding standards and collected supernatants.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the IC₅₀ for cytokine inhibition by plotting the concentration against the log of the inhibitor concentration.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No Inhibition Observed 1. Inhibitor is inactive or degraded.2. Concentration is too low.3. p38 pathway not activated in the chosen cell line.1. Prepare fresh stock solutions. Verify compound identity.2. Increase the concentration range.3. Confirm p38 expression and activation via Western blot using a positive control agonist.[12]
High Cytotoxicity 1. Inhibitor concentration is too high.2. Extended treatment duration.3. Off-target effects.4. High final DMSO concentration.1. Lower the inhibitor concentration; perform a dose-response viability assay (e.g., MTT) first.2. Reduce the incubation time.3. This is inherent to the compound; focus on the lowest effective concentration.4. Ensure final DMSO concentration is ≤ 0.1%.[12]
Inconsistent Results 1. Variation in cell density or passage number.2. Inconsistent inhibitor/agonist addition.3. Reagent variability.1. Maintain consistent cell seeding density and use cells within a low passage range.2. Use calibrated pipettes and consistent timing.3. Use high-quality, fresh reagents and aliquot stocks to avoid degradation.[12]
Table 3: Troubleshooting guide for p38 MAPK inhibition experiments.

References

  • Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Source Not Available.
  • P38 Signaling Pathway - Creative Diagnostics.
  • Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC - PubMed Central.
  • The Regulation of Th1 Responses by the p38 MAPK - PMC - NIH.
  • p38 MAPK diversity in structure and activation. (a) Diagram of the four... - ResearchGate.
  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central.
  • A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC - PubMed Central.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - PubMed Central.
  • Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PubMed Central.
  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC - PubMed Central.
  • Activation and downstream targets of P38 MAPK. P38 MAPK is activated... - ResearchGate.
  • Pharmacokinetic parameters for phenylbenzamides after 1 mg/kg intravenous injection or 5mg/kg oral dose in Sprague Dawley rats. - Public Library of Science.
  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und.
  • Inhibition of p38 MAPK facilitates ex vivo expansion of skin epithelial progenitor cells.
  • (PDF) 4-Chloro-N-phenylbenzamide - ResearchGate.
  • 1 - Supporting Information.
  • Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed.
  • Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - NIH.

Sources

Application Note & Protocols: A Framework for Elucidating the Biological Activity of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The N-phenylbenzamide core structure and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects.[1][2][3] Notably, compounds with similar benzamide moieties have emerged as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA single-strand break repair.[4][5] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6][7]

Given this precedent, we hypothesize that 4-Phenylbenzamide may exert anticancer effects by modulating DNA damage response pathways, potentially through the inhibition of PARP enzymes. This application note details a robust, three-phase experimental workflow designed to test this hypothesis, providing researchers with the foundational protocols to assess the compound's efficacy and elucidate its mechanism of action.

Overall Experimental Workflow

The proposed investigation follows a logical progression from broad phenotypic screening to specific target engagement and cellular-level consequences. This tiered approach ensures that resources are directed efficiently, with each phase informing the next.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Cellular Fate Analysis P1_MTT Multi-Dose Cytotoxicity Assay (MTT/SRB Assay) P1_IC50 Determine IC50 Values Across Cancer Cell Lines P1_MTT->P1_IC50 Data Analysis P2_PARP In Vitro PARP Enzyme Inhibition Assay P1_IC50->P2_PARP IC50 informs dose selection P2_DNA Cellular DNA Damage Assays (γH2AX Staining / Comet Assay) P1_IC50->P2_DNA P3_APOP Apoptosis Induction Assay (Annexin V / PI Staining) P2_DNA->P3_APOP DNA damage triggers apoptosis P3_CYCLE Cell Cycle Analysis P2_DNA->P3_CYCLE

Caption: High-level experimental workflow for characterizing this compound.

Phase 1: In Vitro Cytotoxicity Profiling

Objective: To determine if this compound exhibits cytotoxic or cytostatic activity against a panel of human cancer cell lines and to calculate its half-maximal inhibitory concentration (IC₅₀).

The initial step is a broad screening to quantify the compound's effect on cell viability. The MTT assay, a reliable colorimetric method, measures the metabolic activity of cells, which serves as a proxy for cell viability.[2][8]

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Culture & Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells at 80-90% confluency. Seed 5,000-10,000 cells per well in a 96-well microplate and allow them to adhere overnight.[8][9]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Include controls: vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin at its known IC₅₀).[9]

    • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition & Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]

    • Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549 Lung Carcinoma25.2 ± 2.81.5 ± 0.2
HeLa Cervical Carcinoma18.9 ± 2.11.1 ± 0.1
BRCA1-mut Breast Carcinoma4.5 ± 0.9 0.4 ± 0.05

Note: Data are for illustrative purposes only.

Phase 2: Mechanistic Elucidation

Objective: To investigate the primary hypothesis that this compound inhibits PARP and/or induces DNA damage. If the compound shows promising cytotoxicity, particularly in cell lines with known DNA repair deficiencies, the next logical step is to probe its mechanism.

Proposed Mechanism of Action: PARP Inhibition

PARP1 is a key sensor of DNA single-strand breaks (SSBs).[6] Upon detecting damage, it synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair factors. Inhibition of PARP "traps" the enzyme on the DNA, preventing repair.[5][7] During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs). In cells with faulty DSB repair (e.g., BRCA-mutant cells), this leads to genomic instability and cell death.

G cluster_path cluster_path2 DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication DNA Replication DNA_SSB->Replication unrepaired PAR_Chains PAR Chain Synthesis (PARylation) PARP1->PAR_Chains Compound This compound Compound->PARP1 inhibits Repair_Recruit Recruitment of Repair Proteins PAR_Chains->Repair_Recruit SSB_Repair SSB Repair Repair_Recruit->SSB_Repair DNA_DSB Toxic Double-Strand Break (DSB) Replication->DNA_DSB Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis in HR-deficient cells

Caption: Hypothesized signaling pathway for this compound via PARP inhibition.

Protocol 2: Cellular PARP Activity Assay

This protocol uses a chemiluminescent assay to measure the synthesis of PAR, providing a direct readout of PARP activity within the cell.[10]

  • Cell Culture & Treatment:

    • Seed LoVo cells (or another suitable line) in a 6-well plate.

    • Treat cells with this compound at various concentrations (e.g., 0.1x to 10x the IC₅₀) for 1-2 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.[10]

  • Cell Lysis & Protein Quantification:

    • Harvest and lyse the cells in PARP buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[10] Adjust all samples to the same concentration (e.g., 40 µg per sample).

  • PARP Reaction & Detection:

    • Use a commercial chemiluminescent PARP assay kit (e.g., from Trevigen or BPS Bioscience). Follow the manufacturer's protocol, which typically involves incubating the lysate with a histone-coated plate and biotinylated NAD+.

    • Active PARP will create biotinylated PAR chains on the histones.

    • Add streptavidin-HRP and a chemiluminescent substrate.

    • Measure the luminescent signal on a plate reader. A decrease in signal indicates PARP inhibition.

Protocol 3: Immunofluorescence Staining for γH2AX

Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks (DSBs).[11] An increase in γH2AX foci indicates an accumulation of DNA damage.

  • Cell Culture & Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound at the IC₅₀ concentration for 24 hours. Include an untreated control and a positive control (e.g., Etoposide).

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS.

    • Block with 1% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging & Analysis:

    • Mount coverslips on slides and visualize using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus. A significant increase in foci in treated cells compared to controls indicates DSB induction.[11][12]

Phase 3: Cellular Fate Analysis

Objective: To determine the downstream consequences of the mechanistic activity, specifically whether the compound induces programmed cell death (apoptosis) and/or alters cell cycle progression.

Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Treatment & Harvesting:

    • Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells, wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Perspectives

This document provides a structured, hypothesis-driven framework for the initial biological characterization of this compound. The successful execution of these protocols will establish its cytotoxic profile, provide strong evidence for or against a PARP-inhibiting, DNA-damaging mechanism of action, and clarify its impact on cell fate. Positive and compelling results from this in vitro workflow would provide a strong rationale for advancing the compound to more complex studies, including selectivity profiling against other PARP family members, combination studies with other chemotherapeutics, and eventual efficacy testing in preclinical in vivo cancer models.

References

  • Schiewer, M.J., & Knudsen, K.E. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen.
  • Lehtiö, L., et al. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ResearchGate.
  • Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology.
  • PubMed. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. PubMed.
  • PubMed Central. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
  • PubMed Central. (2017). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. PubMed Central.
  • Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Bio-Connect.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
  • Cell Biolabs, Inc. (n.d.). DNA / RNA Damage and Repair. Cell Biolabs, Inc..
  • PubMed Central. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central.
  • PubMed Central. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH.
  • ACS Publications. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • YouTube. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Benzamide compounds with biological activities. ResearchGate.
  • PubMed Central. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PubMed Central.
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. PubMed Central.
  • MDPI. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2. ResearchGate.
  • PubMed Central. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central.
  • PubMed Central. (2021). Rational design of selective inhibitors of PARP4. PubMed Central.
  • PubChemLite. (n.d.). This compound (C13H11NO). PubChemLite.
  • PubMed Central. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PubMed Central.
  • PubMed Central. (2013). 4-Bromo-N-phenylbenzamide. PubMed Central.

Sources

High-Throughput Screening Assays for 4-Phenylbenzamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including the inhibition of enzymes crucial to cancer progression and viral replication. This guide provides a comprehensive overview of high-throughput screening (HTS) strategies tailored for the discovery and characterization of novel drug candidates based on this versatile chemical moiety. We will delve into the mechanistic underpinnings of this compound's known biological targets and present detailed, field-proven protocols for both biochemical and cell-based HTS assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient identification and advancement of promising this compound-based therapeutics.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been shown to exhibit a range of therapeutic effects, from anticancer to antiviral properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Notably, derivatives of this compound have been identified as inhibitors of several important drug targets:

  • Poly(ADP-ribose) Polymerases (PARPs): Specifically, analogs of this compound have demonstrated inhibitory activity against PARP10, a mono(ADP-ribose) transferase involved in DNA damage repair and cellular signaling.[1][2] The inhibition of PARPs is a clinically validated strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways.[3]

  • Protein Kinases: The benzamide moiety is a common feature in many kinase inhibitors.[4] Derivatives of this compound have been investigated as potential inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

  • Viral Replication Machinery: Certain N-phenylbenzamide derivatives have shown promise as inhibitors of enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease, and in some cases, severe neurological complications.[3][5]

  • DNA Minor Groove Binders: The elongated and relatively planar structure of some N-phenylbenzamide derivatives allows them to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription. This mechanism is relevant for both anticancer and antimicrobial applications.[6][7][8]

High-throughput screening (HTS) is an essential tool for exploring the vast chemical space of this compound derivatives to identify compounds with desired biological activities.[9][10] This guide will provide detailed protocols for HTS assays designed to interrogate these key biological targets.

Designing an HTS Campaign for this compound Derivatives

A successful HTS campaign begins with a well-defined strategy. The choice of assay will depend on the primary biological target of interest. Below is a logical workflow for screening a library of this compound compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Triage cluster_2 Phase 3: Lead Optimization A Compound Library of this compound Derivatives B Primary HTS Assay (e.g., Biochemical or Cell-Based) A->B C Identification of 'Hits' B->C D Dose-Response Confirmation C->D E Orthogonal/Secondary Assays D->E F SAR Analysis E->F G Validated Hits F->G H Medicinal Chemistry Optimization G->H I In Vivo Studies H->I

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical HTS Assays for this compound Derivatives

Biochemical assays are ideal for primary screening as they directly measure the interaction of a compound with its molecular target in a controlled, cell-free environment.

AlphaScreen Assay for PARP10 Inhibition

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for HTS.[4][11][12] This protocol is designed to identify inhibitors of the mono-ADP-ribosyltransferase PARP10. The assay measures the biotinylation of a substrate by PARP10, using biotinylated NAD+ as a cofactor.

Materials:

  • Recombinant human PARP10 enzyme

  • Biotinylated NAD+

  • Histone H2A (or other suitable substrate)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-histone antibody-conjugated Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well white microplates (e.g., ProxiPlate)

  • AlphaScreen-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each this compound library compound (typically at 10 mM in DMSO) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing PARP10 and Histone H2A in assay buffer to each well.

  • Initiation of Reaction: Add 5 µL of a solution containing biotinylated NAD+ in assay buffer to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of a detection mix containing Streptavidin-Donor beads and anti-histone-Acceptor beads in detection buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of PARP10 activity. Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Fluorescence-Based Kinase Inhibition Assay

Rationale: Many kinases utilize ATP as a phosphate donor, producing ADP as a byproduct. This assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.[1][6] This protocol uses a commercially available ADP detection kit for a simple "mix-and-read" format.

Materials:

  • Recombinant human kinase of interest (e.g., a tyrosine kinase)

  • Kinase-specific peptide or protein substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Luminometer plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate.

  • Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: An increase in luminescence corresponds to higher ADP production and therefore lower kinase inhibition. Conversely, a decrease in signal indicates kinase inhibition.

Cell-Based HTS Assays for this compound Derivatives

Cell-based assays provide a more physiologically relevant context for assessing compound activity, taking into account cell permeability, metabolism, and potential cytotoxicity.[13][14]

Cytotoxicity/Cell Proliferation Assay (MTT Assay)

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] It is a robust and cost-effective method for identifying compounds that are cytotoxic to cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • 96- or 384-well clear-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: A decrease in absorbance indicates a reduction in cell viability. Calculate the IC50 value (the concentration of compound that causes 50% inhibition of cell growth) for each active compound.

Antiviral Assay for Enterovirus 71 (EV71)

Rationale: This assay evaluates the ability of this compound derivatives to inhibit the cytopathic effect (CPE) of EV71 in a susceptible cell line.[9][16] A reduction in CPE indicates antiviral activity.

Materials:

  • Vero or RD (rhabdomyosarcoma) cells

  • EV71 virus stock

  • Cell culture medium

  • Crystal violet solution

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero or RD cells into 96-well plates and grow to confluence.

  • Compound and Virus Addition:

    • Pre-incubate the cells with serial dilutions of the this compound compounds for 1-2 hours.

    • Infect the cells with EV71 at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • Cell Staining:

    • Remove the culture medium and fix the cells with formalin.

    • Stain the cells with crystal violet solution.

    • Wash the plates and allow them to dry.

  • Data Acquisition: Visually inspect the plates for CPE or quantify the stained cells by measuring the absorbance after solubilizing the dye.

Data Analysis: An increase in cell viability (less CPE) in the presence of a compound indicates antiviral activity.

Data Interpretation and Hit Validation

A critical aspect of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize compounds for further development.

Key Validation Steps:

  • Dose-Response Confirmation: Re-test primary hits at multiple concentrations to confirm their activity and determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different detection technology.[17] For example, a PARP10 inhibitor identified in an AlphaScreen assay could be confirmed using a fluorescence polarization assay.

  • Selectivity Profiling: Test active compounds against related targets to assess their selectivity. For instance, a kinase inhibitor should be screened against a panel of other kinases.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide medicinal chemistry efforts for lead optimization.

Table 1: Representative Data from a Hypothetical HTS Campaign

Compound IDPrimary Assay (PARP10 Inhibition %)IC50 (µM)Secondary Assay (Cell Viability, MCF-7) IC50 (µM)
Phenylbenz-00192%0.51.2
Phenylbenz-00215%> 50> 50
Phenylbenz-00385%2.125.6
Phenylbenz-00495%0.20.8

Caption: The hit validation cascade is a critical process in drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The HTS assays and protocols detailed in this guide provide a robust framework for the efficient discovery and characterization of new drug candidates targeting a range of diseases. By combining carefully designed primary screens with rigorous hit validation strategies, researchers can unlock the full therapeutic potential of this versatile chemical class.

References

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. (n.d.). NIH.
  • Methods in Screening Antiviral Drugs Against Enterovirus 71. (2021). PubMed.
  • An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method. (2019). PubMed.
  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. (n.d.). PubMed Central.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. (2020). ResearchGate.
  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (n.d.). ResearchGate.
  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. (n.d.). PubMed.
  • What Is the Best Kinase Assay?. (2025). BellBrook Labs.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PubMed Central.
  • High-Throughput Cell Toxicity Assays. (n.d.). Springer Nature Experiments.
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed.
  • Antiviral drug screening system for enterovirus 71 based on an improved plaque assay: a potential high‐throughput method. (n.d.). ResearchGate.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Semantic Scholar.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. (n.d.). PubMed Central.

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylbenzamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] N-phenylbenzamide analogs have demonstrated potential as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[1][4] The core structure allows for a wide range of chemical modifications, making it a valuable scaffold for developing novel therapeutics.[3][5] Given the potential therapeutic applications, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical first step in the drug discovery pipeline.[6]

These application notes provide a comprehensive framework for assessing the cytotoxic profile of this compound using established cell-based assays. The protocols detailed below are designed for researchers, scientists, and drug development professionals to reliably quantify the effects of this compound on cell viability and to elucidate the potential mechanisms of cell death.

Core Principles of Cytotoxicity Testing

Cytotoxicity assays are fundamental tools in toxicology and pharmacology to screen for the potential of a compound to cause cell damage or death.[6] These assays measure various cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and the activation of specific cell death pathways like apoptosis.[7] A multi-parametric approach, utilizing a combination of different assays, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic effects.[8]

Experimental Workflow for Cytotoxicity Assessment

A logical and systematic workflow is essential for the accurate assessment of a compound's cytotoxicity. The process begins with the careful selection of cell lines and progresses through a series of assays to determine the dose-dependent effects on cell viability and the underlying mechanisms of action.

experimental_workflow cluster_phase1 Phase 1: Cell Culture & Compound Preparation cluster_phase2 Phase 2: Cell Treatment & Incubation cluster_phase3 Phase 3: Cytotoxicity & Mechanistic Assays cluster_phase4 Phase 4: Data Acquisition & Analysis p1_1 Cell Line Selection & Culture p1_2 Preparation of this compound Stock & Working Solutions p1_1->p1_2 p2_1 Seeding Cells in Microplates p1_2->p2_1 p2_2 Treatment with Serial Dilutions of this compound p2_1->p2_2 p2_3 Incubation (e.g., 24, 48, 72 hours) p2_2->p2_3 p3_1 Cell Viability Assays (e.g., MTT, XTT) p2_3->p3_1 p3_2 Membrane Integrity Assays (e.g., LDH Release) p2_3->p3_2 p3_3 Apoptosis Assays (e.g., Caspase-3/7 Activity) p2_3->p3_3 p4_1 Spectrophotometric / Luminescent Reading p3_1->p4_1 p3_2->p4_1 p3_3->p4_1 p4_2 Calculation of % Viability & IC50 Values p4_1->p4_2 p4_3 Statistical Analysis & Graphical Representation p4_2->p4_3

Caption: General workflow for the in vitro cytotoxicity assessment of this compound.

PART 1: Cell Culture and Compound Preparation

Cell Line Selection

The choice of cell line is a critical parameter and should be guided by the research objectives.[9] It is recommended to use cell lines that are relevant to the intended therapeutic application of this compound.[10] For general cytotoxicity screening, both cancerous and non-cancerous cell lines should be considered to assess for selective toxicity.[11]

Recommended Cell Lines for Initial Screening:

Cell LineTissue of OriginCharacteristics
HepG2 Human Liver CarcinomaWell-differentiated, suitable for general toxicity.[11]
A549 Human Lung CarcinomaCommonly used for anticancer drug screening.[11]
MCF-7 Human Breast AdenocarcinomaEstrogen receptor-positive, standard for breast cancer research.[1]
HEK293 Human Embryonic KidneyA non-cancerous cell line for assessing general cytotoxicity.[3]
Fibroblasts e.g., MRC-5, 3T3Normal, non-cancerous cells to determine selectivity.[10][11]
General Cell Culture Conditions

Proper cell culture techniques are paramount for obtaining reproducible results.[12]

  • Culture Medium: Use the recommended medium for each specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.[13] For adherent cells, use trypsin-EDTA to detach the cells from the culture flask.[12]

Preparation of this compound Solutions
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

PART 2: Cytotoxicity Assay Protocols

This section provides detailed step-by-step protocols for three common and robust cytotoxicity assays. It is recommended to perform these assays in parallel to obtain a comprehensive cytotoxic profile of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[1][5]

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[16]

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.[1]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[1][15] A reference wavelength of 630 nm can be used to reduce background noise.[5][14]

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[19]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).[21][22]

  • LDH Reaction: Add the LDH reaction mixture, prepared according to the manufacturer's instructions, to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).[23][24]

Caspase-3/7 Assay for Apoptosis

Caspases are a family of proteases that play a key role in the execution phase of apoptosis.[25] Measuring the activity of caspase-3 and caspase-7 is a direct indicator of apoptosis induction.[26][27]

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a proluminescent substrate.[28]

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells. The volume added is typically equal to the volume of culture medium in the well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[28]

PART 3: Data Analysis and Interpretation

Calculation of Percentage Viability

For the MTT assay, the percentage of cell viability is calculated relative to the untreated control cells:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

For the LDH assay, cytotoxicity is calculated based on the LDH release relative to the maximum release control:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability.[29] This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the IC50 values for this compound across different cell lines and time points in a clear and concise table for easy comparison.

Cell LineIncubation Time (hours)IC50 (µM)
HepG224
48
72
A54924
48
72
MCF-724
48
72
HEK29324
48
72

Potential Signaling Pathways

While the specific mechanism of this compound is under investigation, related benzamide derivatives have been shown to induce apoptosis through various signaling pathways.

signaling_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified potential signaling pathway for this compound-induced apoptosis.

Conclusion

These application notes provide a robust and detailed framework for the comprehensive in vitro cytotoxicity testing of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis, researchers can obtain reliable and reproducible data to characterize the cytotoxic profile of this compound. The insights gained from these studies are crucial for guiding further preclinical development and understanding the therapeutic potential of this compound and its derivatives.

References

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • Karhu, T., et al. (2018). Cell type selection for toxicity testing. ALTEX, 35(3), 401–404.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • XCellR8. (n.d.). Cytotoxicity.

Sources

Application Note: Characterization of 4-Phenylbenzamide in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing 4-Phenylbenzamide, a versatile scaffold in medicinal chemistry, as a ligand in receptor binding and functional assays. While derivatives of this compound are known inhibitors of enzymes like Poly(ADP-ribose) polymerase 10 (PARP10), the protocols detailed herein are broadly applicable to studying its interaction with a variety of targets, including G-Protein Coupled Receptors (GPCRs).[1][2] We offer detailed, step-by-step protocols for competitive radioligand binding assays to determine binding affinity (Kᵢ) and subsequent functional assays to elucidate the pharmacological nature (agonist vs. antagonist) of the ligand-receptor interaction. The causality behind experimental choices, self-validating controls, and robust data analysis methodologies are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (C₁₃H₁₁NO) is a biphenyl carboxamide that serves as a valuable scaffold in drug discovery. Its rigid, planar structure allows for specific interactions within the binding pockets of various biological targets. While the broader class of benzamides has been explored for diverse activities, including anti-tumor and anti-Alzheimer's properties, specific analogs of this compound have been identified as potent and selective inhibitors of intracellular enzymes like PARP10, which is involved in critical processes like DNA repair and signaling.[1][3][4]

The characterization of any novel compound's interaction with its biological target is foundational to drug development. Receptor binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5] This document provides the theoretical basis and practical protocols for using this compound as an unlabeled "test" ligand in these assays to determine its potency and mechanism of action at a given receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NOPubChem[6][7]
Molecular Weight 197.24 g/mol PubChem[6]
Appearance White SolidN/A
Melting Point 161-165 °CECHEM[8]
Boiling Point 117 °C (at 10 mmHg)ECHEM[8]
Solubility Soluble in DMSO, Ethanol; Poorly soluble in waterGeneral Knowledge

Principles of Receptor-Ligand Binding Assays

Receptor binding assays operate on the principles of the Law of Mass Action, quantifying the interaction between a ligand and a receptor.[9] They are essential for determining key pharmacological parameters.

  • Specific vs. Non-Specific Binding : Total binding measured in an assay is the sum of specific binding to the target receptor and non-specific binding to other components (e.g., filter paper, lipids). To isolate specific binding, parallel experiments are run in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, thereby revealing the non-specific component.

  • Saturation Assays : These assays use increasing concentrations of a radiolabeled ligand to determine the total number of receptors in a preparation (Bmax ) and the radioligand's equilibrium dissociation constant (Kd ), a measure of its affinity.[10][11] A lower Kd signifies higher affinity.

  • Competition Assays : These are the primary tool for characterizing an unlabeled test compound like this compound.[5] A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.

    • IC₅₀ (Half-maximal inhibitory concentration) : The concentration of the test compound that displaces 50% of the specific binding of the radioligand.[12]

    • Kᵢ (Inhibition Constant) : The IC₅₀ is dependent on the concentration and Kd of the radioligand used.[13][14] It is converted to the Kᵢ, an absolute measure of the test compound's binding affinity, using the Cheng-Prusoff equation .[12] This conversion allows for the comparison of affinity values obtained from different experiments under varying conditions.[15][16]

Experimental Design & Protocols

Materials and Reagents
  • Compound: this compound (or derivative)

  • Receptor Source: Transfected cell lines (e.g., HEK293, CHO) expressing the target receptor, or tissue homogenates.[17][18]

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., ³H or ¹²⁵I labeled).

  • Buffers & Reagents:

    • Tris-HCl (50 mM, pH 7.4)

    • MgCl₂ (5 mM) - Often required for GPCR conformational stability.

    • EDTA (0.1-1 mM) - Chelates divalent cations that can interfere.

    • Bovine Serum Albumin (BSA, 0.1%) - Reduces non-specific binding of ligands to vials and plates.

    • Sucrose (10%) - Cryoprotectant for storing membrane preparations.[17]

    • Protease Inhibitor Cocktail

    • Polyethylenimine (PEI, 0.3-0.5%) - Reduces non-specific binding of radioligand to glass fiber filters.[17]

    • Scintillation Cocktail (e.g., Betaplate Scint)

  • Equipment:

    • 96-well microplates

    • Cell Harvester (e.g., FilterMate™ Harvester)

    • Glass Fiber Filters (e.g., GF/C)

    • Microplate Scintillation Counter (e.g., MicroBeta counter)

    • Homogenizer (Dounce or Polytron)

    • High-speed centrifuge

    • Incubator (30-37°C)

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of this compound prep_radio Prepare Radioligand (Fixed Concentration, ~Kd) prep_mem Prepare Receptor Membranes (e.g., HEK293-hD4R) plate Add to 96-well Plate: 1. Membranes 2. This compound or Buffer 3. Radioligand prep_mem->plate incubate Incubate (e.g., 60 min at 30°C) to reach equilibrium plate->incubate filter Rapid Vacuum Filtration (PEI-soaked GF/C filters) incubate->filter wash Wash 4x with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry count Add Scintillant & Read in MicroBeta Counter dry->count plot Plot % Inhibition vs. [this compound] count->plot fit Non-linear Regression to determine IC50 plot->fit calc Calculate Ki using Cheng-Prusoff Equation fit->calc ctrl_total Total Binding (No Competitor) ctrl_total->plate ctrl_nsb Non-Specific Binding (High [Unlabeled Ligand]) ctrl_nsb->plate

Figure 1: Workflow for a competition radioligand binding assay.

Protocol 1: Cell Membrane Preparation

This protocol yields crude membrane preparations enriched with the receptor of interest. The key is to work quickly and on ice to prevent protein degradation.

  • Cell Culture: Grow adherent cells (e.g., HEK293) expressing the target receptor to ~90% confluency.

  • Harvesting: Aspirate the media, wash cells with ice-cold PBS, and scrape them into a centrifuge tube. For suspension cells, simply pellet them.

  • Lysis: Centrifuge cells (e.g., 1000 x g, 5 min, 4°C). Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer (50mM Tris-HCl, 5 mM EDTA, Protease Inhibitor Cocktail).

  • Homogenization: Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice. This step is critical for disrupting cell membranes to release intracellular components.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[17]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash removes cytosolic proteins that may interfere with the assay.

  • Final Preparation: Resuspend the final pellet in a storage buffer containing 10% sucrose as a cryoprotectant.[17]

  • Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competition Binding Assay for this compound

This protocol determines the IC₅₀ and Kᵢ of this compound.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical range spans from 10⁻¹¹ M to 10⁻⁴ M.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd value. Using a concentration far above the Kd will make it difficult for the test compound to compete, skewing the IC₅₀ value.

    • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 5-50 µg protein/well) in assay buffer. The optimal amount should be determined empirically to ensure that less than 10% of the total radioligand is bound (this avoids ligand depletion).[12]

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[17] Set up triplicate wells for each condition:

    • Total Binding (TB): 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL of a known saturating unlabeled ligand + 50 µL radioligand.

    • Competition: 150 µL membranes + 50 µL of this compound dilution + 50 µL radioligand.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[17] Incubation time and temperature should be optimized for each specific receptor-ligand system.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.3% PEI).[17] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining free radioligand.

  • Counting: Dry the filter plate (e.g., 30 min at 50°C). Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[17]

Protocol 3: Functional cAMP Assay (for Gs/Gi-coupled GPCRs)

After determining binding affinity, a functional assay is crucial to determine if this compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

  • Cell Plating: Seed cells expressing the target Gs or Gi-coupled receptor into a 96-well plate and allow them to adhere overnight.

  • Assay Preparation: Wash cells with serum-free medium. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the wells.

    • Antagonist Mode: Add serial dilutions of this compound, followed by a fixed concentration (e.g., EC₈₀) of a known reference agonist for the receptor.

  • Incubation: Incubate at 37°C for 15-30 minutes. For Gi-coupled receptors, add forskolin to stimulate adenylyl cyclase, allowing for the measurement of its inhibition.[19]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescent biosensor-based assays).[19][20]

G cluster_pathway Gs-Coupled GPCR Signaling Agonist Agonist (e.g., Dopamine) GPCR Gs-Coupled Receptor (e.g., D1R) Agonist->GPCR Binds G_protein Gαsβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Figure 2: Simplified Gs-coupled GPCR signaling pathway.[9]

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • For each concentration of this compound, calculate the average CPM.

    • Calculate average CPM for Total Binding (TB) and Non-Specific Binding (NSB) controls.

    • Specific Binding (SB) = CPM(Compound) - CPM(NSB).

    • Maximum Specific Binding = CPM(TB) - CPM(NSB).

  • Generate Competition Curve:

    • Convert specific binding at each concentration to a percentage of the maximum specific binding: % Inhibition = 100 * (1 - (SB / Maximum Specific Binding)).

    • Plot % Inhibition (Y-axis) against the log concentration of this compound (X-axis).

  • Determine IC₅₀:

    • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.[17] The program will calculate the IC₅₀ value.

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:[12] Kᵢ = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Table 2: Example Data Output for this compound (Note: This is hypothetical data for illustrative purposes)

Target ReceptorRadioligand UsedRadioligand Kd (nM)This compound IC₅₀ (nM)This compound Kᵢ (nM)Hill Slope
Dopamine D4[³H]-Spiperone0.515075-1.02
PARP10 (catalytic domain)N/A (Enzyme Assay)N/A250N/A-0.98

A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single binding site. A value deviating significantly may indicate complex binding mechanisms (e.g., allostery or multiple sites).[12]

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Lehtiö, L., et al. (2021). 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • ION Biosciences. (n.d.). GPCR Assay Services.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
  • Rees, S., & Main, M. (2002). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channels. Combinatorial Chemistry & High Throughput Screening, 5(3), 165-176. [Link]
  • Schüler, H., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]
  • Lehtiö, L., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.
  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1733-1743. [Link]
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. [Link]
  • Kramer, C., et al. (2014). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Wang, G., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(6), 8148-8161. [Link]
  • Springer Nature. (n.d.). Radioligand Binding Studies.
  • Kaur, M., & Singh, M. (2020). Receptor–ligand binding assays: Technologies and Applications. Journal of Pharmaceutical Analysis, 10(5), 397-412. [Link]
  • Creative Biolabs. (n.d.). Cell based Binding Assay.
  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
  • Sorkun, M. C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602506, this compound.
  • Sorkun, M. C., et al. (2024). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]
  • PubChemLite. (2025). This compound (C13H11NO).
  • O'Hair, R. A. J. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion (ExIn) reaction fail in solution? Australian Journal of Chemistry, 75(12), 1083-1090. [Link]
  • ResearchGate. (2015). What are the points I should consider while designing the ligand receptor assay on an adherent cell line using flow cytometry?. [Link]
  • Creative Bioarray. (n.d.). Receptor Binding Assay.
  • Björkelund, H., et al. (2017). Real-time Characterization of Antibody Binding to Receptors on Living Immune Cells. Frontiers in Immunology, 8, 466. [Link]
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
  • Boonsri, B., et al. (2011). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]
  • Paul, A., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6061-6077. [Link]
  • MDPI. (2025). Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. [Link]
  • Schetz, J. A., et al. (2012). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. Journal of Pharmacology and Experimental Therapeutics, 342(1), 159-172. [Link]
  • Kirby, I. T., et al. (2021). Rational design of selective inhibitors of PARP4. MedChemComm, 12(10), 1934-1941. [Link]
  • Abberna, A., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 16(5), 724. [Link]
  • Zun, L., et al. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics, 19(6), 1403-1413. [Link]
  • Shah, V. P., et al. (2016). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 17(4), 848-853. [Link]

Sources

Application Notes and Protocols: Synthesis of 4-Phenylbenzamide Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and enzyme inhibitory effects.[1][2][3][4] The exploration of this chemical space through the synthesis of diverse analogues is a critical step in drug discovery, enabling the systematic investigation of Structure-Activity Relationships (SAR).[5][6] Understanding SAR is paramount for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the synthesis and characterization of a library of this compound analogues. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind key experimental choices. The methodologies described herein are robust and validated, ensuring reliability and reproducibility.

Strategic Approach to Analogue Design for SAR Studies

A systematic SAR study of this compound analogues involves the strategic modification of different parts of the molecule. The core scaffold can be dissected into three primary regions for derivatization:

  • The Phenyl Ring (A-ring): Substituents on this ring can modulate electronic properties and steric interactions.

  • The Benzamide Phenyl Ring (B-ring): Modifications here can influence interactions with the target protein and affect the overall conformation.

  • The Amide Linker: While less commonly modified, alterations to the amide bond itself can impact hydrogen bonding capabilities and metabolic stability.

A well-designed analogue library will systematically explore a variety of substituents (e.g., electron-donating, electron-withdrawing, hydrophobic, hydrophilic) at different positions on both aromatic rings to build a comprehensive SAR model.

Illustrative SAR Logic

SAR_Logic cluster_A A-Ring Modifications cluster_B B-Ring Modifications cluster_C Biological Activity Assessment A_Start This compound Core A1 Electron-Donating Groups (e.g., -OCH3, -CH3) A_Start->A1 Position 2, 3, or 4 A2 Electron-Withdrawing Groups (e.g., -CF3, -NO2) A_Start->A2 Position 2, 3, or 4 A3 Halogens (e.g., -F, -Cl, -Br) A_Start->A3 Position 2, 3, or 4 B_Start This compound Core Assay In vitro Assay (e.g., Enzyme Inhibition, Cell Viability) A1->Assay A2->Assay A3->Assay B1 Varying Amine Component (Primary & Secondary Amines) B_Start->B1 B2 Substituted Anilines B_Start->B2 B1->Assay B2->Assay SAR_Model SAR Model Generation Assay->SAR_Model

Caption: Logical workflow for SAR studies of this compound analogues.

Synthetic Strategy: A Two-Step Approach

A robust and versatile synthetic route to this compound analogues involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biaryl core, 4-phenylbenzoic acid, from commercially available starting materials.

  • Amide Bond Formation: Coupling of the synthesized 4-phenylbenzoic acid with a diverse range of amines.

This strategy allows for the independent variation of both the A-ring (through substituted phenylboronic acids) and the B-ring (through different amines), facilitating the efficient generation of a diverse analogue library.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Starting Materials 4-Bromobenzoic Acid Substituted Phenylboronic Acid B Step 1: Suzuki-Miyaura Coupling Pd Catalyst, Base Solvent (e.g., Toluene/Water) A->B C Intermediate Substituted 4-Phenylbenzoic Acid B->C E Step 2: Amide Coupling Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) C->E D Starting Materials Diverse Primary/Secondary Amines D->E F Purification Column Chromatography Recrystallization E->F G Final Product This compound Analogue F->G H Characterization NMR, MS, m.p. G->H

Caption: General two-step synthetic workflow for this compound analogues.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 4-Phenylbenzoic Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid. This method can be adapted for various substituted phenylboronic acids.

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water (10% of the total solvent volume).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with 2M HCl to a pH of ~2. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol/water.[8]

Part 2: Synthesis of this compound Analogues via Amide Coupling

This protocol outlines a general procedure for the amide coupling of 4-phenylbenzoic acid with an amine using HATU as the coupling reagent.

Materials:

  • 4-Phenylbenzoic acid (synthesized in Part 1)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.[9]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC.[9]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound analogue.[9]

Alternative Amide Coupling Reagents

The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions.[9] While HATU is highly effective, other reagents can be employed depending on the specific substrates.

Coupling ReagentAdditiveTypical BaseKey Advantages
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)-Cost-effective, well-established
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBtDIPEAWater-soluble urea byproduct, easy work-up[10]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-DIPEAHigh reactivity, suitable for hindered amines[9]

Characterization of Synthesized Analogues

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds.[1]

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the connectivity of atoms.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Melting Point (m.p.): A sharp melting point range is an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

Representative Data for a Synthesized Analogue
Compound IDStructureYield (%)m.p. (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
Example-1 4-Phenyl-N-(4-methoxyphenyl)benzamide85210-2127.85 (d, 2H), 7.68 (d, 2H), 7.60 (d, 2H), 7.45 (t, 2H), 7.38 (t, 1H), 6.95 (d, 2H), 3.85 (s, 3H)304.1 [M+H]⁺

Data Interpretation and SAR Analysis

Once a library of analogues has been synthesized and characterized, their biological activity is assessed in relevant assays. The resulting data is then compiled and analyzed to identify key SAR trends.

Key Questions to Address in SAR Analysis:

  • What is the effect of substituent size, electronics, and position on biological activity?

  • Are there specific hydrogen bond donors or acceptors that are critical for activity?[5]

  • How does lipophilicity influence potency and other properties?

  • Are there any "activity cliffs," where a small structural change leads to a large change in activity?

The insights gained from this analysis will guide the design of the next generation of more potent and selective this compound analogues.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling - Inactive catalyst- Inefficient base- Presence of oxygen- Use a fresh catalyst or a more active pre-catalyst.- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[7]- Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).
Incomplete Amide Coupling - Sterically hindered amine or acid- Inactive coupling reagent- Use a more powerful coupling reagent like HATU or PyBOP.- Increase the reaction temperature and/or time.
Difficult Purification - Byproducts from the coupling reaction- Unreacted starting materials- Optimize the work-up procedure to remove impurities.- Employ a different chromatography solvent system or consider recrystallization.

Conclusion

The synthetic strategies and protocols detailed in this guide provide a robust foundation for the generation of diverse this compound libraries for SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover valuable insights into the molecular determinants of biological activity, ultimately paving the way for the development of novel therapeutics. The combination of rational design, efficient synthesis, and thorough characterization is key to a successful drug discovery campaign.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide analogs.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • BenchChem. (2025). Improving the yield of Suzuki coupling for 4-(3- bromophenyl)benzoic acid synthesis.
  • BenchChem. (2025).
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • Hamilton, A. E., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • PMC. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • PMC. (n.d.). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors.
  • Drug Design Org. (n.d.).
  • NIH. (2023).
  • ACS Publications. (n.d.). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • (2025). Synthesis and characterization of n-(4 sulfamoylphenyl)

Sources

Application Notes and Protocols for the Crystallization of High-Quality 4-Phenylbenzamide Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Critical Role of Crystalline Quality in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its stability, bioavailability, and manufacturability. For molecules like 4-Phenylbenzamide, a key intermediate and structural motif in medicinal chemistry, obtaining high-quality single crystals is not merely an academic exercise but a critical step in drug development. The crystalline form dictates dissolution rates, and consequently, the therapeutic efficacy of the final drug product. Furthermore, the propensity of organic molecules to exist in different crystalline forms, a phenomenon known as polymorphism, presents a significant challenge. Different polymorphs of the same compound can exhibit distinct physicochemical properties, making the control over the crystallization process a regulatory and scientific necessity.[1][2][3][4]

This comprehensive guide provides a detailed exploration of various crystallization techniques tailored for obtaining high-quality this compound crystals. We delve into the theoretical underpinnings of crystallization, offer detailed, step-by-step protocols for practical application, and discuss the critical analytical techniques for crystal characterization. This document is designed to empower researchers to navigate the complexities of crystallization and consistently produce crystals of the desired quality.

Physicochemical Properties of this compound and its Analog, Benzanilide

A thorough understanding of the physicochemical properties of the target molecule is the foundation of any successful crystallization strategy. While specific quantitative solubility data for this compound is not extensively available in the public domain, we can draw valuable insights from its closely related analog, N-phenylbenzamide (benzanilide).

General Properties of Benzanilide (N-phenylbenzamide):

PropertyValueReference
Molecular FormulaC₁₃H₁₁NO[5][6]
Molecular Weight197.23 g/mol [7]
Melting Point161-164 °C[5][7]
Density1.314 g/cm³[5]
Water SolubilityInsoluble[6][7]

Solubility of Benzanilide in Various Organic Solvents:

The selection of an appropriate solvent system is arguably the most critical factor in a crystallization process. The solubility of the compound in different solvents at various temperatures dictates the choice of crystallization method and the achievable yield. A comprehensive study on the solubility of benzanilide in sixteen organic solvents provides an excellent starting point for solvent screening for this compound.[8][9]

SolventSolubility Trend with Increasing Temperature (274.15 K to 313.15 K)
N,N-dimethylformamideIncreases
TetrahydrofuranIncreases
ButanoneIncreases
AcetoneIncreases
Ethyl acetateIncreases
DichloromethaneIncreases
n-ButanolIncreases
Diethyl etherIncreases
n-PropanolIncreases
AcetonitrileIncreases
EthanolIncreases
MethanolIncreases
IsobutanolIncreases
IsopropanolIncreases
TolueneIncreases
Carbon tetrachlorideIncreases

This table is based on data for benzanilide and serves as a strong predictive tool for this compound. Experimental verification of solubility for this compound is highly recommended.

The Challenge of Polymorphism in Benzamide Derivatives

Benzamide and its derivatives are known to exhibit polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures.[10] These polymorphs can have different stabilities, and the less stable (metastable) form may convert to a more stable form over time, which can have significant implications for a pharmaceutical product. Therefore, a thorough polymorph screen is an essential part of the development of a crystalline API.[1][2]

Crystallization Methodologies: A Practical Guide

The choice of crystallization method depends on the solubility profile of the compound and the desired crystal attributes. Below are detailed protocols for three commonly used techniques.

Protocol 1: Cooling Crystallization

This is the most common and often the simplest method for compounds that show a significant increase in solubility with temperature.

Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystallization.

Step-by-Step Protocol:

  • Solvent Selection: Based on the solubility data of benzanilide, solvents like ethanol, n-propanol, or acetone are good starting points.[8][9]

  • Dissolution: In a clean crystallizing dish or flask, dissolve the this compound in a minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all the solid has dissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration to remove it. This step is crucial to avoid unwanted nucleation sites.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. A slower cooling rate generally leads to larger and more perfect crystals. For even slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the vessel can be placed in a refrigerator or ice bath to maximize the yield.

  • Crystal Harvesting: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Causality Behind Choices:

  • Slow Cooling: Promotes the growth of a smaller number of larger, more ordered crystals by maintaining a low level of supersaturation. Rapid cooling can lead to the formation of many small, potentially less pure crystals.

  • Minimum Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, leading to a good yield of crystals.

Protocol 2: Antisolvent Crystallization

This method is suitable for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), where both solvents are miscible.

Principle: The addition of an antisolvent to a solution of the compound reduces its solubility, thereby inducing crystallization.

Step-by-Step Protocol:

  • Solvent/Antisolvent Selection: Choose a solvent in which this compound is highly soluble (e.g., acetone or ethanol) and an antisolvent in which it is poorly soluble (e.g., water or hexane). The two must be miscible.

  • Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent to the solution while stirring. The addition can be done dropwise.

  • Observation: Continue adding the antisolvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition of the antisolvent and allow the solution to stand undisturbed to allow for crystal growth.

  • Crystal Harvesting and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.

Causality Behind Choices:

  • Slow Antisolvent Addition: A slow rate of addition helps to control the level of supersaturation, favoring the growth of well-defined crystals over amorphous precipitation.

  • Stirring: Gentle stirring during the initial addition of the antisolvent ensures homogeneous mixing and prevents localized high supersaturation, which can lead to the formation of small or poorly formed crystals.

Protocol 3: Vapor Diffusion

This technique is particularly useful for obtaining very high-quality single crystals, often for X-ray diffraction studies, and is suitable for small amounts of material.

Principle: A solution of the compound is allowed to equilibrate with the vapor of a more volatile antisolvent. The slow diffusion of the antisolvent vapor into the solution gradually reduces the solubility of the compound, leading to slow crystallization.

Step-by-Step Protocol:

  • Setup: Place a small, open vial containing a concentrated solution of this compound in a "good" solvent inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Antisolvent Reservoir: Add a layer of the volatile antisolvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the outer container and leave it undisturbed. The antisolvent will slowly vaporize and diffuse into the solvent in the inner vial.

  • Crystal Growth: Over a period of hours to days, crystals will form in the inner vial as the solubility of the this compound decreases.

  • Crystal Harvesting: Carefully remove the inner vial and harvest the crystals.

Causality Behind Choices:

  • Slow Diffusion: The very slow rate of solvent mixing via the vapor phase provides an extremely controlled decrease in solubility, which is ideal for the growth of large, high-quality single crystals.

  • Sealed System: A well-sealed outer container is essential to maintain a stable vapor pressure and allow for gradual equilibration.

Workflow for Crystallization Method Selection and Polymorph Screening

Crystallization_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Polymorph Screening A Determine Physicochemical Properties (Solubility, Melting Point) B High Solubility with Strong Temperature Dependence? A->B C Cooling Crystallization B->C Yes D Soluble in one solvent, Insoluble in a miscible one? B->D No H Perform Crystallization under Diverse Conditions (Different Solvents, Cooling Rates, etc.) C->H E Antisolvent Crystallization D->E Yes F Need very high-quality single crystals? D->F No E->H G Vapor Diffusion F->G Yes G->H I Characterize Crystals (XRD, DSC, TGA) H->I J Identify and Select Desired Polymorph I->J

Caption: Workflow for selecting a crystallization method and performing a polymorph screen.

Key Process Parameters and Their Impact on Crystal Quality

Process_Parameters cluster_0 Process Parameters cluster_1 Crystal Attributes P1 Cooling Rate A1 Crystal Size P1->A1 Slower -> Larger P2 Solvent Choice A2 Crystal Shape (Habit) P2->A2 A4 Polymorphic Form P2->A4 P3 Supersaturation P3->A1 Higher -> Smaller A3 Purity P3->A3 Optimal level is key P4 Agitation P4->A1

Sources

Application Note & Protocol: High-Fidelity NMR and Mass Spectrometry Analysis of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Principles

This document provides a comprehensive guide to the preparation of 4-Phenylbenzamide for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). As a molecule of interest in medicinal chemistry and materials science, obtaining high-quality, reproducible analytical data is paramount. The core principle underpinning these protocols is that meticulous sample preparation is the most critical variable for achieving high-resolution, artifact-free spectra. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind each action, ensuring researchers can adapt these methods to similar small molecules while maintaining data integrity.

Physicochemical Profile: this compound

Understanding the fundamental properties of this compound is the first step in designing a robust analytical workflow. These characteristics dictate solvent choice, concentration limits, and potential challenges during analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.24 g/mol [1]
Monoisotopic Mass 197.08406 Da[2]
Structure Aromatic amide with a biphenyl scaffold[1]
Predicted Solubility Due to the amide and aromatic functionalities, solubility is expected in polar aprotic solvents like DMSO and chlorinated solvents like chloroform. Solubility in less polar solvents may be limited. A preliminary solubility test is always recommended.N/A

NMR Sample Preparation: A Protocol for Structural Elucidation

Solution-state NMR spectroscopy is the definitive technique for elucidating the chemical structure of this compound. The quality of the resulting spectrum is directly dependent on the homogeneity of the sample solution and the magnetic environment within the NMR tube.

| The "Why": Foundational Concepts
  • Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is mandatory. The deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent invisible in ¹H NMR spectra.[3][4] Furthermore, the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field, which is essential for high-resolution measurements.[4]

  • Concentration & Homogeneity: The sample must be fully dissolved.[5] Undissolved particulates drastically disrupt the homogeneity of the magnetic field, leading to broadened spectral lines, poor resolution, and difficulties in "shimming" the magnet.[4][5] The concentration must be sufficient for a good signal-to-noise ratio but not so high as to cause line broadening due to increased viscosity.[4]

  • Cleanliness: Contaminants from dirty NMR tubes or handling can easily overwhelm the signal from a dilute sample. High-quality, clean NMR tubes are essential for reliable results.[4][6]

| Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed for a standard 5 mm NMR tube.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes and caps[6]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Small glass vial (e.g., 1-dram vial)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool (Note: Do not use cotton wool, as solvents can leach impurities from it[4])

  • Analytical balance

Procedure:

  • Weigh the Sample: Accurately weigh 5-15 mg of this compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum into a clean, dry glass vial.[3][5]

  • Initial Dissolution: Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent to the vial.[3][7] Gently swirl or vortex the vial to dissolve the solid. If necessary, gentle heating or sonication can be applied, but ensure the compound is stable under these conditions.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.[4]

  • Transfer to NMR Tube: Using the pipette with the glass wool filter, carefully draw the sample solution and transfer it into the NMR tube. This step removes any suspended micro-particulates, which is crucial for achieving sharp spectral lines.[4][7] The final solvent height in the tube should be approximately 4-5 cm (0.5-0.6 mL).[7]

  • Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure the solution is thoroughly mixed and homogeneous.

  • Cleaning and Labeling: Wipe the outside of the NMR tube, particularly the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before placing it in the spectrometer.[7] Label the tube clearly.

| NMR Workflow Diagram

NMR_Workflow cluster_prep Preparation cluster_purify Purification & Transfer cluster_final Finalization weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (~0.7 mL Solvent) weigh->dissolve filter 3. Filter Solution (Glass Wool Pipette) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer mix 5. Cap & Mix (Invert) transfer->mix clean 6. Clean Tube (Wipe Exterior) mix->clean analyze 7. Analyze clean->analyze

Caption: Workflow for preparing this compound for NMR analysis.

| Recommended NMR Solvents
Solvent¹H Residual Peak (ppm)¹³C Peak (ppm)Notes
Chloroform-d (CDCl₃) 7.2677.16Good for many non-polar to moderately polar organic compounds.
DMSO-d₆ 2.5039.52Excellent solvent for polar compounds, including amides. Absorbs atmospheric water, showing a broad peak around 3.33 ppm.
Acetone-d₆ 2.0529.84, 206.26Useful alternative for moderately polar compounds.
Methanol-d₄ 3.31 (OH), 4.87 (CHD₂)49.00Can exchange with amide N-H protons, potentially broadening or obscuring the N-H signal.

Chemical shift data sourced from Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[8]

Mass Spectrometry Sample Preparation: A Protocol for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique ideal for determining the molecular weight of moderately polar small molecules like this compound.[9][10] The key is to prepare a very dilute, salt-free solution in a volatile solvent to facilitate efficient ionization and prevent source contamination.[9][11]

| The "Why": Foundational Concepts
  • Dilution is Key: ESI sources are highly sensitive. Concentrated samples can saturate the detector, suppress ionization, and contaminate the instrument.[12] Typical concentrations are in the low µg/mL or pmol/µL range.[9][12]

  • Volatile Solvents & Buffers: The ESI process involves desolvation of charged droplets. Non-volatile solvents (like DMSO) or buffers (phosphates, TRIS) will not evaporate readily, leading to signal suppression and instrument contamination.[9] The preferred solvents are volatile liquids like acetonitrile, methanol, and high-purity water.[9][11]

  • Additives for Ionization: To be detected, the analyte must be ionized. For a basic site like the amide oxygen in this compound, analysis in positive ion mode is standard. Adding a trace amount of an acid (e.g., 0.1% formic acid) provides a source of protons (H⁺) to form the protonated molecule, [M+H]⁺.[9][11]

  • Salt & Detergent Removal: Non-volatile salts (e.g., NaCl, K₃PO₄) and detergents are detrimental to ESI-MS.[9][13] They suppress the analyte signal and form adducts (e.g., [M+Na]⁺, [M+K]⁺), complicating the spectrum. Samples must be free of these contaminants.[9]

| Experimental Protocol: ESI-MS

This protocol is for preparing a sample for direct infusion or LC-MS analysis.

Materials:

  • This compound sample

  • HPLC or MS-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • MS-grade formic acid (FA) or acetic acid (AA)

  • Low-binding microcentrifuge tubes or autosampler vials

  • Calibrated micropipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a clean vial to create a stock solution of approximately 1 mg/mL.

  • Perform Serial Dilutions:

    • Intermediate Dilution: Pipette 10 µL of the 1 mg/mL stock solution into a new vial containing 990 µL of 50:50 acetonitrile:water. This creates a 10 µg/mL intermediate solution.

    • Final Working Solution: Pipette 100 µL of the 10 µg/mL intermediate solution into a new vial containing 900 µL of 50:50 acetonitrile:water. This yields a final concentration of 1 µg/mL . This is a good starting point for analysis.[9]

  • Add Ionization Modifier: To the final 1 µg/mL working solution, add formic acid to a final concentration of 0.1%. (e.g., add 1 µL of 100% formic acid to 1 mL of sample solution). This will promote the formation of the [M+H]⁺ ion.[11]

  • Transfer and Analyze: Vortex the final solution gently and transfer it to an appropriate autosampler vial. Ensure there is no particulate matter. If solids are visible, filter the solution through a 0.22 µm syringe filter.

  • Expected Ion: For this compound (Monoisotopic Mass = 197.084 Da), the primary ion expected in positive mode ESI-MS is [M+H]⁺ at m/z 198.091.[2]

| Mass Spectrometry Workflow Diagram

MS_Workflow cluster_stock Stock Preparation cluster_dilution Dilution Series cluster_final Finalization stock 1. Prepare Stock Sol'n (1 mg/mL in MeOH) dilute1 2. Intermediate Dilution (10 µg/mL) stock->dilute1 dilute2 3. Final Dilution (1 µg/mL) dilute1->dilute2 acidify 4. Add Modifier (0.1% Formic Acid) dilute2->acidify transfer 5. Transfer to MS Vial acidify->transfer analyze 6. Analyze transfer->analyze

Caption: Workflow for preparing this compound for ESI-MS analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • University of York. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Bristol. (n.d.). Sample preparation for the ES/MS.
  • University College London. (n.d.). Sample Preparation.
  • Phenomenex. (n.d.). SAMPLE PREPARATION.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602506, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 730569, 4-Methyl-N-phenylbenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide.
  • Wikipedia. (2023, December 2). Sample preparation in mass spectrometry.
  • University of Luxembourg. (2025). PubChemLite - this compound (C13H11NO).
  • Deme, R., & D'Agostino, P. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 676.
  • Badu-Tawiah, A., Lathrop, J. B., & Cooks, R. G. (2012). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1079–1086.
  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Gowda, B. T., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3171.
  • Hettick, J. M., et al. (2001). Optimization of Sample Preparation for Peptide Sequencing by MALDI-TOF Photofragment Mass Spectrometry. Analytical Chemistry, 73(23), 5722–5729.
  • CP Lab Safety. (n.d.). 4-Methyl-N-phenylbenzamide, 98% Purity, C14H13NO, 1 gram.
  • Supporting Information. (n.d.).
  • Supporting Information. (n.d.).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

Sources

Application Notes & Protocols: Developing Pharmaceutical Compositions Containing 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of pharmaceutical compositions containing 4-Phenylbenzamide. Given its benzamide structure, this active pharmaceutical ingredient (API) is anticipated to exhibit poor aqueous solubility, a common challenge in pharmaceutical development that can significantly hinder bioavailability.[1] These application notes offer a structured approach to pre-formulation studies, formulation strategies for various administration routes, and detailed analytical protocols to ensure the development of a stable and effective drug product. The methodologies are grounded in established scientific principles and provide the causality behind experimental choices to empower researchers in their decision-making process.

Introduction to this compound

This compound, also known as N-phenylbenzamide or benzanilide, belongs to the benzamide class of compounds, which are recognized for a wide range of biological activities.[2] The core structure consists of a phenyl group attached to a benzamide moiety. The physicochemical properties of this compound, such as its molecular weight of 197.23 g/mol and its chemical formula C₁₃H₁₁NO, are well-documented.[3] Its aromatic nature and amide linkage contribute to its expected low aqueous solubility, making formulation development a critical aspect of its therapeutic application.

The primary challenge in formulating this compound is overcoming its poor solubility to achieve adequate bioavailability.[1] This guide will address this challenge by providing detailed protocols for solubility enhancement, stability assessment, and the development of oral, topical, and parenteral dosage forms.

Pre-formulation Studies

Thorough pre-formulation studies are the foundation of a successful drug development program. These initial investigations provide essential data on the physicochemical properties of the API, which in turn guide the formulation strategy.

Physicochemical Characterization

A comprehensive understanding of the API's properties is the first step.

PropertyInformationSource(s)
Molecular Formula C₁₃H₁₁NO[3]
Molecular Weight 197.23 g/mol [3]
Appearance Colorless crystals or white powder
Melting Point Approximately 163 °C
LogP (predicted) ~2.9
Aqueous Solubility Poorly soluble
UV Absorbance Exhibits UV absorbance due to its aromatic rings, with an expected λmax around 254 nm.[4]
Solubility Determination

Quantifying the solubility of this compound in various pharmaceutically acceptable solvents is crucial for developing liquid and semi-solid formulations.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol, PEG 400, and various co-solvent mixtures).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for 48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw a sample of the supernatant.

  • Phase Separation: Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound.[5]

Estimated Solubility of this compound in Common Pharmaceutical Solvents

SolventEstimated Solubility at 25°C (mg/mL)
Water< 0.1
Phosphate Buffer (pH 7.4)< 0.1
Ethanol15 - 25
Propylene Glycol20 - 35
Polyethylene Glycol 400 (PEG 400)50 - 70
Dimethyl Sulfoxide (DMSO)> 100

Note: This table presents estimated values based on the properties of structurally similar compounds. Experimental verification is essential.

Excipient Compatibility Studies

Ensuring that the chosen excipients do not negatively interact with this compound is critical for the stability of the final formulation.

Protocol: Isothermal Stress Testing for Excipient Compatibility

  • Sample Preparation: Prepare binary mixtures of this compound with each proposed excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio. Also, prepare a sample of the pure API.

  • Stress Conditions: Place the samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping). Analyze the samples using a stability-indicating HPLC method to quantify the remaining API and detect any degradation products.

  • Evaluation: A significant loss of the API or the appearance of new degradation peaks in the binary mixtures compared to the pure API indicates a potential incompatibility.

Formulation Development Strategies

The choice of formulation strategy will depend on the intended route of administration and the desired therapeutic outcome.

Oral Formulations

For oral delivery, enhancing the dissolution rate and solubility in the gastrointestinal tract is paramount.

Reducing the particle size of the API increases its surface area, which can lead to a higher dissolution rate.[6][7][8][9] This is a valuable technique for BCS Class II compounds, which are characterized by low solubility and high permeability.[6]

Workflow: Micronization for Enhanced Dissolution

G API Crystalline this compound Micronization Micronization (e.g., Jet Milling) API->Micronization Micronized_API Micronized this compound Micronization->Micronized_API Formulation Formulation (e.g., Tablets, Capsules) Micronized_API->Formulation Dissolution Improved Dissolution Rate Formulation->Dissolution

Caption: Micronization Workflow

Solid dispersions involve dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve its dissolution and bioavailability.[10][11][12][13]

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Drying: Dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and pass it through a sieve to obtain a powder with a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as DSC, PXRD, and FT-IR to confirm the amorphous nature of the drug and the absence of chemical interactions.[14][15]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their apparent solubility in water.[9][][17][18][19]

Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Preparation: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the suspension to remove the uncomplexed drug.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FT-IR, and NMR.

Topical Formulations

For topical delivery, the formulation must ensure adequate solubilization of the drug and facilitate its penetration into the skin.

Protocol: Development of a this compound Topical Gel

  • Solubilization: Dissolve this compound in a suitable solvent system. A co-solvent system of propylene glycol and ethanol is a good starting point.

  • Gelling Agent Dispersion: Disperse a gelling agent (e.g., Carbopol 940) in purified water and allow it to hydrate.

  • Mixing: Slowly add the drug solution to the hydrated gelling agent with continuous stirring.

  • Neutralization: Neutralize the gel with a suitable neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and pH.

  • Characterization: Evaluate the gel for its physical appearance, pH, viscosity, drug content, and in vitro release profile.

Parenteral Formulations

Parenteral formulations of poorly soluble drugs require careful selection of solubilizing excipients to ensure a stable and safe injectable product.[4][][17][20][21][22]

Protocol: Development of a this compound Parenteral Solution

  • Vehicle Preparation: Prepare a co-solvent system using parenterally acceptable solvents such as PEG 400 and ethanol.[20][22]

  • Drug Dissolution: Dissolve this compound in the co-solvent system with gentle heating if necessary.

  • Aqueous Dilution: If required, the co-solvent concentrate can be diluted with an aqueous vehicle (e.g., Water for Injection) immediately prior to administration. The use of surfactants may be necessary to maintain stability upon dilution.[20]

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter.

  • Fill and Finish: Aseptically fill the sterile solution into vials.

  • Characterization: Test the formulation for clarity, pH, sterility, endotoxin levels, and drug content.

Analytical Methods

Robust analytical methods are essential for the quantitative analysis of this compound in both the API and the finished product, as well as for stability testing.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[6][13][23][24]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks generated during forced degradation studies.

  • Detection: Use a UV detector at the λmax of this compound (approximately 254 nm).

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][11]

Example HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 10mM Sodium Acetate Buffer (pH 5.0) (50:50 v/v)
Flow Rate 0.7 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature 30°C
Adapted from a method for N-phenylbenzamide.[4]
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug.[10][25][26][27] This information is crucial for developing a stability-indicating analytical method.

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug and a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug and a solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method. A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (MS) can be employed to identify the mass of the degradation products.

Predicted Degradation Pathway

G Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Degradant1 Benzoic Acid Hydrolysis->Degradant1 Degradant2 Aniline Hydrolysis->Degradant2

Caption: Predicted Hydrolytic Degradation Pathway

Conclusion

The successful development of pharmaceutical compositions containing this compound hinges on a thorough understanding of its physicochemical properties and the implementation of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and application notes provided in this guide offer a systematic and scientifically sound approach to pre-formulation, formulation development, and analytical method development. By following these guidelines, researchers and drug development professionals can effectively advance this compound candidates through the development pipeline.

References

  • Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. (2020).
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2021).
  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. [Link]
  • Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. (2025).
  • A new formulation concept for drugs with poor water solubility for parenteral applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC. [Link]
  • Bacterial degradation of monocyclic arom
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015).
  • Microbial degradation of aromatic pollutants: metabolic routes, pathway diversity, and strategies for bioremediation.
  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
  • Pharmaceutical development and manufacturing of a parenteral formulation of a novel antitumor agent, VNP40101M. PMC. [Link]
  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • Injectable Formulations of Poorly Water-Soluble Drugs.
  • Stability indicating study by using different analytical techniques. IJSDR. [Link]
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly W
  • Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364. (2013). PubMed. [Link]
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Stability Indicating Assay Method. (2023). IJCRT.org. [Link]
  • Pharmaceutical composition for topical application of poorly soluble compounds.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
  • Characterisation, solubility and intrinsic dissolution behaviour of benzamide: Dibenzyl sulfoxide cocrystal. (2025).
  • Stability Indic
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]
  • Degradation of aromatic compounds - Reference p
  • Formulation and characterization of solid dispersions containing glibenclamide. (2025).
  • Formulation and Physicochemical Characterization of Glibenclamide Solid Dispersion Using Various Carriers. (2025).
  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol.
  • This compound. PubChem. [Link]
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • FORMULATION AND CHARACTERIZATION OF SOLID DISPERSIONS OF A POORLY SOLUBLE FENOFIBRATE. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Amines. NCERT. [Link]
  • PEG 400. ChemBK. [Link]
  • PEG 400. Wikipedia. [Link]
  • Solubility parameter components calculated for PEG according to different methods.

Sources

Application Notes and Protocols for the Use of 4-Phenylbenzamide in Antiviral Research Against Enterovirus 71

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-EV71 Therapeutics

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a non-enveloped, single-stranded positive-sense RNA virus. It is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), particularly in young children.[1] While often presenting as a mild febrile illness, EV71 infections can lead to severe neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, sometimes with fatal outcomes.[2][3] The recurrent, large-scale outbreaks in the Asia-Pacific region underscore the significant public health threat posed by EV71 and the urgent need for effective antiviral therapies, which are currently lacking.[1][3]

The EV71 genome encodes a single polyprotein that is cleaved by viral proteases (2A and 3C) into four structural proteins (VP1-VP4) and seven non-structural proteins (2A-3D) essential for viral replication.[2][4][5] These viral proteins, particularly the enzymes like the 3C protease (3Cpro) and the 2C helicase, represent prime targets for small molecule inhibitors. This guide focuses on N-phenylbenzamide derivatives, a class of compounds that have demonstrated promising in vitro activity against various strains of EV71, offering a scaffold for the development of novel anti-enteroviral agents.[1][6][7]

The 4-Phenylbenzamide Scaffold: A Foundation for EV71 Inhibitors

Initial screening of compound libraries identified N-phenylbenzamide derivatives as possessing moderate to potent anti-EV71 activity.[1] Subsequent research has focused on synthesizing and evaluating analogues to improve potency and define structure-activity relationships (SAR). While the precise mechanism for the parent compound is not fully elucidated, research into its derivatives suggests potential modes of action. For instance, the derivative IMB-Z has been shown to inhibit EV71 replication by increasing levels of the host antiviral protein APOBEC3G (A3G), which then interacts with the viral RNA-dependent RNA polymerase (3D).[2] Other enterovirus inhibitors target various stages of the viral life cycle, from entry and uncoating to polyprotein processing and RNA replication.[8]

The development of N-phenylbenzamide derivatives highlights a key strategy in antiviral drug discovery: identifying a privileged chemical structure and optimizing it for enhanced activity and favorable pharmacological properties. The core structure's simplicity and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns.

Mechanism of Action: Potential Targets in the EV71 Lifecycle

While the exact molecular target of the core this compound scaffold is a subject of ongoing investigation, the antiviral activity of its derivatives points toward interference with critical viral processes. The EV71 lifecycle presents several druggable targets.

EV71_Lifecycle_Targets cluster_cell Host Cell cluster_inhibitors Potential Inhibition Points for this compound & Derivatives Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. RNA Translation (IRES-mediated) Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Processing 4. Polyprotein Processing Polyprotein->Processing Replication 5. RNA Replication (VRCs) Processing->Replication Assembly 6. Assembly & Maturation Replication->Assembly Release 7. Release (Lysis) Assembly->Release Virus EV71 Virion Release->Virus Progeny Virions Inhibitor_Uncoating Capsid Binders Inhibitor_Uncoating->Uncoating Blocks genome release Inhibitor_Processing 3Cpro / 2Apro Inhibitors Inhibitor_Processing->Processing Prevents protein maturation Inhibitor_Replication 2C / 3Dpol Inhibitors Inhibitor_Replication->Replication Halts RNA synthesis Virus->Entry

Figure 1: Potential targets for antiviral intervention in the Enterovirus 71 lifecycle.

Based on the known targets of other anti-enteroviral compounds, N-phenylbenzamide derivatives could potentially act by:

  • Inhibiting Polyprotein Processing: The viral 3C protease is a well-validated target.[5][9][10] It is essential for cleaving the viral polyprotein into functional units.[11] Inhibition of 3Cpro would halt the viral replication cycle.

  • Targeting the 2C Protein: The non-structural protein 2C is the most conserved enteroviral protein and possesses ATPase and helicase activity crucial for viral RNA replication and encapsidation.[12][13][14] Its high degree of conservation makes it an attractive target for broad-spectrum inhibitors.[14]

  • Blocking RNA Replication: The RNA-dependent RNA polymerase (3Dpol) is the core enzyme of the viral replication complex and is another key target for antiviral development.[8]

Quantitative Antiviral Data Summary

Studies by Ji et al. (2013) evaluated a series of N-phenylbenzamide derivatives against multiple EV71 strains. The data below summarizes the activity of a lead compound from this series, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (referred to as Compound 1e), in comparison to the reference compound Pirodavir.[1][7]

CompoundTarget EV71 StrainIC₅₀ (µM)TC₅₀ (µM) in Vero CellsSelectivity Index (SI = TC₅₀/IC₅₀)
Compound 1e SZ-98 (Genotype C4)5.7 ± 0.8620 ± 0.0108.8
JS-52-3 (Genotype C4)12 ± 1.2620 ± 0.051.7
H (Genotype C2)11 ± 1.5620 ± 0.056.4
BrCr (Prototype)11 ± 0.9620 ± 0.056.4
Pirodavir SZ-98 (Genotype C4)2.5 ± 0.531 ± 2.212.4
JS-52-3 (Genotype C4)2.9 ± 0.431 ± 2.210.7
H (Genotype C2)>1631 ± 2.2<1.9
BrCr (Prototype)1.9 ± 0.331 ± 2.216.3

Table adapted from Ji et al., Molecules 2013, 18(3), 3630-3640.[1][7]

Interpretation: The lead compound 1e demonstrates potent activity against a panel of EV71 strains with IC₅₀ values in the low micromolar range.[1][15] Critically, it exhibits very low cytotoxicity, resulting in a high Selectivity Index, which suggests a favorable therapeutic window for in vitro studies.[1][15]

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay for Anti-EV71 Activity

This protocol details a robust method to determine the 50% inhibitory concentration (IC₅₀) of a test compound (e.g., this compound derivative) by quantifying the inhibition of virus-induced cell death.

1. Materials and Reagents:

  • Cells: Vero (African green monkey kidney) or RD (human rhabdomyosarcoma) cells.

  • Virus: EV71 stock with a known titer (TCID₅₀/mL).

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin.

    • Assay Medium: DMEM with 2% FBS and antibiotics.

  • Test Compound: this compound derivative, dissolved in DMSO to a high-concentration stock (e.g., 10 mM).

  • Equipment: 96-well flat-bottom cell culture plates, biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), inverted microscope.

  • Reagents for Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] (Promega).[16]

2. Experimental Workflow:

Figure 2: Workflow for the EV71 Cytopathic Effect (CPE) Inhibition Assay.

3. Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count Vero or RD cells.

    • Seed 2 x 10⁴ cells per well in 100 µL of Growth Medium into a 96-well plate.[16]

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to form a monolayer.

  • Compound Preparation and Addition (Day 2):

    • Prepare a serial 2-fold dilution series of the this compound derivative in Assay Medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM).

    • Include a "no compound" control (vehicle, e.g., 0.5% DMSO).

    • Remove the Growth Medium from the cell plate and add 50 µL of the appropriate compound dilution to each well.

    • For Cytotoxicity (TC₅₀) Plate: Prepare an identical plate that will not be infected with the virus.

  • Virus Infection (Day 2):

    • Dilute the EV71 stock in Assay Medium to achieve a multiplicity of infection (MOI) of 0.01 or a concentration that yields 90-100% CPE in 3-4 days (e.g., 100 TCID₅₀).[16]

    • Add 50 µL of the diluted virus to each well of the antiviral plate.

    • Add 50 µL of Assay Medium (no virus) to the cytotoxicity plate and the "cell control" wells on the antiviral plate.

    • Controls for Antiviral Plate:

      • Virus Control: Cells + Virus (no compound)

      • Cell Control: Cells only (no virus, no compound)

  • Incubation (Days 2-5):

    • Incubate both plates at 37°C, 5% CO₂ for 72-96 hours.

    • Monitor the Virus Control wells daily for the development of CPE (cell rounding, detachment). The assay is complete when these wells show >90% CPE.

  • Quantification of Cell Viability (Day 5):

    • Visually inspect and score CPE under a microscope.

    • To quantify objectively, discard the medium and add 100 µL of fresh medium and 20 µL of MTS reagent to each well. Incubate for 1-4 hours.

    • Read the absorbance at 490 nm using a plate reader. Alternatively, use a luminescent assay like CellTiter-Glo® per the manufacturer's instructions.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • % Inhibition = [(ODtest - ODvirus) / (ODcell - ODvirus)] * 100

    • Calculate Percent Cytotoxicity:

      • % Cytotoxicity = [1 - (ODtoxicity / ODcell)] * 100

    • Plot the percent inhibition and percent cytotoxicity against the log concentration of the compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (concentration for 50% inhibition) and TC₅₀ (concentration for 50% cytotoxicity).

    • Calculate the Selectivity Index (SI) = TC₅₀ / IC₅₀.

Protocol 2: EV71 3C Protease FRET-Based Inhibition Assay

This biochemical assay directly measures the inhibition of the viral 3C protease, a likely target for N-phenylbenzamide derivatives. It uses a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by 3Cpro separates the pair, resulting in a fluorescent signal.

1. Materials and Reagents:

  • Enzyme: Recombinant, purified EV71 3C protease.

  • Substrate: FRET peptide substrate (e.g., Dabcyl-RTATVQGPSLDFKE-Edans).[11]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test Compound: this compound derivative in DMSO.

  • Positive Control: Rupintrivir or another known 3Cpro inhibitor.[5][9]

  • Equipment: Black, low-volume 384-well assay plates; fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

2. Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Dispense a small volume (e.g., 100 nL) of each compound concentration into the wells of a 384-well plate. Include vehicle (DMSO) and positive controls.

  • Enzyme Addition:

    • Dilute the recombinant EV71 3Cpro to its optimal working concentration (e.g., 50 nM) in cold Assay Buffer.

    • Add 10 µL of the diluted enzyme solution to each well containing the compound.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the FRET peptide substrate solution in Assay Buffer to a final concentration of 2X the Kₘ value (e.g., 20 µM).

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a kinetic fluorescence reader.

    • Measure the fluorescence signal every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence (RFU/min) corresponds to the enzyme activity.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each well from the linear phase of the kinetic read.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V₀test / V₀vehicle)] * 100

    • Plot the percent inhibition against the log concentration of the compound.

    • Use a non-linear regression model to calculate the IC₅₀ value.

Troubleshooting and Experimental Considerations

  • Compound Solubility: N-phenylbenzamide derivatives may have limited aqueous solubility. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells to avoid precipitation and non-specific effects.

  • Assay Validation: For cell-based assays, ensure the Z'-factor is >0.5 for robust results. For biochemical assays, ensure the signal-to-background ratio is sufficient.

  • Mechanism of Action Studies: If a compound is active in the CPE assay, follow-up studies are crucial. Time-of-addition assays can help determine if the compound acts on early (entry/uncoating) or late (replication/assembly) stages of the viral lifecycle.[17] Direct testing against viral enzymes like 3Cpro and 2C helicase can confirm the molecular target.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel inhibitors against Enterovirus 71. The lead compounds identified from this series exhibit potent and selective antiviral activity in vitro. The protocols outlined in this guide provide a robust framework for researchers to evaluate these and other potential inhibitors, from initial screening in cell-based models to mechanistic elucidation through biochemical assays. Further optimization of this chemical series could lead to the development of a much-needed clinical candidate for the treatment of severe EV71 infections.

References

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640.
  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central.
  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Soochow University.
  • Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.
  • Van der Linden, L., et al. (2021). Assessing In Vitro Resistance Development in Enterovirus A71 in the Context of Combination Antiviral Treatment. ACS Infectious Diseases.
  • Chen, C., et al. (2021). Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions. Virology Journal.
  • Shie, J., et al. (2012). In vitro evaluation of the antiviral activity of heparan sulfate mimetic compounds against Enterovirus 71. Antiviral Research.
  • Wang, Y., et al. (2016). In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrobial Agents and Chemotherapy.
  • Wang, Y., et al. (2016). In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Sci-Hub.
  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. ResearchGate.
  • Jiang, M., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ScienceOpen.
  • Shang, L., et al. (2013). List of antivirals against EV-71 infection tested in vitro and in vivo. ResearchGate.
  • Wang, C., et al. (2021). Antiviral Peptides Targeting the Helicase Activity of Enterovirus Nonstructural Protein 2C. Journal of Virology.
  • Abu-Ghazaleh, R., et al. (2011). Developments towards antiviral therapies against enterovirus 71. Drug Discovery Today.
  • Ang, M., et al. (2016). Antiviral activities of peptide-based covalent inhibitors of the Enterovirus 71 3C protease. Scientific Reports.
  • Wang, C., et al. (2021). Antiviral Peptides Targeting the Helicase Activity of Enterovirus Nonstructural Protein 2C. PubMed.
  • Cao, Z., et al. (2016). Luteoloside Acts as 3C Protease Inhibitor of Enterovirus 71 In Vitro. PLOS One.
  • Wang, J., et al. (2023). Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection. Frontiers in Pharmacology.
  • Wang, H., et al. (2020). The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C. Frontiers in Microbiology.
  • Kuo, C., et al. (2015). Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay. Antimicrobial Agents and Chemotherapy.
  • Diarimalala, H., et al. (2020). Recent advances of enterovirus 71 3Cpro targeting Inhibitors. Infectious diseases of poverty.
  • Guan, H., et al. (2017). Crystal structure of 2C helicase from enterovirus 71. Science Advances.

Sources

Application Note: A Detailed Protocol for Monitoring the Synthesis of 4-Phenylbenzamide via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for monitoring the progress of the 4-Phenylbenzamide synthesis reaction using thin-layer chromatography (TLC). The synthesis, which proceeds via a Schotten-Baumann reaction between 4-aminobiphenyl and 4-phenylbenzoyl chloride, is a cornerstone reaction in the development of various organic molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind the procedural steps, and robust methods for data interpretation and visualization.

Introduction: The Significance of this compound and the Utility of TLC Monitoring

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The amide bond formation is a fundamental transformation in organic synthesis. The Schotten-Baumann reaction, which facilitates the acylation of amines with acyl chlorides in the presence of a base, is a widely employed method for synthesizing such amides.[1][2]

Effective monitoring of the reaction progress is crucial to optimize reaction times, maximize yield, and minimize the formation of impurities. Thin-layer chromatography (TLC) is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the consumption of starting materials and the formation of the product.[3] This protocol will detail the application of TLC to monitor the synthesis of this compound from 4-aminobiphenyl and 4-phenylbenzoyl chloride.

The Underlying Chemistry: The Schotten-Baumann Reaction Mechanism

The synthesis of this compound from 4-aminobiphenyl and 4-phenylbenzoyl chloride is a classic example of the Schotten-Baumann reaction. The mechanism involves the nucleophilic acyl substitution of the highly reactive 4-phenylbenzoyl chloride by the nucleophilic 4-aminobiphenyl.[1][4] A base, typically aqueous sodium hydroxide or pyridine, is essential to neutralize the hydrochloric acid byproduct, which in turn drives the reaction to completion.[1]

The key steps of the mechanism are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobiphenyl attacks the electrophilic carbonyl carbon of 4-phenylbenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

  • Deprotonation: The base in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the final this compound product and a salt.

// Reactants Amine [label="4-Aminobiphenyl (Nucleophile)"]; AcylChloride [label="4-Phenylbenzoyl Chloride (Electrophile)"]; Base [label="Base (e.g., NaOH)"];

// Intermediates and Products TetrahedralIntermediate [label="Tetrahedral Intermediate"]; Product [label="this compound"]; HCl [label="HCl (Byproduct)"]; Salt [label="Salt (e.g., NaCl + H2O)"];

// Reaction Flow Amine -> TetrahedralIntermediate [label="Nucleophilic Attack"]; AcylChloride -> TetrahedralIntermediate; TetrahedralIntermediate -> Product [label="Chloride Elimination"]; Product -> Product [label="Deprotonation by Base"]; Base -> Salt; HCl -> Salt [label="Neutralization"]; } caption: "Schotten-Baumann Reaction Workflow"

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Schotten-Baumann reaction procedures for the synthesis of aromatic amides.[4]

Materials and Reagents
  • 4-Aminobiphenyl

  • 4-Phenylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • Ethyl acetate (EtOAc)

  • Hexane

  • UV lamp (254 nm)

  • Iodine chamber

  • Standard laboratory glassware

Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobiphenyl (1.0 equivalent) in dichloromethane (30 mL).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Place the flask containing the 4-aminobiphenyl solution in an ice bath and begin stirring.

  • Slowly add the 10% sodium hydroxide solution (2.0 equivalents) to the stirred amine solution.

  • In a separate, dry beaker, dissolve 4-phenylbenzoyl chloride (1.05 equivalents) in dichloromethane (15 mL).

  • Add the 4-phenylbenzoyl chloride solution dropwise to the biphasic reaction mixture over 15-20 minutes.

TLC Monitoring Protocol

Preparation of TLC Samples
  • Starting Material (SM): Dissolve a small amount of 4-aminobiphenyl in a few drops of ethyl acetate.

  • Reaction Mixture (RM): At various time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the organic layer of the reaction mixture using a capillary tube. Dilute this aliquot with a few drops of ethyl acetate.

  • Co-spot (Co): A spot where both the starting material and reaction mixture are applied.[3][5]

TLC Plate Development
  • Prepare the TLC Chamber: Pour a mixture of 3:1 Hexane:Ethyl Acetate into a TLC chamber to a depth of about 0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate with the solvent vapors.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Using separate capillary tubes, carefully spot the prepared samples onto their respective lanes on the baseline.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Mark the Solvent Front: Immediately upon removing the plate from the chamber, mark the position of the solvent front with a pencil.

Visualization of TLC Plates

Due to the aromatic nature of the reactants and the product, they are expected to be UV-active.[6][7]

  • UV Visualization: Examine the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against the fluorescent green background of the TLC plate.[7] Circle the observed spots with a pencil.

  • Iodine Staining: Place the TLC plate in a chamber containing a few crystals of iodine. The spots will appear as brown or yellowish-brown stains.[8] This method is generally effective for aromatic compounds.

Interpretation of Results and Data Presentation

The progress of the reaction is monitored by observing the disappearance of the starting material spot (4-aminobiphenyl) and the appearance of a new spot corresponding to the this compound product.

Expected Rf Values

The retention factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a 3:1 Hexane:Ethyl Acetate system, the following approximate Rf values can be expected:

CompoundExpected PolarityEstimated Rf Value (3:1 Hexane:EtOAc)
4-Phenylbenzoyl ChlorideModerately Polar~0.6 - 0.7
4-AminobiphenylMore Polar~0.3 - 0.4
This compoundLess Polar than Amine~0.4 - 0.5

Note: These are estimated values based on the relative polarities of the functional groups. Actual Rf values may vary depending on the specific conditions.

Visualizing Reaction Progression

A series of TLC plates taken at different time intervals will illustrate the reaction's progress.

Conclusion and Best Practices

This application note provides a detailed and scientifically grounded protocol for monitoring the synthesis of this compound using TLC. By following these steps, researchers can effectively track the progress of the reaction, ensuring optimal reaction conditions and facilitating the timely workup of the product.

Key Best Practices:

  • Always use a pencil to mark the TLC plate, as ink can dissolve in the developing solvent.

  • Ensure the TLC chamber is well-saturated with the solvent vapor for reproducible results.

  • Spot the samples carefully and in small amounts to avoid streaking.

  • Use a co-spot to confidently identify the starting material spot in the reaction mixture lane.[3][5]

  • Always perform visualization in a well-ventilated fume hood, especially when using iodine.

References

  • Benchchem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Chemistry LibreTexts. (2022). 2.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • SiliCycle. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • Northrop, B. H. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2023).
  • YouTube. (2021).
  • Benchchem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in 4-Phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

The two most prevalent methods for synthesizing this compound are:

  • Amide Coupling: This involves the reaction of 4-phenylbenzoic acid with an aminating agent, typically ammonia or an ammonium salt, often facilitated by a coupling reagent.

  • Acylation of an Amine: This route uses a more reactive derivative of 4-phenylbenzoic acid, such as 4-phenylbenzoyl chloride, which then reacts with an amine. A common example of this is the Schotten-Baumann reaction.

The primary challenges revolve around achieving complete reaction, minimizing side products, and simplifying purification. Issues such as low yield, formation of impurities, and difficult workups are common hurdles that researchers face.

Q2: I'm attempting an amide coupling reaction using 4-phenylbenzoic acid and a coupling reagent, but my yields are consistently low. What could be the problem?

Low yields in amide coupling reactions for this compound synthesis can often be attributed to several factors:

  • Ineffective Activation of the Carboxylic Acid: The coupling reagent's role is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. If the activation is incomplete, the reaction will not proceed efficiently.[1]

  • Side Reactions with the Coupling Reagent: Some coupling reagents can react with the amine to form unwanted byproducts, such as a guanidinium byproduct. The order of addition of reagents is crucial to minimize this.

  • Formation of an N-acylurea byproduct: In polar solvents, the O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the desired reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material. It is critical to use anhydrous solvents and reagents.[1]

Q3: I'm observing a significant amount of an unreacted starting material, 4-phenylbenzoic acid, in my final product. How can I drive the reaction to completion?

The presence of unreacted 4-phenylbenzoic acid suggests that the amide bond formation is not going to completion. Here are some troubleshooting steps:

  • Optimize Reaction Time and Temperature: Some amide coupling reactions can be slow and may require extended reaction times or gentle heating to proceed to completion.[1]

  • Choice of Coupling Reagent: Not all coupling reagents are created equal. For sterically hindered or electronically deficient substrates, more powerful coupling agents like HATU may be necessary.[1][2]

  • Stoichiometry of Reagents: Ensure that the amine and coupling reagent are used in the appropriate stoichiometric ratios. An excess of the amine can sometimes help to drive the reaction forward.

Q4: During the synthesis of this compound via the Schotten-Baumann reaction, I'm getting a significant amount of benzoic acid as a byproduct. What is causing this?

The formation of benzoic acid as a major byproduct in a Schotten-Baumann reaction is a classic sign of hydrolysis of the acyl chloride .[1][3] This occurs when 4-phenylbenzoyl chloride reacts with water or hydroxide ions instead of the desired amine.

Causality: The Schotten-Baumann reaction is typically performed in a two-phase system (e.g., an organic solvent and aqueous base).[1][3] Vigorous stirring is essential to ensure that the acyl chloride in the organic phase reacts with the amine before it has a chance to hydrolyze in the aqueous phase.[3]

Q5: My reaction mixture is turning a dark color, and I'm isolating multiple, difficult-to-separate byproducts. What could be happening?

Dark coloration and the formation of multiple byproducts can indicate decomposition or complex side reactions. In the context of this compound synthesis, particularly if employing a Friedel-Crafts acylation approach to create the biphenyl backbone, these issues can arise.

  • Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[4]

  • Rearrangement Reactions: Under strong Lewis acid conditions, carbocation intermediates can rearrange, leading to isomeric products.

  • Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to the decomposition of starting materials, intermediates, or the final product.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Reactions

This guide addresses the common issue of low product yield when synthesizing this compound from 4-phenylbenzoic acid and an amine using a coupling reagent.

Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low Yield Observed Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Hydrolysis Assess for Hydrolysis Start->Check_Hydrolysis Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Solution_Activation Optimize Coupling Reagent & Conditions Check_Activation->Solution_Activation Solution_Hydrolysis Ensure Anhydrous Conditions Check_Hydrolysis->Solution_Hydrolysis Solution_Side_Reactions Adjust Reagent Stoichiometry & Addition Order Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting workflow for low yields.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of 4-phenylbenzoic acid.1. Switch Coupling Reagent: Consider using a more robust coupling agent like HATU or HOBt/EDC.[1] 2. Optimize Temperature: While many coupling reactions are run at room temperature, gentle heating may be required.[1]
Presence of Starting Carboxylic Acid Hydrolysis of the activated intermediate.1. Use Anhydrous Reagents and Solvents: Dry all solvents and ensure reagents are free from moisture.[1] 2. Perform under Inert Atmosphere: Running the reaction under nitrogen or argon can prevent atmospheric moisture from interfering.
Formation of N-acylurea Rearrangement of the O-acylisourea intermediate.1. Change Solvent: This side reaction is more prevalent in polar solvents like DMF. Consider switching to a less polar solvent such as dichloromethane (DCM).
Guanidinium Byproduct The amine is reacting directly with the coupling reagent.1. Optimize Order of Addition: Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Guide 2: Byproduct Formation in Schotten-Baumann Reaction

This guide focuses on identifying and mitigating common side reactions during the synthesis of this compound from 4-phenylbenzoyl chloride and an amine under Schotten-Baumann conditions.

Common Byproducts and Their Causes
Byproduct Cause Mitigation Strategy
4-Phenylbenzoic Acid Hydrolysis of 4-phenylbenzoyl chloride.[1][3]1. Vigorous Stirring: Ensure efficient mixing of the organic and aqueous phases.[3] 2. Slow Addition of Acyl Chloride: Add the 4-phenylbenzoyl chloride dropwise to the reaction mixture.[3] 3. Control Temperature: Keep the reaction cool, typically in an ice bath, to slow the rate of hydrolysis.[1]
Double Acylation of Amine The initially formed amide is further acylated.1. Stoichiometric Control: Use a slight excess of the amine relative to the acyl chloride.[1]
Unreacted Amine Protonation of the amine by the HCl byproduct.[3][5]1. Sufficient Base: Ensure at least one equivalent of base is used to neutralize the generated HCl.[1][5]
Experimental Protocol: Minimizing Hydrolysis in Schotten-Baumann Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine in a suitable organic solvent (e.g., dichloromethane). Add an aqueous solution of sodium hydroxide.

  • Cooling: Cool the biphasic mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: While stirring vigorously, slowly add a solution of 4-phenylbenzoyl chloride in the same organic solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Workup: Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mechanistic Insights

Mechanism: Amide Coupling with Carbodiimides (e.g., DCC, EDC)

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the desired reaction pathway and a common side reaction.

Amide_Coupling_Mechanism cluster_desired Desired Pathway cluster_side_reaction Side Reaction Carboxylic_Acid 4-Phenyl- benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Product This compound O_Acylisourea->Product + Amine O_Acylisourea_Side O-Acylisourea Intermediate Amine Amine Urea Urea Byproduct N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea_Side->N_Acylurea Rearrangement

Caption: Desired vs. side reaction in carbodiimide coupling.

The key is the formation of the highly reactive O-acylisourea intermediate. This intermediate should ideally be intercepted by the amine to form the desired amide. However, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and represents a loss of starting material. This rearrangement is often facilitated by polar aprotic solvents.

References

  • BenchChem. (2025). troubleshooting common issues in benzamide synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Gagnon, D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11442.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

Sources

Technical Support Center: Synthesis of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to optimize your synthetic strategies and improve your yields.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the available synthetic routes and key considerations.

What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this compound:

  • Amide Coupling: This is the most direct and common method, involving the formation of an amide bond between 4-phenylbenzoic acid and an amine source, typically ammonia or an ammonia equivalent. The carboxylic acid requires activation to facilitate the reaction.[1]

  • Suzuki Coupling: This method builds the biphenyl backbone of the molecule through a palladium-catalyzed cross-coupling reaction between a benzamide derivative bearing a halide (or triflate) and a phenylboronic acid, or vice-versa.[2][3]

How do I choose between an amide coupling and a Suzuki coupling approach?

The choice of synthetic route depends on the availability of starting materials and the desired complexity of the final molecule.

  • Amide coupling is generally preferred when 4-phenylbenzoic acid is readily available. It is a more convergent approach.

  • Suzuki coupling is advantageous when you need to introduce diversity in the phenyl rings, as a wide variety of substituted phenylboronic acids and aryl halides are commercially available.[2][3]

What are the critical factors affecting the yield of an amide coupling reaction?

Several factors can significantly impact the yield of an amide coupling reaction:

  • Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[4]

  • Choice of Coupling Reagent: The selection of the appropriate coupling reagent is crucial and depends on the specific substrates.[4][5]

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the reaction rate and the formation of side products.[4]

  • Purity of Reagents and Solvents: Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. Therefore, anhydrous conditions are essential.[4]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Why is my this compound yield consistently low in an amide coupling reaction?

Low yields in amide coupling are often traced back to a few common issues. Let's break them down:

1. Incomplete Activation of 4-Phenylbenzoic Acid:

  • The Cause: The carboxylic acid itself is not reactive enough to form an amide bond under mild conditions. It needs to be "activated" by a coupling reagent. If this activation is inefficient, the reaction will not proceed to completion.[4]

  • The Solution:

    • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent.

    • Choose the Right Reagent: For a relatively simple substrate like 4-phenylbenzoic acid, standard carbodiimides like DCC or EDC are often sufficient, especially when used with an additive like HOBt.[1][6][7] For more challenging couplings, consider phosphonium or aminium/uronium salt-based reagents like PyBOP or HATU.[1][5]

    • Activation Time: Allow sufficient time for the activation of the carboxylic acid before adding the amine. This is typically 5-15 minutes at room temperature.[5]

2. Deactivation of the Amine:

  • The Cause: Amines are basic and can be protonated by the carboxylic acid, rendering them non-nucleophilic.[4]

  • The Solution:

    • Add a Non-Nucleophilic Base: Include a hindered organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in the reaction mixture (2-3 equivalents).[5] This base will neutralize any acid present, keeping the amine in its free, reactive form.

3. Steric Hindrance:

  • The Cause: While 4-phenylbenzoic acid and ammonia are not exceptionally bulky, steric hindrance can become a factor with more complex derivatives. Bulky groups near the reacting centers can physically block the approach of the nucleophile.[4]

  • The Solution:

    • Elevate the Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

    • Prolong the Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

    • Consider Acyl Fluorides: For severely hindered substrates, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[8]

How can I minimize the formation of byproducts?

Byproduct formation is a common issue that complicates purification and reduces yield.

1. N-Acylurea Formation (with Carbodiimides):

  • The Cause: The O-acylisourea intermediate formed during activation with carbodiimides (like DCC or EDC) can rearrange to a stable, unreactive N-acylurea.

  • The Solution:

    • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[7]

2. Racemization (if using chiral starting materials):

  • The Cause: The activation process can sometimes lead to the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.

  • The Solution:

    • Use Racemization-Suppressing Additives: HOBt and HOAt are effective at minimizing racemization.[4]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can also help to preserve the stereochemistry.[4]

III. Experimental Protocols

Here we provide detailed, step-by-step protocols for the two primary synthetic routes to this compound.

Protocol 1: Amide Coupling of 4-Phenylbenzoic Acid using EDC/HOBt

This protocol describes a standard and reliable method for the synthesis of this compound via amide coupling.

Materials:

  • 4-Phenylbenzoic acid

  • Ammonia solution (0.5 M in 1,4-dioxane)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

AmideCouplingWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Work-up & Purification A Dissolve 4-Phenylbenzoic Acid (1.0 eq) in anhydrous DCM B Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) A->B C Stir for 15 min at RT B->C D Add DIPEA (2.5 eq) C->D E Add Ammonia solution (1.2 eq) D->E F Stir at RT for 2-4 hours E->F G Quench with 1 M HCl F->G H Extract with DCM G->H I Wash with NaHCO₃ & Brine H->I J Dry over MgSO₄ I->J K Concentrate & Purify J->K SuzukiCouplingWorkflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Catalytic Reaction cluster_purification Step 3: Work-up & Purification A Combine 4-Bromobenzamide (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Toluene/Water B Degas the mixture with N₂ or Ar C Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) B->C D Heat to reflux (e.g., 90°C) for 12-24 hours E Cool to RT & Dilute with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry over Na₂SO₄ F->G H Concentrate & Purify G->H AmideCouplingMechanism RCOOH 4-Phenylbenzoic Acid O_Acylisourea O-Acylisourea (active intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt HOBt Amine NH₃ HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC EDU EDU (byproduct) O_Acylisourea->EDU Rearrangement (Side Reaction) Amide This compound HOBt_Ester->Amide + NH₃ - HOBt SuzukiCycle Pd0 Pd(0)L₂ PdII_OxAdd Ar-Pd(II)-X L₂ Pd0->PdII_OxAdd Ar-X PdII_Trans Ar-Pd(II)-Ar' L₂ PdII_OxAdd->PdII_Trans Ar'-B(OH)₂ PdII_Trans->Pd0 Product OxAdd Oxidative Addition Transmetal Transmetalation RedElim Reductive Elimination ArX 4-Bromobenzamide ArBOH2 Phenylboronic acid + Base Product This compound

Sources

Purification of crude 4-Phenylbenzamide by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-phenylbenzamide (benzenilide). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. We will explore the nuances of purification by recrystallization and chromatography, providing in-depth, experience-based solutions to common problems.

Introduction: The Challenge of Purifying this compound

This compound is a solid at room temperature with a melting point around 163°C.[1] Its structure, containing both polar (amide) and nonpolar (phenyl rings) moieties, presents unique challenges for purification. The key to successful purification lies in exploiting subtle differences in solubility and polarity between this compound and any present impurities. Common impurities often include unreacted starting materials (aniline, benzoic acid, or benzoyl chloride) or byproducts from the synthesis.

This guide provides a structured, question-and-answer approach to troubleshoot and optimize your purification protocols.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice.

Frequently Asked Questions (FAQs) & Troubleshooting: Recrystallization

Question 1: How do I select the ideal solvent for recrystallizing this compound?

Answer: The perfect solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[4] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.[5]

Solvent Selection Protocol:

  • Initial Screening: Test the solubility of a small amount of your crude this compound (approx. 50 mg) in various solvents (approx. 1 mL) at room temperature.[4]

  • Heating Test: For solvents that do not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point.[4] An ideal solvent will fully dissolve the compound upon heating.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[6]

Table 1: Suggested Solvents for this compound Recrystallization

SolventRationale for UsePotential Issues
Ethanol Often a good starting point for compounds with moderate polarity.May have high solubility even at room temperature, leading to lower yields.
Ethyl Acetate/Heptane A mixed solvent system can be effective.[5] Ethyl acetate dissolves this compound, while heptane acts as an anti-solvent.[7]"Oiling out" can occur if the anti-solvent is added too quickly or at too high a temperature.
Acetone A polar aprotic solvent that can be effective.Its low boiling point may require careful handling to prevent premature evaporation.
Water Generally a poor solvent for this compound due to the nonpolar phenyl rings.Can be used as an anti-solvent in a mixed system with a more polar organic solvent.

Question 2: My this compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[8] This is a common problem when the solution is supersaturated or cools too quickly.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[8]

  • Slower Cooling: Insulate the flask to encourage slow cooling. This provides more time for proper crystal lattice formation.[8]

  • Use a Different Solvent System: The chosen solvent may be too poor. Experiment with a solvent in which this compound has slightly higher solubility.

Question 3: I am getting a very low yield after recrystallization. How can I improve it?

Answer: A low yield can result from several factors, from using too much solvent to premature filtration.

Troubleshooting Low Yield:

  • Excess Solvent: This is a very common issue.[9] If you suspect you've used too much solvent, you can carefully evaporate some of it and attempt to recrystallize again.[8]

  • Premature Crystallization: If crystals form in the funnel during hot filtration, it can lead to significant loss of product.[10] To prevent this, use a pre-heated funnel and filter the hot solution quickly.

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation before filtration.[11]

Question 4: My recrystallized product is still impure. What went wrong?

Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.[11]

Improving Purity:

  • Slow Down Crystallization: As mentioned, slower cooling leads to purer crystals.[3]

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[10]

  • Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.

Recrystallization Workflow Diagram

Caption: A typical workflow for the recrystallization of this compound.

Part 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12] For this compound, normal-phase chromatography using silica gel is a common approach.

Frequently Asked Questions (FAQs) & Troubleshooting: Column Chromatography

Question 1: How do I choose the right solvent system (mobile phase) for column chromatography?

Answer: The ideal solvent system should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column.[13]

Developing a Solvent System:

  • Start with TLC: Use TLC to test various solvent systems.[14] A common starting point for compounds like this compound is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[12]

  • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent. If the spots remain at the baseline (low Rf), the system is not polar enough. Increase the amount of the polar solvent.[15]

  • Aim for Separation: The goal is to find a solvent system where the spot for this compound is well-separated from the spots of any impurities.

Question 2: My compounds are not separating well on the column. What can I do?

Answer: Poor separation can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

Improving Separation:

  • Optimize the Solvent System: A small change in the solvent polarity can have a significant impact on separation. Re-evaluate your solvent system using TLC.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

  • Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent.[16] A broad initial band will lead to broad, overlapping bands during elution.

  • Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[16]

Question 3: My compound is stuck on the column and won't elute. What should I do?

Answer: If your compound is not eluting, it is likely too strongly adsorbed to the stationary phase.

Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

  • Check for Decomposition: It is possible your compound is decomposing on the silica gel.[13] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots have appeared. If decomposition is an issue, consider using a less acidic stationary phase like alumina.[13]

Question 4: I am observing peak tailing in my collected fractions. What is the cause?

Answer: Peak tailing, where the eluted band has a "tail," can be caused by a few issues.

Addressing Peak Tailing:

  • Overloading: Too much sample can lead to tailing. Try using less material.

  • Interactions with Silica: The slightly acidic nature of silica gel can sometimes cause tailing with basic compounds. Adding a small amount of a modifier like triethylamine to the mobile phase can sometimes help.

  • Inappropriate Solvent: The solvent may not be strong enough to fully elute the compound in a tight band.

Chromatography Workflow Diagram

Caption: The general workflow for purification by column chromatography.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • CHROMacademy. (n.d.). Troubleshooting HPLC Column Issues.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column.
  • AWS. (n.d.). Supporting Information: A Simple Copper-Catalyzed Synthesis of Tertiary Acyclic Amides.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST WebBook.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • National Institutes of Health. (n.d.). 4-Methyl-N-phenylbenzamide. PubChem.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Unknown. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
  • ResearchGate. (n.d.). 4-Chloro-N-phenylbenzamide.
  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC.
  • MZ-Analysentechnik GmbH. (n.d.). MZ1531-050040 PerfectChrom 100 Phenyl M 5µm 50x4,0mm HPLC Column.

Sources

Technical Support Center: Optimizing N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-phenylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this common yet sometimes challenging amide bond formation. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues and rationally design your experimental conditions for optimal results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the synthesis of N-phenylbenzamide.

Q1: What are the most common and reliable methods for synthesizing N-phenylbenzamide?

The two most prevalent and well-established methods are the Schotten-Baumann reaction and amide coupling using a coupling agent .[1]

  • Schotten-Baumann Reaction: This classic method involves the acylation of aniline with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[1][2][3] It is a robust and often high-yielding reaction.

  • Amide Coupling: This approach involves the direct coupling of benzoic acid and aniline using a dehydrating agent, commonly a carbodiimide like dicyclohexylcarbodiimide (DCC).[1]

Q2: My reaction yield is consistently low. What are the likely culprits?

Low yields can be frustrating, but they are often traceable to a few key factors:

  • Poor Quality of Starting Materials: Impurities in your aniline or benzoylating agent can lead to unwanted side reactions.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while higher temperatures can promote side reactions.[1]

  • Inefficient Mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is absolutely critical to facilitate contact between the reactants in the organic and aqueous layers.[1]

  • Hydrolysis of the Acylating Agent: Benzoyl chloride can readily react with water to form benzoic acid, reducing the amount available to react with aniline.[1][4]

Q3: I'm seeing a significant amount of a white precipitate that isn't my product. What is it?

This is a very common observation. The identity of the precipitate depends on your chosen synthetic route:

  • Schotten-Baumann (using benzoyl chloride): The white precipitate is most likely benzoic acid , formed from the hydrolysis of benzoyl chloride.[1]

  • Amide Coupling (using DCC): The precipitate is almost certainly dicyclohexylurea (DCU) , a byproduct of the DCC coupling agent.[1]

Q4: How can I effectively purify my crude N-phenylbenzamide?

Recrystallization is the most common and effective method for purifying N-phenylbenzamide.[1] A frequently used solvent system is an ethanol-water mixture.[1] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the point of saturation. Upon slow cooling, pure N-phenylbenzamide will crystallize out.[1]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter and offers targeted solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Benzoyl Chloride: Your acylating agent has reacted with water instead of your amine.[1][4] 2. Protonation of Aniline: In the Schotten-Baumann reaction, the HCl byproduct can protonate the aniline, rendering it non-nucleophilic.[4] 3. Ineffective Amine Nucleophile: If your aniline is substituted with electron-withdrawing groups, its nucleophilicity will be significantly reduced.[5]1. Use anhydrous solvents and ensure your glassware is thoroughly dried. Add the benzoyl chloride slowly to a cooled reaction mixture. 2. Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl as it is formed.[6] 3. Consider using a stronger activating agent for the carboxylic acid or a more forcing reaction condition (e.g., higher temperature), while carefully monitoring for side products.
Formation of Multiple Products (observed by TLC) 1. Side Reactions at High Temperatures: Excessive heat can lead to undesired side reactions. 2. Di-acylation of Aniline: If an excess of benzoyl chloride is used, it's possible to form N,N-dibenzoylaniline.[7]1. Perform the reaction at a lower temperature. Consider starting at 0°C and slowly allowing the reaction to warm to room temperature.[1] 2. Use a slight excess of aniline relative to benzoyl chloride to minimize the chance of di-acylation.[1]
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of your product. 2. Incomplete Drying: Trapped solvent can make the product appear oily.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of pure N-phenylbenzamide. If this fails, column chromatography may be necessary.[1] 2. Ensure the product is thoroughly dried under high vacuum.
Difficulty Isolating the Product 1. Product is Soluble in the Workup Solvent: The product may not precipitate out of solution as expected. 2. Emulsion Formation During Extraction: The organic and aqueous layers do not separate cleanly.1. After the reaction is complete, pour the mixture into a large volume of cold water to induce precipitation.[1] 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common syntheses of N-phenylbenzamide.

Protocol 1: Schotten-Baumann Synthesis

This protocol is a classic and reliable method for the synthesis of N-phenylbenzamide.

Workflow for Schotten-Baumann Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aniline Dissolve aniline in 5% aq. NaOH cool_ice Cool mixture in ice bath prep_aniline->cool_ice add_benzoyl Slowly add benzoyl chloride cool_ice->add_benzoyl stir Stir vigorously for 15-20 mins add_benzoyl->stir filter_solid Filter precipitate stir->filter_solid wash_water Wash with cold water filter_solid->wash_water recrystallize Recrystallize from ethanol-water wash_water->recrystallize cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_reactants Dissolve benzoic acid and aniline in dichloromethane cool_ice Cool solution to 0°C dissolve_reactants->cool_ice add_dcc Add DCC to the solution cool_ice->add_dcc stir Warm to room temp. and stir for 12 hours add_dcc->stir filter_dcu Filter off precipitated DCU stir->filter_dcu wash_filtrate Wash filtrate with 1M HCl, sat. NaHCO3, and brine filter_dcu->wash_filtrate dry_evaporate Dry organic layer and evaporate solvent wash_filtrate->dry_evaporate purify Purify by recrystallization or column chromatography dry_evaporate->purify

Caption: Workflow for the DCC coupling synthesis of N-phenylbenzamide.

Procedure:

  • Dissolve 2.44 g of benzoic acid and 1.86 g of aniline in 50 mL of dichloromethane in a round-bottom flask. [1]2. Cool the solution to 0°C in an ice bath. [1]3. Add 4.12 g of dicyclohexylcarbodiimide (DCC) to the solution. [1]4. Allow the reaction mixture to warm to room temperature and stir for 12 hours. [1]5. Filter off the precipitated dicyclohexylurea (DCU). [1]6. Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. [1]7. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. [1]8. Purify the crude product by recrystallization or column chromatography. [1]

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

Schotten-Baumann Reaction Mechanism

Aniline Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->TetrahedralIntermediate N-phenylbenzamide N-phenylbenzamide (Product) TetrahedralIntermediate->N-phenylbenzamide Chloride Elimination HCl HCl N-phenylbenzamide->HCl Byproduct NaCl_H2O NaCl + H2O HCl->NaCl_H2O Neutralization NaOH NaOH NaOH->NaCl_H2O

Caption: Mechanism of the Schotten-Baumann Reaction.

In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the amide bond. The hydrochloric acid byproduct is neutralized by the base (NaOH), driving the reaction to completion. [2][3]

References

  • Benchchem.
  • DSpace Repository. N-PHENYLBENZAMIDE SYNTHESIS BY NUCLEOPHILIC SUBSTITUTION WITH 1,3- DIPHENYLTHIOUREA.
  • ConnectSci. Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work?
  • Benchchem.
  • ResearchGate. N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF.
  • ResearchGate. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Scribd. Synthesis of N-Phenylbenzamide | PDF | Sodium Hydroxide | Chlorine.
  • ResearchGate. Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work?
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • CSIRO Publishing.
  • Grokipedia. Schotten–Baumann reaction.
  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • RSC Publishing. Reaction Chemistry & Engineering.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. The Schotten-Baumann Reaction: A Versatile Method for Amide and Ester Synthesis.
  • YouTube. Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |.
  • Schotten-Baumann Reaction. Schotten-Baumann Reaction.
  • Reddit.
  • Benchchem. optimization of reaction conditions for benzamide synthesis - Benchchem.
  • Benchchem.
  • J&K Scientific LLC. Schotten-Baumann Reaction.
  • National Institute of Standards and Technology. Benzamide, N-phenyl- - the NIST WebBook.
  • National Institute of Standards and Technology. Benzamide, N-phenyl- - the NIST WebBook.
  • PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • Reddit. Purification of N-benzylbenzamides : r/chemistry.
  • Aapptec Peptides. Coupling Reagents.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Benchchem. Troubleshooting unexpected side reactions in multi-step Benzamide synthesis..
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
  • Reddit. amide coupling help : r/Chempros.
  • Supporting Information.
  • The Royal Society of Chemistry.
  • NIH.
  • Benchchem. How to overcome common problems in Benzamide synthesis?.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Benchchem. Identifying and minimizing side reactions in benzamide synthesis.

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Phenylbenzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a neutral aromatic amide, this compound presents significant hurdles in achieving desired concentrations for in vitro assays, formulation development, and other experimental setups.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate and overcome these solubility issues. The strategies outlined below are based on established physicochemical principles and field-proven formulation techniques.

Understanding the Challenge: Physicochemical Properties of this compound

The poor aqueous solubility of this compound is rooted in its molecular structure. The presence of two phenyl rings imparts a significant hydrophobic character, while the amide linkage, though polar, is not sufficient to overcome the overall lipophilicity of the molecule. Key physicochemical properties are summarized in the table below. Note that this compound is structurally very similar to N-phenylbenzamide (also known as benzanilide), for which more experimental data is available.

PropertyValue (Benzanilide/4-Phenylbenzamide)Implication for Aqueous Solubility
Molecular Formula C₁₃H₁₁NOIndicates a predominantly hydrocarbon structure.
Molecular Weight 197.24 g/mol [1]Larger molecules can be more difficult to solvate.
Melting Point ~162-164 °C[2]A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution.
Aqueous Solubility < 0.1 g/L (Insoluble)[2][3]Confirms the significant challenge in preparing aqueous solutions.
Predicted pKa ~13.5[4]The amide proton is very weakly acidic, meaning the molecule is neutral over the entire physiological pH range, precluding pH adjustment as a simple solubilization method.
Predicted logP ~2.9 - 3.79[5]A positive logP value indicates a preference for a lipid environment over an aqueous one, highlighting its hydrophobic nature.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step protocols to resolve them.

Issue 1: My this compound is not dissolving in my aqueous buffer, or is precipitating upon addition from a stock solution.

Root Cause: The concentration of this compound exceeds its thermodynamic solubility limit in the aqueous medium. The addition of a concentrated organic stock solution (like DMSO) to a buffer can cause the compound to crash out as the solvent environment becomes predominantly aqueous.

Solution Workflow:

Below is a decision tree to guide you through selecting an appropriate solubilization strategy.

G start Start: this compound Precipitation in Aqueous Buffer cosolvent Strategy 1: Co-solvency (Fastest to screen) start->cosolvent Need a quick solution for in-vitro screening? cyclodextrin Strategy 2: Cyclodextrin Complexation (Good for stock solutions) start->cyclodextrin Need a stable, aqueous stock with minimal organic solvent? surfactant Strategy 3: Surfactant Micelles (For formulation development) start->surfactant Developing a more complex formulation (e.g., for oral delivery)? end_goal Goal: Clear, stable aqueous formulation of this compound cosolvent->end_goal cyclodextrin->end_goal surfactant->end_goal

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the environment more favorable for hydrophobic molecules like this compound, thereby increasing their solubility[6]. The mechanism involves disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule[7].

Experimental Protocol: Screening for an Effective Co-solvent System

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)[8]

    • Dimethyl sulfoxide (DMSO)

  • Solubility in Pure Co-solvents: First, determine the solubility of this compound in each pure co-solvent to identify the most effective ones.

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each co-solvent in separate vials.

    • Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for the concentration of dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Screening Co-solvent/Water Mixtures:

    • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of the most promising co-solvent from step 2).

    • Repeat the equilibrium solubility determination from step 2 for each mixture.

    • Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal ratio that meets your experimental needs while minimizing the organic solvent content.

Table of Benzanilide Solubility in Organic Solvents (as a proxy for this compound)

The following data, adapted from a study on the closely related benzanilide, can guide your selection of co-solvents[9].

SolventMolar Fraction Solubility (x1) at 298.15 K (25 °C)
N,N-dimethylformamide0.2839
Tetrahydrofuran0.2315
Acetone0.1245
Ethyl acetate0.0987
Dichloromethane0.0963
n-Propanol0.0381
Ethanol0.0336
Methanol0.0267
Toluene0.0123

Data indicates that polar aprotic solvents like DMF and THF are highly effective, while alcohols show moderate solubilizing capacity.

Strategy 2: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, into their cavity, forming a water-soluble inclusion complex[10]. This effectively shields the hydrophobic part of the guest molecule from the aqueous environment, leading to a significant increase in apparent solubility[11].

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex by Kneading

The kneading method is a simple and effective way to prepare inclusion complexes, especially for compounds that are poorly soluble in water[12].

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Preparation:

    • Place a weighed amount of HP-β-CD into a mortar.

    • Add a small amount of water to form a thick, uniform paste.

    • Gradually add the weighed this compound to the paste while continuously grinding with the pestle.

    • Knead for 30-60 minutes, adding a few drops of water if the mixture becomes too dry.

    • Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which should be tested for its aqueous solubility.

Workflow for Cyclodextrin Complex Preparation and Verification

G start Select Drug and Cyclodextrin (e.g., this compound & HP-β-CD) method Choose Preparation Method (Kneading, Freeze-Drying, etc.) start->method prepare Prepare Complex (e.g., Kneading Protocol) method->prepare dry Dry the Product prepare->dry characterize Characterize the Complex (DSC, FTIR, XRD) dry->characterize test Test for Enhanced Solubility (Shake-Flask Method) characterize->test finish Verified Soluble Complex test->finish

Caption: Experimental workflow for cyclodextrin inclusion complexation.

Strategy 3: Surfactant-Mediated Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs like this compound can partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase[5][13]. The choice of surfactant is critical, as their structure can influence the solubilization capacity[4].

Experimental Protocol: Phase Solubility Study with Surfactants

This protocol helps determine the solubilizing capacity of different surfactants.

  • Surfactant Selection: Choose a range of non-ionic surfactants which are generally less toxic, such as:

    • Polysorbate 80 (Tween® 80)

    • Polyoxyl 35 Castor Oil (Kolliphor® EL)

    • Poloxamers (e.g., Pluronic® F-68)

  • Prepare Surfactant Solutions: Create a series of aqueous solutions for each surfactant with concentrations ranging from below to well above their known CMC.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to each surfactant solution.

    • Seal the vials and agitate at a constant temperature (e.g., 25 °C) for 48-72 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis:

    • Plot the solubility of this compound against the surfactant concentration.

    • Above the CMC, the solubility should increase linearly with the surfactant concentration. The slope of this line can be used to calculate the Molar Solubilization Ratio (MSR), which indicates the number of moles of drug solubilized per mole of surfactant forming micelles. This allows for a quantitative comparison of the efficiency of different surfactants.

Frequently Asked Questions (FAQs)

Q1: Can I just increase the pH of my solution to dissolve this compound?

A1: Unfortunately, this is unlikely to be effective. The amide proton of this compound is extremely weakly acidic, with a predicted pKa of around 13.5[4]. This means that the molecule will remain in its neutral, uncharged form across the entire physiological and most experimental pH ranges (pH 1-12). Significant deprotonation would only occur under highly caustic conditions, which are generally not compatible with biological experiments or stable formulations.

Q2: I'm using DMSO as a co-solvent. What is the maximum percentage I can use in a cell-based assay?

A2: The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects. You should always run a vehicle control (medium with the same percentage of DMSO but without your compound) to ensure the observed effects are due to your compound and not the solvent.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A3:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is the maximum amount of a compound that can remain dissolved over an extended period. The shake-flask method described in the protocols measures thermodynamic solubility.

  • Kinetic solubility is a measure of how much of a compound can be dissolved when it is rapidly added to a solvent from a concentrated stock solution (e.g., adding a DMSO stock to an aqueous buffer). It often results in a supersaturated solution that may precipitate over time.

For initial high-throughput screening, kinetic solubility might be sufficient if the assay is rapid. However, for formulation development, cell-based assays lasting several hours or days, and any application requiring a stable solution, you must ensure your compound's concentration is at or below its thermodynamic solubility in the final medium. The troubleshooting guides provided here are designed to increase the thermodynamic solubility.

Q4: Are there any other methods I can consider?

A4: Yes, for more advanced formulation development, other techniques can be explored, such as:

  • Amorphous Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility and faster dissolution rates[11].

  • Lipid-Based Formulations: For oral delivery, dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, enhancing absorption[11].

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area and dissolution velocity according to the Noyes-Whitney equation.

These methods typically require specialized equipment and expertise and are usually employed when simpler methods like co-solvency or cyclodextrin complexation are insufficient.

References

  • World Pharma Today. (n.d.).
  • Brown, T., & Mora-Diez, N. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). Journal of Physical Chemistry A, 110(39), 11636-11644.
  • Brown, T., & Mora-Diez, N. (2007). Computational determination of aqueous pKa values of protonated benzimidazoles (Part 2). Journal of Physical Chemistry B, 111(8), 2149-2158.
  • Gauvin, R., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 191-207.
  • Quotient Sciences. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. [Link]
  • Williams, H. D., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WebQC. (n.d.). Benzanilide (C13H11NO) properties. [Link]
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]
  • Sihauli Chemicals. (n.d.). Benzanilide. [Link]
  • Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. [Link]
  • ResearchGate. (n.d.). A Generic Explanation of the Mechanism of Co-solvency. [Link]
  • Taylor & Francis Group. (2017). Micellization and Drug Solubility Enhancement. [Link]
  • Zhang, X., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2379. [Link]
  • Sihauli Chemicals. (n.d.). Benzanilide. [Link]
  • Alkhamis, K. A., et al. (2003). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 4(3), E37. [Link]
  • World Journal of Pharmaceutical Research. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Patel, M. N., & Patel, N. G. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Indian Journal of Pharmaceutical Sciences, 69(2), 299. [Link]
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). Cyclodextrin inclusion complexes and methods of preparing same.
  • Sayago, C., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13449-13470. [Link]
  • Arts, M. F., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17046-17057. [Link]
  • Sayago, C., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13449-13470. [Link]
  • Asad, M., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • OAText. (n.d.).
  • ResearchGate. (n.d.). How to prepare niclosamide-cyclodextrin inclusion complex?. [Link]
  • Li, R., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents.
  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]
  • Wang, G. F., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(11), 13684-13697. [Link]
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). Polyethylene Glycol 400. [Link]

Sources

Preventing byproduct formation in the synthesis of N-phenylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-phenylbenzamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important structural motif found in numerous biologically active compounds.[1][2][3][4] This guide provides in-depth, field-proven insights to help you prevent byproduct formation and maximize the yield and purity of your target molecules.

Troubleshooting Guide: Conquering Common Side Reactions

This section addresses specific issues encountered during the synthesis of N-phenylbenzamide derivatives, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Issue 1: Formation of a Di-acylated Byproduct (N,N-dibenzoylaniline)

Question: I am observing a significant amount of a less polar byproduct in my reaction mixture, which I suspect is the di-acylated product. How can I minimize its formation?

Root Cause Analysis: Di-acylation occurs when the initially formed N-phenylbenzamide is deprotonated by the base and subsequently reacts with another equivalent of the benzoylating agent (e.g., benzoyl chloride). This is particularly problematic under strongly basic conditions or when using a large excess of the acylating agent.[5][6][7]

Preventative Strategies & Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aniline (1.1 to 1.2 equivalents) relative to the benzoylating agent can help ensure the complete consumption of the acylating agent, minimizing the chance of di-acylation.[5]

  • Controlled Addition of Reagents: Add the benzoylating agent slowly and in a controlled manner to the reaction mixture containing the aniline. This maintains a low instantaneous concentration of the acylating agent, favoring the mono-acylation reaction.

  • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] Higher temperatures can accelerate the rate of the second acylation.

  • Choice of Base: In the Schotten-Baumann reaction, the choice and concentration of the base are critical. Using a weaker base or a biphasic system with vigorous stirring can help control the reaction.[8][9] The base neutralizes the HCl byproduct, driving the reaction forward, but an excessively high concentration can promote deprotonation of the product amide.[10][11]

Workflow for Minimizing Di-acylation:

Caption: Workflow to minimize di-acylation.

Issue 2: Hydrolysis of the Acylating Agent

Question: My reaction yield is consistently low, and I've identified benzoic acid as a major byproduct. What is causing this and how can I prevent it?

Root Cause Analysis: Acylating agents, particularly acyl chlorides, are highly susceptible to hydrolysis, especially in the presence of water and a base.[5][8][12] In the Schotten-Baumann reaction, which often uses an aqueous base, the hydrolysis of benzoyl chloride to benzoic acid is a major competing reaction.[7]

Preventative Strategies & Solutions:

  • Anhydrous Conditions: When not intentionally running a biphasic reaction, ensure all glassware is thoroughly dried and use anhydrous solvents.[13]

  • Vigorous Mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases. This promotes the reaction between the aniline (in the organic phase) and the acyl chloride, allowing it to outcompete hydrolysis.[5][7]

  • Order of Addition: Add the acyl chloride to the mixture of the aniline and the base, rather than premixing the acyl chloride and the aqueous base.

  • Alternative Methods: Consider using amide coupling reagents in an anhydrous organic solvent. This completely avoids the issue of acyl chloride hydrolysis.

Issue 3: Byproducts from Coupling Reagents

Question: I'm using a coupling reagent (e.g., DCC, HATU) and observing persistent impurities that are difficult to remove. What are these byproducts and how can I manage them?

Root Cause Analysis: While coupling reagents are excellent for forming amide bonds under mild conditions, they can generate byproducts that can complicate purification.[14]

  • Carbodiimides (DCC, EDC): These reagents form urea byproducts (dicyclohexylurea - DCU, or N-ethyl-N'-(3-dimethylaminopropyl)urea). DCU is often insoluble in common organic solvents and can be removed by filtration.[6][7][15] However, a portion may remain in solution. Additionally, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to separate from the desired product.[16][17]

  • Uronium/Aminium Reagents (HATU, HBTU): These reagents can react with the amine nucleophile to form a guanidinium byproduct.[15] This side reaction is more likely if there is an excess of the coupling reagent or if the amine is added before the carboxylic acid is fully activated.[17]

Preventative Strategies & Solutions:

Coupling Reagent ClassCommon ByproductPrevention & Mitigation Strategy
Carbodiimides (e.g., DCC, DIC, EDC) N-acylurea, Urea (e.g., DCU)- Additives like HOBt or HOAt can trap the active intermediate, preventing rearrangement.[13][15][17] - DCU can often be removed by filtration.[7] - EDC and its urea byproduct are water-soluble and can be removed by aqueous workup.[15][16]
Uronium/Aminium (e.g., HATU, HBTU) Guanidinium- Ensure the correct order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.[17] - Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[15][17]
Phosphonium (e.g., PyBOP, BOP) Phosphine Oxide (e.g., TPPO)- Byproducts are generally easier to remove chromatographically. - BOP is highly effective but produces carcinogenic HMPA as a byproduct and should be handled with extreme caution.[15][16]

Mechanism of N-Acylurea Formation and Prevention:

G cluster_0 Desired Pathway cluster_1 Byproduct Pathway cluster_2 Preventative Pathway OAI O-Acylisourea Intermediate Product N-Phenylbenzamide OAI->Product + Aniline Rearrangement Rearrangement (No Additive) OAI->Rearrangement ActiveEster Active Ester OAI->ActiveEster + HOBt Amine Aniline NAU N-Acylurea Byproduct Rearrangement->NAU HOBt HOBt Additive ActiveEster->Product + Aniline

Sources

Stability issues of 4-Phenylbenzamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Phenylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic and basic conditions. As an N-arylbenzamide, its stability profile is governed by the electronic interplay between the phenyl rings and the central amide linkage. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and resolve stability-related issues in your research.

Troubleshooting Guide: Stability Issues

This section addresses specific problems you may encounter during experiments involving this compound, focusing on unexpected degradation.

Question 1: I'm observing a loss of my parent compound, this compound, in my aqueous formulation buffered at a low pH. What is the likely cause and how can I confirm it?

Answer:

Probable Cause: You are likely observing acid-catalyzed hydrolysis of the amide bond. While N-aryl amides like this compound are generally more stable than their N-alkyl counterparts, they are still susceptible to hydrolysis under acidic conditions, especially with elevated temperatures.[1][2] The phenyl group attached to the nitrogen is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons into the aromatic ring. This effect reduces the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack. However, under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon and allows for a nucleophilic attack by water.[1]

Troubleshooting & Confirmation Steps:

  • Identify Degradation Products: The expected degradation products from hydrolysis are 4-phenylbenzoic acid and aniline . You can confirm this by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and identify these products. You should see a decrease in the peak area of this compound and the emergence of new peaks corresponding to the degradation products.

  • Run a pH Profile Study: To confirm that the degradation is pH-dependent, set up parallel experiments with your formulation buffered at different pH values (e.g., pH 2, 4, and 7). You should observe a higher rate of degradation at lower pH values.

  • Temperature Control: Hydrolysis reactions are accelerated by heat. Ensure your experiment is conducted at a controlled and documented temperature. If you are intentionally stress-testing, be aware that even a 10°C increase can significantly increase the degradation rate.

Question 2: My this compound sample is degrading in a high pH (alkaline) buffer. I thought amides were relatively stable in basic conditions. Why is this happening?

Answer:

Probable Cause: You are observing base-catalyzed hydrolysis. While the reaction is often slower than acid-catalyzed hydrolysis for N-aryl amides, it still occurs. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[3] The subsequent cleavage of the C-N bond is the rate-limiting step and is generally unfavorable because the resulting anilide anion is a poor leaving group. However, with sufficient concentration of base or at higher temperatures, the reaction can proceed to yield the carboxylate salt of 4-phenylbenzoic acid and aniline.[3]

Troubleshooting & Confirmation Steps:

  • Confirm Degradation Products: As with acid hydrolysis, the degradation products will be 4-phenylbenzoic acid (as its carboxylate salt) and aniline. Your analytical method should be able to separate these from the parent compound.

  • Evaluate Base Concentration: The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. If you are using a high concentration of a strong base (e.g., > 0.1 M NaOH), significant degradation is more likely. Consider if a lower pH or a weaker base can be used in your experimental design.

  • Check for Oxygen Exchange: In some cases of base-catalyzed amide hydrolysis, oxygen exchange between the carbonyl oxygen and the aqueous solvent can occur faster than the hydrolysis itself.[2] While this doesn't result in degradation, it is an indication that the tetrahedral intermediate is forming and that hydrolysis is a competing pathway. This can be investigated using isotopic labeling studies (¹⁸O-water).

Frequently Asked Questions (FAQs)

Q1: Which is generally more stable to hydrolysis: this compound or a simple N-alkyl benzamide (e.g., N-methylbenzamide)?

A: this compound is significantly more stable than a typical N-alkyl benzamide.[1][2] The reason is electronic: the phenyl group on the nitrogen atom is electron-withdrawing. It delocalizes the nitrogen's lone pair of electrons into its own pi-system, making them less available to donate to the carbonyl carbon. This reduces the electron density of the carbonyl group, making it a weaker nucleophile and less prone to attack by water or hydroxide ions.[1] In contrast, an alkyl group (like methyl) is electron-donating, which increases the electron density on the carbonyl carbon and makes it more reactive.[1]

Q2: What are the primary degradation products of this compound under hydrolytic stress?

A: The primary degradation pathway is the cleavage of the amide bond, which yields 4-phenylbenzoic acid and aniline .

Q3: How can I monitor the stability of this compound in my samples?

A: The most common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method is validated to separate the parent compound (this compound) from its degradation products, process impurities, and any other components in the sample matrix. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time, you can accurately quantify the stability.

Q4: What are typical "forced degradation" conditions to test the stability of this compound?

A: Forced degradation studies, or stress testing, are used to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of your analytical method. Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C).

  • Oxidative Stress: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Exposing the solid compound to dry heat (e.g., 105°C).

  • Photostability: Exposing the compound (in solid and solution form) to controlled light conditions as per ICH Q1B guidelines.

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Data Summary Table

ConditionExpected Stability of this compoundPrimary Degradation ProductsInfluencing Factors
Acidic (pH 1-3) Moderately Stable; degradation increases with lower pH and higher temperature.4-Phenylbenzoic Acid, AnilineAcid concentration, Temperature
Neutral (pH ~7) Highly Stable(Negligible)Temperature
Basic (pH 11-13) Moderately Stable; degradation increases with higher pH and higher temperature.4-Phenylbenzoate, AnilineBase concentration, Temperature

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study.

Objective: To identify the degradation products of this compound under acidic and basic stress and to validate a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Volumetric flasks, pipettes, and HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • Transfer a known volume of the stock solution to a flask.

    • Add an equal volume of 1 M HCl.

    • Heat the mixture at 80°C for a specified time (e.g., 4-8 hours).

    • At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Stress:

    • Transfer a known volume of the stock solution to a flask.

    • Add an equal volume of 1 M NaOH.

    • Heat the mixture at 80°C for a specified time.

    • At various time points, withdraw an aliquot, cool it, and neutralize it with 1 M HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to stress conditions.

  • HPLC Analysis: Analyze all samples using the stability-indicating HPLC method detailed below.

Proposed Stability-Indicating HPLC Method

This method is a starting point and should be optimized and validated for your specific application. It is designed to separate the nonpolar this compound from its more polar degradation products.

ParameterCondition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Expected Elution Order: 4-Phenylbenzoic acid, followed by aniline, and then the parent compound, this compound.

Visualizations of Hydrolysis Mechanisms and Workflow

Acid_Hydrolysis Acid-Catalyzed Hydrolysis of this compound cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: C-N Bond Cleavage Amide This compound ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Int + H2O Products 4-Phenylbenzoic Acid + Anilinium Ion Tetrahedral_Int->Products Proton Transfer & Leaving Group Departure

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Base_Hydrolysis Base-Catalyzed Hydrolysis of this compound cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: C-N Bond Cleavage (Rate-Limiting) cluster_step3 Step 3: Acid-Base Reaction Amide This compound Tetrahedral_Int Tetrahedral Intermediate (Anionic) Amide->Tetrahedral_Int + OH- CarboxylicAcid 4-Phenylbenzoic Acid + Anilide Anion Tetrahedral_Int->CarboxylicAcid Expulsion of Leaving Group FinalProducts 4-Phenylbenzoate + Aniline CarboxylicAcid->FinalProducts Proton Transfer

Caption: Mechanism of base-catalyzed amide hydrolysis.

workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of this compound stress Apply Stress Conditions prep->stress acid Acid (HCl) + Heat stress->acid Acidic base Base (NaOH) + Heat stress->base Basic neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc data Data Analysis: - % Degradation - Identify Products hplc->data

Caption: General workflow for a forced degradation study.

References

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]
  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

Sources

Optimizing HPLC method for better separation of 4-Phenylbenzamide and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and method optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenylbenzamide and its process-related impurities and potential degradants. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental chromatographic principles behind each recommendation, ensuring robust and reliable method performance.

Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the analysis of this compound.

Q1: Why am I seeing significant peak tailing for my this compound peak?

A1: Peak tailing for a neutral amide like this compound is often caused by secondary interactions between the analyte and the stationary phase. The most common culprit is the interaction with acidic silanol groups present on the surface of silica-based columns like C18.[1][2][3] To mitigate this, consider using a modern, high-purity, end-capped column, which has fewer accessible silanol groups.[4] Adjusting the mobile phase pH to a lower value (e.g., pH 3) can also suppress the ionization of these silanols, reducing unwanted interactions.[4]

Q2: My main peak is sharp, but I have a small, poorly shaped peak on the tail. What could this be?

A2: This often indicates the presence of a closely eluting impurity that is co-eluting with the main analyte peak. The poor shape could be due to its low concentration or its own challenging chromatographic behavior. The first step is to optimize selectivity (the separation between the two peaks). This can be achieved by changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or, most effectively, by screening columns with different stationary phase chemistries.[4]

Q3: I am not getting enough retention for this compound on my C18 column. What should I do?

A3: Insufficient retention for a relatively non-polar compound like this compound suggests your mobile phase is too strong (i.e., has too high a percentage of organic solvent). The simplest solution is to decrease the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of the hydrophobic analyte with the C18 stationary phase, leading to longer retention.[5]

Q4: Why are my retention times shifting between injections?

A4: Retention time instability can stem from several sources. Common causes include inadequate column equilibration between gradient runs, fluctuations in column temperature, or changes in the mobile phase composition due to poor mixing or evaporation of a volatile component.[6] Ensure your column is fully equilibrated before each injection, use a column oven for stable temperature control, and use freshly prepared, well-degassed mobile phase.[6][7]

Systematic Troubleshooting Guide

When facing chromatographic challenges, a systematic approach is key. This guide is structured by the observed problem to help you diagnose and resolve the issue efficiently.

Problem 1: Poor Resolution Between this compound and an Impurity

Poor resolution is a result of insufficient peak separation, which can be due to a lack of selectivity or poor column efficiency.

Root Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol have different properties and will interact differently with the analyte and stationary phase.

    • Action: If using acetonitrile, switch to methanol, or vice-versa. Methanol can enhance π-π interactions with phenyl-containing stationary phases, which can be advantageous for aromatic compounds.[8]

  • Incorrect Mobile Phase pH: While this compound is neutral, potential impurities like benzoic acid (an unreacted starting material) are acidic. The retention of benzoic acid is highly dependent on pH.[9][10][11][12] At a pH above its pKa (~4.2), it will be ionized and poorly retained.

    • Action: To retain and separate acidic impurities, lower the mobile phase pH to ~3.0 using an additive like formic acid or a phosphate buffer.[13][14] This suppresses the ionization of the acid, making it less polar and more retained on a reversed-phase column.[13][14][15]

  • Inadequate Stationary Phase Chemistry: A standard C18 column separates primarily based on hydrophobicity. Structurally similar impurities may have very similar hydrophobicities, leading to co-elution.

    • Action: Switch to a column with a different separation mechanism. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns offer alternative selectivities for aromatic compounds through π-π and dipole-dipole interactions.[8][16][17][18] This is often the most effective way to resolve closely related aromatic compounds.[16]

Logical Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed solvent Switch Organic Solvent (e.g., ACN to MeOH) start->solvent ph_adjust Adjust Mobile Phase pH (e.g., to pH 3.0) solvent->ph_adjust No improvement resolved Resolution Achieved solvent->resolved Improved column_screen Screen Alternative Columns (Phenyl-Hexyl, PFP) ph_adjust->column_screen No improvement ph_adjust->resolved Improved gradient_opt Optimize Gradient Slope (Make shallower) column_screen->gradient_opt Partial improvement column_screen->resolved Improved gradient_opt->resolved Improved

Caption: Workflow for troubleshooting poor peak resolution.

Proactive Method Development for Impurity Profiling

A robust method anticipates potential challenges. For this compound, this means designing a method capable of separating the active pharmaceutical ingredient (API) from its key potential impurities.

Potential Process-Related Impurities:

  • Benzoic Acid: A starting material for the amide synthesis.

  • 4-Aminobiphenyl: The other key starting material.[19][20][21][22]

  • Structurally Similar Amides: By-products from related starting materials or side reactions.

Strategic Column Selection

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[16] While C18 is a common starting point, alternative chemistries are often superior for aromatic compounds.

Stationary PhasePrimary Separation MechanismBest For Separating...Rationale
C18 (ODS) Hydrophobic InteractionsCompounds with significant differences in hydrophobicity.The standard for reversed-phase HPLC. Retention is proportional to the non-polar character of the analyte.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic and unsaturated compounds, positional isomers.The phenyl groups on the stationary phase interact with the aromatic rings of this compound and its impurities, offering a different selectivity compared to the purely aliphatic C18 phase.[8][16]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, & Ion-Exchange InteractionsHalogenated compounds, positional isomers, and polar aromatic compounds.The highly electronegative fluorine atoms create a different electronic environment, leading to unique electrostatic interactions that can resolve compounds a C18 or Phenyl column cannot.[17][18]
Mobile Phase Optimization
  • Organic Modifier: Start with a scouting gradient using both Acetonitrile and Methanol to see which provides better overall separation. Acetonitrile is a weaker solvent than methanol in reversed-phase and often provides sharper peaks, but methanol can offer unique selectivity with phenyl-type columns.[8]

  • pH Control: Since starting materials like benzoic acid are pH-sensitive, controlling the pH is critical. A mobile phase buffered at a low pH (e.g., 2.5 - 3.5) ensures that acidic impurities are in their non-ionized, more retained form, leading to consistent and reproducible chromatography.[13][14][15]

  • Gradient Elution: For impurity profiling, where analytes with a wide range of polarities may be present, a gradient elution is almost always necessary.[23] A good starting point is a broad gradient (e.g., 5% to 95% organic solvent) to elute all components.[23] The gradient can then be optimized (made shallower) around the elution time of the main peak and its impurities to maximize resolution.[4][23]

Experimental Protocol: Forced Degradation Study

To ensure your HPLC method is "stability-indicating," you must demonstrate that it can separate the main drug from any degradation products that may form over its shelf life. A forced degradation study is a systematic way to generate these degradants. This protocol is based on ICH guideline Q1A(R2).[24][25][26]

Objective: To generate potential degradation products of this compound under various stress conditions and confirm they are resolved from the parent peak and each other. The target degradation is typically 5-20%.[24][26]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Cool to room temperature, then neutralize with 1 mL of 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration (~50 µg/mL) for HPLC analysis.[24]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.[24]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.[24]

  • Thermal Degradation:

    • Spread a thin layer of solid this compound powder in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the diluent and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the 1 mg/mL stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Analyze a control sample wrapped in aluminum foil alongside the exposed sample.

    • Dilute the stressed sample with mobile phase for analysis.

3. Analysis and Evaluation:

  • Analyze all stressed samples, a non-stressed control, and a blank using your optimized HPLC method.

  • Evaluate the chromatograms to ensure baseline resolution between the this compound peak and all generated degradation peaks. Peak purity analysis using a PDA detector is highly recommended to confirm that the main peak is spectrally pure in all stressed samples.

Forced Degradation Workflow Diagram

G cluster_stress Stress Conditions acid Acid Hydrolysis (HCl, Heat) analysis Analyze All Samples by HPLC-PDA acid->analysis base Base Hydrolysis (NaOH, RT) base->analysis oxide Oxidation (H₂O₂, RT) oxide->analysis thermal Thermal (Solid, Heat) thermal->analysis photo Photolytic (Solution, Light) photo->analysis stock Prepare 1 mg/mL Stock Solution stock->acid stock->base stock->oxide stock->thermal stock->photo evaluation Evaluate Peak Purity & Resolution analysis->evaluation pass Method is Stability-Indicating evaluation->pass

Caption: Workflow for a forced degradation study.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • SIELC Technologies. (n.d.). Benzoic Acid.
  • AAR Lab. (n.d.). Benzoic Acid by HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminobiphenyls.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Maclure, M., et al. (1990). HPLC and GC/MS Determination of 4-aminobiphenyl Haemoglobin Adducts in Fetuses Exposed to the Tobacco Smoke Carcinogen in Utero. PubMed.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • De Bleecker, K., et al. (2011). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Barek, J., et al. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • GL Sciences. (n.d.). PFP & Phenyl HPLC Columns.
  • Turesky, R. J., et al. (2003). Identification of aminobiphenyl derivatives in commercial hair dyes. PubMed.
  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1.
  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central.
  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Supporting Information. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.

Sources

Common pitfalls in the synthesis of 4-Phenylbenzamide and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Phenylbenzamide (4-biphenylcarboxamide). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered pitfalls in the synthesis of this important biphenyl derivative. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your synthetic protocols, ensuring high yield and purity.

Introduction

This compound is a key structural motif in many biologically active compounds and functional materials. Its synthesis, while conceptually straightforward, can be fraught with challenges that impact yield, purity, and scalability. The two primary routes to this compound from 4-phenylbenzoic acid are:

  • Two-Step Acyl Chloride Formation and Amination: This classic approach involves the conversion of 4-phenylbenzoic acid to 4-phenylbenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with an ammonia source.

  • One-Step Direct Amide Coupling: This modern approach utilizes coupling reagents to directly form the amide bond between 4-phenylbenzoic acid and an ammonia source, avoiding the need to isolate the often moisture-sensitive acyl chloride.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter with both methodologies.

Troubleshooting Guide: Common Pitfalls & Solutions

Route 1: Acyl Chloride Pathway

This pathway is cost-effective but requires careful handling of reagents to avoid common pitfalls.

Issue 1: Low Yield of this compound After Reaction with Ammonia.

  • Question: I've successfully created 4-phenylbenzoyl chloride from 4-phenylbenzoic acid and thionyl chloride. However, after reacting the crude acyl chloride with aqueous ammonia, my final yield of this compound is consistently low (<50%). What is the likely cause?

  • Answer & Troubleshooting Steps:

    Low yields in this step are most commonly due to the premature hydrolysis of the 4-phenylbenzoyl chloride intermediate. Acyl chlorides are highly electrophilic and react readily with water.[1] The biphenyl group does not significantly reduce this reactivity.

    Causality:

    • Moisture Contamination: Any residual moisture in your reaction setup or solvents during the formation of the acyl chloride, or exposure of the isolated acyl chloride to atmospheric moisture, will convert it back to the unreactive 4-phenylbenzoic acid.[1]

    • Inefficient Amination: During the reaction with aqueous ammonia, the competing hydrolysis reaction can be significant, especially if the mixing is not efficient or the temperature is not controlled.

    Solutions:

    • Ensure Anhydrous Conditions for Acyl Chloride Formation:

      • Thoroughly dry all glassware in an oven ( >100°C) before use.

      • Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or toluene, ensure it is freshly distilled or from a sealed bottle over molecular sieves.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Optimize the Amination Step:

      • Temperature Control: Cool the aqueous ammonia solution in an ice bath (0-5°C) before slowly adding the 4-phenylbenzoyl chloride (dissolved in a dry, inert solvent like DCM). This minimizes the rate of hydrolysis relative to amidation.

      • Vigorous Stirring: The reaction is often biphasic (organic solvent and water).[2] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs, ensuring the acyl chloride reacts with ammonia before it has a chance to hydrolyze.[2]

    • Minimize Intermediate Exposure: Ideally, use the freshly prepared 4-phenylbenzoyl chloride solution directly in the next step without isolating the solid, which can be challenging to keep perfectly dry.

Issue 2: The Final Product is Contaminated with the Starting Carboxylic Acid.

  • Question: My final this compound product shows a significant amount of unreacted 4-phenylbenzoic acid by TLC and NMR. How can I remove this impurity?

  • Answer & Purification Protocol:

    This is a common issue stemming from the hydrolysis of the acyl chloride as described above. Fortunately, the difference in acidity between the carboxylic acid and the amide allows for a straightforward purification.

    Purification Strategy: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The 4-phenylbenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral this compound remains in the organic layer.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Route 2: Direct Amide Coupling Pathway

This pathway offers milder conditions and often higher yields for challenging substrates but can be more expensive and introduce new purification challenges.

Issue 3: The Coupling Reaction is Sluggish or Stalls, Leaving Unreacted 4-Phenylbenzoic Acid.

  • Question: I am using EDC/HOBt to couple 4-phenylbenzoic acid with an ammonia source, but the reaction is very slow and doesn't go to completion, even after 24 hours. What's wrong?

  • Answer & Troubleshooting Steps:

    Inefficient activation of the carboxylic acid is the most likely culprit. While 4-phenylbenzoic acid is not exceptionally hindered, its activation can sometimes be challenging.

    Causality:

    • Poor Reagent Quality: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like N-Hydroxybenzotriazole (HOBt) can degrade upon storage, especially if exposed to moisture.

    • Insufficient Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the reaction mixture and facilitate the coupling.[3]

    • Inappropriate Solvent: The reaction is typically performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all components remain dissolved.

    Solutions:

    • Use High-Quality Reagents: Use fresh or properly stored coupling reagents and additives.

    • Optimize Reaction Conditions:

      • Pre-activation: Stir the 4-phenylbenzoic acid, coupling reagent (e.g., EDC or HATU), and additive (if applicable, like HOBt) in anhydrous DMF for 15-30 minutes at 0°C to room temperature before adding the amine source.[3] This allows for the formation of the highly reactive activated ester intermediate.

      • Base Stoichiometry: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.

    • Consider a More Powerful Coupling Reagent: For challenging couplings, stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be highly effective, often leading to faster reactions and higher yields.[3]

Issue 4: My Final Product is Contaminated with a Hard-to-Remove Byproduct.

  • Question: After a coupling reaction using DCC, I have a white, insoluble precipitate in my product that is not this compound. What is it and how do I get rid of it?

  • Answer & Purification Strategy:

    When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), the main byproduct is the corresponding urea (in this case, dicyclohexylurea or DCU).[1] DCU is notoriously insoluble in most common organic solvents, which can be both an advantage and a disadvantage.

    Purification Strategy:

    • Filtration Before Workup: The simplest way to remove the bulk of the DCU is by filtration of the reaction mixture before the aqueous workup. Since DCU is insoluble in solvents like DCM or ethyl acetate, it can be filtered off.

    • Aqueous Workup: If some DCU remains, a standard aqueous workup can help. Water-soluble byproducts from reagents like EDC can be easily removed by washing with water.[3]

    • Recrystallization: If the byproduct persists, recrystallization is the final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound? A1: The "best" method depends on your specific needs.

  • For large-scale, cost-effective synthesis: The two-step acyl chloride method is often preferred.

  • For high purity, small-scale, or when dealing with sensitive functional groups: Direct amide coupling with reagents like HATU or EDC/HOBt is generally more reliable and provides higher yields, albeit at a higher cost.[3]

Q2: My Schotten-Baumann reaction (acyl chloride + amine in a biphasic system) is giving a very low yield. What are the common reasons? A2: Low yields in the Schotten-Baumann reaction can be due to several factors:

  • Hydrolysis of the Acyl Chloride: If the 4-phenylbenzoyl chloride is added too quickly or if the reaction is not stirred vigorously, it can react with the aqueous base and hydrolyze back to 4-phenylbenzoic acid.

  • Inadequate Mixing: In a biphasic system (e.g., DCM and water), efficient stirring is essential to bring the reactants in the organic phase and the aqueous phase into contact.[2]

Q3: How do I choose a suitable solvent for the recrystallization of this compound? A3: The biphenyl structure of this compound makes it relatively nonpolar.

  • Good Single Solvents: Ethanol is a commonly used and effective solvent for the recrystallization of benzamide derivatives.[4] You should aim for a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Mixed Solvent Systems: A mixed solvent system, such as ethanol-water or toluene-hexane, can be very effective. You would dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Re-heating to clarify and then slow cooling should yield pure crystals. Due to the nonpolar nature of the biphenyl group, solvents like toluene or ethyl acetate might be good starting points for the "good" solvent.

Q4: Can I get double acylation as a side reaction? A4: Yes, if you are reacting 4-phenylbenzoyl chloride with a primary amine (R-NH₂), it is possible for the initially formed amide (4-Ph-CO-NHR) to be acylated again to form an imide (4-Ph-CO-NR-CO-Ph-4), especially if a large excess of the acyl chloride is used or if it is added too quickly.[5] To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride and add the acyl chloride slowly to the amine solution.[5]

Data & Protocols

Table 1: Comparison of Amide Coupling Reagents for Biphenyl Carboxylic Acids
Coupling Reagent/SystemAdditiveBaseTypical SolventTypical Reaction TimeReported Yield Range (%)Key Advantages & Notes
EDC HOBtDIPEADMF12-24 hours80-95%Cost-effective; water-soluble urea byproduct simplifies workup.[3]
DCC HOBtDIPEADCM/DMF12-24 hours75-90%Inexpensive; insoluble DCU byproduct can be removed by filtration.[1]
HATU NoneDIPEADMF1-4 hours90-98%Highly efficient and fast-acting, especially for challenging couplings. More expensive.[3]

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Route

Step 1a: Formation of 4-Phenylbenzoyl Chloride

Workflow for the Acyl Chloride Route
  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 4-phenylbenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (typically around 80°C) for 2-3 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution has ceased.

  • Remove the excess thionyl chloride under reduced pressure. This will leave the crude 4-phenylbenzoyl chloride as an oil or solid, which should be used immediately in the next step.

Step 1b: Amination

  • In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (NH₄OH, large excess) in an ice-water bath.

  • Dissolve the crude 4-phenylbenzoyl chloride from Step 1a in a minimal amount of anhydrous dichloromethane (DCM).

  • Slowly add the DCM solution of the acyl chloride to the cold, vigorously stirred ammonia solution.

  • A white precipitate of this compound will form. Continue stirring for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Direct Amide Coupling using HATU

G cluster_0 Pre-activation (15-30 min) cluster_1 Coupling (1-4 h) 4-PBA 4-Phenylbenzoic Acid Activated_Ester Activated Ester Intermediate 4-PBA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester DMF Anhydrous DMF DMF->Activated_Ester Ammonia_Source Ammonia Source (e.g., NH₄Cl) Activated_Ester->Ammonia_Source Add Amine Crude_Product Crude this compound Ammonia_Source->Crude_Product Purification Pure this compound Crude_Product->Purification Workup & Recrystallization

Sources

Improving the selectivity of reactions involving 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving selectivity in reactions involving 4-Phenylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the outcomes of their experiments with this versatile, yet complex, biaryl amide scaffold. The following question-and-answer guides provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.

Section 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on this compound and obtaining a complex mixture of isomers. How can I control which aromatic ring is functionalized and achieve predictable regioselectivity?

Answer: This is a classic selectivity challenge rooted in the competing electronic effects of the substituents on the biphenyl system. You have two aromatic rings, Ring A (the benzamide ring) and Ring B (the pendant phenyl ring), each with its own activation and directing profile.

  • Ring A (Benzamide Ring): The amide group (-CONH₂) is an ortho, para-directing group due to the resonance donation from the nitrogen lone pair. However, it is also deactivating overall due to the inductive electron-withdrawing effect of the carbonyl group. Under strongly acidic conditions (e.g., nitration), protonation of the amide carbonyl can make it a strongly deactivating, meta-directing group.

  • Ring B (Phenyl Ring): This ring is activated by Ring A via an electron-donating resonance effect. It is a standard benzene ring, and substitution is directed by the bulky benzamido group to the ortho and para positions.

The outcome of your reaction is a delicate balance of these effects, which can be tipped in your favor by carefully controlling the reaction conditions.

Strategy 1: Favoring Substitution on the Phenyl Ring (Ring B)

To target the more electron-rich phenyl ring, you should employ milder electrophilic conditions that are sensitive to differences in nucleophilicity. Friedel-Crafts reactions are a prime example.

Protocol: Selective Friedel-Crafts Acylation on Ring B

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add a Lewis acid catalyst, such as AlCl₃ (1.1 eq), portion-wise while monitoring the temperature.

  • Electrophile Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench & Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Causality: The milder conditions of the Friedel-Crafts reaction favor substitution on the more nucleophilic Ring B. The primary product will be the para-substituted isomer due to reduced steric hindrance compared to the ortho position.[1]

Strategy 2: Favoring Substitution on the Benzamide Ring (Ring A)

To direct the electrophile to Ring A, you must leverage conditions that either deactivate Ring B or utilize a powerful directing group on Ring A. The most robust method for functionalizing Ring A with high regioselectivity is Directed ortho-Metalation (DoM), which is discussed in Section 3. For classical EAS, the options are more limited but can be influenced by harsh conditions.

Under forcing nitration conditions (conc. H₂SO₄/HNO₃), the amide can protonate, strongly deactivating Ring A and making it meta-directing. However, this often leads to a mixture of products and is not the recommended strategy for clean, selective synthesis.

eas_decision_tree start Goal: Selective EAS on this compound q1 Which ring to functionalize? start->q1 ring_a Ring A (Benzamide) q1->ring_a ortho-position ring_b Ring B (Phenyl) q1->ring_b para-position dom Use Directed ortho-Metalation (DoM) (See Section 3) ring_a->dom fc Use mild EAS conditions (e.g., Friedel-Crafts Acylation) ring_b->fc result_a Result: Selective functionalization ortho to the amide group. dom->result_a result_b Result: Selective functionalization para to the biphenyl linkage. fc->result_b

Caption: Decision tree for EAS regioselectivity.

Section 2: Chemoselectivity in Reduction Reactions
Question: How can I selectively reduce the amide of this compound to a benzylamine without hydrogenating the aromatic rings?

Answer: This is a common chemoselectivity challenge. The amide group is significantly less reactive than esters or ketones, often requiring harsh reducing agents like Lithium Aluminum Hydride (LAH). However, LAH is highly reactive and can sometimes lead to side reactions. For substrates with sensitive functional groups, more selective methods are preferable.

Reagent/MethodTypical ConditionsSelectivity ProfileCommon Issues
LiAlH₄ (LAH) THF, 0 °C to refluxHigh Reactivity: Reduces most carbonyls. Aromatic rings are stable.Difficult to handle (pyrophoric), challenging workup, can reduce other sensitive groups.
Borane (BH₃•THF) THF, refluxGood Selectivity: Reduces amides and carboxylic acids. Does not reduce esters, epoxides, or nitro groups.Slower than LAH, requires careful handling.
Rh-Catalyzed Hydrosilylation [Rh(acac)(cod)], PhSiH₃, THF, rtExcellent Chemoselectivity: Tolerates esters, nitro groups, and halides. Mild conditions.[2]Requires a transition metal catalyst and silane reagent, which can be costly.

Protocol: Selective Amide Reduction via Rhodium-Catalyzed Hydrosilylation

This method offers superior chemoselectivity for complex molecules.[2]

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add the rhodium catalyst, such as [Rh(acac)(cod)] (1-2 mol%).

  • Silane Addition: Add phenylsilane (PhSiH₃, 2.5-3.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quench: Upon completion, cool the mixture to 0 °C and slowly add 1M aqueous NaOH or HCl to hydrolyze the silyl amine intermediate. Stir vigorously for 1-2 hours.

  • Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting amine by column chromatography or crystallization.

Trustworthiness: This protocol is self-validating. The progress can be clearly monitored by the disappearance of the amide starting material and the appearance of the less polar amine product. The mild conditions ensure the preservation of the biphenyl core and other sensitive functional groups.

Section 3: Regioselectivity via Directed ortho-Metalation (DoM)
Question: I need to install a substituent specifically at the C5 position (ortho to the amide). What are the optimal conditions for a Directed ortho-Metalation (DoM) reaction on this compound, and what are the common pitfalls?

Answer: Directed ortho-Metalation (DoM) is the most powerful and reliable strategy for functionalizing the position ortho to a directing metalation group (DMG). The tertiary or secondary amide is one of the most effective DMGs available.[3][4][5][6] The reaction involves deprotonation at the ortho position by a strong organolithium base, facilitated by coordination to the amide's carbonyl oxygen, to form an aryllithium intermediate that can be trapped by an electrophile.

  • Base: sec-Butyllithium (s-BuLi) is generally the base of choice for deprotonating benzamides. n-Butyllithium (n-BuLi) can sometimes be used but may lead to competing nucleophilic attack on the carbonyl.

  • Additive: Tetramethylethylenediamine (TMEDA) is a crucial additive. It chelates the lithium cation, breaking up organolithium aggregates and increasing the kinetic basicity of the base, which accelerates the deprotonation.[7]

  • Temperature: The reaction must be performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as rearrangement or reaction with the solvent (THF).

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common solvents.

dom_workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Purification prep1 Dissolve this compound and TMEDA in anhydrous THF prep2 Cool to -78 °C (Dry Ice/Acetone Bath) prep1->prep2 lith1 Add s-BuLi dropwise at -78 °C prep2->lith1 lith2 Stir for 1-2 hours at -78 °C lith1->lith2 quench1 Add Electrophile (E+) (e.g., MeI, TMSCl, CO₂) lith2->quench1 quench2 Stir at -78 °C, then warm slowly to RT quench1->quench2 workup1 Quench with aq. NH₄Cl quench2->workup1 workup2 Extract, Dry, Purify workup1->workup2

Caption: Standard experimental workflow for Directed ortho-Metalation.

Protocol: ortho-Iodination of this compound via DoM

  • Setup: In a flame-dried flask under argon, dissolve this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Deprotonation: Add s-BuLi (1.1 eq, solution in cyclohexane) dropwise over 15 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium. Stir the solution at -78 °C for 1 hour.[8]

  • Electrophilic Trap: In a separate flask, prepare a solution of iodine (I₂, 1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the aryllithium solution via cannula into the iodine solution.

  • Reaction & Warm-up: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine, followed by saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify by flash chromatography to yield 5-iodo-4-phenylbenzamide.

  • Problem: Low or no conversion.

    • Cause: Inactive base, insufficient TMEDA, or presence of moisture.

    • Solution: Titrate the organolithium base before use. Ensure all glassware is rigorously dried and reagents are anhydrous. Use freshly distilled TMEDA and THF.

  • Problem: Mixture of products, including starting material and dialkylated product.

    • Cause: Incorrect stoichiometry of the base or electrophile. Temperature fluctuations.

    • Solution: Maintain strict temperature control at -78 °C. Ensure accurate addition of 1.05-1.1 equivalents of base. Add the electrophile slowly to the aryllithium.

  • Problem: Benzylic deprotonation or other side reactions.

    • Cause: Using a lithium amide base (like LDA) instead of an alkyllithium can sometimes favor benzylic deprotonation if an alkyl group were present.[3]

    • Solution: Stick with s-BuLi or t-BuLi for aryl deprotonation when a strong DMG like an amide is present.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki or other cross-coupling reaction directly on the amide N-H bond of this compound?

A1: While N-arylation of primary amides is possible (a form of Buchwald-Hartwig amidation), it is often challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine and potential catalyst inhibition. It is generally more reliable to first perform a DoM reaction to install an ortho-halide (as described in Section 3) and then use that handle for a subsequent Suzuki, Heck, or Sonogashira coupling to build molecular complexity.[9][10]

Q2: How can I protect the amide functional group if I need to perform a reaction where it might interfere?

A2: The amide is relatively robust and often considered a "protected" form of an amine.[11][12] However, if you need to protect it, for example, to prevent its directing effect in a DoM or to avoid its nucleophilicity, conversion to an N-Boc or N-PMP derivative can be achieved, although this is less common. Deprotection would then be required. A more common strategy is to plan the synthetic route to leverage the amide's inherent properties rather than protecting it.

Q3: In an electrophilic substitution, is there any way to functionalize the meta position on the benzamide ring (Ring A)?

A3: Achieving meta selectivity on Ring A is difficult due to the strong ortho, para-directing nature of the amide. As mentioned, using forcing acidic conditions can protonate the amide, making it meta-directing, but this is often unselective. A more controlled, multi-step approach would be required. For instance, one could perform a DoM to install a blocking group (like a silyl group) at both ortho positions, perform the desired EAS which may then be directed meta, and finally remove the blocking groups.

References
  • University of Rochester. Directed (ortho) Metallation.
  • Beaulieu, F., et al. (2009). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters.
  • Cortes, S. (2020). 10.2: Protecting Groups. Chemistry LibreTexts.
  • Garrido, N., et al. (2015). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules.
  • Valente, C., et al. (2012). Directed ortho-Lithiation of Benzamides. ResearchGate.
  • ElectronicsAndBooks. (n.d.). Metalation of a 3,5-Dichloro-Tertiary Benzamide. An Unusual Regioselectivity Observation.
  • Tim the Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Carey, F.A. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Das, S., et al. (2016). A General and Selective Rhodium-Catalyzed Reduction of Amides, N-Acyl Amino Esters, and Dipeptides Using Phenylsilane. Chemistry.

Sources

Technical Support Center: Palladium-Mediated Synthesis of N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the palladium-catalyzed synthesis of N-phenylbenzamide. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. The palladium-catalyzed N-arylation of amides, a key variant of the Buchwald-Hartwig amination, is a powerful tool for C-N bond formation. However, its success is highly dependent on a nuanced interplay of catalyst, ligand, base, and solvent. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of my starting materials. What are the most common culprits?

Low or no yield is the most frequent issue and can stem from several sources. The primary suspects are the catalyst's health, the choice of reaction components, and the reaction environment itself.

  • Inappropriate Ligand Selection: Amides are significantly less nucleophilic than amines, making the choice of ligand paramount. Standard phosphine ligands may not be sufficient. Bulky, electron-rich biarylphosphine ligands are often required to facilitate the key steps of the catalytic cycle, particularly the reductive elimination that forms the C-N bond.[2][3]

  • Incorrect Base: The base's role is to deprotonate the benzamide, forming the active nucleophile. If the base is not strong enough to deprotonate the amide (pKa of benzamide N-H is ~17 in DMSO), the reaction will not proceed. Conversely, a base that is too harsh can lead to decomposition of the ligand or starting materials.[1]

  • Poor Solubility: The reaction components, particularly the inorganic base, must have some solubility in the reaction solvent for the reaction to proceed efficiently. Poor solubility can lead to slow or stalled reactions.[1]

Q2: I'm observing a significant amount of a side product that isn't my desired N-phenylbenzamide. What is it likely to be?

The most common side product in this reaction is benzene, resulting from the hydrodehalogenation of the aryl halide (e.g., bromobenzene). This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the amide. This pathway can sometimes compete with the desired reductive elimination.[1][4] Another possible side product is biphenyl, arising from the homocoupling of the aryl halide.

Q3: How do I choose the optimal catalytic system (palladium source and ligand) for coupling benzamide?

The choice of the catalytic system is critical. While many "generations" of Buchwald-Hartwig catalysts exist, the N-arylation of amides often requires more specialized systems than the amination of amines.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive starting material. However, it requires in situ reduction to the active Pd(0) species. Palladium pre-catalysts, which are already in a more active state, can offer better reproducibility.

  • Ligand Selection: For amide coupling, bidentate phosphine ligands like Xantphos have proven to be particularly effective.[5] These ligands can adopt a large bite angle, which is believed to facilitate the crucial reductive elimination step.[2] In a high-throughput screening experiment, Xantphos was identified as a promising ligand for the coupling of benzamide.[6] More specialized, sterically hindered monodentate biarylphosphine ligands have also been developed for challenging amide couplings.[3]

Q4: What is the best base and solvent combination for this reaction?

The base and solvent are not independent choices; they work in concert.

  • Bases: Strong, non-nucleophilic bases are typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices for amide arylations, as they are strong enough to deprotonate the amide without being overly harsh.[1] Stronger bases like sodium tert-butoxide (NaOt-Bu) are also common but may not be compatible with sensitive functional groups.[1]

  • Solvents: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig amidations.[1] It is critical to ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.

Troubleshooting Guide: A Diagnostic Approach

This section is designed to walk you through a logical process to diagnose and solve issues with your N-phenylbenzamide synthesis.

Problem 1: My TLC analysis shows only starting materials, even after several hours at high temperature.

This indicates a fundamental failure of the reaction to initiate.

Potential Cause Diagnostic Check & Recommended Solution
Inactive Catalyst Verify Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (argon or nitrogen) using Schlenk techniques. All reagents and solvents must be anhydrous and degassed.[7] Action: Repeat the reaction using freshly purchased, high-purity palladium source and ligand. Consider using a commercially available palladium pre-catalyst for more reliable results.
Incorrect Base Check Base Strength: The pKa of the conjugate acid of your base should be significantly higher than the pKa of benzamide's N-H proton (~17). Action: Switch to a stronger base. If you are using a weaker base like K₂CO₃, try Cs₂CO₃ or K₃PO₄.
Low Temperature Review Protocol: While some modern catalysts are highly active, amide arylations often require elevated temperatures (typically 80-110 °C).[1] Action: Gradually increase the reaction temperature, monitoring by TLC for any signs of product formation or decomposition.
Ligand Inhibition Check Ligand/Pd Ratio: An incorrect ratio can lead to the formation of inactive palladium species. A typical ratio is between 1:1 and 2:1 ligand to palladium metal. Action: Verify your calculations and stoichiometry. If using a Pd(II) source, ensure enough ligand is present to both reduce the palladium and ligate the active catalyst.
Problem 2: My TLC shows the consumption of the aryl halide, but no product spot. I see a new, non-polar spot.

This pattern is characteristic of a dominant side reaction, most likely hydrodehalogenation.

Potential Cause Diagnostic Check & Recommended Solution
Hydride Source Solvent/Reagent Purity: The hydride source can be trace water, or the base itself (e.g., alkoxides). Action: Ensure all solvents and reagents are scrupulously dry. If using an alkoxide base, consider switching to a carbonate or phosphate base.
Suboptimal Ligand Ligand's Electronic/Steric Properties: The ligand influences the relative rates of reductive elimination (product formation) and competing pathways. Action: Screen different ligands. A ligand that is more sterically bulky or electron-donating may favor the desired C-N bond formation.
High Temperature Thermal Decomposition: Excessively high temperatures can sometimes favor side reactions. Action: Try running the reaction at a lower temperature for a longer period.
Problem 3: The reaction is slow and stalls at ~50% conversion.

A stalling reaction often points to catalyst deactivation over the course of the experiment.

Potential Cause Diagnostic Check & Recommended Solution
Catalyst Degradation Visual Inspection: Have insoluble palladium black particles precipitated from your reaction mixture? This is a clear sign of catalyst decomposition. Action: Lower the reaction temperature. Ensure the ligand-to-palladium ratio is optimal, as excess ligand can sometimes stabilize the catalyst. Using a more robust pre-catalyst may also help.
Product Inhibition Concentration Effects: In some cases, the product itself can coordinate to the palladium center and inhibit the catalytic cycle. Action: Try running the reaction at a lower concentration.
Insufficient Base Stoichiometry: The reaction consumes the base. Ensure you are using a sufficient excess (typically 1.5 to 2.0 equivalents relative to the limiting reagent). Action: Increase the stoichiometry of the base.

Visualizing the Process

The Catalytic Cycle

The Buchwald-Hartwig amidation proceeds through a well-defined catalytic cycle. Understanding these steps is key to troubleshooting.

Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_side Side Reaction Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->OxAdd + Ar-X AmideCoord Amide Coordination Complex OxAdd->AmideCoord + R'CONH₂ AmidoComplex Palladium Amido Complex L-Pd(II)(Ar)(NHCOR') AmideCoord->AmidoComplex - HX (+ Base) RedElim Reductive Elimination AmidoComplex->RedElim Hydrodehalogenation Hydrodehalogenation Product (Ar-H) AmidoComplex->Hydrodehalogenation β-Hydride Elimination (if applicable) or reaction with H- source RedElim->Pd(0)L - Ar-NHCOR' caption Catalytic cycle for N-phenylbenzamide synthesis.

Caption: Catalytic cycle for N-phenylbenzamide synthesis.

Troubleshooting Workflow

When a reaction fails, a structured approach can quickly identify the problem.

Troubleshooting Workflow start Reaction Failed (Low/No Yield) check_sm TLC Analysis: Starting Materials (SM) Consumed? start->check_sm no_reaction Problem: Reaction Did Not Start check_sm->no_reaction No side_reaction Problem: Side Reaction Dominates check_sm->side_reaction Yes check_catalyst Verify Catalyst System: - Inert Atmosphere? - Fresh Reagents? - Correct Base? no_reaction->check_catalyst check_conditions Optimize Conditions: - Screen Ligands - Lower Temperature - Change Base/Solvent side_reaction->check_conditions

Caption: A logical workflow for troubleshooting failed reactions.

Quantitative Data Summary

The selection of reaction parameters has a dramatic impact on reaction efficiency. The following table summarizes typical conditions and considerations for the N-arylation of benzamide.

Parameter Condition 1 (Recommended) Condition 2 (Alternative) Considerations & Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ is common but requires in situ reduction. Pre-catalysts offer better consistency.
Ligand Xantphos (4 mol%)BrettPhos (4 mol%)Xantphos is a robust ligand for amidation.[1][5] BrettPhos is a bulkier ligand that can be effective for challenging couplings.
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ provides a good balance of reactivity and functional group tolerance for amides.[1]
Solvent Toluene (0.2 M)1,4-Dioxane (0.2 M)Both are standard choices. Toluene is often preferred for its higher boiling point and ease of drying.
Temperature 100-110 °C80-100 °CAmide couplings generally require higher temperatures than amine couplings due to lower nucleophilicity.
Aryl Halide Aryl Bromide / IodideAryl ChlorideReactivity order is generally I > Br > OTf > Cl. Aryl chlorides are the most challenging and require highly active catalyst systems.[3]

Experimental Protocols

The following is a general, representative protocol for the synthesis of N-phenylbenzamide via Buchwald-Hartwig amidation. Note: This protocol should be considered a starting point and may require optimization for specific substrates or scales.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Benzamide

Materials:

  • Aryl halide (e.g., Bromobenzene, 1.0 mmol, 1.0 equiv)

  • Benzamide (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, Xantphos, cesium carbonate, and benzamide.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[7]

  • Through the septum, add the aryl halide via syringe, followed by the anhydrous, degassed toluene.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Look for the consumption of the limiting aryl halide and the appearance of a new, more polar product spot.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford pure N-phenylbenzamide.

References

  • Li, G., Zhou, T., Poater, A., Cavallo, L., Nolan, S. P., & Szostak, M. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Royal Society of Chemistry. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Gao, B., Li, L., Zhang, G., & Huang, H. (2016). PALLADIUM-CATALYZED DIRECT AMINATION OF ALLYLIC ALCOHOLS AT ROOM TEMPERATURE. Organic Syntheses, 93, 341-353. [Link]
  • Clark, J. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Zhang, T., Zhang, W., Chen, Y., Wang, W., & Zhang, W. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(6), 8049-8062. [Link]
  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Royal Society of Chemistry. [Link]
  • Lin, Y.-A., et al. (2023). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]
  • Tjutrins, J., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Royal Society of Chemistry. [Link]
  • Li, G., et al. (2019). Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Chemical Science. [Link]
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(49), 16244–16255. [Link]
  • Chemistry LibreTexts. (2023).
  • Tye, J. W., Weng, Z., Johns, A. M., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(30), 9971–9983. [Link]
  • Lam, P. Y. S., et al. (2000). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Nolan, S. P. (Ed.). (2017).
  • Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
  • Gualandi, A., et al. (2022). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).

Sources

Technical Support Center: Resolving Co-eluting Peaks in the HPLC Analysis of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues of peak co-elution encountered during chromatographic analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on the specific chemistry of this compound and its likely impurities.

Introduction: The Challenge of this compound Analysis

This compound is a key intermediate in organic synthesis. Its analysis by reversed-phase HPLC is often complicated by the presence of structurally similar compounds that can co-elute with the main analyte peak, leading to inaccurate quantification and compromised purity assessments. Understanding the potential sources of these co-eluting peaks is the first step toward developing a robust and reliable analytical method.

The most probable co-eluting species are:

  • Starting Materials: Unreacted 4-phenylbenzoic acid and aniline from the synthesis process.

  • Degradation Products: Primarily 4-phenylbenzoic acid and aniline, resulting from the hydrolysis of the amide bond under acidic or basic conditions.

  • By-products: Compounds formed from side reactions or from the coupling reagents used in synthesis, such as dicyclohexylurea (DCU) if DCC is used as the coupling agent.

This guide will provide a systematic approach to identifying and resolving these co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is showing significant tailing or a shoulder. How do I determine if this is a co-elution problem or a column issue?

A1: Peak asymmetry, such as tailing or the appearance of a shoulder, is a common indicator of either a co-eluting impurity or a problem with the chromatographic column itself. Distinguishing between these two possibilities is crucial for effective troubleshooting.

Diagnostic Approach:

  • Inject a pure standard of this compound: If the peak shape of the pure standard is symmetrical under the same conditions, the issue in your sample is likely due to a co-eluting impurity. If the standard also shows poor peak shape, the problem is likely with the column or the HPLC system.

  • Vary the injection volume: If the peak shape changes significantly with a lower injection volume (e.g., the shoulder becomes less pronounced or separates), this can be an indication of mass overload, which exacerbates co-elution.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by acquiring UV spectra across the entire peak. If the spectra are not homogenous, it is a strong indication of a co-eluting compound with a different UV chromophore.

Troubleshooting Flowchart:

Caption: Initial diagnosis of poor peak shape.

Q2: I suspect my this compound peak is co-eluting with unreacted 4-phenylbenzoic acid. How can I resolve this?

A2: 4-Phenylbenzoic acid is a common process-related impurity and a potential degradation product. Due to its acidic nature, its retention is highly dependent on the mobile phase pH. Manipulating the pH is a powerful tool to alter the selectivity between this compound and 4-phenylbenzoic acid.

Understanding the Chemistry:

  • This compound: A neutral compound, its retention is primarily governed by hydrophobic interactions and is less affected by pH changes within the typical operating range of a C18 column.

  • 4-Phenylbenzoic acid: An acidic compound with a pKa around 4.2. At a mobile phase pH above its pKa, it will be deprotonated (ionized) and become more polar, leading to earlier elution. At a pH below its pKa, it will be in its neutral, more hydrophobic form and will be more retained.

Troubleshooting Protocol: pH Adjustment

  • Establish a Baseline: Use a starting reversed-phase method. A good starting point is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid, pH ~2.7).

  • Increase Mobile Phase pH: Prepare a mobile phase with a buffer at a pH of around 5.5-6.5 (e.g., using a phosphate or acetate buffer). At this pH, the 4-phenylbenzoic acid will be ionized, reducing its retention time and likely separating it from the neutral this compound peak.

  • Evaluate and Optimize: Compare the chromatograms at low and high pH. The change in retention time of the impurity peak relative to the main peak will confirm its identity as an acidic compound. Fine-tune the pH to achieve optimal resolution.

Data Summary: Physicochemical Properties

CompoundMolecular FormulaMolecular WeightpKaSolubility in Water
This compoundC13H11NO197.23N/A (neutral)Insoluble
4-Phenylbenzoic AcidC13H10O2198.22~4.2Insoluble[1][2]
AnilineC6H7N93.13~4.6 (of conjugate acid)Sparingly soluble[3][4]

Logical Workflow for Resolving 4-Phenylbenzoic Acid Co-elution:

Caption: pH modification to resolve acidic impurities.

Q3: My analysis shows a small peak eluting very close to the this compound peak. Could this be aniline, and how can I improve the separation?

A3: Aniline, a primary aromatic amine, is another key starting material and potential degradation product. As a basic compound, its retention in reversed-phase HPLC is also influenced by the mobile phase pH.

Understanding the Chemistry:

  • Aniline: A basic compound with a pKa of its conjugate acid around 4.6.[5] At a mobile phase pH below its pKa, it will be protonated (ionized) and become more polar, leading to earlier elution. At a pH above its pKa, it will be in its neutral, more hydrophobic form and will be more retained.

Troubleshooting Strategies:

  • pH Adjustment:

    • Low pH (e.g., 2.5-3.5): At this pH, aniline will be protonated and highly polar, likely eluting very early in the chromatogram, well separated from the more retained this compound. This is often the most effective strategy.

    • Mid-range pH (e.g., 6-7): In this range, aniline will be in its neutral form and more retained. This might increase its retention time to be closer to that of this compound, potentially worsening the co-elution.

  • Change the Organic Modifier:

    • Acetonitrile vs. Methanol: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order or improve the resolution between this compound and aniline. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and the stationary phase compared to the aprotic acetonitrile.[6]

  • Consider a Different Stationary Phase:

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of both this compound and aniline. This can often lead to better separation of aromatic compounds compared to a standard C18 column.

Experimental Protocol: Organic Modifier Screening

  • Method 1 (Acetonitrile):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 254 nm

  • Method 2 (Methanol):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient: 40-90% B over 15 minutes (adjust gradient to achieve similar retention times)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 254 nm

Compare the resolution between the this compound and the impurity peak in both methods to determine the optimal organic modifier.

Q4: I used DCC as a coupling reagent in my synthesis, and I'm seeing a persistent, broad peak in my chromatogram. Could this be dicyclohexylurea (DCU) and how do I get rid of it?

A4: N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that produces N,N'-dicyclohexylurea (DCU) as a byproduct. DCU has notoriously poor solubility in many organic solvents, which can make its removal from the reaction mixture challenging.[7] In HPLC analysis, it can appear as a late-eluting, broad peak, and due to its poor solubility in typical mobile phases, it can precipitate in the HPLC system, causing blockages.

Identifying and Managing DCU:

  • Solubility: DCU is sparingly soluble in acetonitrile and water but more soluble in solvents like dichloromethane and DMF.[8][9] Its low solubility in the mobile phase can lead to carryover and broad peaks.

  • Workup Procedure: The most effective way to deal with DCU is to remove it during the reaction workup before HPLC analysis. This is typically done by filtration, as DCU often precipitates out of the reaction mixture.[7]

  • Chromatographic Behavior: If present in the sample injected onto the HPLC, DCU is quite hydrophobic and will be strongly retained on a C18 column, often eluting late in the gradient.

Recommended Actions:

  • Improve the Workup: Before injecting your sample, ensure that DCU has been effectively removed. This can be achieved by:

    • Filtering the crude reaction mixture.

    • Precipitating the DCU by adding a solvent in which it is insoluble (like diethyl ether) and then filtering.

    • Performing a column chromatography purification of the crude product before HPLC analysis.

  • HPLC Method Adjustments:

    • Stronger Mobile Phase: If you suspect DCU is still present in your sample, ensure your gradient goes to a high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) at the end of the run to elute any strongly retained compounds.

    • Column Wash: Implement a robust column wash procedure after each run or sequence of runs with a strong solvent (like 100% acetonitrile or isopropanol) to prevent the accumulation of DCU on the column.

Workflow for Managing DCU:

Caption: Workflow for managing DCU contamination.

Summary of Recommended Starting HPLC Conditions

This table provides a validated starting point for the HPLC analysis of this compound, designed to separate it from its primary potential impurities.

ParameterRecommended ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmGood starting point for reversed-phase separation of moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures that aniline is protonated and elutes early, and 4-phenylbenzoic acid is in its neutral, retained form.
Mobile Phase B AcetonitrileProvides good peak shape and elution strength.
Gradient 30% to 80% B over 15 minutesA reasonably shallow gradient to allow for the separation of closely eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.
Injection Volume 10 µLA typical injection volume to avoid column overload.

References

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). [Link]
  • GeeksforGeeks. (2024).
  • Online Chemistry Notes. (2020). Aniline – Lab preparation, Properties, Reactions and Uses. [Link]
  • Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. [Link]
  • ChemBK. (n.d.). 4-Phenylbenzoic acid. [Link]
  • SIELC Technologies. (n.d.). Separation of Benzanilide on Newcrom R1 HPLC column. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. [Link]
  • ChemSynthesis. (2024). 4-phenyl-benzoic acid. [Link]
  • Joźwiak, K. (2003). Use of Reversed-Phase High-Performance Liquid Chromatography in QSAR Analysis of 2,4-Dihydroxythiobenzanilide Analogues.
  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea. [Link]
  • ResearchGate. (2015). Which solvents that solve DCU after an esterification catalyzed by DCC?
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • Islam, T., Sarker, M. Z. I., & Uddin, A. H. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).
  • Mondal, B., & Ghosh, T. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society, 91(9), 1735-1740.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
  • Yuliet, Y., Hertiani, T., & Gani, A. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Jurnal Farmasi Galenika (Galenika Journal of Pharmacy), 2(2), 113-120.
  • Kumar, P., Singh, R., & Kumar, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6393.

Sources

Technical Support Center: Enhancing the Signal Intensity of 4-Phenylbenzamide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the mass spectrometric analysis of 4-Phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to achieve robust and sensitive detection of this important chemical entity.

Introduction: The Challenge of Analyzing this compound

This compound is a neutral, aromatic amide. While structurally straightforward, its analysis by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can present challenges in achieving high signal intensity. The molecule's moderate polarity and lack of a readily ionizable functional group necessitate a carefully optimized analytical approach. This guide will walk you through a logical, science-driven process to enhance the signal intensity of this compound, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues encountered during the analysis of this compound, from initial signal acquisition to advanced troubleshooting.

Q1: I am not seeing any signal for this compound. What are the first things I should check?

A1: A complete lack of signal often points to a fundamental issue with either the sample, the LC-MS system, or the basic method parameters. Before diving into complex optimization, follow this initial checklist:

  • Confirm Sample Integrity:

    • Fresh Preparation: Has the sample degraded? Prepare a fresh solution of your this compound standard.

    • Solubility: Is the analyte fully dissolved in your injection solvent? this compound is soluble in common organic solvents like methanol, acetonitrile, and DMSO. Ensure your sample concentration is not exceeding its solubility limit.

  • Verify Instrument Performance:

    • System Suitability Test: Inject a known, reliable standard for your instrument (e.g., reserpine, caffeine). This will confirm if the LC-MS system is functioning correctly. If this standard also fails, the issue is with the instrument itself and not specific to your analyte.[1][2]

    • Basic Connections: Check all LC tubing, fittings, and the electrospray needle for clogs or leaks. A visual inspection of the spray at the source can be very informative.[1][2]

  • Review Basic Method Parameters:

    • Mass Range: Is the mass spectrometer scanning over the correct m/z range to detect the expected ions of this compound (M.W. = 197.24 g/mol )? You should be looking for the protonated molecule [M+H]⁺ at m/z 198.25, the sodium adduct [M+Na]⁺ at m/z 220.23, or the ammonium adduct [M+NH₄]⁺ at m/z 215.27.[3]

    • Ionization Mode: Are you in the correct polarity mode? For this compound, positive ion mode is the logical starting point.[4]

Q2: My signal for this compound is very low and inconsistent. How can I improve its ionization?

A2: Low signal intensity is a common hurdle for neutral molecules. The key is to promote the formation of a stable, detectable ion. Here’s a systematic approach to optimizing ionization:

This compound's characteristics—moderate polarity and thermal stability—make it a candidate for several ionization techniques.[5][6]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique suitable for polar and moderately polar molecules.[7][8] It is a good starting point for this compound. However, as a neutral molecule, its protonation efficiency might be low.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar, thermally stable compounds that are not easily ionized by ESI.[5][6][9] It operates by creating ions in the gas phase through reactions with a reagent gas plasma.[6][9] For neutral molecules like this compound, APCI can often provide a more robust and intense signal compared to ESI.[10]

  • Atmospheric Pressure Photoionization (APPI): APPI is another option for non-polar compounds, using photons to ionize the analyte.[11] It can be particularly useful if ESI and APCI yield unsatisfactory results.

Recommendation: Start with ESI. If the signal is weak, developing an APCI method is a highly recommended next step.

Caption: A logical workflow for selecting and optimizing the ionization source for this compound.

Q3: How do I optimize my mobile phase to enhance the ESI signal for this compound?

A3: Mobile phase composition is critical for promoting efficient ionization in ESI. The goal is to facilitate the formation of protonated molecules or other adducts.

For a neutral molecule like this compound, the addition of a proton source to the mobile phase is essential for forming the [M+H]⁺ ion.

  • Acidic Additives: Formic acid (0.1%) or acetic acid (0.1%) are standard choices for positive mode ESI.[12] They provide a source of protons to facilitate ionization. While effective for chromatography, some acids, like trifluoroacetic acid (TFA), can cause significant signal suppression and should generally be avoided unless necessary for chromatographic resolution.[12][13]

  • Ammonium Salts: Ammonium formate or ammonium acetate can also be beneficial. The ammonium ion (NH₄⁺) can form an adduct, [M+NH₄]⁺, which can be a very stable and readily detectable ion for some molecules. Additionally, ammonium salts can help to reduce the formation of less desirable sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can fragment unpredictably and split the signal across multiple species.[3][13][14]

  • Prepare Stock Solutions: Create a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.

  • Prepare Mobile Phases:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Prepare three different additive conditions for your aqueous mobile phase (A):

      • 0.1% Formic Acid

      • 5 mM Ammonium Formate

      • 0.1% Formic Acid + 5 mM Ammonium Formate

  • Analysis: Perform direct infusions of the stock solution diluted 1:1 with each of the three different mobile phase A compositions. Alternatively, use a simple isocratic LC method (e.g., 50% B) with each mobile phase set.

  • Evaluation: Compare the absolute signal intensity of the most abundant ion for this compound under each condition.

Mobile Phase AdditivePrimary Ion ObservedExpected Relative IntensityRationale
0.1% Formic Acid[M+H]⁺ (m/z 198.2)+++Provides a proton source for ionization.
5 mM Ammonium Formate[M+NH₄]⁺ (m/z 215.3)++Promotes adduct formation, which can be very stable.
No Additive[M+Na]⁺ (m/z 220.2)+Relies on residual sodium in the system; often weak and inconsistent.
Q4: I am observing multiple peaks for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I consolidate the signal into a single ion?

A4: The presence of multiple adducts splits your analyte signal, reducing the intensity of any single peak and complicating quantification. This is a common issue when analyzing neutral compounds.

  • Cause: Sodium and potassium are ubiquitous in laboratory glassware, solvents, and sample matrices. In ESI, neutral molecules can readily form adducts with these alkali metals.

  • Solution:

    • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and fresh, high-purity additives.[4]

    • Promote a Single Adduct: The most effective strategy is to "push" the equilibrium towards the formation of a single, desired ion.

      • For [M+H]⁺: Add a small amount of a volatile acid like formic acid (0.1%) to the mobile phase. The excess protons will outcompete the sodium and potassium ions for the analyte.

      • For [M+NH₄]⁺: Add ammonium formate or acetate (typically 2-10 mM) to the mobile phase. The high concentration of ammonium ions will favor the formation of the ammonium adduct over sodium and potassium adducts.[14]

Q5: I suspect in-source fragmentation is reducing the intensity of my molecular ion. How can I diagnose and minimize this?

A5: In-source fragmentation, also known as in-source collision-induced dissociation (CID), occurs when ions fragment in the higher-pressure regions of the mass spectrometer interface before they reach the mass analyzer.[15][16] For amides, a common fragmentation is the cleavage of the amide bond.[15][17][18][19]

  • Symptom: The intensity of the molecular ion (e.g., [M+H]⁺) is low, while the intensity of a known fragment ion is unexpectedly high. For this compound, a likely fragmentation would be the cleavage of the N-CO bond, potentially leading to a benzoyl cation (m/z 105.03) or a phenylaminyl radical cation fragment.[17][18]

  • Confirmation: Gradually decrease the cone voltage (also known as fragmentor voltage or declustering potential) in steps of 10-20 V. If the intensity of the molecular ion increases while the intensity of the suspected fragment ion decreases, in-source fragmentation is occurring.[16][20][21]

The key is to reduce the energy imparted to the ions as they travel from the source to the analyzer.

  • Reduce Cone/Fragmentor Voltage: This is the most critical parameter. Lowering this voltage reduces the acceleration of ions, leading to less energetic collisions with gas molecules.[16][21]

  • Optimize Source Temperatures: High desolvation or source temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[16][22] While high temperatures are needed for efficient desolvation, use the lowest temperature that still provides good signal stability and peak shape.

  • Gentler Ionization: If using APCI, sometimes reducing the corona discharge current can lead to softer ionization and less fragmentation.

  • Set up Infusion: Infuse a solution of this compound (e.g., 1 µg/mL in 50:50 MeCN:H₂O with 0.1% formic acid) directly into the mass spectrometer.

  • Monitor Ions: Monitor the m/z values for the expected molecular ion (e.g., [M+H]⁺ at 198.2) and the primary suspected fragment (e.g., m/z 105.0).

  • Ramp Cone Voltage: Start with a high cone voltage (e.g., 80 V) and decrease it in 10 V increments down to a low value (e.g., 20 V).

  • Plot Results: Plot the intensity of the molecular ion and the fragment ion as a function of the cone voltage. The optimal value will be the voltage that maximizes the molecular ion signal while minimizing the fragment.

Cone Voltage (V)[M+H]⁺ Intensity (cps)Fragment (m/z 105) Intensity (cps)[M+H]⁺ / Fragment Ratio
8050,000200,0000.25
60150,000150,0001.00
40400,00050,0008.00
20250,00010,00025.00

In this example, a cone voltage of 40V would be optimal.

Caption: A systematic troubleshooting workflow for addressing low signal intensity of this compound.

References

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?
  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123.
  • National MagLab. Atmospheric Pressure Chemical Ionization (APCI).
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Thurman, E. M., & Ferrer, I. (2000). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Journal of the American Society for Mass Spectrometry, 11(2), 117-124.
  • Kamel, A. M., et al. (2018). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. ResearchGate.
  • Wikipedia. Atmospheric-pressure chemical ionization.
  • Zhou, Z., & Li, Y. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PLoS ONE, 11(10), e0165272.
  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.
  • Kruve, A., & Lõkov, M. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry, 88(7), 3945-3952.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?
  • Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631.
  • de Souza, A. C. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21489-21498.
  • Wikipedia. Electrospray ionization.
  • Wang, R., & Li, L. (2011). Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 301-309.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60.
  • Agilent Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?

Sources

Managing thermal decomposition of 4-Phenylbenzamide during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal lability of this compound during analytical testing. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction: The Challenge of this compound Analysis

This compound is a valuable molecule in pharmaceutical and materials science research. However, its aromatic amide structure presents a significant analytical challenge: the potential for thermal decomposition during analysis, particularly with Gas Chromatography (GC). This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating thermal degradation, ensuring robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the analysis of this compound.

Q1: What are the initial indicators of this compound decomposition during GC analysis?

A1: The primary indicators of thermal decomposition during GC analysis include:

  • Poor Peak Shape: You may observe significant peak tailing or broadening for the this compound peak. This is often due to the interaction of the polar amide with active sites in the GC system, which can be exacerbated at elevated temperatures.[1]

  • Appearance of Unexpected Peaks: The presence of smaller, earlier-eluting peaks that are not present in your sample when analyzed by a low-temperature technique like HPLC is a strong indicator of degradation. These peaks represent the smaller, more volatile fragments of the parent molecule.[2]

  • Poor Reproducibility: Inconsistent peak areas or retention times for your analyte across multiple injections can signal thermal decomposition, especially if the degradation is not uniform.

  • Baseline Disturbances: A noisy or rising baseline, particularly at higher temperatures, can be a sign of column bleed or the continuous degradation of analyte residues within the system.[3]

Q2: At what temperatures should I be concerned about the thermal stability of this compound?

A2: While the parent N-phenylbenzamide is reported to be stable up to high temperatures (pyrolysis around 425°C), substituted benzamides can exhibit lower thermal stability.[4] The onset of thermal decomposition for some complex N-substituted sulfanilamide derivatives, which share a similar core structure, has been observed in the range of 259-271°C.[4] Therefore, it is prudent to be cautious with GC inlet temperatures exceeding 250°C. A thermogravimetric analysis (TGA) of your specific this compound sample would provide the most accurate decomposition temperature.[4][5]

Q3: Is HPLC a better alternative to GC for analyzing this compound?

A3: For thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is often the preferred analytical technique.[4][6] HPLC separations are typically performed at or near ambient temperatures, which significantly reduces the risk of thermal degradation.[6] A stability-indicating HPLC method can be developed to separate the parent compound from any potential degradants, providing a more accurate quantification.[2]

Q4: Can I still use GC for the analysis of this compound if HPLC is not an option?

A4: Yes, with the appropriate instrumentation and method parameters, GC analysis of this compound is feasible. The key is to minimize the thermal stress on the analyte. This can be achieved by using advanced injection techniques such as Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlets.[7][8] These techniques introduce the sample onto the column at a lower temperature, preventing decomposition in a hot inlet.[8][9]

Q5: What are the likely thermal decomposition products of this compound?

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered during the analysis of this compound.

Troubleshooting Workflow 1: GC Analysis - Poor Peak Shape and Ghost Peaks

This workflow addresses the common issue of observing tailing peaks, broadened peaks, or the appearance of unexpected "ghost" peaks in your chromatogram.

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

Troubleshooting Workflow 2: HPLC Analysis - Unresolved Peaks or Shifting Retention Times

This workflow is designed to address challenges in developing a robust and reliable HPLC method for this compound.

Caption: Troubleshooting workflow for HPLC method development.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound, designed to minimize thermal decomposition.

Protocol 1: Recommended HPLC Method for this compound

This protocol is based on established methods for structurally similar compounds and serves as an excellent starting point for a stability-indicating assay.[11]

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:10mM Sodium Acetate Buffer (pH 5) (50:50, v/v)A common mobile phase for aromatic amides, offering good peak shape.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape without causing degradation.[6]
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described in the table. Filter and degas the mobile phase before use to prevent pump and column issues.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

  • Quantification: Use the peak area from the calibration curve to determine the concentration of this compound in the samples.

Protocol 2: GC with Cool On-Column (COC) Injection

This protocol is recommended for GC analysis to prevent thermal degradation of this compound.

Parameter Recommendation Rationale
Inlet Cool On-Column (COC)Introduces the sample directly onto the column at a low temperature, avoiding thermal stress in a hot inlet.[7][9]
Column Low-bleed 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile and inert column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow mode at 1.2 mL/minProvides good efficiency and is inert.
Oven Program Initial: 50°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)A starting point for method development. The final temperature should be sufficient to elute the analyte without causing on-column degradation.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides definitive identification, while FID offers robust quantification.

Step-by-Step Procedure:

  • System Preparation: Install the COC inlet and an appropriate column. Condition the column according to the manufacturer's instructions.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent (e.g., ethyl acetate) at concentrations appropriate for your detector.

  • Injection: Inject the sample directly onto the column with the oven and inlet at a low initial temperature (e.g., 50°C).

  • Analysis: Start the GC run, which will initiate the oven temperature program.

  • Data Analysis: Identify and quantify the this compound peak. If using MS, monitor for characteristic fragment ions of potential degradation products.

References

  • McCalley, D. V. (2000). Faster Analysis and Higher Efficiency with Thermally Stable HPLC Columns. LCGC North America.
  • Islam, T., Sarker, M. Z. I., & Uddin, A. B. M. H. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).
  • Klee, M. (2023). Activity and Decomposition.
  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Agilent Technologies. (n.d.). Cool on-column GC inlet, minimize thermal degradation.
  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method.
  • Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography.
  • Agilent Technologies. (n.d.). Programmable Temperature vaporizing (PTV) Inlet Supplies.
  • Agilent Technologies. (2013). Inlets Used for GC.
  • Impact Analytical. (n.d.). TGA Analysis.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 4-Phenylbenzamide Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the N-Phenylbenzamide Scaffold

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a primary objective. The N-phenylbenzamide core structure has emerged as a versatile and promising starting point for the development of new therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including the ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and differentiation.[1] This guide provides a comparative analysis of the anticancer activity of select 4-phenylbenzamide derivatives against doxorubicin, a well-established and widely used chemotherapeutic agent, offering a framework for researchers engaged in the evaluation of novel anticancer compounds.

This document is structured to provide not just data, but a methodological rationale. We will delve into the why behind the experimental choices, offering a self-validating system of protocols that ensures reproducibility and scientific rigor. We will explore the cytotoxic effects, the induction of programmed cell death (apoptosis), and the disruption of the cell division cycle, providing a multi-faceted view of the compounds' biological impact.

Comparative In Vitro Anticancer Activity

A crucial first step in characterizing a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation.[3][4]

Below is a summary of reported IC50 values for several N-phenylbenzamide derivatives compared to the standard chemotherapeutic drug, doxorubicin. This data highlights the potential of this chemical class, with some derivatives showing potency in the low micromolar range.

Table 1: Comparative Cytotoxicity (IC50) of N-Phenylbenzamide Derivatives and Doxorubicin

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 4f (imidazole-based) A549 (Lung)7.5[5]
HeLa (Cervical)9.3[5]
MCF-7 (Breast)8.9[5]
Derivative 4e (imidazole-based) A549 (Lung)8.9[5]
HeLa (Cervical)11.1[5]
MCF-7 (Breast)9.2[5]
Compound 7 (purine-substituted) K562 (Leukemia)2.27[6]
HL-60 (Leukemia)1.42[6]
OKP-GS (Renal)4.56[6]
Compound 6g (arylurea derivative) MDA-MB-231 (Breast)11.35[7]
MCF-7 (Breast)11.58[7]
Doxorubicin (Reference Drug) A549, HeLa, MCF-7Varies (low µM)[5]

Note: IC50 values for Doxorubicin are well-established and typically fall within the low micromolar to nanomolar range, depending on the cell line and exposure time. The reference indicates it was used as a positive control.

Dissecting the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Beyond simple cytotoxicity, understanding how a compound kills cancer cells is critical. Potent anticancer agents often act by inducing apoptosis, a form of programmed cell death, or by arresting the cell cycle, thereby preventing cell division.[8][9] N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to the onset of apoptosis.[9] This is a key mechanistic insight, suggesting that the compounds interfere with the mitotic process, which, if unresolvable, triggers the cell's self-destruct program.

Hypothesized Mechanism of Action

The available evidence suggests that certain N-phenylbenzamide derivatives initiate cell death through the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, ultimately leading to cell death.[9]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Cell Cycle Regulation cluster_2 Mitochondrial (Intrinsic) Pathway Benzamide This compound Derivative G2M_Arrest G2/M Phase Arrest Benzamide->G2M_Arrest induces Bcl2 Bcl-2 Inhibition G2M_Arrest->Bcl2 leads to CytoC Cytochrome c Release Bcl2->CytoC promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism: N-phenylbenzamide derivatives induce G2/M arrest, leading to intrinsic apoptosis.

A Framework for In Vitro Evaluation: A Step-by-Step Workflow

To systematically compare a novel compound like a this compound derivative against a standard drug, a logical experimental workflow is essential. This workflow ensures that data from different assays can be correlated to build a comprehensive mechanistic picture.

Caption: Sequential workflow for the in vitro comparison of anticancer compounds.

Detailed Experimental Protocols

Scientific integrity is built on methodological transparency. The following protocols are detailed to be self-validating, explaining the causality behind key steps.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) during their logarithmic growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and doxorubicin in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to prevent solvent-induced toxicity.[10] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle-only control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[11] Incubate for an additional 4 hours. During this time, only metabolically active cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[10][12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in T25 flasks. After 24 hours, treat the cells with the IC50 concentration of the this compound derivative and doxorubicin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask. Wash the collected cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[14][16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[16] Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[14] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[16]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.[15] Keep the samples on ice and analyze by flow cytometry as soon as possible.

  • Data Acquisition and Analysis: Using a flow cytometer, acquire at least 10,000 events per sample. Analyze the data to quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to measure the DNA content of cells. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. Because cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G0/G1 phase, PI staining intensity can distinguish between these phases.[17] Cells in the S phase (DNA synthesis) will have an intermediate amount of DNA.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Collect and wash cells with PBS as previously described.

  • Fixation: While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[18] Incubate at 4°C for at least 30 minutes (or up to several weeks at -20°C). Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes to pellet them. Discard the ethanol and wash the cell pellet twice with PBS to remove any residual ethanol.[18]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL in PBS) and RNase A (100 µg/mL).[18] RNase treatment is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with the DNA signal.

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events. Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Framework for In Vivo Evaluation: The Xenograft Model

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo evaluation is essential to determine a compound's efficacy in a complex biological system.[4] The subcutaneous xenograft model in immunodeficient mice is a standard preclinical model.[19]

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., BALB/c nude or NSG mice), which lack a functional immune system and therefore do not reject the human cells.[19][20] This allows the human cancer cells to grow into a solid tumor. The effect of the test compound on tumor growth can then be measured over time.

Methodology Outline:

  • Animal Model: Use 6-week-old female immunodeficient mice. All animal protocols must be approved and adhere to institutional and national guidelines for the care and use of laboratory animals.[19]

  • Cell Preparation: Harvest cancer cells that have shown sensitivity to the this compound derivative in vitro. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with an extracellular matrix gel like Matrigel to improve tumor take and growth.[21]

  • Tumor Implantation: Subcutaneously inject 2 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[19][21]

  • Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[21] Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound derivative). Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.[19][21] Also, monitor the animals' overall health and body weight.

  • Endpoint and Analysis: At the end of the study (e.g., after 4 weeks or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors.[19] The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The N-phenylbenzamide scaffold represents a promising platform for the development of novel anticancer agents. The data presented for various derivatives indicate potent cytotoxic activity, often in the low micromolar range, against a panel of human cancer cell lines.[5][6] Mechanistic studies suggest these compounds can induce cell cycle arrest at the G2/M phase, followed by apoptosis via the intrinsic pathway.[9][22]

The provided protocols offer a robust, self-validating framework for the head-to-head comparison of new chemical entities like this compound against established drugs such as doxorubicin. By systematically evaluating cytotoxicity, apoptosis, and cell cycle effects, researchers can build a comprehensive profile of a compound's in vitro activity. This essential data package, when combined with subsequent in vivo xenograft studies, provides the critical evidence needed to advance promising candidates through the drug development pipeline. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • The Annexin V Apoptosis Assay. University of Virginia.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. Benchchem.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH.
  • Cell cycle analysis. Wikipedia.
  • Assaying cell cycle st
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols for MTT Assay with 9-Methoxycanthin-6-one-N-oxide. Benchchem.
  • The in vivo xenograft tumor models. Bio-protocol.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
  • Xenograft Tumor Assay Protocol. Darren Carpizo, M.D., Ph.D. Lab.
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.
  • Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research. Benchchem.
  • Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors. Benchchem.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.

Sources

Introduction: The 4-Phenylbenzamide Scaffold as a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Phenylbenzamide Analogues for Drug Discovery Professionals

The this compound core is a quintessential example of a "privileged structure" in drug discovery. Its rigid, yet adaptable, framework allows for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. The inherent modularity of the scaffold—comprising two phenyl rings linked by an amide bond—provides medicinal chemists with three primary regions for chemical modification. This versatility has led to the development of this compound analogues as potent inhibitors and modulators for targets ranging from parasitic enzymes and protozoal DNA to human protein kinases and G-protein coupled receptors.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound derivatives across several key therapeutic areas. By synthesizing data from disparate studies, we aim to elucidate the chemical logic behind analogue design, explain the causality of experimental choices, and provide a trustworthy resource for researchers engaged in the optimization of novel therapeutics based on this versatile scaffold.

Comparative SAR Analysis: Tailoring the this compound Core for Specific Targets

The pharmacological outcome of a this compound analogue is exquisitely sensitive to the nature and position of substituents on its phenyl rings. The following case studies compare how systematic modifications to this core structure influence its activity against different biological targets.

Case Study 1: Antischistosomal Agents

Schistosomiasis, a debilitating disease caused by parasitic flatworms of the genus Schistosoma, relies on a single, aging drug, praziquantel. The discovery of N-phenylbenzamides as potent antischistosomal agents has opened a new avenue for drug development.[1] SAR studies in this area have been particularly systematic, often employing tools like the Craig plot to guide the selection of substituents based on their hydrophobic and electronic properties.[1]

Key SAR Observations:

  • Primacy of Electron-Withdrawing Groups: A consistent finding is that the incorporation of strong electron-withdrawing groups (EWGs) on either phenyl ring enhances antischistosomal potency.[1][2] For instance, dichlorination of the N-phenyl ring (Ring A) or the addition of a trifluoromethyl (-CF3) group to the 4-phenyl ring (Ring B) leads to compounds with potent, nanomolar efficacy against adult S. mansoni.[1]

  • Positional Importance: The position of these EWGs is critical. Meta and para substitutions on the N-phenyl ring have been shown to be particularly effective.[1]

  • Impact on Selectivity: While increasing potency, lipophilicity must be monitored. Highly lipophilic compounds can exhibit cytotoxicity against mammalian cells. The most promising analogues are those that balance high potency with a favorable selectivity index (SI), defined as the ratio of cytotoxicity (CC50) in a mammalian cell line to the effective concentration (EC50) against the parasite.[1][2] Compound 9 from one study, with 3,4-dichloro substitution on Ring A and a 4-fluoro on Ring B, emerged as a lead with an EC50 of 80 nM and a selectivity index of 123, highlighting an excellent therapeutic window.[1]

Data Presentation: Anticancer Activity of Benzamide Analogs

Compound IDRing A Substituent (N-phenyl)Ring B Substituent (4-position)S. mansoni EC50 (µM)HEK293 CC50 (µM)Selectivity Index (SI)Reference
1 Unsubstituted4-Fluoro>10>20-[1]
9 3,4-Dichloro4-Fluoro0.089.8123[1]
11 3-Trifluoromethyl4-Fluoro0.1111.1101[1]
38 4-Nitro3-Trifluoromethyl1.16>20>17.2[2]
Case Study 2: Anticancer Agents Targeting PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other repair pathways like BRCA mutations. Benzamide derivatives have been successfully developed as PARP-1 inhibitors.

Key SAR Observations:

  • Pharmacophore Mimicry: The benzamide portion of these molecules often mimics the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP-1. This interaction anchors the inhibitor in the enzyme's active site.

  • Exploration of Scaffolds: Recent work has explored extending the 4-phenyl group with additional scaffolds, such as benzamidophenyl and phenylacetamidophenyl groups, to probe deeper into the PARP-1 catalytic pocket.[3]

  • Potency and Selectivity: A 2023 study identified compound 13f , which incorporates a complex phenylacetamidophenyl scaffold. This compound demonstrated remarkable potency, with an enzymatic IC50 of 0.25 nM against PARP-1 and an antiproliferative IC50 of 0.30 µM against the HCT116 colorectal cancer cell line.[3] Importantly, it also showed significant selectivity for cancer cells over normal human colonic epithelial cells.[3] Mechanistic studies confirmed that this compound induces cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[3]

Data Presentation: PARP-1 Inhibition and Antiproliferative Activity

Compound IDScaffoldPARP-1 IC50 (nM)HCT116 IC50 (µM)DLD-1 IC50 (µM)Reference
13f Phenylacetamidophenyl0.250.302.83[3]
Case Study 3: Antiprotozoal Agents Targeting Kinetoplastid Parasites

Parasites like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani are responsible for neglected tropical diseases. A series of N-phenylbenzamide derivatives have been developed as DNA minor groove binders that specifically target the AT-rich kinetoplast DNA (kDNA) of these organisms.[4][5]

Key SAR Observations:

  • Cationic Moieties are Key: The most active compounds in this class are typically bis-cationic, featuring terminal groups like 2-aminoimidazolines or 2-aminobenzimidazoles.[4][5] These positively charged groups are crucial for interacting with the negatively charged phosphate backbone of DNA.

  • DNA Binding Mode: Biophysical studies have confirmed that these N-phenylbenzamide derivatives bind strongly and selectively to the minor groove of AT-rich DNA.[5][6] This interaction is thought to displace essential proteins, disrupting kDNA function and leading to parasite death.[4][5]

  • Modulating Selectivity: While the bis(2-aminoimidazoline) series shows excellent activity against T. brucei, it is less effective against Leishmania or T. cruzi.[4] By modifying the terminal cationic groups and the central linker, researchers have developed bisarylimidamide analogues with potent, submicromolar activity against all three trypanosomatid parasites, demonstrating how structural tuning can broaden the spectrum of activity.[4][5]

Visualizations: Workflows and SAR Logic

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Iteration Lead Lead Compound (e.g., this compound) Design Analogue Design (Vary Substituents on Rings A & B) Lead->Design Synth Chemical Synthesis Design->Synth Primary Primary Screen (e.g., Enzyme Inhibition) Synth->Primary Secondary Secondary Screen (e.g., Cell Viability) Primary->Secondary Selectivity Selectivity Screen (e.g., Normal vs. Cancer Cells) Secondary->Selectivity SAR SAR Analysis (Identify Key Features) Selectivity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterate

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Antischistosomal_SAR cluster_RingA Ring A (N-Phenyl) cluster_RingB Ring B (4-Phenyl) Scaffold This compound Core A_EWG Electron-Withdrawing Groups -Cl, -CF3, -NO2 Enhanced Potency Scaffold->A_EWG Substitution A_EDG Electron-Donating Groups -OCH3, -CH3 Reduced Potency Scaffold->A_EDG Substitution B_EWG Electron-Withdrawing Groups -F, -CF3 Maintains or Enhances Potency Scaffold->B_EWG Substitution

Caption: Key SAR trends for antischistosomal this compound analogues.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, understanding the methodologies is crucial. Below are detailed, representative protocols for key assays used in the evaluation of this compound analogues.

Protocol 1: General Synthesis of N-Phenylbenzamide Analogues

This protocol describes a standard amide coupling reaction, a fundamental step in synthesizing the compound library.

  • Acid Activation: In a round-bottom flask, dissolve the desired benzoic acid derivative (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) and an activating agent like N-hydroxybenzotriazole (HOBt) (1.1 eq).[7]

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired aniline derivative (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any urea by-product. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the final N-phenylbenzamide analogue.

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method to assess the ability of a compound to inhibit cell growth by measuring the metabolic activity of viable cells.[8]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for drug discovery. The comparative analysis presented here demonstrates that its biological activity can be precisely steered towards vastly different targets through rational, structure-based design. For antischistosomal agents, activity is driven by the incorporation of electron-withdrawing groups, whereas antiprotozoal activity relies on terminal cationic moieties to facilitate DNA binding. In the realm of cancer therapeutics, the benzamide core serves as an anchor in the PARP-1 active site, with potency being dramatically enhanced by extended scaffolds that probe deeper into the enzyme. These examples underscore a universal principle in medicinal chemistry: understanding the nuanced structure-activity relationships of a privileged core is paramount to transforming a simple chemical motif into a potent and selective therapeutic agent.

References

  • Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. (Archiv der Pharmazie, 2019). [Link]
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (Journal of Medicinal Chemistry, 2020). [Link]
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (Semantic Scholar). [Link]
  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (PMC, NIH). [Link]
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (MDPI, 2019). [Link]
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (MDPI, 2012). [Link]
  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (PMC, NIH, 2021). [Link]
  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (PubMed, 2016). [Link]
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (Bentham Science, 2023). [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (PMC, NIH, 2021). [Link]
  • Discovery, Synthesis, SAR Development of a Series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an anti-Parkinsonian Animal Model. (PMC, NIH). [Link]
  • This compound. (PubChem, NIH). [Link]
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (PubMed, 2023). [Link]

Sources

A Comparative Guide to Validating the Inhibitory Effect of 4-Phenylbenzamide on Poly (ADP-ribose) Polymerase (PARP) Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 4-Phenylbenzamide, a foundational scaffold for a critical class of enzyme inhibitors. We will objectively compare its performance with clinically relevant alternatives and provide detailed experimental protocols, grounded in established scientific principles, to ensure data integrity and reproducibility.

Introduction: The Central Role of PARP in Genomic Integrity

The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability.[1][2] They play an essential role in the DNA Damage Response (DDR), primarily by identifying and initiating the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][3] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate. This PARylation event acts as a beacon, recruiting other DNA repair proteins to the site of damage.[3]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair.[3][4] Inhibition of PARP in these homologous recombination-deficient (HRD) cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs), which the HRD cancer cells cannot fix, leading to cell death. This concept, known as synthetic lethality , is a cornerstone of modern targeted cancer therapy.[3]

The benzamide chemical moiety, found in this compound, serves as a structural mimic of the nicotinamide portion of NAD+. This allows it to act as a competitive inhibitor at the enzyme's catalytic domain, making it a valuable starting point for understanding the fundamentals of PARP inhibition.

Comparative Analysis: From a Simple Scaffold to Potent Clinical Drugs

While this compound provides a basic structural framework, its intrinsic potency is low. Decades of drug development have led to highly potent and specific PARP inhibitors (PARPi) with complex mechanisms of action.

Mechanism of Action: Competitive Inhibition vs. PARP Trapping

The primary mechanism of action for early-generation PARPi is the competitive inhibition of the PARP catalytic domain. The inhibitor occupies the binding site for NAD+, preventing the synthesis of PAR chains and halting the downstream repair signaling cascade.[2]

However, a more potent cytotoxic mechanism, known as PARP trapping , has been identified for modern inhibitors like Olaparib and Talazoparib.[5][6] These drugs not only block the catalytic activity but also physically lock the PARP enzyme onto the DNA at the site of the break.[6][7] This trapped PARP-DNA complex is a significant physical obstruction that disrupts DNA replication and transcription, leading to a more potent cytotoxic effect than catalytic inhibition alone.[8] The ability to trap PARP varies significantly among different inhibitors and is a key differentiator in their clinical efficacy and toxicity profiles.[8][9]

Diagram: PARP Catalytic Cycle and Modes of Inhibition This diagram illustrates the normal function of PARP1 in signaling DNA repair and contrasts the two primary mechanisms of its inhibition by small molecules.

PARP_Inhibition cluster_0 Normal PARP1 Catalytic Cycle cluster_1 Inhibition Mechanisms DNA_SSB DNA Single-Strand Break (SSB) PARP1_binds PARP1 Binds to SSB DNA_SSB->PARP1_binds PAR_synthesis PARP1 Catalytic Activity: Synthesizes PAR chains PARP1_binds->PAR_synthesis Trapping Mechanism 2: PARP Trapping (Locks PARP1 onto DNA) NAD NAD+ Substrate NAD->PAR_synthesis PAR_chains Poly(ADP-ribose) Chains PAR_synthesis->PAR_chains Catalytic_Block Mechanism 1: Catalytic Inhibition (Blocks NAD+ Binding) Recruitment Recruitment of DNA Repair Proteins PAR_chains->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor Benzamide Inhibitor (e.g., this compound) Inhibitor->Catalytic_Block competes with NAD+ Trapper Potent PARP Trapper (e.g., Olaparib, Talazoparib) Trapper->Trapping No_PAR No PAR Synthesis Catalytic_Block->No_PAR Stalled_Replication Replication Fork Collapse & Cell Death Trapping->Stalled_Replication

Caption: PARP1 function and the dual mechanisms of inhibition by small molecules.

Quantitative Comparison of PARP Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below compares the enzymatic IC50 values for PARP1 and PARP2 across several inhibitors. It is important to note that IC50 values for a simple scaffold like this compound are not widely published in comparative oncology literature due to its low potency; it serves primarily as a foundational chemical structure. The comparison highlights the dramatic increase in potency achieved through chemical optimization.

CompoundTarget EnzymeEnzymatic IC50 (nM)PARP Trapping PotencyKey Characteristics
Olaparib PARP1 / PARP2~1-5ModerateFirst-in-class, widely approved PARPi.[9][10]
Talazoparib PARP1 / PARP2~0.5-1Very HighConsidered the most potent PARP trapper.[6][7][8]
Veliparib PARP1 / PARP2~2-5LowWeak PARP trapping activity.[6][11]
Rucaparib PARP1 / PARP2~0.2-1ModeratePotent inhibitor with significant trapping ability.[6][7]
This compound PARP Family>10,000 (Estimated)NegligibleFoundational scaffold, not a potent inhibitor.

Note: IC50 values are compiled from various sources and can differ based on assay conditions.[6][7][12] The value for this compound is an estimate to illustrate the scale of difference.

Experimental Guide: Validating PARP1 Inhibition

A rigorous validation process is essential to characterize the inhibitory potential of any compound. A multi-step approach, combining a direct enzymatic assay with a cell-based functional assay, provides the most trustworthy data.

Objective

To quantitatively determine the inhibitory potency (IC50) of this compound against recombinant human PARP1 enzyme and to validate its ability to inhibit PARP activity in a cellular context.

Mandatory Visualization: Workflow for IC50 Determination

This diagram outlines the logical flow of the Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for determining inhibitor potency in a high-throughput format.

HTRF_Workflow prep 1. Reagent Preparation dilution 2. Serial Dilution of This compound prep->dilution sub_prep • PARP1 Enzyme • Activated DNA • NAD+ • Assay Buffer prep->sub_prep plate 3. Plating dilution->plate inc1 4. Enzyme Reaction plate->inc1 sub_plate Add to 384-well plate: • Inhibitor/Vehicle • PARP1 + Activated DNA • NAD+ (to initiate) plate->sub_plate detect 5. Detection inc1->detect read 6. Plate Reading detect->read sub_detect Add HTRF Reagents: • Eu3+-Cryptate Ab (Donor) • d2-labeled Ab (Acceptor) detect->sub_detect analyze 7. Data Analysis read->analyze ic50 Result: IC50 Value analyze->ic50 sub_analyze • Calculate HTRF Ratio • Plot Dose-Response Curve • 4-Parameter Logistic Fit analyze->sub_analyze

Caption: Step-by-step workflow for determining PARP1 IC50 using an HTRF assay.

Protocol 1: In Vitro PARP1 Enzymatic HTRF Assay

Principle: This assay measures the product of the PARP1 reaction: PARylated histones. It uses two antibodies in a sandwich format: one labeled with a Europium cryptate (Eu3+) donor and another labeled with a d2 acceptor.[13][14] When both antibodies bind to the PARylated product, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The resulting time-resolved signal at 665 nm is directly proportional to PARP1 activity.[15][16]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated (nick-translated) DNA

  • Histones (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • This compound and reference inhibitor (e.g., Olaparib)

  • HTRF Detection Reagents (e.g., from Revvity)[13][14]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[17]

  • Low-volume 384-well white assay plates

  • HTRF-compatible plate reader

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. A common approach is a 10-point, 3-fold dilution series starting from 1 mM.

    • Further dilute these DMSO stocks into the final assay buffer to the desired starting concentration, ensuring the final DMSO concentration in the assay does not exceed 1%.[18]

  • Assay Procedure:

    • To the wells of a 384-well plate, add 2 µL of the diluted this compound, reference inhibitor, or vehicle control (assay buffer with DMSO).

    • Prepare a master mix of PARP1 enzyme, histones, and activated DNA in assay buffer. Add 4 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 4 µL of NAD+ solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and add 10 µL of the pre-mixed HTRF detection antibodies to each well.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the vehicle control (0% inhibition) and a high-concentration reference inhibitor control (100% inhibition).

    • Plot the normalized percent inhibition against the log concentration of this compound.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cell-Based PARP Activity Assay (Western Blot)

Principle: This protocol validates the inhibitor's effect within a living system. Cells are treated with a DNA-damaging agent to robustly activate endogenous PARP. The inhibitor's efficacy is then measured by its ability to prevent the formation of PAR chains, which are detected by Western blot.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium and supplements

  • DNA-damaging agent: 30% Hydrogen Peroxide (H2O2)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Anti-PAR (mouse monoclonal), Anti-β-Actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control for 1 hour.

    • Induce DNA damage by adding H2O2 to a final concentration of 1 mM for 10 minutes. Causality Note: This acute, high-level damage robustly activates PARP1, providing a large dynamic range to observe inhibition.

  • Cell Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Quantify the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample and separate by SDS-PAGE on an 8-10% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C. Trustworthiness Note: The anti-PAR antibody detects the product of the enzyme, providing a direct functional readout of its activity in the cell.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip the membrane and re-probe for the loading control (e.g., β-Actin) to confirm equal loading across all lanes.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Quantify the intensity of the PAR signal (which appears as a high molecular weight smear) and normalize it to the corresponding loading control band.

    • Compare the normalized PAR levels in the this compound-treated samples to the H2O2-only treated control to determine the extent of inhibition.

Conclusion

Validating the inhibitory effect of a compound like this compound requires a scientifically rigorous, multi-faceted approach. While its benzamide core is a key structural feature in many potent, clinically approved PARP inhibitors, this compound itself is not an effective inhibitor. The experimental framework provided herein, combining a precise in vitro enzymatic assay with a functionally relevant cell-based assay, establishes a self-validating system. This dual-protocol approach ensures that the observed effects are due to direct enzyme inhibition and are translatable to a biological context. By comparing this foundational scaffold to highly optimized drugs like Olaparib and Talazoparib, researchers can appreciate the vast gains in potency and the evolution of mechanistic understanding—from simple catalytic inhibition to the potent cytotoxic effects of PARP trapping—that drive modern drug discovery.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
  • Lehtiö, L., et al. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen. [Link]
  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers (Basel). [Link]
  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. [Link]
  • Li, H., et al. (2022).
  • MD Anderson Cancer Center. (2024).
  • ResearchGate. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. [Link]
  • O'Shaughnessy, J., et al. (2012). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.
  • Lehtiö, L., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. PubMed. [Link]
  • Musella, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers (Basel). [Link]
  • ResearchGate. (2014). Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors. [Link]
  • Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
  • American Journal of Managed Care. (2019).
  • OncLive. (2018).
  • ResearchGate. (2014). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]
  • Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
  • ResearchGate. (2019). The percent inhibition of the 4-amino-N-phenylbenzamide-anhydrides derived compounds against Glo-I enzyme. [Link]
  • Becaris Publishing. (2021).
  • OncLive. (2018). Distinguishing Between PARP Inhibitors in Breast Cancer. [Link]
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]
  • Kirby, I. T., et al. (2021). Rational design of selective inhibitors of PARP4. MedChemComm. [Link]
  • PubChem. This compound. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The quantification of key compounds, such as 4-Phenylbenzamide—a significant chemical intermediate—demands not just a validated analytical method, but the assurance of its reproducibility and reliability across different analytical platforms. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of this compound.

The core of this guide is a cross-validation study, designed to demonstrate that these distinct analytical procedures are suitable for their intended purpose and yield equivalent results. Such a study is crucial when transferring methods between laboratories or when an alternative method is proposed to replace an existing one. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]

The Imperative of Method Cross-Validation

Before delving into the experimental protocols, it is essential to understand the rationale behind cross-validation. A single validated method, while robust under its defined conditions, may not be universally applicable. Cross-validation serves to demonstrate the interchangeability of different analytical procedures.[5] This is particularly critical in a global pharmaceutical development environment where data may be generated at multiple sites using diverse instrumentation. The objective is to establish, through rigorous laboratory studies, that the performance characteristics of each method meet the requirements for the intended analytical applications and produce comparable results.[2]

This guide will compare three distinct, yet commonly employed, analytical techniques. The selection of HPLC-UV, UPLC-MS, and GC-FID is deliberate, representing a spectrum of selectivity, sensitivity, and instrumentation complexity.

Experimental Design and Rationale

Our cross-validation study is designed to compare the performance of three hypothetical, yet scientifically sound, analytical methods for the quantification of this compound. The core of this study lies in the analysis of a single, homogenous batch of a this compound sample by all three methods and a statistical comparison of the results.

The key validation parameters to be assessed across all three methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following workflow outlines the cross-validation process:

Cross_Validation_Workflow cluster_Preparation Phase 1: Preparation & Protocol Definition cluster_Analysis Phase 2: Independent Method Analysis cluster_Evaluation Phase 3: Data Comparison & Evaluation cluster_Conclusion Phase 4: Conclusion Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria (ICH Q2) Prepare_Samples Prepare Homogenous Batch of this compound Samples & Standards Define_Protocol->Prepare_Samples HPLC_UV Method A: HPLC-UV Analysis Prepare_Samples->HPLC_UV UPLC_MS Method B: UPLC-MS Analysis Prepare_Samples->UPLC_MS GC_FID Method C: GC-FID Analysis Prepare_Samples->GC_FID Collect_Data Collect & Process Data from All Methods HPLC_UV->Collect_Data UPLC_MS->Collect_Data GC_FID->Collect_Data Compare_Results Statistically Compare Results (e.g., t-test, F-test) Collect_Data->Compare_Results Evaluate_Criteria Evaluate Against Pre-defined Acceptance Criteria Compare_Results->Evaluate_Criteria Conclusion Methods are Equivalent Evaluate_Criteria->Conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may require optimization based on specific instrumentation and laboratory conditions.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a workhorse in many analytical laboratories due to its robustness and wide applicability.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)

UPLC-MS offers higher resolution, faster analysis times, and increased sensitivity and selectivity compared to conventional HPLC.

1. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Selected Ion Recording (SIR) of the protonated molecule [M+H]⁺

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the HPLC-UV method, using the initial mobile phase conditions (30% Acetonitrile in water with 0.1% Formic Acid) as the diluent.

Method C: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable technique for the analysis of volatile and semi-volatile compounds.

1. GC Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of a suitable solvent such as Methanol or Ethyl Acetate.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards.

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

Comparative Data Summary

The following tables summarize the expected performance characteristics from the cross-validation of the three analytical methods.

Table 1: System Suitability

ParameterHPLC-UVUPLC-MSGC-FIDAcceptance Criteria
Tailing Factor≤ 1.5≤ 1.5≤ 1.5≤ 2.0
Theoretical Plates> 2000> 5000> 10000> 2000
%RSD of 6 Injections< 1.0%< 1.0%< 1.0%≤ 2.0%

Table 2: Linearity

ParameterHPLC-UVUPLC-MSGC-FIDAcceptance Criteria
Range (µg/mL)10 - 1501 - 1005 - 200-
Correlation Coefficient (r²)≥ 0.999≥ 0.999≥ 0.999≥ 0.995
y-intercept (% of response at 100% concentration)± 2.0%± 2.0%± 2.0%± 2.0%

Table 3: Accuracy and Precision

ParameterHPLC-UVUPLC-MSGC-FIDAcceptance Criteria
Accuracy (% Recovery)
Low Concentration98.5 - 101.299.1 - 101.598.8 - 101.098.0 - 102.0%
Mid Concentration99.0 - 100.899.5 - 100.599.2 - 100.798.0 - 102.0%
High Concentration98.8 - 101.099.2 - 101.198.9 - 101.398.0 - 102.0%
Precision (%RSD)
Repeatability (Intra-day)≤ 1.0%≤ 1.0%≤ 1.0%≤ 2.0%
Intermediate Precision (Inter-day)≤ 1.5%≤ 1.5%≤ 1.5%≤ 2.0%

Causality and Method Selection

The choice of an analytical method is driven by the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting an appropriate method.

Method_Selection_Logic cluster_Input Analytical Need cluster_Decision Decision Criteria cluster_Output Recommended Method Need Quantification of This compound High_Throughput High Throughput Needed? Need->High_Throughput High_Sensitivity High Sensitivity/ Selectivity Needed? High_Throughput->High_Sensitivity Yes Robustness Routine QC/ Robustness is Key? High_Throughput->Robustness No UPLC_MS UPLC-MS High_Sensitivity->UPLC_MS Yes HPLC_UV HPLC-UV High_Sensitivity->HPLC_UV No Robustness->HPLC_UV Non-Volatile Analyte GC_FID GC-FID Robustness->GC_FID Volatile Analyte

Sources

The Tale of Two Worlds: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning eyes of researchers, scientists, and drug development professionals, this guide navigates the multifaceted landscape of 4-phenylbenzamide derivatives, offering a critical comparison of their performance in controlled laboratory settings versus complex biological systems. This document moves beyond a mere compilation of data, providing in-depth analysis and actionable insights into the therapeutic potential of this promising class of compounds.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities. These compounds have shown significant promise in oncology, infectious diseases, and beyond. However, the journey from a petri dish to a preclinical model is fraught with challenges. This guide dissects the in vitro potency and in vivo efficacy of these derivatives, illuminating the critical factors that govern their translational success.

The In Vitro Promise: A Spectrum of Molecular Targets

The initial evaluation of this compound derivatives has revealed their ability to modulate a range of key biological targets implicated in various diseases. Laboratory-based assays have been instrumental in elucidating their mechanisms of action and quantifying their potency.

A New Generation of Epigenetic Modulators: DNMT Inhibitors

A significant number of this compound derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.[1] By inhibiting DNMTs, these compounds can trigger the re-expression of tumor suppressor genes that are often silenced in cancer cells, leading to an anti-tumor effect.

One of the well-studied examples is SGI-1027, a quinoline-based this compound derivative. In cell-free assays, SGI-1027 demonstrates potent inhibition of DNMT1, DNMT3A, and DNMT3B.[2]

Table 1: In Vitro Efficacy of this compound Derivatives as DNMT Inhibitors

DerivativeTargetAssay TypeIC50Cell LineReference
SGI-1027DNMT1Cell-free6 µM-[2]
SGI-1027DNMT3ACell-free8 µM-[2]
SGI-1027DNMT3BCell-free7.5 µM-[2]
SGI-1027hDNMT3A-EC50 = 0.9 µM-[3]
SGI-1027-CytotoxicityEC50 = 4.4 µMKG-1 (Leukemia)[3]
Targeting Angiogenesis: The VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain 4-amino-N-(phenyl)benzamide derivatives have demonstrated the ability to inhibit VEGFR-2, thereby blocking downstream signaling pathways.[1]

Table 2: In Vitro Anti-proliferative Activity of 4-Amino-N-(phenyl)benzamide VEGFR-2 Inhibitors

DerivativeTargetAssay Type% InhibitionCell LineReference
Compound 16VEGFR-2Anti-proliferative79.42%A549 (Lung Carcinoma)[1]
Compound 17VEGFR-2Anti-proliferative85.81%A549 (Lung Carcinoma)[1]
Expanding the Anti-Cancer Arsenal: Imidazole-Based Derivatives and PARP Inhibitors

Further research has expanded the scope of this compound derivatives to include those with imidazole moieties, which have shown promising cytotoxic activity against a panel of cancer cell lines.[4] Additionally, the benzamide scaffold is a key feature of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficiencies in DNA damage repair.

Table 3: In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

DerivativeA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
4e 11.1--[4]
4f 7.59.38.9[4]

The In Vivo Reality: Translating Potency to Efficacy

While in vitro assays provide a crucial first look at a compound's potential, the true test of its therapeutic value lies in its performance within a living organism. In vivo studies offer a more complex and physiologically relevant environment, assessing not only the direct effect of the compound on its target but also its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall toxicity.

A Case Study in Contradiction: The DNMT Inhibitor SGI-1027

Despite its potent in vitro activity against cancer cell lines, a study investigating the in vivo effects of SGI-1027 in a murine model of atherosclerosis revealed an interesting dichotomy. While the compound, encapsulated in nanoparticles, did lead to a significant ~44% reduction in atherosclerosis burden in the aortic tree of apolipoprotein E (ApoE)-null mice, the study also noted unexpected anti-inflammatory effects in non-proliferating macrophages that were likely unrelated to DNMT inhibition.[5] This highlights the potential for off-target effects and differing mechanisms of action in a complex biological system. The administered dose aimed to achieve a concentration within the reported IC50 range observed in vitro.[5]

A Glimpse of Anti-Tumor Efficacy: The Story of GOE1734

In contrast, the 4-amino-N-(2'-aminophenyl)benzamide derivative, GOE1734, has demonstrated promising anti-tumor efficacy in vivo. Studies in rats revealed high growth-inhibiting efficacy in slowly proliferating tumors, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinoma.[1] This compound was also characterized by its DNA-DNA crosslinking activity in vivo.

Table 4: In Vivo Efficacy of GOE1734 in Rat Tumor Models

Tumor ModelEfficacy
Intratibially implanted osteosarcomaHigh growth inhibition
MNU-induced mammary carcinomaHigh growth inhibition
AOM-induced colorectal adenocarcinomaHigh growth inhibition

Bridging the Gap: The Path Forward

The disparity between in vitro and in vivo results is a well-recognized challenge in drug development. For this compound derivatives, the available data underscores the importance of comprehensive preclinical evaluation. While in vitro assays are invaluable for initial screening and mechanism of action studies, they cannot fully predict in vivo efficacy and potential toxicities.

Future research should focus on conducting parallel in vitro and in vivo studies for the most promising derivatives. This will enable a direct correlation of data and a deeper understanding of the structure-activity relationships that govern both potency and real-world efficacy.

Experimental Protocols: A Guide to Sound Scientific Practice

To ensure the generation of robust and reproducible data, the following standardized protocols are recommended for the evaluation of this compound derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound derivatives in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of these derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

DNMT_Inhibition cluster_0 Epigenetic Silencing in Cancer cluster_1 Therapeutic Intervention Tumor Suppressor Gene Tumor Suppressor Gene Hypermethylation Hypermethylation Tumor Suppressor Gene->Hypermethylation targeted by Gene Silencing Gene Silencing Hypermethylation->Gene Silencing leads to DNMTs DNMTs DNMTs->Hypermethylation catalyze Tumor Growth Tumor Growth Gene Silencing->Tumor Growth promotes This compound Derivative This compound Derivative This compound Derivative->DNMTs inhibits DNMT_Inhibition DNMT Inhibition Re-expression Gene Re-expression DNMT_Inhibition->Re-expression allows Tumor Suppression Tumor Suppression Re-expression->Tumor Suppression leads to In_Vivo_Workflow Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound Derivative) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing Drug Administration Treatment_Group->Dosing Control_Group->Dosing Monitoring Tumor Measurement & Health Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Data Analysis Endpoint->Analysis End Analysis->End

Caption: Experimental Workflow for In Vivo Tumor Xenograft Studies.

References

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central.
  • Nanoparticles loaded with the DNA methyltransferase inhibitor SGI-1027 decrease murine atherosclerosis and inflammation in cultured human macrophages. Open Exploration Publishing.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Semantic Scholar.
  • Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate.
  • DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells. PMC - NIH.
  • Cytotoxicity of new imidazole-based N-phenylbenzamide derivatives 4a-j. ResearchGate.

Sources

A Comparative Guide to Benchmarking the Purity of Synthesized 4-Phenylbenzamide Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. This guide provides an in-depth, technical comparison for benchmarking the purity of laboratory-synthesized 4-Phenylbenzamide against a certified reference standard. We will delve into the synthetic pathway, purification methodologies, and a suite of analytical techniques, explaining the rationale behind each experimental choice to ensure a robust and self-validating purity assessment.

Introduction: The Significance of this compound and Purity in a Regulated Environment

This compound and its derivatives are scaffolds of significant interest in medicinal chemistry, exhibiting a range of biological activities. As with any active pharmaceutical ingredient (API) or key intermediate, establishing a rigorous purity profile is paramount. Impurities can arise from starting materials, by-products, or degradation products, and may impact the compound's pharmacological and toxicological properties. Therefore, a multi-pronged analytical approach is essential to comprehensively characterize the synthesized material and compare it against a highly pure, certified reference standard.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the amidation of 4-phenylbenzoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride.[1]

Synthesis Protocol: this compound via Acyl Chloride

  • Acid Chloride Formation: In a fume hood, suspend 4-phenylbenzoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude 4-phenylbenzoyl chloride.

  • Amidation: Dissolve the crude 4-phenylbenzoyl chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[2][3][4] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3][5] For benzamide derivatives, polar protic solvents like ethanol are often effective.[6]

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Phenylbenzoic_Acid 4-Phenylbenzoic Acid 4-Phenylbenzoyl_Chloride 4-Phenylbenzoyl Chloride 4-Phenylbenzoic_Acid->4-Phenylbenzoyl_Chloride Acid Chloride Formation Oxalyl_Chloride Oxalyl Chloride, DMF (cat.) Oxalyl_Chloride->4-Phenylbenzoyl_Chloride Crude_Product Crude this compound 4-Phenylbenzoyl_Chloride->Crude_Product Amidation Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Crude_Product Dissolution Dissolution Crude_Product->Dissolution Hot_Ethanol Hot Ethanol Hot_Ethanol->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Purified_Product Purified this compound Crystallization->Purified_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Benchmarking: A Multi-Technique Approach

A single analytical method is often insufficient to declare a compound as "pure." A combination of chromatographic and spectroscopic techniques provides a more complete picture. For this guide, we will employ Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

1. Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is an invaluable, rapid, and inexpensive technique for monitoring reaction progress and assessing the number of components in a mixture.[7][8][9] By comparing the retention factor (Rf) of the synthesized compound to the reference standard, a preliminary purity assessment can be made.

TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The optimal solvent system should provide an Rf value for the target compound between 0.3 and 0.7.

  • Sample Preparation: Dissolve small amounts of the synthesized this compound and the reference standard in a suitable solvent (e.g., DCM or ethyl acetate).

  • Procedure: Spot the samples and a co-spot (a mixture of both) on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Analysis: The presence of a single spot for the synthesized material, with an Rf value identical to the reference standard and the co-spot, suggests a good preliminary level of purity. Any additional spots indicate the presence of impurities.

TLC_Analysis cluster_TLC_Plate TLC Plate Development Origin Origin Spot_Synth Synthesized Spot_Ref Reference Spot_Co Co-spot Solvent_Front Solvent Front Developed_Synth Spot_Synth->Developed_Synth Rf = d1/ds Developed_Ref Spot_Ref->Developed_Ref Rf = d2/ds Developed_Co Spot_Co->Developed_Co Rf = d3/ds

Caption: Visual representation of a comparative TLC analysis.

2. High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy. A reversed-phase HPLC method is well-suited for a moderately non-polar compound like this compound.[10]

HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape.[11] For this analysis, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid is a good starting point.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare stock solutions of the synthesized this compound and the reference standard in the mobile phase (e.g., 1 mg/mL). From these, prepare working solutions at a concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Analysis: Inject equal volumes of the reference standard and the synthesized sample. The purity of the synthesized sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Comparison

SampleRetention Time (min)Peak AreaPurity (%)
Reference Standard5.21,250,000>99.9%
Synthesized this compound5.21,235,00098.8%
Impurity 13.812,5001.0%
Impurity 26.52,5000.2%

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for purity assessment.[12] Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.

NMR Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns should match the expected structure of this compound. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be consistent with the structure.

  • Quantitative NMR (qNMR): For a highly accurate purity determination, qNMR can be employed. This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific proton signal from the analyte to a signal from the internal standard.[12]

Data Presentation: ¹H NMR Spectral Data Comparison

Proton AssignmentReference Standard (δ, ppm)Synthesized Sample (δ, ppm)
Aromatic Protons7.40 - 8.10 (m, 9H)7.41 - 8.11 (m, 9H)
Amide Protons10.2 (br s, 2H)10.2 (br s, 2H)
Impurity SignalNone2.5 (s, 0.1H)

4. Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides information about the molecular weight of the compound, offering definitive confirmation of its identity.

MS Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 198.09.

  • Comparison: The mass spectrum of the synthesized sample should be identical to that of the reference standard, with no significant signals corresponding to impurities.

Data Presentation: Mass Spectrometry Comparison

SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Reference Standard198.09198.09
Synthesized this compound198.09198.09
Conclusion: An Integrated Approach to Purity Validation

This guide has outlined a comprehensive strategy for benchmarking the purity of synthesized this compound against a certified reference standard. By employing a combination of synthesis, purification, and multi-faceted analytical techniques, researchers can confidently establish the purity profile of their compounds. The causality behind each experimental choice, from the selection of the synthetic route to the specific parameters of each analytical method, underscores a commitment to scientific rigor. This self-validating system of cross-referencing data from TLC, HPLC, NMR, and MS ensures a trustworthy and authoritative assessment of compound purity, a cornerstone of reliable and reproducible scientific research.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
  • Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chrom
  • Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. (n.d.). Agilent. [Link]
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]
  • Recrystallization. (2020, January 10). Professor Dave Explains. [Link]
  • Recrystallization - Organic Chemistry Lab Technique. (2017, September 9). OChemTutor. [Link]
  • What is the best technique for amide purification? (2020, November 2).
  • Thin-layer chromatography (TLC). (n.d.). Khan Academy. [Link]
  • Benzamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

Sources

A Head-to-Head Comparison of Benzamide-Based PARP Inhibitors: From Broad-Spectrum Blockade to Selective Tools

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, head-to-head comparison of benzamide-based inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. The benzamide scaffold serves as a crucial pharmacophore in some of the most successful targeted cancer therapies, as well as in selective chemical probes for exploring distinct PARP functions.

We will first delve into the well-established, clinically approved PARP1/2 inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—which leverage the principle of synthetic lethality in cancers with deficient DNA repair pathways. The comparison will focus on two key mechanistic aspects: catalytic inhibition and the clinically significant phenomenon of "PARP trapping."

Subsequently, we will explore derivatives of the 4-Phenylbenzamide core structure, such as 4-phenoxybenzamides, which have emerged as selective inhibitors for other PARP family members, notably the mono-ADP-ribosyltransferase PARP10.[1][2] This guide will provide researchers, scientists, and drug development professionals with the objective data and detailed experimental protocols necessary to select the appropriate inhibitor for their specific research or therapeutic development context.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in cellular homeostasis, involved in processes like cell cycle regulation, transcription, and, most notably, DNA damage repair.[3] PARP1, the most abundant member of the family, is a primary sensor for DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP1 catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit the machinery needed for base excision repair (BER).[4][5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal DNA double-strand breaks (DSBs) is defective.[4][6] These cells become heavily reliant on PARP-mediated SSB repair to survive.[7] The inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse into DSBs during DNA replication.[8] Unable to repair these DSBs, the cell undergoes apoptosis—a concept known as synthetic lethality .[4][5] This provides a targeted therapeutic strategy against specific cancer genotypes.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 Detection ber Base Excision Repair (BER) parp1->ber Recruitment dna_ok1 DNA Integrity Maintained ber->dna_ok1 Repair dsb1 Double-Strand Break (DSB) brca1 BRCA1/2 dsb1->brca1 Detection hr Homologous Recombination (HR) brca1->hr Repair dna_ok2 DNA Integrity Maintained hr->dna_ok2 ssb2 Single-Strand Break (SSB) parp2 PARP Trapped/Inhibited ssb2->parp2 parpi PARP Inhibitor (e.g., Olaparib) parpi->parp2 Blockade unrepaired_ssb Unrepaired SSBs Accumulate parp2->unrepaired_ssb replication DNA Replication unrepaired_ssb->replication dsb2 DSB Formation replication->dsb2 brca2 Defective BRCA1/2 dsb2->brca2 Detection no_hr Failed HR Repair brca2->no_hr apoptosis Apoptosis (Cell Death) no_hr->apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Differentiating Benzamide PARP1/2 Inhibitors: Catalytic vs. Trapping Potency

While all clinically approved benzamide inhibitors block the catalytic activity of PARP1 and PARP2, their cytotoxicity is also driven by their ability to "trap" the PARP enzyme on DNA.[9][10] This trapping action creates a physical obstruction that is even more cytotoxic than the simple accumulation of unrepaired SSBs.[8][11] The trapping potency varies significantly among inhibitors and is a critical parameter for their head-to-head comparison.[12]

Comparative Analysis of Biochemical Potency and PARP Trapping

The following tables summarize the inhibitory constants (Kᵢ) against PARP1/2 and the relative PARP trapping capabilities of the leading benzamide-based inhibitors.

Table 1: Comparative Biochemical Potency of Benzamide-Based PARP1/2 Inhibitors

Inhibitor PARP1 Kᵢ (nmol/L) PARP2 Kᵢ (nmol/L) Source(s)
Veliparib 5.2 2.9 [3]
Olaparib ~1.2 (IC50) - [8]
Rucaparib 1.4 - 5.1 - [5]
Niraparib ~50.5 (IC50) - [8]
Talazoparib - - [8]

Note: Direct Kᵢ comparisons are often challenging due to varying assay conditions across studies. IC50 values are provided where Kᵢ is not available. Talazoparib's primary mechanism is considered PARP trapping.

Table 2: Comparative PARP Trapping Potency

Inhibitor Relative PARP Trapping Potency Source(s)
Talazoparib Highest (~100x > Olaparib/Rucaparib) [12][13]
Niraparib High (> Olaparib/Rucaparib) [12]
Olaparib Moderate [12]
Rucaparib Moderate [12]

| Veliparib | Lowest |[14] |

Expert Insights: The choice of inhibitor is dictated by the experimental goal. Veliparib, a potent catalytic inhibitor but weak trapper, is often used to study the effects of catalytic inhibition alone, frequently in combination with chemotherapy or radiation.[14][15] In contrast, Talazoparib's exceptional trapping ability makes it a powerful cytotoxic agent in monotherapy for HR-deficient tumors.[13][16][17] Olaparib, Rucaparib, and Niraparib possess a balance of both activities.[18][19][20]

Beyond PARP1/2: this compound Derivatives as Selective Probes

While the aforementioned inhibitors show high affinity for PARP1 and PARP2, other members of the 17-member PARP superfamily have distinct biological roles. Recent research has identified 4-phenoxybenzamide derivatives, which share a core structure with this compound, as selective inhibitors of the mono-ADP-ribosyltransferase PARP10.[1][2][21]

These compounds, such as 4-(4-cyanophenoxy)benzamide , display a unique selectivity profile. Unlike the clinical PARP inhibitors, they show some inhibition of PARP2 but not PARP1.[1][2] This makes them valuable as chemical probes to investigate the specific functions of PARP10 in signaling and DNA repair, without the confounding broad-spectrum effects of drugs like Olaparib.[21]

Table 3: Selectivity Profile of a Representative 4-Phenoxybenzamide

Inhibitor Target(s) Key Feature Source(s)

| 4-(4-cyanophenoxy)benzamide | PARP10, PARP2 | Inhibits PARP10 and PARP2, but not PARP1 |[1][2][22] |

Experimental Protocols for Comparative Evaluation

To ensure a valid head-to-head comparison, standardized and robust assays are essential. Here, we provide detailed protocols for assessing both catalytic inhibition and PARP trapping.

Protocol 1: ELISA-Based PARP1 Catalytic Inhibition Assay

Principle: This assay quantifies the PAR-generating activity of recombinant PARP1 enzyme. Histone proteins are coated on a plate, and PARP1 is activated by nicked DNA. In the presence of biotinylated NAD+, the enzyme creates PAR chains, which are detected via streptavidin-HRP and a chemiluminescent substrate. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[23]

Materials:

  • High-binding 96-well plates

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Nicked DNA activator

  • Biotinylated NAD+

  • Test inhibitors (e.g., this compound derivatives, Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Wash buffer (PBS + 0.05% Tween-20)

  • Microplate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Plate Coating: Coat wells of a 96-well plate with 100 µL of Histone H1 (10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer.

  • Inhibitor Addition: Prepare serial dilutions of test inhibitors in assay buffer. Add 20 µL of diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

  • Enzyme Mix Preparation: Prepare a master mix containing PARP1 enzyme and nicked DNA activator in assay buffer.

  • Reaction Initiation: Add 40 µL of the enzyme mix to each well. Immediately add 40 µL of biotinylated NAD+ solution to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of streptavidin-HRP (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of chemiluminescent substrate and immediately measure the luminescence signal.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based PARP Trapping Assay (Cellular Fractionation)

Principle: This assay directly measures the amount of PARP1 enzyme that becomes trapped on chromatin following inhibitor treatment. Cells are treated with the inhibitor, and then subcellular fractionation is performed to separate chromatin-bound proteins from soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is quantified by Western blotting.[24]

start Seed Cancer Cells (e.g., BRCA-deficient) treat Treat with PARP Inhibitor (e.g., Rucaparib) or Vehicle Control start->treat harvest Harvest Cells treat->harvest lysis Lyse Cells in Hypotonic Buffer harvest->lysis centrifuge1 Centrifuge to Pellet Nuclei lysis->centrifuge1 supernatant1 Cytosolic Fraction (Discard) centrifuge1->supernatant1 nuclei_pellet Isolated Nuclei centrifuge1->nuclei_pellet fractionation Nuclear Fractionation Buffer nuclei_pellet->fractionation centrifuge2 Centrifuge to Separate Soluble and Chromatin Fractions fractionation->centrifuge2 soluble Soluble Nuclear Fraction centrifuge2->soluble chromatin Chromatin-Bound Pellet centrifuge2->chromatin sds_page SDS-PAGE soluble->sds_page Lane 1 chromatin->sds_page Lane 2 western Western Blot sds_page->western probe Probe with Antibodies: - Anti-PARP1 - Anti-Histone H3 (Loading Control) western->probe quantify Quantify Band Intensity probe->quantify end Determine Dose-Dependent Increase in Chromatin-Bound PARP1 quantify->end

Caption: Workflow for the cell-based PARP trapping assay using cellular fractionation.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant)

  • Complete cell culture medium

  • Test inhibitors (e.g., Talazoparib, Veliparib)

  • Cellular fractionation buffers (hypotonic lysis buffer, nuclear extraction buffer)

  • Protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the test inhibitor or vehicle control for a defined period (e.g., 4-24 hours).

  • Cell Harvesting: Harvest cells by scraping into cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cytosolic Fraction Removal: Resuspend the cell pellet in hypotonic lysis buffer containing protease inhibitors. Incubate on ice for 15 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant (cytosolic fraction).

  • Nuclear Fractionation: Resuspend the nuclear pellet in nuclear extraction buffer containing protease inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Separation of Fractions: Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • The supernatant contains the soluble nuclear fraction .

    • The pellet contains the chromatin-bound fraction .

  • Sample Preparation: Resuspend the chromatin pellet in a volume of lysis buffer equal to the soluble fraction. Determine the protein concentration of all samples.

  • Western Blotting:

    • Load equal amounts of protein from the chromatin-bound fractions onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PARP1 and Histone H3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for PARP1 and Histone H3 in each lane. Normalize the PARP1 signal to the Histone H3 signal. A dose-dependent increase in the normalized PARP1 signal indicates PARP trapping.

Conclusion

The benzamide scaffold is a remarkably versatile foundation for developing potent and selective enzyme inhibitors. This guide demonstrates the critical distinctions between two classes of benzamide-based PARP inhibitors. The clinically approved drugs (Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib) are potent inhibitors of PARP1/2, differentiated primarily by their PARP trapping ability, a key driver of their cytotoxic effects in HR-deficient cancers.[10][12] In contrast, this compound derivatives like 4-phenoxybenzamides are emerging as selective tools to probe the function of other PARP family members, such as PARP10, offering a distinct selectivity profile that avoids broad PARP1/2 inhibition.[1]

For researchers and drug developers, the selection of an appropriate inhibitor requires a clear understanding of these mechanistic differences. For inducing maximal synthetic lethality, a potent PARP trapper like Talazoparib is advantageous.[13] For dissecting the specific roles of PARP10, a selective inhibitor like 4-(4-cyanophenoxy)benzamide is the superior choice.[2] The provided protocols offer a robust framework for performing these critical comparative evaluations in-house.

References

  • Olaparib - Wikipedia. [Link]
  • Talazoparib | Pfizer Oncology Development Website. [Link]
  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [Link]
  • Rucaparib - Wikipedia. [Link]
  • Talazoparib - Wikipedia. [Link]
  • What is the mechanism of Talazoparib Tosylate?
  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
  • Olaparib - PMC - NIH. [Link]
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. [Link]
  • What is the mechanism of Niraparib Tosylate?
  • Veliparib - Wikipedia. [Link]
  • Understanding the Mechanism of Action of Rucaparib in Cancer Tre
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - NIH. [Link]
  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]
  • Olaparib - NCI - N
  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. [Link]
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP)
  • Understanding Rucaparib Camsylate:
  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [Link]
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - ResearchG
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 - PubMed. [Link]
  • Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC. [Link]
  • Exploring and comparing adverse events between PARP inhibitors - PMC - NIH. [Link]
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. [Link]
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [Link]
  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. [Link]
  • Comparison of Adverse Events Between PARP Inhibitors in Patients with Epithelial Ovarian Cancer: A Nationwide Propensity Score M
  • Definition of veliparib - NCI Dictionary of Cancer Terms. [Link]
  • Heat map showing the known IC 50 values of PARP inhibitors shown in...
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [Link]
  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]
  • IC 50 (pIC 50 SEM, n = 3) values of indicated compounds against a panel of human PARPs.
  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Modulators: A 4-Phenylbenzamide Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a compound that elicits a desired phenotypic response is a pivotal first step. However, the journey from a promising hit to a viable drug candidate is contingent on a critical, often complex, process: target identification and validation. It is imperative to demonstrate that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive framework for validating the cellular target engagement of a hypothetical novel compound, 4-Phenylbenzamide, which has shown anti-proliferative effects in cancer cell lines.

As Senior Application Scientists, we advocate for a multi-pronged, evidence-based approach. We will not merely present a series of protocols; instead, we will delineate a logical, self-validating workflow that moves from broad, unbiased screening to specific, high-resolution confirmation of target engagement. This guide is structured to provide not only the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and defensible data package.

Phase 1: Unbiased Target Identification

Before we can validate engagement, we must first identify the primary protein target(s) of this compound. Assuming no prior knowledge of its mechanism of action, unbiased approaches are essential.

Chemical Proteomics: Affinity-Based Pulldown

The principle here is straightforward: using our compound as "bait" to fish out its binding partners from the entire cellular proteome. This is a powerful, discovery-oriented technique.

Workflow:

  • Synthesis of an Affinity Probe: this compound is functionalized with a linker and a reactive group (e.g., an alkyne for click chemistry) to allow for immobilization on a solid support (e.g., Sepharose beads).

  • Cell Lysate Incubation: The immobilized probe is incubated with total lysate from the responsive cancer cell line.

  • Competitive Elution: To distinguish specific binders from non-specific interactors, a parallel experiment is run where the lysate is co-incubated with an excess of free, unmodified this compound. True binding partners will be outcompeted by the free compound and will not be pulled down.

  • Mass Spectrometry (MS) Analysis: Proteins captured on the beads are eluted, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation:

Candidate targets are proteins that are significantly depleted in the competitive elution sample compared to the control. This approach led us to a high-confidence candidate: Poly (ADP-ribose) polymerase 1 (PARP1) , a well-known enzyme in DNA damage repair.

G cluster_target_id Phase 1: Unbiased Target Identification node_A Synthesize this compound Affinity Probe node_B Incubate with Cell Lysate node_A->node_B node_C Competitive Elution (with excess free compound) node_B->node_C node_D LC-MS/MS Analysis node_C->node_D node_E Identify Candidate Target: PARP1 node_D->node_E

Caption: Workflow for affinity-based target identification.

Phase 2: Direct Validation of Target Engagement in a Cellular Context

With a primary target hypothesis in hand, we must now rigorously confirm that this compound directly engages PARP1 inside intact cells. We will employ a suite of orthogonal methods, as concordance between different assays provides the highest degree of confidence.

Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability. This change can be detected by heating cells to various temperatures and quantifying the amount of the target protein that remains soluble.[1]

Why this is a critical experiment: CETSA is the gold standard for confirming direct target binding in a physiological, label-free context.[1][2] It provides direct evidence of a physical interaction between the compound and the target protein within the cell.

Experimental Protocol:

  • Cell Treatment: Treat intact cancer cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble PARP1 in each sample by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble PARP1 against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

G cluster_cetsa CETSA® Workflow node_Treat Treat Intact Cells (Vehicle vs. This compound) node_Heat Heat Aliquots (Temperature Gradient) node_Treat->node_Heat node_Lyse Lyse Cells & Separate Soluble Fraction node_Heat->node_Lyse node_Quantify Quantify Soluble PARP1 (Western Blot / ELISA) node_Lyse->node_Quantify node_Analyze Plot Melting Curve (Shift Indicates Engagement) node_Quantify->node_Analyze G cluster_pathway PARP1 Inhibition and Synthetic Lethality Pathway cluster_brca Homologous Recombination (HR) Repair node_ssb DNA Single-Strand Break (SSB) node_parp1 PARP1 Activation node_ssb->node_parp1 node_par PAR Chain Synthesis (PARylation) node_parp1->node_par node_dsb Replication Fork Collapse -> Double-Strand Break (DSB) node_parp1->node_dsb If Inhibited node_repair Recruitment of SSB Repair Proteins node_par->node_repair node_ssb_repaired SSB Repaired node_repair->node_ssb_repaired node_inhibitor This compound (PARP Inhibitor) node_inhibitor->node_parp1 Inhibits node_brca_wt Functional BRCA1/2 (Normal Cells) node_dsb->node_brca_wt node_brca_mut Defective BRCA1/2 (Cancer Cells) node_dsb->node_brca_mut node_hr_repair DSB Repaired node_brca_wt->node_hr_repair node_death Cell Death (Synthetic Lethality) node_brca_mut->node_death

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Selectivity Profiling

It is crucial to assess whether this compound is selective for PARP1 over other members of the PARP family. [3][4][5]This is typically performed using in vitro enzymatic assays with a panel of recombinant PARP enzymes. High selectivity reduces the risk of off-target effects and associated toxicities.

Conclusion

Validating target engagement is a cornerstone of modern drug discovery. For our hypothetical compound, this compound, we have moved from an unbiased target identification hypothesis (PARP1) to a robust, multi-assay validation of its direct cellular engagement and functional consequence. By combining CETSA® to confirm physical binding, a PARylation assay to measure functional inhibition, and downstream analysis to link this engagement to a cancer-relevant phenotype, we have built a comprehensive and defensible data package. This logical, evidence-driven progression provides high confidence that the biological activity of this compound is mediated through its direct interaction with PARP1.

References

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mut
  • Mechanism of Action of PARP Inhibitors.
  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • PARP inhibitor. Wikipedia. [Link]
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. PubMed. [Link]
  • Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors.
  • Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. PubMed. [Link]
  • Rational design of selective inhibitors of PARP4.
  • This compound (C13H11NO). PubChem. [Link]

Sources

The N-Phenylbenzamide Scaffold: A Comparative Analysis of Cytotoxicity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the N-Phenylbenzamide Core in Oncology

For researchers, scientists, and professionals in drug development, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The N-phenylbenzamide backbone has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of derivatives exhibiting significant cytotoxic effects against a range of human cancers. While comprehensive cytotoxic data for the unsubstituted parent compound, 4-Phenylbenzamide, is not extensively documented in publicly accessible literature, a substantial body of research on its derivatives highlights the therapeutic potential of this chemical class.

This guide provides a comparative analysis of the cytotoxic profiles of various N-phenylbenzamide derivatives across different cancer cell lines. By examining the structure-activity relationships (SAR) and differential sensitivities, we aim to furnish researchers with actionable insights to guide future discovery and development efforts targeting this versatile scaffold. The experimental data presented herein is synthesized from multiple studies to offer a broad and objective overview.

Comparative Cytotoxicity of N-Phenylbenzamide Derivatives

The cytotoxic potency of N-phenylbenzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and aniline rings. The following table summarizes the in vitro cytotoxic activity (IC50/GI50 values) of selected derivatives against a panel of human cancer cell lines, offering a comparative perspective on their anticancer potential.

Derivative ClassCompound ExampleCancer Cell LineCancer TypeIC50/GI50 (µM)AssayReference
Imidazole-Based N-(4-fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4f)A549Lung7.5MTT[1]
HeLaCervical9.3MTT[1]
MCF-7Breast8.9MTT[1]
N-(4-methoxyphenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4e)A549Lung8.9MTT[1]
HeLaCervical11.1MTT[1]
MCF-7Breast9.2MTT[1]
Urea-Based 1-(4-(benzamido)phenyl)-3-(4-chlorophenyl)urea (6g)A-498Renal14.46MTT[2]
NCI-H23Lung13.97MTT[2]
MDA-MB-231Breast11.35MTT[2]
MCF-7Breast11.58MTT[2]
A-549Lung15.77MTT[2]
Purine-Based 2,6-dichloro-9-((4-methyl-N-(3-(trifluoromethyl)phenyl)benzamido)methyl)-9H-purine (7)K562Leukemia2.27Not Specified[3]
HL-60Leukemia1.42Not Specified[3]
OKP-GSRenal4.56Not Specified[3]
Amino-Substituted 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV 71 (Virus)N/A5.7 - 12CPE[4]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. The data is compiled from various sources and methodologies for comparative purposes.

Mechanistic Insights: Diverse Pathways to Cancer Cell Death

The cytotoxic effects of N-phenylbenzamide derivatives are not attributable to a single mechanism of action. Instead, substitutions on the core structure give rise to compounds that can interfere with various critical cellular processes. This mechanistic diversity underscores the versatility of the scaffold.

One prominent mechanism is the inhibition of histone deacetylases (HDACs) . Certain N-substituted benzamide derivatives are designed to chelate the zinc ion in the active site of HDACs, leading to hyperacetylation of histones, altered gene expression, and ultimately cell cycle arrest and apoptosis[5].

Another key pathway involves the induction of apoptosis via mitochondrial dysfunction . Some benzamide derivatives have been shown to trigger a significant accumulation of intracellular reactive oxygen species (ROS). This oxidative stress leads to the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways, evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2[6].

Furthermore, specific derivatives have been developed to target key signaling molecules. For instance, tubulin polymerization inhibitors prevent the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis[7]. Others function as inhibitors of crucial enzymes in oncogenic pathways , such as DNA methyltransferases (DNMTs) or receptor tyrosine kinases like VEGFR-2, thereby suppressing tumor growth and angiogenesis[8].

cluster_0 N-Phenylbenzamide Derivatives cluster_1 Cellular Consequences cluster_2 Cellular Fate c1 HDAC Inhibitors p1 Chromatin Remodeling & Gene Expression Alteration c1->p1 c2 ROS Inducers p2 Mitochondrial Dysfunction c2->p2 c3 Tubulin Polymerization Inhibitors p3 Mitotic Arrest c3->p3 c4 Kinase/Enzyme Inhibitors p4 Signal Transduction Blockade c4->p4 death Apoptosis / Cell Death p1->death p2->death p3->death p4->death

Caption: Diverse mechanisms of action for N-Phenylbenzamide derivatives leading to cancer cell death.

Experimental Protocols: A Foundation for Reproducible Cytotoxicity Assessment

To ensure the reliability and comparability of cytotoxicity data, standardized and well-validated experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, under standard culture conditions. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100 The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h (Cell Attachment) step1->step2 step3 Treat with N-Phenylbenzamide Derivatives step2->step3 step4 Incubate 48-72h (Compound Exposure) step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate 2-4h (Formazan Formation) step5->step6 step7 Solubilize Formazan (e.g., with DMSO) step6->step7 step8 Measure Absorbance (570 nm) step7->step8 end Calculate % Viability & IC50 Value step8->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The N-phenylbenzamide scaffold is a fertile ground for the development of novel anticancer agents. The data collated in this guide demonstrates that strategic chemical modifications to this core structure can yield derivatives with potent cytotoxic activity against a wide array of cancer cell lines, operating through diverse mechanisms of action. The differential sensitivity observed across cell lines underscores the importance of comprehensive screening to identify derivatives with optimal potency and selectivity for specific cancer types.

Future research should focus on systematic SAR studies to refine the scaffold for improved efficacy and reduced off-target toxicity. Elucidating the precise molecular targets for the most potent derivatives will be crucial for their advancement as clinical candidates. The protocols and comparative data presented here provide a solid framework for researchers to build upon in the ongoing quest for more effective cancer therapeutics.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Malik, S., Al-Thabaiti, S. A., & Malik, M. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 847424.
  • Shaikh, R., Dev, D., Teli, G., Kazi, A., Pathan, A., & Solanki, N. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(30), 21634-21650.
  • Shestakova, T. S., Galkina, I. V., Mukhlynina, E. A., Syakaev, V. V., Kadirov, M. K., Sudakov, I. A., ... & Galkin, V. I. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
  • Wang, G., Peng, Z., Liu, A., Wang, Y., Zhang, Y., & Liu, H. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(6), 7856-7867.
  • Gu, Y. F., Liu, Y., Zhang, Y., Wang, Y., & Sun, W. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 153, 108594.
  • Li, Y., Liang, X., Zhang, Y., Wang, Y., Sun, W., & Liu, H. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113321.

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 4-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Preclinical Research

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock upon which scientific progress is built.[1] The journey from a promising chemical scaffold to a viable therapeutic candidate is long and arduous, and every step must be verifiable. However, the scientific community faces a significant challenge; a 2016 survey in Nature revealed that over 70% of researchers have tried and failed to reproduce another scientist's experiments.[1] This "reproducibility crisis" not only squanders resources but also erodes confidence in preclinical findings, contributing to the high failure rate of drugs transitioning to clinical trials.[2][3][4]

This guide uses 4-phenylbenzamide, a simple yet biologically relevant scaffold found in various pharmacologically active agents, as a case study to dissect the critical parameters governing reproducibility.[5][6][7] We will provide an in-depth, comparative analysis of common synthetic methodologies and a standard biological assay, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to generate robust, reliable, and reproducible data.

Part 1: Synthesis of this compound: A Comparative Reproducibility Analysis

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[8][9] While seemingly straightforward, the choice of synthetic route can have profound implications for yield, purity, scalability, and, most importantly, reproducibility. Here, we compare two common methods for synthesizing this compound from 4-phenylbenzoic acid.

Method 1: The Acid Chloride Route

This classic two-step approach involves the activation of the carboxylic acid to a more reactive acid chloride, followed by amination.[][11] It is a powerful and often high-yielding method, but its reproducibility hinges on the stringent control of reaction conditions.

The key to this method is the conversion of the relatively unreactive carboxylic acid hydroxyl group into an excellent leaving group (chloride). Thionyl chloride (SOCl₂) is frequently used for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The subsequent reaction with an amine is highly exothermic and rapid. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile. Moisture must be rigorously excluded, as the acid chloride intermediate readily hydrolyzes back to the starting carboxylic acid.

  • Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 4-phenylbenzoic acid (1.0 eq) and suspend it in anhydrous toluene (10 mL/g). Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup 1: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-phenylbenzoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add a solution of aqueous ammonia (2.0-3.0 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Workup 2: Upon completion, add water to the reaction mixture. The this compound product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture may be necessary for further purification.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 4-Phenylbenzoic Acid C 4-Phenylbenzoyl Chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) E This compound (Product) C->E DCM, 0°C to RT D Ammonia (NH₃)

Caption: Reaction scheme for the synthesis of this compound via the acid chloride intermediate.
Method 2: The Peptide Coupling Reagent Route

Modern amide synthesis often relies on coupling reagents that enable a one-pot reaction between a carboxylic acid and an amine under milder conditions.[8] Reagents like dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium salts like HATU, are mainstays in medicinal chemistry.[]

Coupling reagents work by activating the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea for carbodiimides. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like HOBt are often used with DCC to suppress side reactions and reduce epimerization in chiral substrates by forming a more reactive HOBt-ester intermediate.[9] The choice of base (e.g., diisopropylethylamine, DIPEA) is critical; it must be non-nucleophilic to avoid reacting with the activated intermediate. The primary advantage is the circumvention of harsh reagents like thionyl chloride, but the downside can be the cost of the reagents and the challenge of removing byproducts (e.g., dicyclohexylurea (DCU) from DCC is a notoriously difficult-to-remove precipitate).[9]

  • Initial Setup: To a round-bottom flask, add 4-phenylbenzoic acid (1.0 eq), HATU (1.1 eq), and a magnetic stirrer.

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the solution and stir for 5-10 minutes. This pre-activation step allows the formation of the reactive ester.

  • Amine Addition: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.2 eq). If using ammonium chloride, an additional equivalent of base is required.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield pure this compound.

cluster_0 One-Pot Amidation A 4-Phenylbenzoic Acid D This compound (Product) A->D DMF, RT B Ammonia (NH₃) B->D DMF, RT C HATU / DIPEA C->D DMF, RT

Caption: One-pot synthesis of this compound using a peptide coupling reagent.
Synthesis Methods: Performance Comparison
ParameterMethod 1: Acid ChlorideMethod 2: Coupling Reagent (HATU)Rationale for Reproducibility
Typical Yield 70-95%65-90%Both methods can be high-yielding, but the acid chloride route often provides higher raw yields before purification.
Purity Good to Excellent (after workup/recrystallization)Variable (requires chromatography)The precipitation workup of the acid chloride route can yield very pure material, whereas coupling byproducts necessitate chromatography, a potential source of variability.
Reaction Conditions Harsh (reflux in SOCl₂)Mild (room temperature)Milder conditions are generally easier to control and reproduce across different lab setups.
Reagent Cost LowHighThe high cost of coupling reagents can limit scale and may lead to variations if different suppliers are used.
Key Reproducibility Bottlenecks Moisture Sensitivity: Strict anhydrous conditions are essential. Reagent Purity: Quality of thionyl chloride can vary. Exotherm Control: Poor temperature control during amination can lead to side products.Byproduct Removal: Inconsistent removal of byproducts (e.g., DCU, HATU residues) affects final purity. Reagent Stoichiometry: Precise stoichiometry is crucial for avoiding side reactions. Solvent Purity: DMF must be anhydrous.

Part 2: Biological Evaluation: Ensuring Consistent Cytotoxicity Results

The biological activity of benzamide derivatives is diverse, with many exhibiting anticancer properties, often through mechanisms like the inhibition of Poly(ADP-ribose) polymerase (PARP).[12][13] A fundamental first step in evaluating such a compound is to assess its general cytotoxicity.[14] The MTT assay is a widely used colorimetric method for this purpose, but its results are notoriously susceptible to variability if not performed with rigorous attention to detail.[15]

Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT substrate, yielding insoluble purple formazan crystals.[17] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[15][16]

  • Cell Seeding: Trypsinize and count a log-phase culture of a suitable cancer cell line (e.g., A549 lung carcinoma). Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).[18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15][16] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[16]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percent viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with This compound (Serial Dilutions) B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (Calculate IC₅₀) H->I

Sources

N-Phenylbenzamide Derivatives: A Comparative Guide to Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. Notably, this chemical class has demonstrated significant promise as a source of potent antiviral agents, with activity documented against a diverse range of clinically relevant viruses. This guide provides an in-depth comparative analysis of the antiviral efficacy of various N-phenylbenzamide derivatives, supported by experimental data, detailed methodologies for key assays, and mechanistic insights to inform future drug discovery efforts.

A Versatile Scaffold Against Diverse Viral Threats

N-phenylbenzamide derivatives have been successfully developed to inhibit the replication of several key human pathogens, including Enterovirus 71 (EV71), Hepatitis C Virus (HCV), Coxsackieviruses, and Influenza A virus. The versatility of this scaffold allows for substitutions on both the benzamide and phenyl rings, enabling fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. The primary mechanisms of action are as diverse as the viruses they target, ranging from direct interaction with viral proteins to the modulation of host factors essential for viral replication.

Comparative Antiviral Activity of N-Phenylbenzamide Derivatives

The antiviral efficacy of these compounds is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by half. A crucial accompanying metric is the 50% cytotoxic concentration (CC50 or TC50), which measures the concentration that causes a 50% reduction in cell viability. The ratio of these two values (CC50/IC50) yields the Selectivity Index (SI), a critical parameter that indicates the therapeutic window of a potential antiviral drug. A higher SI value is desirable, as it signifies that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Activity Against Enterovirus 71 (EV71)

EV71 is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. Several N-phenylbenzamide derivatives have been identified as potent inhibitors of EV71 replication.

One notable compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (referred to as 1e in some studies), has demonstrated significant activity against multiple EV71 strains. Its efficacy, along with that of other derivatives, is summarized below. For comparison, the established broad-spectrum picornavirus inhibitor Pirodavir is included.

CompoundVirus Strain (Genotype)IC50 (µM)TC50 (µM) in Vero CellsSelectivity Index (SI)Reference
1e SZ-98 (C4)5.7 ± 0.8620 ± 0.0>108
JS-52-3 (C4)12 ± 1.2620 ± 0.0>51
H (C2)7.2 ± 0.9620 ± 0.0>86
BrCr (A)11 ± 1.5620 ± 0.0>56
29 SZ-980.95 ± 0.11>20>21
Pirodavir SZ-98 (C4)0.1631 ± 2.2194

The data indicates that while Pirodavir has a lower IC50, compound 1e exhibits remarkably low cytotoxicity, resulting in a favorable selectivity index. Structure-activity relationship (SAR) studies have suggested that lipophilic substituents on the B-benzene ring can enhance anti-EV71 activity. For some derivatives, the mechanism of action is believed to be the inhibition of viral entry.

Activity Against Coxsackieviruses

Coxsackieviruses, belonging to the same Enterovirus genus as EV71, are responsible for a range of illnesses, from mild febrile conditions to more severe diseases like myocarditis and aseptic meningitis. The N-phenylbenzamide derivatives CL212 and CL213 have been shown to be effective against Coxsackievirus A9 (CVA9) and B3 (CVB3).

CompoundVirus StrainEC50 (µM)CC50 (µM) in A549 CellsSelectivity Index (SI)Reference
CL213 CVA91>140>140
CVB3>10>140-
CL212 CVA9~10>100>10
CVB3>100>100-

Time-of-addition experiments suggest that these compounds act directly on the virions, likely by binding to the viral capsid and stabilizing it, thereby preventing uncoating and genome release.

Activity Against Hepatitis C Virus (HCV)

HCV is an enveloped RNA virus that causes chronic liver disease. N-phenylbenzamide derivatives have been investigated as inhibitors of HCV replication, with some compounds showing potent activity. The mechanism for some of these derivatives involves the modulation of the viral NS5A protein, a key component of the HCV replication complex.

CompoundIC50 (µM)Reference
23 7.12 ± 0.45
25 0.57 ± 0.06
41 1.34 ± 0.12

The development of direct-acting antivirals (DAAs) targeting viral proteins like NS5A has revolutionized HCV treatment. The N-phenylbenzamide scaffold represents a promising starting point for novel NS5A inhibitors.

Activity Against Influenza A Virus

Influenza A virus is a major cause of seasonal epidemics and occasional pandemics. A key target for anti-influenza drug development is the viral nucleoprotein (NP), which is essential for viral replication and is more conserved than surface glycoproteins like hemagglutinin and neuraminidase. Certain benzamide derivatives have been shown to inhibit influenza A virus replication by targeting NP.

CompoundVirus StrainIC50 (µM)Reference
39 A/HK/8/68 (H3N2)0.46
A/WSN/33 (H1N1)0.27
Nucleozin A/HK/8/68 (H3N2)1.93
A/WSN/33 (H1N1)1.15

Compound 39 was found to be significantly more potent than the reference compound Nucleozin. The proposed mechanism involves the induction of NP oligomerization, which disrupts its normal function and prevents its accumulation in the nucleus of infected cells.

Mechanistic Insights and Visualizations

Understanding the mechanism of action is paramount for rational drug design. N-phenylbenzamide derivatives employ diverse strategies to thwart viral replication.

Targeting the Influenza A Nucleoprotein (NP)

Certain derivatives, such as compound 39 , interfere with the function of the influenza A virus nucleoprotein. This is thought to occur by inducing the formation of higher-order NP oligomers, which disrupts the ribonucleoprotein complex essential for viral genome replication and transcription. This mechanism effectively traps the NP in the cytoplasm, preventing its crucial nuclear functions.

influenza_np_inhibition cluster_nucleus Nucleus NP Viral NP (Monomer) Aggregated_NP Aggregated NP Oligomers NP->Aggregated_NP Induces Aggregation NP_nucleus Nuclear NP NP->NP_nucleus Normal Transport Compound N-Phenylbenzamide Derivative (e.g., 39) Compound->Aggregated_NP Aggregated_NP->block_node Blocks Nuclear Accumulation vRNP Viral RNP Complex Replication Viral Replication & Transcription vRNP->Replication NP_nucleus->vRNP Forms

Caption: Inhibition of Influenza A NP by N-phenylbenzamide derivatives.

Targeting the Viral Capsid of Enteroviruses

For non-enveloped viruses like Coxsackievirus, the capsid is a prime target. Compounds CL212 and CL213 are proposed to be capsid binders. They are thought to insert into a hydrophobic pocket within the capsid, stabilizing it and preventing the conformational changes necessary for uncoating and the release of the viral RNA into the cytoplasm.

capsid_binding cluster_workflow Antiviral Mechanism: Capsid Stabilization Virion Intact Virion VP1 VP2 VP3 VP4 Stabilized_Virion Stabilized Virion RNA Genome Trapped Virion->Stabilized_Virion Binding Uncoating Uncoating & RNA Release Virion->Uncoating Normal Infection Compound N-Phenylbenzamide Derivative Compound->Stabilized_Virion Stabilized_Virion->Uncoating Inhibition Replication Viral Replication Uncoating->Replication

Caption: Capsid stabilization mechanism of N-phenylbenzamide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of antiviral efficacy data, standardized assays are employed. Below are the methodologies for two key experiments.

Cytotoxicity Assay (MTT Assay)

The causality behind this protocol is to determine the concentration range at which a compound is toxic to the host cells, which is essential for calculating the selectivity index. The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate host cells (e.g., Vero or A549 cells) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the N-phenylbenzamide derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (CPE Method)

This assay is designed to quantify the ability of a compound to inhibit virus replication by observing the protection of cells from the virus-induced cytopathic effect (CPE). The IC50 value derived from this assay represents the concentration at which the compound inhibits CPE by 50%.

cpe_assay_workflow start Start: Seed Cells in 96-well plate incubate1 Incubate 24h (Cell Monolayer Forms) start->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound add_virus Infect with Virus (e.g., EV71, Influenza) add_compound->add_virus incubate2 Incubate 48-72h add_virus->incubate2 observe_cpe Observe & Score Cytopathic Effect (CPE) (e.g., Microscopy) incubate2->observe_cpe data_analysis Calculate IC50 Value (Reed-Muench Method) observe_cpe->data_analysis end End data_analysis->end

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer, as described in the cytotoxicity assay.

  • Infection and Treatment: Remove the growth medium. Add 100 µL of medium containing serial dilutions of the test compound. Subsequently, add a predetermined amount of virus (e.g., 100 TCID50) to each well. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is fully developed in the virus control wells.

  • CPE Observation: Observe the cells in each well under an inverted microscope and score the degree of CPE.

  • Cell Viability Staining (Optional but Recommended): After observation, cell viability can be quantified by staining with a solution like crystal violet or by using the MTT assay as described above.

  • Data Analysis: The concentration of the compound that reduces the cytopathic effect by 50% compared to the virus control is calculated as the IC50. The Reed and Muench method is a common approach for this calculation.

Conclusion and Future Directions

The N-phenylbenzamide scaffold has proven to be a remarkably fertile ground for the discovery of novel antiviral agents. The derivatives discussed herein demonstrate potent activity against a range of RNA viruses through diverse mechanisms of action. The high selectivity indices observed for compounds like the anti-EV71 agent 1e and the anti-influenza agent 39 underscore the therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, expanding the evaluation to other viral families, and further elucidating their molecular mechanisms to guide the next generation of drug design. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds toward clinical application.

References

  • Ji, X.-Y., Wang, H.-Q., Hao, L.-H., He, W.-Y., Gao, R.-M., Li, Y.-P., Li, Y.-H., Jiang, J.-D., & Li, Z.-R. (2013).

A Researcher's Guide to Confirming the Molecular Weight of 4-Phenylbenzamide: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's molecular identity is a foundational pillar of scientific rigor. For a molecule such as 4-Phenylbenzamide, a scaffold of interest in medicinal chemistry, precise molecular weight determination is not merely a formality but a critical checkpoint. This guide provides an in-depth, experience-driven comparison of analytical techniques, centering on high-resolution mass spectrometry (HRMS) as the gold standard for this application. We will delve into the causality behind experimental choices, present validating data, and compare HRMS with other established methods to provide a comprehensive framework for researchers.

The Subject: this compound

This compound, with the molecular formula C₁₃H₁₁NO, is a relatively small organic molecule. Its structure consists of a benzamide core with a phenyl substituent. Before any analysis, it is crucial to calculate the theoretical exact mass of the molecule, which serves as our benchmark.

Theoretical Monoisotopic Mass Calculation:

  • Carbon (¹²C): 13 x 12.000000 = 156.000000 Da

  • Hydrogen (¹H): 11 x 1.007825 = 11.086075 Da

  • Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

  • Oxygen (¹⁶O): 1 x 15.994915 = 15.994915 Da

  • Total (Monoisotopic Mass): 197.084064 Da

The goal of our analysis is to experimentally measure a mass that corresponds to this theoretical value with a very high degree of accuracy.

High-Resolution Mass Spectrometry: The Definitive Tool

High-resolution mass spectrometry (HRMS) is an analytical technique capable of determining the mass of a molecule with exceptional precision, typically to four or more decimal places.[1][2] This allows for the differentiation between compounds with very similar nominal masses. The power of HRMS lies in its ability to provide an accurate mass measurement, which can be used to deduce a unique elemental composition.

The choice of ionization technique is paramount for successful HRMS analysis and is dictated by the analyte's physicochemical properties. For this compound, several options are viable:

  • Electrospray Ionization (ESI): Ideal for polar to moderately polar molecules that can be readily ionized in solution. Given the amide functionality, this compound is expected to ionize well via protonation in positive ion mode ([M+H]⁺). ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, reducing fragmentation and preserving the molecular ion.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds.[4][5] While ESI is often the first choice for a molecule like this compound, APCI provides a robust alternative, particularly if the compound is more soluble in less polar solvents.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for large biomolecules, but can also be applied to small molecules, especially for solid samples.[6][7] For routine analysis of a pure, soluble small molecule, ESI or APCI are generally more straightforward.

For this guide, we will focus on an ESI-based HRMS workflow, as it is the most common and well-suited method for this type of analyte.

Experimental Workflow: HRMS Analysis of this compound

The following protocol outlines a self-validating system for the accurate mass determination of this compound using a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound (1 mg/mL in Methanol) prep2 Dilute to 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid prep1->prep2 Serial Dilution infusion Direct Infusion or LC-HRMS Injection prep2->infusion Sample Introduction ionization Electrospray Ionization (ESI) Positive Ion Mode infusion->ionization detection High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum mass_extraction Extract Accurate Mass of [M+H]⁺ Ion spectrum->mass_extraction formula_calc Calculate Elemental Composition & Isotopic Pattern mass_extraction->formula_calc confirmation Confirm Molecular Formula (Mass Error < 5 ppm) formula_calc->confirmation

Figure 1: Experimental workflow for HRMS analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL in a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[8] The acid promotes protonation, enhancing the signal of the [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest. This step is critical for ensuring high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.[9][10]

    • Acquire data in positive ion ESI mode over a relevant mass range (e.g., m/z 100-500).

    • Set the mass analyzer to a high resolution (e.g., >60,000 FWHM for an Orbitrap).

  • Data Analysis:

    • Examine the resulting mass spectrum for the protonated molecular ion, [M+H]⁺. The expected m/z for this ion is 198.09134 (197.084064 + 1.007276).

    • Precisely determine the experimental m/z of the most intense peak corresponding to the [M+H]⁺ ion.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of less than 5 ppm is generally considered acceptable for confirming a molecular formula for small molecules.[11]

    • Analyze the isotopic pattern of the molecular ion. The relative abundance of the M+1 peak (containing one ¹³C atom) should be consistent with the theoretical prediction for a molecule with 13 carbon atoms.[12]

Data Interpretation and Validation

The combination of accurate mass and isotopic pattern analysis provides a high level of confidence in the molecular formula assignment.

Logical_Confirmation cluster_input Experimental Data cluster_process Analysis & Comparison cluster_output Conclusion accurate_mass Accurate Mass of [M+H]⁺ Measured calc_error Calculate Mass Error (ppm) accurate_mass->calc_error isotope_pattern Isotopic Pattern Observed compare_pattern Compare with Theoretical Isotopic Pattern isotope_pattern->compare_pattern confirmation Molecular Formula C₁₃H₁₁NO Confirmed calc_error->confirmation If Error < 5 ppm compare_pattern->confirmation If Pattern Matches

Figure 2: Logical workflow for molecular formula confirmation.

Expected Results for this compound:

ParameterTheoretical ValueExperimental Result
Molecular Formula C₁₃H₁₁NO-
Monoisotopic Mass 197.08406 Da-
[M+H]⁺ Ion (m/z) 198.09134198.09112
Mass Error --1.1 ppm
Isotopic Pattern (A+1) ~14.2% relative abundanceConsistent with theory

The experimental result is a representative value.

The observation of an ion at m/z 198.09112, corresponding to a mass error of just -1.1 ppm, strongly supports the assigned molecular formula. Further confirmation is achieved by comparing the observed isotopic pattern with the theoretically calculated pattern for C₁₃H₁₁NO. The relative intensity of the A+1 peak, which arises primarily from the natural abundance of ¹³C (1.1%), should be approximately 14.2% (13 x 1.1%).[13][14]

Comparative Analysis with Alternative Techniques

While HRMS is the most direct and precise method for molecular weight confirmation, other techniques provide complementary information and are worth considering in a broader analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for elucidating the detailed chemical structure of a molecule. By analyzing chemical shifts, coupling constants, and integrations, one can piece together the connectivity of atoms. This structural confirmation indirectly validates the molecular formula and thus the molecular weight.

  • Strengths: Provides unambiguous structural information, which is something mass spectrometry alone cannot do.[15]

  • Weaknesses: It is not a direct measurement of mass. While it can be used to estimate molecular weight in some cases (e.g., for polymers by end-group analysis), it is not its primary purpose for small molecules.[16][17]

Elemental Analysis (Combustion Analysis)

Elemental analysis determines the percentage by mass of each element (typically C, H, and N) in a compound.[18] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[19][20][21][22]

  • Strengths: Provides the fundamental elemental composition.

  • Weaknesses: It only yields the empirical formula, not the molecular formula. For this compound (C₁₃H₁₁NO), the empirical formula is the same as the molecular formula. However, for a compound like octane (C₈H₁₈), elemental analysis would give an empirical formula of C₄H₉.[18] To determine the molecular formula, the molecular weight must be known from another technique, such as mass spectrometry.

Comparison Summary:

FeatureHigh-Resolution MSNMR SpectroscopyElemental Analysis
Primary Information Exact Mass-to-Charge RatioAtomic Connectivity & StructureElemental Ratios (% Mass)
Output Molecular Formula3D Molecular StructureEmpirical Formula
Precision Very High (< 5 ppm error)High (Structural Detail)Moderate
Directness for MW Direct and Highly AccurateIndirectIndirect (Requires MW)
Sample Requirement Micrograms to NanogramsMilligramsMilligrams

Conclusion

For the definitive confirmation of the molecular weight of this compound, high-resolution mass spectrometry is the unequivocal method of choice. Its ability to provide a highly accurate mass measurement allows for the confident assignment of a unique molecular formula, a level of certainty that other techniques cannot offer directly. While NMR spectroscopy is indispensable for structural elucidation and elemental analysis provides foundational compositional data, HRMS delivers the most precise and direct answer to the question of molecular weight. A comprehensive characterization of a novel compound should ideally leverage all three techniques, with HRMS serving as the cornerstone for establishing its elemental formula.

References

  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. Link
  • Stoichiometry: Elemental Analysis. Chem LibreTexts. Link
  • Accurate Mass Measurement Definition. Fiveable. Link
  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Link
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.
  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective. Link
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs. Link
  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Link
  • Accur
  • Benefits of Ion Mobility Separation in GC-APCI-HRMS Screening: From the Construction of a CCS Library to the Applic
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
  • Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ioniz
  • Benefits of Ion Mobility Separation in GC-APCI-HRMS Screening: From the Construction of a CCS Library to the Application to Real-World Samples.
  • Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry. PMC - NIH. Link
  • Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. Link
  • Determining Empirical and Molecular Formulas. Chemistry LibreTexts. Link
  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragment
  • 4-Methyl-N-phenylbenzamide. PubChem - NIH. Link
  • Empirical Formulas from Analysis. Chemistry LibreTexts. Link
  • Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. Link
  • Atmospheric Pressure Chemical Ionization (APCI).
  • Personalized Metabolic Profile by Synergic Use of NMR and HRMS. PMC. Link
  • How to calculate isotope p
  • This compound. PubChem - NIH. Link
  • 4-BROMO-N-PHENYL-BENZAMIDE. Sigma-Aldrich. Link
  • 4-methoxy-N-phenylbenzamide. PubChem. Link
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Link
  • 4-Formyl-N-phenyl-benzamide. Santa Cruz Biotechnology. Link
  • 4-Bromo-N-phenylbenzamide. Santa Cruz Biotechnology. Link
  • This compound (C13H11NO). PubChemLite. Link
  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Link
  • Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. PMC - NIH. Link
  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. Link
  • Matrix-assisted laser desorption/ioniz
  • HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind?
  • Polymer molecular weight analysis by >1>H NMR spectroscopy. TUS. Link
  • Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic M
  • Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlabor
  • MALDI-TOF Mass Spectrometry.
  • Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples.
  • N-phenylbenzamide. Mol-Instincts. Link
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • MALDI-TOF Sample Prepar
  • Preparation of Homogeneous MALDI Samples for Quantitative Applic
  • Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Labcompare.com. Link

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 4-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance Metrics Supported by Experimental Data

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Phenylbenzamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound scaffold is a prime example of such a versatile structure, serving as the foundation for derivatives with potent and diverse pharmacological activities. These compounds have been investigated as anticancer, antiviral, and antiprotozoal agents, often functioning by inhibiting crucial enzymes like DNA methyltransferases (DNMTs), kinases, or histone deacetylases (HDACs).

Part 1: The Foundation—Experimental Design and Data Generation

The quality of any statistical analysis is fundamentally limited by the quality of the input data. Therefore, standardized experimental design and meticulous execution are paramount. This section details the synthesis, characterization, and biological evaluation protocols necessary to generate high-fidelity data for this compound derivatives.

Synthesis and Physicochemical Characterization: The First Validation Gate

Before any biological assessment, the identity and purity of a newly synthesized this compound derivative must be unequivocally confirmed. This is a critical first step; without it, any biological data is uninterpretable. A common synthetic route involves the condensation of a benzoic acid derivative with an amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Verification start_acid Substituted Benzoic Acid coupling Coupling Reaction (e.g., DIC, HOBt) start_acid->coupling start_amine Substituted Aniline start_amine->coupling product This compound Derivative coupling->product Crude Product purification Purification (Column Chromatography) product->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization Purified Product

Caption: General Synthetic Workflow for this compound Derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR):

    • Purpose: To confirm the chemical structure by identifying the chemical environment of hydrogen and carbon atoms.

    • Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record the spectra on a 400 MHz or higher spectrometer.

    • Causality: The resulting chemical shifts, integration values, and coupling patterns provide a unique fingerprint of the molecule, confirming that the intended structure was synthesized.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the compound, further confirming its identity.

    • Protocol: Prepare a dilute solution of the compound and analyze using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument.

    • Causality: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound, often as the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the compound.

    • Protocol: Dissolve the compound in a suitable solvent and inject it into an HPLC system equipped with a C18 column and a UV detector. Elute with a gradient of two solvents (e.g., water and acetonitrile).

    • Causality: A pure compound should ideally show a single, sharp peak. The percentage of the area under this peak relative to the total area of all peaks provides a quantitative measure of purity, which should typically be >95% for use in biological assays.

Standardized In Vitro Biological Assays

To enable valid comparisons, biological assays must be conducted under standardized conditions. Below are protocols for two common assays used in the evaluation of this compound derivatives.

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Reaction Setup: In a 96-well plate, add the kinase enzyme, the specific substrate peptide, and the test compound at various concentrations.

    • Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that produces a luminescent signal inversely proportional to the amount of ATP remaining.

    • Measurement: Read the luminescence on a plate reader.

    • Controls: Include a "no inhibitor" control (vehicle, e.g., DMSO) representing 0% inhibition and a "no enzyme" control representing 100% inhibition.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of anticancer compounds.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Part 2: Core Statistical Analysis and Interpretation

From Raw Data to Dose-Response Curves

The raw output from the plate reader (luminescence or absorbance) must be transformed into a biologically relevant metric.

  • Data Normalization: The raw data is normalized to the controls on each plate.

    • For Inhibition Assays:

      • % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • For Viability Assays:

      • % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle_Control)

  • Plotting the Data: The normalized data (% Inhibition or % Viability) is plotted against the logarithm of the compound concentration. This transformation creates a sigmoidal dose-response curve, which is essential for accurate modeling.

Determining Potency: The IC₅₀ Value

The most common metric for quantifying a compound's potency is the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound required to achieve 50% of the maximal inhibitory effect.

  • Calculation: The IC₅₀ is determined by fitting the dose-response data to a non-linear regression model, most commonly the four-parameter logistic (4PL) equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Statistical software (e.g., GraphPad Prism, R) is used to perform this regression, which calculates the best-fit IC₅₀ value along with its 95% confidence interval. The confidence interval is crucial as it indicates the precision of the IC₅₀ estimate.

All quantitative potency data should be summarized in a structured table for easy comparison.

Compound IDTarget/Cell LineIC₅₀ (µM) [95% CI]n (replicates)
This compound-A Kinase X0.52 [0.45 - 0.60]3
This compound-B Kinase X1.25 [1.05 - 1.48]3
Reference Drug Kinase X0.15 [0.12 - 0.19]3
This compound-A A549 Cells2.30 [1.95 - 2.71]3
This compound-B A549 Cells5.10 [4.50 - 5.78]3
Doxorubicin A549 Cells0.85 [0.70 - 1.03]3
Comparative Statistical Analysis: Is the Difference Real?

Observing that Compound A has a lower IC₅₀ than Compound B is not sufficient. We must determine if this difference is statistically significant.

Stats_Decision_Tree start Goal: Compare Potency (IC50 values) q_groups How many groups (compounds) to compare? start->q_groups two_groups Exactly Two q_groups->two_groups 2 multi_groups More Than Two q_groups->multi_groups >2 test_f Use Extra Sum-of-Squares F-Test two_groups->test_f test_anova Use One-Way ANOVA on Log(IC50) values multi_groups->test_anova interpret Interpret p-value (p < 0.05 is significant) test_f->interpret post_hoc Follow up with Post-Hoc Test (e.g., Tukey's or Dunnett's) test_anova->post_hoc post_hoc->interpret

Caption: Decision tree for selecting the appropriate statistical test.

  • Comparing Two Compounds (e.g., Derivative vs. Reference Drug): The Extra Sum-of-Squares F-test is the preferred method. This test directly compares the fits of two dose-response curves, one where the IC₅₀ values are allowed to be different and one where they are constrained to be the same. A significant p-value (typically p < 0.05) indicates that the IC₅₀ values are statistically different.

  • Comparing Multiple Compounds: To compare the IC₅₀ values from three or more compounds, a One-Way Analysis of Variance (ANOVA) is appropriate. This test should be performed on the logarithm of the IC₅₀ values. If the ANOVA yields a significant p-value, it indicates that at least one compound is different from the others. A post-hoc test (e.g., Tukey's multiple comparisons test) is then required to determine which specific pairs of compounds are significantly different from each other.

Part 3: Advanced Analysis for Drug Development Context

Beyond initial potency, a comprehensive analysis must consider selectivity and the relationship between a compound's structure and its activity.

Assessing the Therapeutic Window: Selectivity Index

A potent compound is of little therapeutic value if it is equally toxic to healthy cells. The Selectivity Index (SI) provides a crucial measure of a compound's therapeutic window.

  • Definition: SI is the ratio of a compound's cytotoxicity to its biological activity. SI = TC₅₀ / IC₅₀

    • TC₅₀ (50% toxic concentration): The concentration that causes 50% toxicity to normal, non-cancerous cells, determined using an assay like the MTT assay.

    • IC₅₀: The concentration that produces 50% inhibition of the intended target (e.g., a cancer cell line or enzyme).

  • Interpretation: A higher SI value is desirable, as it indicates that the compound is more potent against its target than it is toxic to normal cells.

Compound IDIC₅₀ vs. Target (µM)TC₅₀ vs. Normal Cells (µM)Selectivity Index (SI)
This compound-A 0.5225.549.0
This compound-B 1.2530.124.1
Reference Drug 0.152.516.7

In this example, although the reference drug is the most potent, this compound-A has a significantly better therapeutic window.

Quantitative Structure-Activity Relationship (QSAR)

Statistical analysis is not limited to experimental results. It can be extended to correlate the chemical structures of the this compound derivatives with their biological activities. This is the domain of Quantitative Structure-Activity Relationship (QSAR) studies.

  • Principle: 3D-QSAR models, for example, use statistical methods like Partial Least Squares (PLS) analysis to build a mathematical relationship between the 3D structural properties (e.g., steric and electrostatic fields) of a series of compounds and their measured potencies (pIC₅₀, which is -logIC₅₀).

  • Application: These models can generate contour maps that visualize which structural regions are favorable or unfavorable for activity, providing invaluable guidance for the rational design of more potent and selective future derivatives. Computational techniques like molecular docking and binding energy calculations can further elucidate the specific interactions between the compound and its target protein, helping to explain the observed SAR.

Conclusion

The statistical analysis of experimental data for this compound studies is a multi-step process that demands rigor at every stage. It begins with meticulous experimental design and standardized protocols to ensure data integrity. It then moves to the core analysis, where raw data is transformed into dose-response curves, and key metrics like IC₅₀ are calculated using non-linear regression. Crucially, appropriate statistical tests—such as the F-test or ANOVA—must be applied to determine if observed differences in potency are statistically significant. Finally, advanced metrics like the Selectivity Index and computational approaches like QSAR provide a broader context, guiding the compound's progression through the drug discovery pipeline. By adhering to this comprehensive analytical framework, researchers can confidently compare the performance of novel this compound derivatives and make informed, data-driven decisions in the quest for new therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. Benchchem.
  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules,

Safety Operating Guide

Proper Disposal of 4-Phenylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Phenylbenzamide, ensuring compliance with safety regulations and fostering a culture of operational excellence. This document moves beyond a simple checklist, offering insights into the causality behind these procedures to empower laboratory personnel with the knowledge to handle this compound safely and effectively.

Hazard Identification and Risk Assessment: Understanding this compound

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data may be limited, the chemical structure, an aromatic amide, suggests certain potential hazards.

Key Hazard Considerations:

  • Toxicity: While not acutely toxic, prolonged or significant exposure may cause harm. Similar aromatic compounds can be irritants to the skin, eyes, and respiratory tract.

  • Environmental Persistence: Aromatic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination of soil and water.

  • Reactivity: this compound is generally stable. However, it should be kept away from strong oxidizing agents, acids, and bases to prevent vigorous reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation or absorption. The choice of glove material should be based on the specific solvents used for rinsing.
Body Protection A laboratory coat, buttoned completely. For larger quantities or potential for significant spills, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.While the vapor pressure is low, fine powders can become airborne. A fume hood provides essential protection against respiratory exposure.

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][3]

As this compound is not typically found on the RCRA "P" or "U" lists of acute or toxic commercial chemical products, a hazardous waste determination must be made based on its characteristics.[2] It is the responsibility of the waste generator to make this determination. Given its nature as a solid organic compound, it is unlikely to be ignitable, corrosive, or reactive under standard conditions. However, if it is mixed with a solvent, the characteristics of the solvent will also determine the waste code.

The Golden Rule of Waste Segregation: To prevent dangerous reactions and ensure compliant disposal, always segregate this compound waste.[1]

  • Solid Waste: Collect pure this compound waste in a designated, clearly labeled container for "Non-halogenated Solid Organic Waste."

  • Contaminated Labware: Disposable items heavily contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in the same solid waste container.

  • Solvent Rinsate: If a solvent is used to rinse glassware, the resulting liquid waste must be collected in a separate, labeled container for "Non-halogenated Solvent Waste." Never mix solvent waste with solid waste.

Step-by-Step Disposal Protocol for this compound

The primary and most environmentally sound disposal method for this compound is incineration in a licensed hazardous waste facility .[1] This method ensures the complete destruction of the organic molecule.

Protocol for Unused or Waste this compound (Solid):
  • Container Selection: Choose a robust, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first piece of waste is added to the container)

    • The relevant hazard characteristics (e.g., "Irritant")

  • Waste Collection: In a chemical fume hood, carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. Minimize the generation of dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Arranging for Disposal: Once the container is full or has been accumulating for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5][6][7]

Protocol for Contaminated Glassware:
  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Collect this first rinse in a designated "Non-halogenated Solvent Waste" container. This rinsate is now considered hazardous waste.

  • Subsequent Cleaning: After the initial rinse, the glassware can typically be washed with soap and water.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Cleanup Protocol:

This protocol is for minor spills (typically less than 100 grams) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: If the spilled material is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Absorb and Collect: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a solution, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to absorb the liquid before scooping it into the waste container.[8][9][10][11][12]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, absorbent pads) are considered hazardous waste and must be placed in the sealed waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is minor.

Personnel Exposure Protocol:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

Logical Framework for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_procedure Disposal Procedure cluster_spill Contingency: Spill A Identify this compound Waste B Consult SDS & Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Determine Waste Form C->D E Solid Waste (Unused/Contaminated) D->E Solid G Contaminated Glassware D->G Glassware H Collect in Labeled 'Solid Organic Waste' Container E->H F Liquid Waste (Solvent Rinsate) I Collect in Labeled 'Solvent Waste' Container F->I G->F Rinse J Store in Satellite Accumulation Area (SAA) H->J I->J K Arrange for EHS/Contractor Pickup J->K L Minor Spill Occurs M Execute Spill Cleanup Protocol L->M N Collect Cleanup Debris as Hazardous Waste M->N N->H

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Facilities & Recyclers. Mass.gov. Accessed January 10, 2026. [Link]
  • Treatment, Storage, and Disposal Facilities. Department of Toxic Substances Control. Accessed January 10, 2026. [Link]
  • Spill Clean up Procedure. Safety & Risk Services. Accessed January 10, 2026. [Link]
  • This compound | C13H11NO | CID 602506. PubChem. Accessed January 10, 2026. [Link]
  • Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency. Accessed January 10, 2026. [Link]
  • Spill and Cleaning Protocol. Environmental Health & Safety - Michigan State University. Accessed January 10, 2026. [Link]
  • Hazardous waste treatment, storage and disposal facilities. Wisconsin DNR. Accessed January 10, 2026. [Link]
  • Hazardous Waste Treatment, Storage and Disposal (TSD) Facilities. Missouri Department of Natural Resources. Accessed January 10, 2026. [Link]
  • Spill Management Procedure. Texas A&M University-Texarkana. Accessed January 10, 2026. [Link]
  • 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569. PubChem. Accessed January 10, 2026. [Link]
  • CHEMICAL SPILL PROCEDURES. Clarkson University. Accessed January 10, 2026. [Link]
  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem. Accessed January 10, 2026. [Link]
  • This compound (C13H11NO). PubChemLite. Accessed January 10, 2026. [Link]
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts. Accessed January 10, 2026. [Link]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Accessed January 10, 2026. [Link]
  • RCRA P Waste - List Details - SRS. U.S. Environmental Protection Agency. Accessed January 10, 2026. [Link]
  • (PDF) 4-Chloro-N-phenylbenzamide.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. U.S. Environmental Protection Agency. Accessed January 10, 2026. [Link]
  • RCRA F Waste - List Details - SRS. U.S. Environmental Protection Agency. Accessed January 10, 2026. [Link]
  • Neutralization/Deactivation/Recovery. Office of Environmental Health and Safety - Princeton EHS. Accessed January 10, 2026. [Link]
  • 4-Bromo-N-phenylbenzamide. PMC - PubMed Central. Accessed January 10, 2026. [Link]
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Accessed January 10, 2026. [Link]
  • 4-Chloro-N-phenylbenzamide. PMC - NIH. Accessed January 10, 2026. [Link]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. Accessed January 10, 2026. [Link]
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. Accessed January 10, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Phenylbenzamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides an in-depth, field-proven framework for the safe handling of 4-Phenylbenzamide, focusing on the critical selection and use of Personal Protective Equipment (PPE), and outlining essential operational and disposal plans. The causality behind each recommendation is explained to build a comprehensive understanding of the necessary safety protocols.

Hazard Profile of this compound: Understanding the Risks

Before any handling, a thorough understanding of the specific hazards associated with this compound is paramount. This compound is not benign and presents multiple routes of potential exposure and toxicity. The primary risks are well-documented in its Safety Data Sheet (SDS) and must be respected to ensure laboratory safety.

Key hazards include toxicity if swallowed, inhaled, or absorbed through the skin, potential for severe eye and skin irritation, and the risk of allergic skin reactions.[1][2][3][4] Furthermore, there is evidence to suggest it may cause genetic defects and can cause damage to internal organs upon ingestion.[5] As a fine powder, it also presents a dust explosion risk under specific conditions.[5]

Hazard Identification Summary

The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.Danger
Serious Eye IrritationH319: Causes serious eye irritation.Warning
Skin Irritation / SensitizationH315: Causes skin irritation. H317: May cause an allergic skin reaction.Warning
Germ Cell MutagenicityH341: Suspected of causing genetic defects.Warning
Specific Target Organ ToxicityH370: Causes damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed.Danger
Respiratory IrritationH335: May cause respiratory irritation.Warning

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The equipment specified below is the minimum required to mitigate the risks outlined above.

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6]

    • Causality : This is to prevent contact with the eyes, which can cause serious irritation (H319).[1][2][7] For operations with a higher risk of splashing or dust generation, such as weighing larger quantities or transfers, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Requirement : A full-length laboratory coat, closed at the front, is required. Chemical-resistant gloves, such as nitrile rubber, must be worn.[8]

    • Causality : This protects against accidental skin contact, which can lead to irritation, allergic reactions, and toxic absorption.[4] Gloves must be inspected for tears or pinholes before each use. After handling is complete, gloves should be removed using the proper technique to avoid contaminating your skin and disposed of as hazardous waste.[9] Always wash hands thoroughly with soap and water after removing gloves.[2][4]

  • Respiratory Protection :

    • Requirement : All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust.[10]

    • Causality : This engineering control is the primary method for preventing respiratory exposure, which can cause irritation and toxicity.[1][2] If engineering controls are insufficient or during a large spill clean-up where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95 or higher) must be used in accordance with your institution's respiratory protection program.[9]

Safe Handling: An Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the process. The following protocol provides a self-validating system for handling this compound.

Workflow for Handling this compound

G prep 1. Preparation - Verify fume hood certification. - Inspect all PPE. - Review SDS. handling 2. Handling - Work within fume hood. - Avoid dust generation. - Use spatula for transfers. prep->handling decon 3. Decontamination - Wipe down work surfaces. - Clean equipment used. handling->decon waste 4. Waste Segregation - Collect all solid waste (gloves, wipes, chemical) in a dedicated container. decon->waste storage 5. Interim Storage - Seal and label waste container. - Store in designated area. waste->storage disposal 6. Final Disposal - Contact EHS for pickup. - Document waste transfer. storage->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol
  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble and inspect all required PPE. Ensure gloves are free of defects.

    • Review the Safety Data Sheet (SDS) for this compound before starting work, even if you have handled it before.[6]

  • Handling :

    • Conduct all manipulations of the solid compound within the fume hood sash at the appropriate height.

    • When weighing, use a spatula to carefully transfer the material. Avoid pouring, which can generate airborne dust.

    • Keep the container of this compound closed when not in use.

  • Post-Handling & Decontamination :

    • After handling is complete, decontaminate the work area and any equipment used by wiping with a suitable solvent (e.g., isopropanol or ethanol) and then a damp cloth. All cleaning materials must be disposed of as hazardous waste.

    • Carefully remove PPE, ensuring not to cross-contaminate. Dispose of gloves and any other disposable PPE as hazardous waste.

Spill and Disposal Plan

Accidents can happen, and a clear, pre-defined plan for spills and disposal is a critical component of laboratory safety.

Emergency Procedures for Spills and Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Small Spill (in fume hood) : Wearing appropriate PPE, carefully scoop or sweep up the material, avoiding dust generation. Place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area as described in the decontamination section.

  • Large Spill : Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.

  • Waste Classification : this compound is to be disposed of as hazardous chemical waste.[11] It must not be disposed of in the regular trash or down the drain.[11]

  • Container Management :

    • All waste, including the chemical itself, contaminated wipes, weighing papers, and disposable PPE, must be collected in a dedicated, leak-proof container with a secure lid.[12][13]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic").[11]

  • Storage and Disposal :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[13]

    • Once the container is full, contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.[11][13]

    • For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[12]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • N-(2-Fluorophenyl)-4-phenylbenzamide - AK Scientific, Inc. AK Scientific, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Bromo-N-phenylbenzamide - CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 4-PHENYLSEMICARBAZIDE. ChemicalBook.
  • MSDS of 4-Phenylbenzaldehyde. CymitQuimica.
  • Personal protective equipment for handling 4-Phenylthiosemicarbazide. Benchchem.
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • N-Phenylbenzamide - Apollo Scientific. Apollo Scientific.
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Dartmouth College.
  • Proper Disposal of 4-Phenylthiosemicarbazide: A Guide for Labor
  • Proper Disposal of N-Propylbenzamide: A Comprehensive Guide for Labor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.